molecular formula C14H12O3 B1314712 Benzyl 3-hydroxybenzoate CAS No. 77513-40-7

Benzyl 3-hydroxybenzoate

Cat. No.: B1314712
CAS No.: 77513-40-7
M. Wt: 228.24 g/mol
InChI Key: QCLMZTCDRVMSHA-UHFFFAOYSA-N
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Description

Benzyl 3-hydroxybenzoate is a natural product found in Desmos chinensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLMZTCDRVMSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471379
Record name Benzyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77513-40-7
Record name Benzyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 3-hydroxybenzoate CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 3-hydroxybenzoate for Advanced Research

This guide provides an in-depth exploration of this compound, a versatile aromatic ester with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a nuanced understanding of the compound's properties, synthesis, and applications, grounded in established scientific principles.

Core Compound Identification and Context

This compound (CAS No. 77513-40-7) is an organic compound belonging to the benzoate ester family.[1] Its structure, featuring a benzyl ester functional group and a hydroxyl group on the meta-position of the benzene ring, classifies it as a phenolic compound.[1] This specific arrangement of functional groups makes it a valuable intermediate, allowing for a diverse range of chemical modifications.

Its structural isomers, Benzyl 2-hydroxybenzoate (Benzyl Salicylate) and Benzyl 4-hydroxybenzoate (Benzylparaben), are well-known compounds with established applications in fragrances and as preservatives, respectively.[1][2][3] The positional difference of the hydroxyl group significantly influences the physicochemical properties and biological activities of these isomers, a critical consideration for any research and development endeavor.[1]

IdentifierDataSource
CAS Number 77513-40-7[4][5]
IUPAC Name This compound[4]
Molecular Formula C₁₄H₁₂O₃[4][5]
Molecular Weight 228.24 g/mol [4][5]
Chemical Structure C₁=CC=C(C=C1)COC(=O)C₂=CC(=CC=C₂)O[4]
Synonyms Benzyl 3-hydroxybenzoic acid[4]

Physicochemical Properties: A Comparative Perspective

The properties of this compound are best understood in comparison to its isomers. While specific experimental data for the 3-hydroxy isomer is limited in public literature, its characteristics can be reliably inferred from established chemical principles and data from its ortho- and para- counterparts.

PropertyThis compound (Inferred)Benzyl 2-hydroxybenzoateBenzyl 4-hydroxybenzoate
CAS Number 77513-40-7118-58-194-18-8
Appearance Likely a solid at room temperatureThick liquid or low-melting solidWhite to off-white powder
Melting Point Not specified, expected to be between its isomers18-20 °C[2]109-112 °C[6]
Boiling Point Not specified168-170 °C (at 5 mm Hg)[2]170 °C[6]
Solubility Expected to be soluble in organic solvents (e.g., ethanol, DMF, acetone) with limited water solubilityMiscible with ethanol and ether; slightly soluble in water[2]Soluble in ethanol; limited water solubility[3]
Storage Sealed in dry, room temperature conditionsNot specifiedInert atmosphere, 2-8°C[6]

Expert Insight: The significant difference in melting points between the 2-hydroxy (ortho) and 4-hydroxy (para) isomers is a classic example of how substituent position affects intermolecular forces. The para-isomer's linear, symmetric structure allows for more efficient crystal packing, leading to stronger intermolecular forces and a much higher melting point. The ortho-isomer can form an intramolecular hydrogen bond, which reduces its ability to form strong intermolecular hydrogen bonds, resulting in a lower melting point. The meta-isomer (this compound) is expected to have a melting point between these two extremes due to its less symmetrical structure compared to the para isomer and its capacity for intermolecular hydrogen bonding.

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is readily achievable through standard esterification protocols. A prevalent and efficient method involves the reaction of 3-hydroxybenzoic acid with a benzyl halide.

Recommended Synthesis Protocol: Benzylation of 3-Hydroxybenzoic Acid

This protocol is based on a well-established method for preparing hydroxybenzoic benzyl esters.[1][7] It involves the reaction of 3-hydroxybenzoic acid with benzyl chloride in the presence of an amide solvent, which acts as a catalyst and solvent.

Workflow Diagram: Synthesis of this compound

SynthesisWorkflow Figure 1: Synthesis Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Step cluster_workup Work-up & Purification r1 3-Hydroxybenzoic Acid mix Combine reactants in DMF r1->mix r2 Benzyl Chloride r2->mix sol Dimethylformamide (DMF) sol->mix heat Heat at 100-120°C for 5-7 hours (Monitor by TLC) mix->heat quench Cool and quench with water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (brine solution) extract->wash dry Dry over Na₂SO₄ wash->dry evap Evaporate solvent dry->evap purify Purify via column chromatography (Silica gel, Hexane/EtOAc gradient) evap->purify product This compound purify->product Applications Figure 2: Applications & Derivatives cluster_phenol Phenolic -OH Reactions cluster_ester Ester Group Reactions cluster_products Resulting Scaffolds start This compound ether Etherification (e.g., Williamson Synthesis) start->ether carbamate Carbamate Formation (e.g., with isocyanates) start->carbamate hydrolysis Hydrolysis (Regenerates 3-hydroxybenzoic acid) start->hydrolysis debenzylation Hydrogenolysis (Cleaves benzyl group to yield acid) start->debenzylation antimicrobial Antimicrobial Polymers (Hydroxybenzoate-co-lactides) start->antimicrobial core motif for beta β-Lactamase Substrates (Substituted aryl malonamates) ether->beta can lead to alz Anti-Alzheimer's Precursors (3-((phenylcarbamoyl)oxy)benzoic acids) carbamate->alz leads to

Sources

Benzyl 3-hydroxybenzoate synthesis from 3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzyl 3-hydroxybenzoate

Executive Summary

This guide provides a comprehensive overview of the chemical synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The core challenge in this synthesis lies in the selective esterification of the carboxylic acid group in the presence of a reactive phenolic hydroxyl group on the 3-hydroxybenzoic acid starting material. This document explores various synthetic strategies, including the classical Fischer-Speier esterification, the mild and efficient Steglich esterification, and the Mitsunobu reaction. A detailed, field-proven protocol for the Steglich esterification is presented, chosen for its high efficiency and mild reaction conditions that preserve the integrity of the phenolic group. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Synthetic Challenge

This compound is a benzoate ester that serves as a versatile building block in organic synthesis.[1] Its structure, containing both an ester and a free phenolic hydroxyl group, allows for subsequent chemical modifications at two distinct functional sites. However, the synthesis of this molecule from 3-hydroxybenzoic acid is not trivial. The presence of two nucleophilic centers—the carboxylate and the phenoxide (under basic conditions) or the neutral phenolic hydroxyl—necessitates a regioselective approach to ensure that benzylation occurs exclusively at the carboxylic acid.

Direct acid-catalyzed esterification is a viable route, though it requires careful control to prevent potential side reactions like polymerization.[2] Alternative methods that operate under milder conditions are often preferred to achieve higher yields and purity. This guide will dissect the most effective methodologies, weighing their advantages and disadvantages to provide a clear path to the target molecule.

Comparative Analysis of Synthetic Methodologies

The selective esterification of 3-hydroxybenzoic acid can be achieved through several established methods. The choice of method depends on factors such as substrate sensitivity, desired yield, and available laboratory equipment.

Fischer-Speier Esterification

This classical method involves the direct reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3] The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed, often with a Dean-Stark apparatus.[3][4]

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2] While effective for many simple esters, the harsh acidic conditions and high temperatures can be problematic for substrates with sensitive functional groups. For hydroxybenzoic acids, there is a risk of side reactions such as self-esterification leading to polyesters.[2]

Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5] This method is particularly advantageous for substrates that are sensitive to acid and for sterically hindered components.[5][6]

Mechanism: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester. DMAP acts as a superior acyl transfer catalyst by first reacting with the O-acylisourea to form a reactive amide ("active ester"), which is then readily attacked by the alcohol.[5] A significant advantage is that the reaction proceeds efficiently at room temperature. A common challenge is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be filtered off.

Mitsunobu Reaction

The Mitsunobu reaction provides another mild route to esters by reacting an alcohol with a carboxylic acid using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] This reaction is renowned for its reliability and for proceeding with a clean inversion of stereochemistry at the alcohol's carbon center (a feature not relevant for benzyl alcohol but critical for chiral secondary alcohols).[8]

Mechanism: PPh₃ and DEAD combine to form a phosphonium intermediate. This intermediate activates the alcohol, converting the hydroxyl group into a good leaving group. The carboxylate then acts as the nucleophile, displacing the activated hydroxyl group to form the ester.[7] While highly effective, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can sometimes complicate purification.[9]

Recommended Synthetic Protocol: Steglich Esterification

The Steglich esterification is recommended as the most robust and reliable method for this specific transformation due to its mild conditions, high yields, and excellent functional group tolerance.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (mmol)Mass/Volume
3-Hydroxybenzoic AcidC₇H₆O₃138.1210.01.38 g
Benzyl AlcoholC₇H₈O108.1412.01.25 mL
DCCC₁₃H₂₂N₂206.3311.02.27 g
DMAPC₇H₁₀N₂122.171.0122 mg
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL
Equipment Setup
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet (optional, for anhydrous conditions)

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Glass funnel for filtration

  • Column chromatography setup

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-hydroxybenzoic acid (1.38 g, 10.0 mmol) and 4-dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture until all solids are dissolved.

  • Addition of Alcohol: Add benzyl alcohol (1.25 mL, 12.0 mmol) to the solution via syringe.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Coupling Agent: While stirring at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) to the reaction mixture in one portion. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate. The product spot should be visible (visualize with UV light and/or potassium permanganate stain), and the starting 3-hydroxybenzoic acid spot should disappear.

  • Work-up - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM (2 x 10 mL).

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 25% ethyl acetate) to yield pure this compound as a white solid or pale oil.

Visualization of Key Processes

Overall Synthetic Scheme

Synthesis cluster_product Product R1 3-Hydroxybenzoic Acid R2 Benzyl Alcohol plus1 + P1 This compound C1 DCC, DMAP C2 DCM, RT mid_point->P1

Caption: General reaction scheme for the synthesis of this compound.

Steglich Esterification Mechanism

Steglich_Mechanism A Carboxylic Acid + DCC B O-Acylisourea Intermediate A->B Activation D N-Acylpyridinium Ion (Active Ester) B->D + DMAP H DCU (Byproduct) B->H + Benzyl Alcohol (Slower, uncatalyzed path) C DMAP (Catalyst) F Tetrahedral Intermediate D->F + Benzyl Alcohol E Benzyl Alcohol G This compound F->G Collapse I Regenerated DMAP F->I Elimination

Caption: Catalytic cycle of the Steglich esterification.

Experimental Workflow

Workflow Start Combine Reactants: 3-Hydroxybenzoic Acid, Benzyl Alcohol, DMAP in DCM Step1 Cool to 0°C Add DCC Start->Step1 Step2 Stir at RT for 12-18h (Monitor by TLC) Step1->Step2 Step3 Filter to Remove DCU Byproduct Step2->Step3 Step4 Aqueous Work-up: HCl, NaHCO₃, Brine Washes Step3->Step4 Step5 Dry (Na₂SO₄) and Concentrate Step4->Step5 Step6 Purify by Column Chromatography Step5->Step6 End Pure Benzyl 3-hydroxybenzoate Step6->End

Caption: Step-by-step experimental and purification workflow.

Characterization and Quality Control

Confirmation of the final product's structure and purity is critical. The following data serves as a reference for quality control analysis.

TechniqueExpected Results for this compound
¹H NMR δ (ppm): ~7.4 (m, 5H, Ar-H of benzyl), ~7.3 (m, 3H, Ar-H of benzoate), ~7.1 (m, 1H, Ar-H of benzoate), ~5.3 (s, 2H, -CH₂-), ~5.0 (br s, 1H, -OH).
¹³C NMR δ (ppm): ~166 (C=O), ~158 (C-OH), ~136 (Ar-C), ~130 (Ar-CH), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~122 (Ar-CH), ~118 (Ar-CH), ~67 (-CH₂-).
IR (Infrared) ν (cm⁻¹): ~3350 (broad, O-H stretch), ~3050 (Ar C-H stretch), ~1710 (strong, C=O ester stretch), ~1600, 1450 (Ar C=C stretch), ~1250 (C-O stretch).
Mass Spec (MS) C₁₄H₁₂O₃, Molecular Weight: 228.24 g/mol .[10] Expected [M+H]⁺ or [M+Na]⁺ in ESI-MS.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive DCC (hydrolyzed).2. Insufficient reaction time.3. Wet reagents or solvent.1. Use fresh, high-purity DCC.2. Extend reaction time and continue monitoring by TLC.3. Ensure all reagents and glassware are anhydrous. Use a drying tube.
Starting Material Remains 1. Incomplete reaction.2. Stoichiometry error (insufficient DCC or alcohol).1. Allow the reaction to stir longer.2. Re-check calculations and consider adding a slight excess of DCC (1.1-1.2 eq).
N-acylurea Byproduct Formation In the absence of DMAP, the O-acylisourea can rearrange to a stable N-acylurea, which is difficult to remove.[5]Ensure the catalytic amount of DMAP is added. DMAP significantly accelerates the desired esterification over the rearrangement.[5]
Difficulty Removing DCU DCU is slightly soluble in some solvents like DCM, making filtration incomplete.After filtration, concentrate the crude product. The remaining DCU will precipitate. Redissolve the product in a minimal amount of a solvent where DCU is poorly soluble (e.g., diethyl ether), cool, and re-filter.

Safety Precautions

  • DCC (N,N'-dicyclohexylcarbodiimide): Is a potent skin sensitizer and should be handled with extreme care. Always wear gloves and work in a well-ventilated fume hood.

  • DCM (Dichloromethane): Is a suspected carcinogen. Handle only in a fume hood.

  • Acids and Bases: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound from 3-hydroxybenzoic acid is a prime example of regioselective esterification. While several methods are available, the Steglich esterification stands out for its mild conditions, high efficiency, and operational simplicity. By following the detailed protocol and troubleshooting guide provided, researchers can reliably produce high-purity this compound, a key building block for further synthetic endeavors in medicinal chemistry and materials science.

References

[10] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11736317, this compound. Available at: [Link]

[11] Bagle, A. S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6515. Available at: [Link]

[6] Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]

[5] Organic Chemistry Portal. (n.d.). Steglich Esterification. Available at: [Link]

[8] Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]

[12] Quirk, M. E., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (138), e58003. Available at: [Link]

[13] Dodge, J. A., & Nissen, J. S. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 198. Available at: [Link]

[14] JoVE. (2022, February 19). Synthesis of Esters Via Steglich Esterification in Acetonitrile - Experimental Protocol [Video]. YouTube. Available at: [Link]

[15] Li, Y., et al. (2023). Fast Esterification Method Mediated by Coupling Reagent NDTP. The Journal of Organic Chemistry. Available at: [Link]

[16] Google Patents. (2002). JP2002338521A - Method for producing benzyl hydroxybenzoate. Available at:

[17] Khan, K. M., et al. (2018). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives [Part II]. Rasayan Journal of Chemistry, 11(2), 703-709. Available at: [Link]

[18] Google Patents. (2001). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids. Available at:

[7] Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

[4] Patil, S. B., et al. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Organic Chemistry: An Indian Journal, 7(3), 294-296. Available at: [Link]

[19] ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? Available at: [Link]

[20] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13618740, Benzoic acid 3-hydroxybenzyl ester. Available at: [Link]

[21] Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids. Available at:

[9] ChemistryViews. (2019). Atom-Economical Mitsunobu Reaction Developed. Available at: [Link]

[22] Kamm, O., & Kamm, W. F. (1922). Benzyl benzoate. Organic Syntheses, 2, 5. Available at: [Link]

[3] University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Available at: [Link]

[23] Adimurthy, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. Available at: [Link]

[24] OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

Sources

Physical and chemical properties of benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Benzyl 3-hydroxybenzoate

Introduction

This compound (CAS No. 77513-40-7) is an aromatic organic compound belonging to the family of benzoate esters.[1] As a derivative of both benzoic acid and benzyl alcohol, it possesses a unique combination of a phenolic hydroxyl group and an ester linkage, making it a molecule of significant interest in synthetic and medicinal chemistry. Structurally, it is an isomer of the more commonly known benzyl salicylate (benzyl 2-hydroxybenzoate) and the preservative benzylparaben (benzyl 4-hydroxybenzoate).[1] This positional isomerism, dictating the location of the hydroxyl group on the benzoic acid moiety, profoundly influences its physicochemical properties and reactivity.[1] This guide provides a comprehensive exploration of the core physical and chemical characteristics of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are crucial for its handling, application in synthesis, and prediction of its behavior in various chemical environments.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms Benzyl 3-hydroxybenzoic acid[2]
CAS Number 77513-40-7[2][3]
Molecular Formula C₁₄H₁₂O₃[2][3]
Molecular Weight 228.24 g/mol [2][3]
SMILES C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O[2]
InChI Key QCLMZTCDRVMSHA-UHFFFAOYSA-N[2]
Storage Sealed in dry, room temperature[3]

Chemical Structure and Reactivity

The reactivity of this compound is governed by its three primary functional components: the ester group, the phenolic hydroxyl group, and the two aromatic rings.

  • Ester Group (-COO-) : This group is susceptible to nucleophilic attack, most notably hydrolysis. Under acidic or basic conditions, the ester bond can be cleaved to yield 3-hydroxybenzoic acid and benzyl alcohol. This reaction is fundamental to its role as a protecting group or as a precursor for derivatization.

  • Phenolic Hydroxyl Group (-OH) : The hydroxyl group attached directly to the benzene ring imparts weak acidity to the molecule. It can be deprotonated by a suitable base to form a phenoxide ion, which is a potent nucleophile. This functionality allows for subsequent reactions such as etherification (e.g., Williamson ether synthesis) or acylation to produce a diverse range of derivatives.

  • Aromatic Rings : Both the benzyl and benzoate rings can undergo electrophilic aromatic substitution. The reactivity of the benzoate ring is influenced by two competing factors: the hydroxyl group, which is an activating, ortho, para-directing substituent, and the ester group, which is a deactivating, meta-directing substituent. This electronic interplay makes it a versatile substrate for controlled aromatic functionalization.

Its bifunctional nature makes this compound a valuable intermediate in organic synthesis, providing multiple reaction sites for building more complex molecular architectures.[1]

Synthesis_Pathway sub1 3-Hydroxybenzoic Acid reagent Amide Catalyst (e.g., DMF) sub2 Benzyl Chloride prod This compound reagent->prod Reaction byprod HCl prod->byprod +

Caption: Synthesis via amide-catalyzed reaction.

Experimental Protocol: Laboratory Synthesis

This protocol details a robust method for synthesizing this compound based on the amide-catalyzed reaction between 3-hydroxybenzoic acid and benzyl chloride. [4][5] Objective: To synthesize this compound with high purity.

Principle: This procedure is a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid attacks the benzylic carbon of benzyl chloride. The presence of an amide catalyst accelerates the reaction, likely by activating the benzyl chloride. The hydrogen chloride byproduct is removed to drive the reaction to completion.

Materials & Reagents:

  • 3-Hydroxybenzoic acid

  • Benzyl chloride

  • N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)

  • Toluene

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet/outlet. Ensure the system is under a gentle flow of inert nitrogen gas.

  • Charging Reactants: To the flask, add 3-hydroxybenzoic acid (1.0 eq), benzyl chloride (1.0-1.2 eq), and the amide catalyst (e.g., NMP, 0.5-2.0 eq based on benzyl chloride).

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 100-160°C. The optimal temperature will depend on the specific amide used.

  • Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the consumption of the starting material is complete. During the reaction, hydrogen chloride gas is evolved and can be scrubbed by passing the nitrogen outlet through a basic solution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with toluene and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic phase. Wash the organic layer sequentially with water and then a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a final wash with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Self-Validation: The integrity of the final product must be confirmed. The structure and purity should be verified using ¹H NMR, ¹³C NMR, and IR spectroscopy, and the purity should be assessed by HPLC.

Potential Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research:

  • Synthetic Intermediate : Its dual functionality allows it to serve as a versatile precursor for the synthesis of more complex molecules and scaffolds. [1]* Bioactive Molecule Synthesis : It has been utilized as a starting material in the synthesis of substituted aryl malonamates, which were investigated as potential substrates for serine β-lactamases, enzymes implicated in antibiotic resistance. [1]* Drug Discovery : Derivatives of 3-hydroxybenzoic acid are actively explored for their biological properties. Research has pointed towards potential applications in the development of novel therapeutics, including agents for Alzheimer's disease. [1]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound and the reagents for its synthesis.

  • GHS Classification : The compound is classified with the signal word "Warning". [3]* Precautionary Statements : P305+P351+P338 advises on the response to eye contact: "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing." [3]* Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [3][6]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11736317, this compound. Retrieved from [Link]

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Benzyl 3-hydroxybenzoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Benzyl 3-hydroxybenzoate in Organic Solvents

Authored by a Senior Application Scientist

Introduction: Understanding the Significance of this compound Solubility

This compound is a benzoate ester and a member of the phenol class of compounds.[1][2] Its molecular structure, featuring both a polar hydroxyl group and less polar benzyl and benzoate moieties, imparts a nuanced solubility profile that is critical for its application in various scientific fields.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility in organic solvents is paramount. This knowledge underpins crucial processes such as the design of synthetic routes, the development of purification strategies like crystallization, and the formulation of active pharmaceutical ingredients (APIs) into effective drug delivery systems.

This guide provides a detailed exploration of the solubility of this compound, grounded in fundamental physicochemical principles. It offers a predictive framework for solubility based on solvent characteristics and presents a robust, step-by-step protocol for the empirical determination of solubility, ensuring both theoretical understanding and practical applicability.

Core Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[3]
Molecular Weight 228.24 g/mol [3]
IUPAC Name This compound[3]
CAS Number 77513-40-7[3]
Calculated XLogP3 3.6[3]

The presence of a hydroxyl (-OH) group allows for hydrogen bonding, suggesting potential solubility in polar protic solvents. Conversely, the benzene rings and the ester linkage contribute to its non-polar character, indicating an affinity for less polar solvents. The calculated XLogP3 value of 3.6 suggests a greater solubility in lipids than in water, classifying it as a relatively hydrophobic compound.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone for predicting solubility.[4] This empirical rule states that substances with similar intermolecular forces are likely to be soluble in one another. Organic solvents can be broadly categorized based on their polarity:

  • Polar Protic Solvents: These solvents, such as methanol and ethanol, possess a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: Solvents like acetone and ethyl acetate have a significant dipole moment but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors.

  • Non-Polar Solvents: These include solvents like hexane and toluene, which have low dielectric constants and do not have significant partial charges.

Given its molecular structure, this compound is expected to exhibit the highest solubility in polar aprotic and polar protic solvents that can interact with its ester and hydroxyl groups. Its solubility is predicted to be lower in non-polar solvents.

Predicted and Reported Solubility Profile

Table of Reported Solubility for Benzyl 4-hydroxybenzoate:

SolventSolvent ClassReported SolubilitySource
MethanolPolar ProticSoluble[]
EthanolPolar ProticSoluble (25 mg/mL)[7]
ChloroformPolar AproticSoluble[]
AcetonePolar AproticSoluble[6]
WaterPolar ProticAlmost insoluble (92 mg/L at 25°C)[7][8]

This data for the 4-hydroxy isomer aligns with the theoretical predictions. The compound is soluble in polar organic solvents like alcohols and acetone, while exhibiting very limited solubility in water.[][6] It is reasonable to extrapolate that this compound will follow a similar trend.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, empirical determination is essential. The shake-flask method is a widely accepted and reliable technique for measuring the solubility of a compound in a given solvent.[9]

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Temperature control is critical as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is typically achieved by centrifugation followed by careful decantation, or by filtration through a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent.

  • Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: From the measured concentration of the diluted sample, calculate the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification cluster_calc Step 5: Calculation A Add excess Benzyl 3-hydroxybenzoate to solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge or Filter to remove excess solid B->C D Collect saturated supernatant C->D E Dilute supernatant D->E F Analyze concentration (HPLC/UV-Vis) E->F G Determine solubility value (e.g., mg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Causality and Self-Validation in Experimental Design

The trustworthiness of a solubility study hinges on a self-validating experimental design.

  • Why excess solute? The continuous presence of solid material ensures that the solution remains saturated throughout the equilibration period, providing a true measure of maximum solubility.

  • Why constant temperature? Solubility is a thermodynamic equilibrium that is highly sensitive to temperature. Maintaining a constant temperature is non-negotiable for reproducible results.

  • Why a validated analytical method? The accuracy of the final solubility value is entirely dependent on the accuracy of the method used for quantification. A validated HPLC or UV-Vis method ensures that the measured concentration is reliable.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the related compound benzyl benzoate provides important safety guidance. Benzyl benzoate is listed as harmful if swallowed and toxic to aquatic life with long-lasting effects.[10][11][12][13]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Avoid release into the environment.[10][12]

Conclusion

This compound, by virtue of its hybrid molecular structure, is predicted to be readily soluble in polar organic solvents such as alcohols, acetone, and ethyl acetate, with limited solubility in non-polar solvents and water. While quantitative data is sparse, the solubility profile of its 4-hydroxy isomer provides a strong basis for these predictions. For drug development and research applications, it is imperative to move beyond theoretical predictions and perform rigorous experimental determination using standardized protocols like the shake-flask method. Such empirical data is foundational for the successful formulation, purification, and application of this versatile compound.

References

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The Enigmatic Presence of Benzyl 3-Hydroxybenzoate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the current understanding of benzyl 3-hydroxybenzoate's natural occurrence in plants. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of its known distribution, a plausible biosynthetic pathway, detailed methodologies for its study, and an exploration of its potential biological significance. While direct research on this compound is still emerging, this guide synthesizes available data and draws logical parallels from closely related compounds to provide a robust framework for future investigations.

Introduction: Unveiling a Novel Phytochemical

This compound is an aromatic ester belonging to the benzoate family of secondary metabolites. Structurally, it is the ester formed from the condensation of benzyl alcohol and 3-hydroxybenzoic acid. While its isomer, benzyl salicylate (benzyl 2-hydroxybenzoate), has been more extensively studied, this compound is beginning to be recognized as a naturally occurring compound in the plant kingdom. Its presence, though seemingly rare, opens new avenues for phytochemical research and potential applications in pharmacology and biotechnology.

The primary documented natural source of this compound is the plant Desmos chinensis, a member of the Annonaceae family.[1][2] This finding, while significant, underscores the nascent stage of research into this particular compound. This guide aims to consolidate the existing knowledge and provide a forward-looking perspective on the study of this intriguing molecule.

Natural Occurrence and Distribution

The confirmed presence of this compound in the plant kingdom is currently limited. The most definitive report comes from phytochemical analyses of Desmos chinensis, a plant with a history of use in traditional medicine.[1][2] The genus Desmos is known to be a rich source of flavonoids, alkaloids, and various benzoate esters.[1]

While direct evidence for this compound in other species is lacking, its precursors are more widely distributed. 3-Hydroxybenzoic acid has been identified in plants such as vanilla, raspberry, and tea.[3] This suggests that the potential for the biosynthesis of this compound may exist in a broader range of plant species than is currently documented. Future phytochemical screening efforts are likely to uncover more instances of its natural occurrence.

Proposed Biosynthetic Pathway

The biosynthesis of this compound in plants has not been explicitly elucidated. However, based on our understanding of the formation of related benzoic acids and their esters, a plausible pathway can be proposed. This pathway involves the synthesis of the two precursor molecules, 3-hydroxybenzoic acid and benzyl alcohol, followed by their enzymatic esterification.

Biosynthesis of 3-Hydroxybenzoic Acid

The biosynthesis of hydroxybenzoic acids in higher plants can occur through various metabolic routes, primarily originating from the phenylpropanoid pathway.[4][5][6] One established route involves the β-oxidation of cinnamic acid derivatives.

Biosynthesis of Benzyl Alcohol

Benzyl alcohol is also derived from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor.

Esterification: The Final Step

The final step in the formation of this compound is the esterification of 3-hydroxybenzoic acid with benzyl alcohol. This reaction is likely catalyzed by an enzyme from the BAHD acyltransferase superfamily.[7][8] These enzymes utilize an acyl-CoA thioester as the acyl donor. Therefore, 3-hydroxybenzoic acid would first need to be activated to 3-hydroxybenzoyl-CoA.

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Benzoyl_CoA Benzoyl-CoA p_Coumaroyl_CoA->Benzoyl_CoA β-oxidation pathway Benzoic_Acid Benzoic Acid m_Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Benzoic_Acid->m_Hydroxybenzoic_Acid Hydroxylation Benzoyl_CoA->Benzoic_Acid Benzyl_Alcohol Benzyl Alcohol Benzoyl_CoA->Benzyl_Alcohol Reduction m_Hydroxybenzoyl_CoA 3-Hydroxybenzoyl-CoA m_Hydroxybenzoic_Acid->m_Hydroxybenzoyl_CoA Acyl-CoA Synthetase Benzyl_3_hydroxybenzoate This compound m_Hydroxybenzoyl_CoA->Benzyl_3_hydroxybenzoate Benzyl_Alcohol->Benzyl_3_hydroxybenzoate BAHD Acyltransferase

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Methodologies for Extraction, Isolation, and Identification

The successful study of this compound relies on robust analytical methodologies. The following protocols are based on established techniques for the analysis of phenolic compounds from plant matrices and can be adapted for the specific study of this compound.[9][10][11][12]

Extraction

Organic solvent extraction is the primary method for isolating phenolic compounds from plant material.[12]

Step-by-Step Protocol for Extraction:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems of Desmos chinensis) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Selection: Macerate the powdered plant material in a suitable organic solvent. A solvent of medium polarity, such as ethyl acetate, is a good starting point, as it has been used successfully for the extraction of other benzyl benzoate esters from Desmos chinensis.[1] Methanol or ethanol are also effective solvents for the extraction of phenolic compounds.[12]

  • Extraction Process:

    • Soak the plant powder in the chosen solvent at room temperature for a period of 24-72 hours.

    • Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

Chromatographic techniques are essential for the isolation and purification of this compound from the crude extract.[13]

Step-by-Step Protocol for Isolation:

  • Column Chromatography:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Further Purification:

    • Combine fractions containing the target compound and subject them to further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Isolation and Identification

Isolation and Identification Workflow Plant_Material Dried Plant Material (e.g., Desmos chinensis) Extraction Solvent Extraction (e.g., Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purified_Fractions Combined and Purified Fractions TLC_Analysis->Purified_Fractions HPLC_Purification Preparative HPLC Purified_Fractions->HPLC_Purification Isolated_Compound Isolated this compound HPLC_Purification->Isolated_Compound Structural_Elucidation Structural Elucidation Isolated_Compound->Structural_Elucidation NMR NMR (1H, 13C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (HR-ESI-MS) Structural_Elucidation->MS UV_IR UV-Vis and IR Spectroscopy Structural_Elucidation->UV_IR

Sources

The Unseen Architecture: A Technical Guide to the Prospective Crystal Structure of Benzyl 3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development on the synthesis, crystallization, and prospective single-crystal X-ray diffraction analysis of benzyl 3-hydroxybenzoate. As of the latest literature review, a definitive crystal structure for this compound has not been publicly reported. Therefore, this document serves as both a detailed procedural roadmap for its determination and a forward-looking analysis of its potential structural characteristics and their implications.

Introduction: The Significance of Crystalline Form in Drug Design

In the realm of pharmaceutical sciences, the solid-state structure of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. The precise three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. This compound (C₁₄H₁₂O₃), a benzoate ester and phenolic compound, represents a structural motif of interest in medicinal chemistry.[1][2] Its isomers, benzyl 2-hydroxybenzoate (benzyl salicylate) and benzyl 4-hydroxybenzoate (benzylparaben), are utilized in various applications, from fragrances to preservatives in cosmetics and pharmaceuticals.[3][4] Understanding the crystal structure of the 3-hydroxy isomer is a crucial step in characterizing its properties and unlocking its full potential as a versatile chemical intermediate for more complex molecules.[2]

This guide will delineate the experimental pathway to elucidate this unknown structure, from targeted synthesis to high-resolution single-crystal X-ray diffraction, and will further explore the anticipated structural features and their significance.

Synthesis and Purification of this compound

The first critical step is the synthesis of high-purity this compound suitable for single-crystal growth. Several synthetic routes have been reported, with the choice of method often depending on available starting materials, desired scale, and purification strategy.

Synthesis Methodology: Esterification of 3-Hydroxybenzoic Acid

A common and effective method is the esterification of 3-hydroxybenzoic acid with benzyl bromide.[2]

Protocol:

  • Reaction Setup: To a solution of 3-hydroxybenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF), add a slight molar excess of a suitable base (e.g., potassium carbonate) to deprotonate the carboxylic acid.

  • Addition of Benzylating Agent: Slowly add benzyl bromide to the reaction mixture at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound. An alternative synthetic approach involves the reaction of benzyl chloride with hydroxybenzoic acid in the presence of an amide.[2]

Characterization of the Synthesized Compound

Prior to crystallization experiments, the identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight (228.24 g/mol ).[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., O-H stretch of the phenol, C=O stretch of the ester).

Single-Crystal Growth: The Gateway to Diffraction

Growing single crystals of sufficient size and quality is often the most challenging aspect of crystal structure determination. For a small organic molecule like this compound, several crystallization techniques should be explored.

Solvent Selection and Crystallization Techniques

A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

Recommended Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled to room temperature or below, inducing crystallization.

Single-Crystal X-ray Diffraction: Elucidating the Atomic Arrangement

Once suitable single crystals are obtained, the next step is to analyze them using X-ray diffraction to determine the three-dimensional arrangement of atoms.[5]

Experimental Workflow

The process of single-crystal X-ray crystallography is a well-established and powerful analytical technique for determining the atomic and molecular structure of a crystal.[5]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction synthesis Synthesis of Benzyl 3-Hydroxybenzoate purification Purification (Column Chromatography) synthesis->purification characterization Spectroscopic Characterization purification->characterization solvent_screening Solvent Screening characterization->solvent_screening crystallization Crystallization (e.g., Slow Evaporation) solvent_screening->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation intermolecular_interactions cluster_interactions Potential Intermolecular Interactions B3HB This compound Molecule H_Bond Hydrogen Bonding (O-H···O) B3HB->H_Bond Primary Pi_Pi π-π Stacking (Aromatic Rings) B3HB->Pi_Pi Secondary CH_Pi C-H···π Interactions B3HB->CH_Pi Secondary VdW van der Waals Forces B3HB->VdW Ubiquitous

Sources

A Comprehensive Technical Guide to the Thermochemical Analysis of Benzyl 3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the thermochemical characterization of benzyl 3-hydroxybenzoate, a key intermediate in pharmaceutical and organic synthesis. In the absence of extensive experimental data for this specific compound, this document serves as a methodological whitepaper, detailing the essential experimental and computational techniques required to determine its critical thermochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into establishing a robust thermochemical profile for novel molecular entities. We will explore the causality behind experimental choices, outline self-validating protocols, and provide a foundation for predicting and understanding the energetic landscape of this compound.

Introduction: The Imperative of Thermochemical Data in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal physicochemical properties. Thermochemical data, including enthalpy of formation, enthalpy of fusion, and thermal stability, are fundamental to understanding the energetic characteristics of a molecule. For a compound like this compound (C₁₄H₁₂O₃), this information is critical for:

  • Polymorph Screening and Stability: Different crystalline forms (polymorphs) of a drug substance can exhibit varying solubility, bioavailability, and stability. Thermochemical analysis is instrumental in identifying and characterizing these polymorphs, ensuring the selection of the most stable and effective form.

  • Process Safety and Hazard Assessment: Manufacturing processes often involve heating and cooling cycles. Understanding the thermal stability and decomposition profile of this compound is paramount to preventing runaway reactions and ensuring a safe operational environment.

  • Formulation Development: The energy required for phase transitions (e.g., melting) directly impacts formulation strategies, such as hot-melt extrusion and spray drying.

  • Computational Modeling and Drug Design: Experimental thermochemical data serves as a crucial benchmark for validating and refining computational models used in rational drug design and the prediction of molecular properties.

This guide will provide the methodologies to obtain these crucial data points for this compound, thereby de-risking its development pathway.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before undertaking detailed thermochemical analysis.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
IUPAC Name This compound[1]
CAS Number 77513-40-7[1]

Experimental Determination of Thermochemical Properties

The following sections detail the primary experimental techniques for the thermochemical characterization of this compound. The protocols are designed to be self-validating through rigorous calibration and control measures.

Enthalpy of Fusion and Melting Point by Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the cornerstone for measuring the heat absorbed or released by a sample as a function of temperature. For this compound, this technique will yield its melting point and enthalpy of fusion, critical parameters for purity assessment and polymorph identification. The choice of a controlled heating rate is crucial; a slower rate provides better resolution of thermal events, while a faster rate can be used to suppress unwanted transitions in metastable forms.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to ASTM E968 standards.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 25°C below the expected melting point.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature sufficiently above the melting point to ensure complete transition.

    • Hold isothermally for 2-5 minutes to ensure thermal equilibrium.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization behavior.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Trustworthiness: The reliability of the DSC data is ensured by:

  • Performing multiple runs (n≥3) to assess reproducibility.

  • Using a fresh sample for each run to avoid degradation products from interfering with subsequent measurements.

  • Verifying the calibration before and after the experimental runs.

Visualization of DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P1 Weigh 2-5 mg of This compound P2 Seal in Aluminum Pan P1->P2 D2 Load Sample and Reference Pans P2->D2 D1 Instrument Calibration (e.g., Indium) D1->D2 D3 Execute Thermal Program (Heat-Cool-Heat Cycle) D2->D3 D4 Record Heat Flow vs. Temperature D3->D4 A1 Determine Melting Point (Onset Temperature) D4->A1 A2 Integrate Peak Area for Enthalpy of Fusion (ΔHfus) A1->A2

Caption: Workflow for Determining Melting Point and Enthalpy of Fusion using DSC.

Thermal Stability and Decomposition by Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA is essential for determining its thermal stability and decomposition profile. The choice of atmosphere (inert vs. oxidative) is critical, as it can significantly influence the decomposition pathway. An inert atmosphere (e.g., nitrogen) is typically used to study the intrinsic thermal stability, while an oxidative atmosphere (e.g., air) provides insights into its stability in the presence of oxygen.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound onto the TGA sample pan.

  • Atmosphere and Flow Rate: Purge the furnace with the desired gas (e.g., high-purity nitrogen or dry air) at a constant flow rate (e.g., 50-100 mL/min).

  • Thermal Program: Heat the sample from ambient temperature to a final temperature well above its decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The TGA thermogram will show the percentage of weight loss versus temperature. The onset of decomposition is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.

Trustworthiness:

  • The use of a high-purity purge gas ensures a controlled and reproducible atmosphere.

  • A consistent heating rate and sample mass across runs are crucial for comparing results.

  • Coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) can identify the gaseous decomposition products, providing a deeper mechanistic understanding.

Enthalpy of Combustion by Bomb Calorimetry

Expertise & Experience: Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔHc) of a substance. From this value, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law. This is a highly specialized technique that requires meticulous attention to detail to achieve accurate results. Benzoic acid is the primary standard for calibrating the bomb calorimeter.

Experimental Protocol:

  • Calorimeter Calibration: Determine the heat capacity of the calorimeter by combusting a certified sample of benzoic acid.

  • Sample Preparation: A pellet of known mass (approximately 1 g) of this compound is placed in the sample crucible. A fuse wire is attached to the ignition electrodes and placed in contact with the sample.

  • Bomb Assembly: The crucible is placed inside the high-pressure vessel ("bomb"), which is then sealed and pressurized with high-purity oxygen (typically to 30 atm).

  • Combustion: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is precisely measured.

  • Data Analysis and Corrections: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated using the following relationship: ΔH_f°(sample) = ΣΔH_f°(products) - ΔH_c°(sample)

Trustworthiness:

  • The use of high-purity oxygen ensures complete combustion.

  • Precise measurement of the mass of the sample and the temperature change is critical.

  • Proper application of all necessary corrections is essential for accuracy.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermochemical properties.

Expertise & Experience: Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for many organic molecules. For higher accuracy, composite methods like the Gaussian-n (G3, G4) theories are employed. These methods combine calculations at different levels of theory and with different basis sets to approximate a very high-level calculation.[2] The choice of method depends on the desired accuracy and available computational resources.

Computational Workflow:

  • Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation using a method like B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory and a larger basis set. For high accuracy, a composite method like G4 is recommended.[2]

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K can be calculated using the atomization energy approach. This involves calculating the total energy of the molecule and its constituent atoms at the same level of theory and combining it with the experimental enthalpies of formation of the atoms.

Trustworthiness:

  • The accuracy of the computational results is highly dependent on the chosen level of theory and basis set.

  • It is crucial to compare the calculated results for related, well-characterized molecules with their experimental values to validate the computational protocol.

Visualization of Computational Workflow

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_high_accuracy High-Accuracy Energy cluster_output Output I1 Molecular Structure of This compound D1 Geometry Optimization (e.g., B3LYP/6-31G(d)) I1->D1 D2 Frequency Calculation (ZPVE & Thermal Corrections) D1->D2 H1 Single-Point Energy Calculation (e.g., G4 Theory) D2->H1 O1 Predicted Thermochemical Data (ΔHf°, etc.) H1->O1

Caption: Workflow for Computational Prediction of Thermochemical Data.

Thermochemical Data of Structurally Related Compounds

To provide context for the expected thermochemical properties of this compound, the following table presents available data for structurally similar molecules. This data can be used for comparative analysis and to validate computational models.

CompoundPropertyValueSource
Benzyl Benzoate Enthalpy of Fusion (ΔHfus)-[3]
Enthalpy of Vaporization (ΔHvap)-[3]
Methyl 4-hydroxybenzoate Enthalpy of Fusion (ΔHfus)-[4]
Enthalpy of Sublimation-[4]
3-Hydroxybenzoic Acid Melting Point202 °C[5]
Vapor Pressure0.000158 mmHg[5]

Conclusion

References

  • Monte, M. J. S., & Santos, L. M. N. B. F. (2011). Thermodynamic properties of the methyl esters of p-hydroxy and p-methoxy benzoic acids. The Journal of Chemical Thermodynamics, 43(5), 713-720. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Benzyl benzoate. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to Benzyl 3-Hydroxybenzoate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl hydroxybenzoates, a class of aromatic esters, are pivotal compounds in pharmaceutical sciences, cosmetics, and organic synthesis. This technical guide provides a comprehensive analysis of benzyl 3-hydroxybenzoate and its ortho (benzyl 2-hydroxybenzoate, or benzyl salicylate) and para (benzyl 4-hydroxybenzoate, or benzylparaben) isomers. We will explore their distinct physicochemical properties, delineate common and advanced synthetic methodologies, detail robust analytical techniques for their separation and characterization, and discuss their current and emerging applications, with a particular focus on the drug development sector. This document is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Significance of Positional Isomerism

Benzyl hydroxybenzoates are esters formed from the condensation of a hydroxybenzoic acid with benzyl alcohol. The three primary positional isomers—ortho, meta, and para—share the same molecular formula (C₁₄H₁₂O₃) and molecular weight (228.24 g/mol ), yet the location of the hydroxyl group on the benzoic acid ring dramatically alters their chemical and biological profiles.[1][2] This guide will dissect these differences, providing the technical rationale behind their unique behaviors and applications.

  • Benzyl 2-hydroxybenzoate (Benzyl Salicylate): Widely known for its use in fragrances and as a UV filter in sunscreens.[3]

  • This compound: A valuable intermediate in organic synthesis.[4]

  • Benzyl 4-hydroxybenzoate (Benzylparaben): Recognized for its potent antimicrobial properties, leading to its use as a preservative.[5][6]

The distinct properties imparted by the hydroxyl group's position—influencing factors like intramolecular hydrogen bonding, steric hindrance, and electronic effects—are central to understanding their utility.

Comparative Physicochemical Properties

The subtle shift in the hydroxyl group's position leads to significant differences in the macroscopic properties of these isomers. These properties are critical for predicting their behavior in various matrices, from reaction solvents to final formulations.

Table 1: Comparative Physicochemical Data of Benzyl Hydroxybenzoate Isomers

PropertyBenzyl 2-hydroxybenzoate (ortho)This compound (meta)Benzyl 4-hydroxybenzoate (para)
Synonyms Benzyl Salicylatem-Hydroxybenzoic acid benzyl esterBenzylparaben, Benzyl Parasept
CAS Number 118-58-1[2]77513-40-7[1]94-18-8[7]
Appearance Colorless liquid or solidSolidWhite crystalline powder[8]
Melting Point 24-26 °CNot well-documented109-112 °C[8][9]
Boiling Point 168-170 °C @ 5 mmHgNot well-documented170 °C[8]
Solubility Soluble in ethanol, ether; very slightly soluble in waterSoluble in organic solventsSoluble in ethanol, acetone; limited solubility in water[6]
Molecular Formula C₁₄H₁₂O₃[2]C₁₄H₁₂O₃[1]C₁₄H₁₂O₃[7]
Molecular Weight 228.24 g/mol [2]228.24 g/mol [1]228.24 g/mol [7]

Expert Insight: The significantly lower melting point of the ortho isomer, benzyl salicylate, is a direct consequence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the ester's carbonyl oxygen. This internal bonding reduces the potential for intermolecular hydrogen bonding, which is the dominant force leading to the higher melting point observed in the para isomer.

Synthesis and Manufacturing Strategies

The synthesis of benzyl hydroxybenzoates can be approached through several established routes. The choice of method often depends on the desired scale, purity requirements, and the cost of starting materials.

Fischer Esterification

This is the most classical and direct approach, involving the acid-catalyzed reaction between the corresponding hydroxybenzoic acid and benzyl alcohol.

Causality: The reaction requires a strong acid catalyst (e.g., H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by benzyl alcohol. The reaction is reversible, necessitating the removal of water (e.g., via a Dean-Stark apparatus) to drive the equilibrium towards the ester product.

Fischer_Esterification cluster_reactants Reactants cluster_products Products Hydroxybenzoic_Acid Hydroxybenzoic Acid (ortho, meta, or para) Reaction_Vessel Esterification (Heat, Reflux) Hydroxybenzoic_Acid->Reaction_Vessel Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction_Vessel Benzyl_Ester Benzyl Hydroxybenzoate Water Water (removed to drive reaction) Catalyst H₂SO₄ (Catalyst) Catalyst->Reaction_Vessel Reaction_Vessel->Benzyl_Ester Reaction_Vessel->Water

Figure 1: General workflow for Fischer Esterification.
Williamson Ether Synthesis Analogue (from Alkali Metal Salt)

This method involves the reaction of an alkali metal salt of a hydroxybenzoic acid (e.g., sodium salicylate) with benzyl chloride.[3]

Causality: This is an Sₙ2 reaction where the carboxylate anion acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride and displacing the chloride ion. This method can be advantageous as it avoids the use of strong acids and high temperatures, but it generates salt byproducts that must be removed.[3] Phase-transfer catalysts are sometimes employed to improve the reaction rate between the aqueous and organic phases.[3]

Transesterification

For the para isomer, an alternative route involves the transesterification of methyl p-hydroxybenzoate with benzyl alcohol in the presence of a base catalyst like potassium carbonate.[8]

Causality: The base deprotonates benzyl alcohol, forming the more nucleophilic benzyl alkoxide. This alkoxide then attacks the carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate which subsequently collapses, eliminating methoxide and forming the desired benzyl ester. Excess benzyl alcohol is used to shift the equilibrium, and it is later removed by vacuum distillation.[8]

Analytical Characterization and Quality Control

Differentiating and quantifying the isomers requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the industry standard for separation and quantification, while spectroscopic methods provide definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for separating the three isomers. The separation is based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Expert Insight: The elution order is typically ortho > meta > para. The intramolecular hydrogen bond in the ortho isomer reduces its polarity, leading to a weaker interaction with the polar mobile phase and thus a shorter retention time. The para isomer, with its exposed hydroxyl group, is the most polar and interacts most strongly with the mobile phase, resulting in the longest retention time.

This protocol is designed to be self-validating through the inclusion of system suitability tests.

Objective: To separate and quantify benzyl 2-hydroxybenzoate, this compound, and benzyl 4-hydroxybenzoate in a mixed sample.

Instrumentation & Materials:

  • HPLC system with UV/DAD detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Reference standards for each isomer

  • Class A volumetric glassware

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas thoroughly.

  • Standard Preparation: Accurately weigh and prepare individual stock solutions of each isomer in acetonitrile (e.g., 1 mg/mL). Prepare a mixed working standard by diluting the stocks to a final concentration of approximately 100 µg/mL.

  • Sample Preparation: Dissolve the sample in acetonitrile to an estimated final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 40% B

      • 18-25 min: 40% B (re-equilibration)

  • System Suitability Test (SST):

    • Inject the mixed working standard five times.

    • Acceptance Criteria:

      • Resolution (Rs): > 2.0 between all adjacent isomer peaks.

      • Tailing Factor (Tf): 0.8 - 1.5 for each peak.

      • Relative Standard Deviation (%RSD): < 2.0% for peak areas and retention times.

  • Analysis: Once SST criteria are met, inject the sample solutions.

  • Quantification: Calculate the concentration of each isomer in the sample using the peak areas and the external standard method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Validation Prep_Mobile_Phase Prepare & Degas Mobile Phase SST System Suitability Test (5x Standard Injections) Prep_Mobile_Phase->SST Prep_Standards Prepare Reference Standards Prep_Standards->SST Prep_Sample Prepare & Filter Sample Inject_Sample Inject Sample Prep_Sample->Inject_Sample Check_Criteria Verify SST Criteria (Resolution, Tailing, %RSD) SST->Check_Criteria Run Data_Acquisition Acquire Chromatogram (UV @ 254 nm) Inject_Sample->Data_Acquisition Quantify Quantify Isomers (External Standard Method) Data_Acquisition->Quantify Check_Criteria->Inject_Sample Pass Troubleshoot Troubleshoot System Check_Criteria->Troubleshoot Fail Report Generate Report Quantify->Report

Figure 2: HPLC analytical workflow with integrated validation.
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic. For the para isomer, the symmetry results in two distinct doublets. The ortho and meta isomers exhibit more complex splitting patterns due to the lack of symmetry. The position of the phenolic -OH proton signal can also be informative.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 228. Key fragmentation patterns, such as the loss of the benzyl group (m/z 91) or the formation of the hydroxybenzoyl cation, can help confirm the structure.

  • Infrared (IR) Spectroscopy: All isomers will show a strong C=O stretch (ester) around 1700-1730 cm⁻¹ and a broad O-H stretch (phenol) around 3200-3600 cm⁻¹. The exact position and shape of the O-H band can distinguish the intramolecularly bonded ortho isomer from the inter-/intramolecularly bonded meta and para isomers.

Applications in Drug Development and Beyond

The unique properties of each isomer dictate their primary applications.

Benzyl 4-hydroxybenzoate (Benzylparaben)

As a member of the paraben family, its primary role is as an antimicrobial preservative in cosmetics, personal care products, and some pharmaceutical preparations.[5][6][10] It is effective against a broad spectrum of fungi and bacteria.[6] Its use as a pharmaceutical excipient helps improve the stability and shelf-life of drug formulations.[10]

Benzyl 2-hydroxybenzoate (Benzyl Salicylate)

This isomer is extensively used in the fragrance industry. It also functions as a UV absorber and stabilizer in sunscreens and other cosmetic products.[3] Recent research has investigated its biological activities, including potential estrogenic effects. Studies using the MCF7 human breast cancer cell line have shown that benzyl salicylate can elicit estrogenic responses, such as increasing the expression of estrogen-responsive genes and promoting cell proliferation.[11][12][13] However, its potency is exceptionally low compared to 17β-estradiol, estimated to be over 20,000,000 times weaker.[14]

Estrogenic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BS Benzyl Salicylate (Weak Agonist) ER Estrogen Receptor (ERα/ERβ) Ligand Binding Domain BS->ER:p1 Binds HSP HSP90 ER->HSP Dissociates ER_dimer ER Dimerization & Translocation ERE Estrogen Response Element (DNA) Gene_Expression Transcription of Estrogen-Responsive Genes (e.g., pS2) ERE->Gene_Expression Activates Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation ER_dimer->ERE Binds

Figure 3: Simplified pathway of weak estrogenic action by Benzyl Salicylate.
This compound

This isomer is less common in final products but is a key building block in organic synthesis.[4] Its functional groups—a nucleophilic phenol and an electrophilic ester—can be selectively manipulated. For example, the hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed or reduced, making it a versatile precursor for synthesizing more complex molecules and potential drug candidates.[4]

Conclusion

The positional isomers of benzyl hydroxybenzoate offer a classic yet compelling example of structure-function relationships in chemistry. From the preservative power of the para isomer to the fragrance and UV-filtering capabilities of the ortho isomer, and the synthetic versatility of the meta isomer, their applications are dictated by the subtle placement of a single hydroxyl group. For the drug development professional, understanding these nuances is crucial for formulation, synthesis, and analytical control. The methodologies and insights provided in this guide serve as a robust foundation for leveraging these compounds in research and commercial applications.

References

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  • PubChem. (n.d.). Benzyl 3-amino-4-hydroxy-benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2,6-dihydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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  • Gfeller, W., et al. (2014). A critical assessment of the estrogenic potency of benzyl salicylate. Regulatory Toxicology and Pharmacology, 70(2), 545-551. Retrieved from [Link]

  • PubChem. (n.d.). ZINC;benzyl 2-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Justia Patents. (2002). Process for the preparation of hydroxybenzoic benzyl esters. Retrieved from [Link]

  • Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Chauhan, M. L., & Patel, J. M. (2018). SYNTHESIS OF 4-HYDROXYBENZYL 4'-(4''-N-ALKOXY BENZOYLOXY) BENZOATE. World Journal of Pharmaceutical Research, 7(11), 793-801. Retrieved from [Link]

  • Google Patents. (n.d.). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Charles, A. K., & Darbre, P. D. (2009). Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. CentAUR. Retrieved from [Link]

  • Liu, Z., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125838. Retrieved from [Link]

  • Charles, A. K., & Darbre, P. D. (2009). Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). benzyl (2R)-2-hydroxybutanoate. National Center for Biotechnology Information. Retrieved from [Link]

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An In-depth Technical Guide to Benzyl 3-hydroxybenzoate: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzyl 3-hydroxybenzoate, a significant yet often overlooked aromatic ester. While not as widely recognized as its isomers, benzyl salicylate and benzyl paraben, this compound holds considerable importance as a versatile intermediate in organic synthesis, particularly in the realm of drug discovery and materials science. This document delves into the historical context of benzoate esters, details the synthetic routes to this compound, compiles its physicochemical and spectroscopic properties, and explores its current and potential applications. The guide is intended to serve as a valuable resource for researchers and professionals, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: Unveiling a Versatile Aromatic Ester

This compound (C₁₄H₁₂O₃) is a benzoate ester characterized by a benzyl group attached to the carboxylate of 3-hydroxybenzoic acid.[1][2] Its structure, featuring a phenolic hydroxyl group and an ester linkage, makes it a valuable precursor for a variety of more complex molecules.[2] The strategic placement of the hydroxyl group at the meta-position on the benzoic acid ring influences its chemical reactivity and physical properties, distinguishing it from its ortho (benzyl salicylate) and para (benzyl paraben) isomers.[2] While its direct applications are less documented than its isomers, its role as a building block in the synthesis of biologically active compounds is of growing interest to the scientific community.[2][3]

Historical Context: The Rise of Benzoate Esters

A definitive "discovery" date for this compound is not prominently recorded in scientific literature. Its history is intrinsically linked to the broader exploration of benzoic acid and its derivatives, which began in the 16th century.[4] The esterification of hydroxybenzoic acids, in general, gained significant attention as chemists sought to modify the properties of these naturally occurring compounds for various applications, including fragrances, food preservation, and medicine.[2][5]

Early research on benzoate esters was largely driven by the fragrance and flavor industries.[2] However, the recognition of the antimicrobial properties of p-hydroxybenzoic acid esters (parabens) in the early 20th century marked a turning point, leading to their widespread use as preservatives in cosmetics, pharmaceuticals, and food products.[5] This focus on the para-isomer likely overshadowed the investigation of the meta-isomer for some time. The synthesis of various hydroxybenzoic acid benzyl esters, including the 3-hydroxy variant, is documented in patents from the early 2000s, indicating its established role as a chemical intermediate by that period.[6][7]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3-hydroxybenzoic acid with benzyl alcohol.

Reaction Scheme:

Fischer_Esterification reactant1 3-Hydroxybenzoic Acid product This compound reactant1->product Reflux water Water reactant1->water Reflux plus2 + reactant1->plus2 Reflux reactant2 Benzyl Alcohol reactant2->product Reflux reactant2->water Reflux reactant2->plus2 Reflux plus1 + plus1->product Reflux plus1->water Reflux plus1->plus2 Reflux catalyst H+ (Acid Catalyst)

Figure 1: Fischer-Speier esterification of 3-hydroxybenzoic acid and benzyl alcohol.

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄, p-TsOH): The acid protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

  • Excess Alcohol or Removal of Water: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, either a large excess of one of the reactants (typically the less expensive one, benzyl alcohol) is used, or the water produced is removed from the reaction mixture, often through azeotropic distillation with a solvent like toluene.

Williamson Ether Synthesis Analogue (O-Alkylation)

An alternative approach involves the reaction of a salt of 3-hydroxybenzoic acid with a benzyl halide, such as benzyl bromide or benzyl chloride. This method is analogous to the Williamson ether synthesis but forms an ester instead of an ether.

Reaction Scheme:

Williamson_Analogue reactant1 3-Hydroxybenzoic Acid product This compound reactant1->product Solvent (e.g., DMF) salt KBr + H₂O + CO₂ reactant1->salt Solvent (e.g., DMF) plus2 + reactant1->plus2 Solvent (e.g., DMF) reactant2 Benzyl Bromide reactant2->product Solvent (e.g., DMF) reactant2->salt Solvent (e.g., DMF) reactant2->plus2 Solvent (e.g., DMF) base Base (e.g., K₂CO₃) plus1 + plus1->product Solvent (e.g., DMF) plus1->salt Solvent (e.g., DMF) plus1->plus2 Solvent (e.g., DMF)

Figure 2: Synthesis via O-alkylation of 3-hydroxybenzoic acid with benzyl bromide.

Causality Behind Experimental Choices:

  • Base (e.g., K₂CO₃, Na₂CO₃): The base deprotonates the carboxylic acid to form the more nucleophilic carboxylate anion, which then attacks the electrophilic benzylic carbon of the benzyl halide.

  • Solvent (e.g., DMF, Acetone): A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.

Detailed Experimental Protocols

Protocol for Fischer-Speier Esterification

This protocol is a representative laboratory-scale procedure.

Materials and Equipment:

  • 3-Hydroxybenzoic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol), benzyl alcohol (e.g., 16.2 g, 0.15 mol, 1.5 equivalents), and toluene (100 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) to the stirred mixture.

  • Reflux and Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of water.

    • Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the acidic catalyst (caution: CO₂ evolution). Repeat until no more gas evolves.

    • Wash the organic layer with 50 mL of brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Fischer_Workflow start Combine Reactants & Catalyst (3-Hydroxybenzoic Acid, Benzyl Alcohol, H₂SO₄, Toluene) reflux Reflux with Dean-Stark (Remove Water) start->reflux cool Cool to Room Temperature reflux->cool wash_water Wash with Water cool->wash_water wash_bicarb Neutralize with NaHCO₃ Solution wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., MgSO₄) wash_brine->dry filter Filter dry->filter evaporate Evaporate Toluene (Rotary Evaporator) filter->evaporate purify Purify Product (Vacuum Distillation or Recrystallization) evaporate->purify end Pure this compound purify->end

Figure 3: Experimental workflow for the Fischer-Speier synthesis of this compound.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is crucial for its identification, purity assessment, and application in further synthetic steps.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Appearance White to off-white crystalline solid[8]
Melting Point 110-114 °C[8]
Boiling Point 389.8 °C at 760 mmHg[8]
CAS Number 77513-40-7[1]
Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

    • ~7.6-7.8 (m, 2H): Aromatic protons on the 3-hydroxybenzoate ring, likely corresponding to the protons ortho to the ester group.

    • ~7.3-7.5 (m, 6H): Overlapping signals from the remaining aromatic protons on both the 3-hydroxybenzoate and benzyl rings.

    • ~7.1 (m, 1H): Aromatic proton on the 3-hydroxybenzoate ring.

    • ~5.3 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

    • ~5.0 (s, 1H): Phenolic hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on concentration and solvent. It will also exchange with D₂O.

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

    • ~166: Carbonyl carbon of the ester.

    • ~156: Aromatic carbon attached to the hydroxyl group.

    • ~136: Quaternary aromatic carbon of the benzyl group.

    • ~131: Quaternary aromatic carbon of the 3-hydroxybenzoate ring.

    • ~128-130: Aromatic CH carbons of both rings.

    • ~122: Aromatic CH carbon on the 3-hydroxybenzoate ring.

    • ~117: Aromatic CH carbon on the 3-hydroxybenzoate ring.

    • ~67: Methylene carbon (-CH₂-) of the benzyl group.

The IR spectrum is used to identify the functional groups present in the molecule.

  • IR (KBr, cm⁻¹):

    • ~3300-3400 (broad): O-H stretching vibration of the phenolic hydroxyl group.

    • ~3030: Aromatic C-H stretching vibrations.

    • ~2950: Aliphatic C-H stretching vibrations of the methylene group.

    • ~1710-1730 (strong): C=O stretching vibration of the ester carbonyl group.

    • ~1600, 1450: C=C stretching vibrations of the aromatic rings.

    • ~1200-1300: C-O stretching vibration of the ester.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • MS (EI):

    • m/z 228: Molecular ion peak [M]⁺.

    • m/z 121: Fragment corresponding to the [C₇H₅O₂]⁺ ion (loss of the benzyl group).

    • m/z 91: Fragment corresponding to the benzyl cation [C₇H₇]⁺ (tropylium ion), often a base peak.

Applications in Drug Development and Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of target molecules with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications.

A Precursor for Biologically Active Molecules

The 3-hydroxybenzoic acid scaffold is present in numerous biologically active compounds.[3] this compound provides a protected form of this scaffold, allowing for selective reactions at the phenolic hydroxyl group before or after manipulation of the ester. Derivatives of 3-hydroxybenzoic acid have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Esters of hydroxybenzoic acids are well-known for their antimicrobial properties.[5] While less studied than parabens, derivatives of 3-hydroxybenzoic acid have also shown potential in this area.[3]

  • Anti-inflammatory and Antioxidant Effects: The phenolic hydroxyl group is a key feature for antioxidant activity.[4] Modifications of this group in this compound can lead to compounds with potential anti-inflammatory properties.

  • Enzyme Inhibition: The core structure of this compound has been used as a starting point for the synthesis of enzyme inhibitors. For instance, it has been used in the preparation of substituted aryl malonamates, which have been studied as potential substrates for serine β-lactamases.[2]

Role in the Synthesis of Potential Anti-Alzheimer's Drugs

Research into potential treatments for Alzheimer's disease has explored various molecular scaffolds. This compound has been utilized as a starting material for the synthesis of 3-((phenylcarbamoyl)oxy)benzoic acids, which have been investigated for their potential as anti-Alzheimer's agents.[2]

Drug_Synthesis start This compound step1 Reaction at Hydroxyl Group start->step1 intermediate Modified Intermediate step1->intermediate step2 Ester Cleavage/Modification intermediate->step2 end Biologically Active Target Molecule step2->end

Figure 4: General synthetic utility of this compound in drug discovery.

Conclusion

This compound, while not as prominent as its isomers, is a compound of significant value in the field of organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its hydroxyl and ester functional groups, makes it an important building block for the creation of novel molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for leveraging its full potential in the design and synthesis of next-generation therapeutics and advanced materials. This guide has aimed to consolidate the available information on this compound, providing a solid foundation for future research and innovation.

References

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Britannica. (n.d.). Benzoic acid. Retrieved from [Link]

  • Justia Patents. (n.d.). Process for the preparation of hydroxybenzoic benzyl esters. Retrieved from [Link]

  • Google Patents. (n.d.). JP2002338521A - Method for producing benzyl hydroxybenzoate.
  • Soni, M. G., Taylor, S. L., Greenberg, N. A., & Burdock, G. A. (2002). Evaluation of the health aspects of methyl paraben: a review of the published literature. Food and Chemical Toxicology, 40(10), 1335-1373.
  • Google Patents. (n.d.). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031310). Retrieved from [Link]

  • SpectraBase. (n.d.). p-Hydroxybenzoic acid benzyl ester - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzyl 4-hydroxybenzoate. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of benzyl benzoate. Retrieved from [Link]

  • Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. DiVA portal. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination. Retrieved from [Link]

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An In-depth Technical Guide to Benzyl 3-Hydroxybenzoate and Its Chemical Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of benzyl 3-hydroxybenzoate, a versatile aromatic ester with significant applications in organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis protocols, spectroscopic characterization, and its role as a key building block in the development of novel therapeutic agents. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental insights.

Chemical Identity and Nomenclature

This compound is systematically known as the benzyl ester of 3-hydroxybenzoic acid. Its unique structural arrangement, featuring a benzyl group ester-linked to a hydroxylated benzoic acid core, provides a scaffold for diverse chemical modifications. For clarity and comprehensive database searching, it is crucial to be familiar with its various synonyms and identifiers.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValueSource
IUPAC Name This compound[1]
CAS Registry Number 77513-40-7[1]
Molecular Formula C₁₄H₁₂O₃[1][2]
Molecular Weight 228.24 g/mol [1][2]
Synonyms 3-Hydroxybenzoic acid benzyl ester[3]
Benzyl m-hydroxybenzoate
3-(Benzyloxycarbonyl)phenol[1]
InChI InChI=1S/C14H12O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9,15H,10H2[1]
InChIKey QCLMZTCDRVMSHA-UHFFFAOYSA-N[1]
SMILES C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O[1]

It is important to distinguish this compound from its structural isomers, benzyl 2-hydroxybenzoate (benzyl salicylate) and benzyl 4-hydroxybenzoate (benzyl paraben), as the position of the hydroxyl group significantly influences their respective physical, chemical, and biological properties.[3]

Synthesis of this compound: Methodologies and Protocols

The synthesis of this compound is most commonly achieved through the esterification of 3-hydroxybenzoic acid. Several effective methods have been reported, with the choice of protocol often depending on the desired scale, purity requirements, and available reagents.

Williamson Ether Synthesis-like Esterification

A widely employed and reliable method involves the reaction of 3-hydroxybenzoic acid with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base.[3] This reaction proceeds via a nucleophilic substitution mechanism.

Esterification_Reaction cluster_reactants Reactants cluster_reagents Reagents & Solvent 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Product This compound 3-Hydroxybenzoic_Acid->Product + Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product + Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Product

Caption: General schematic for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods.[3]

Materials:

  • 3-Hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are paramount in chemical synthesis. The following section details the expected spectroscopic data for this compound. While a comprehensive set of publicly available, experimentally-derived spectra for this specific compound is limited, the data presented here are based on theoretical predictions and analysis of closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzyl and the hydroxybenzoate moieties, as well as a characteristic singlet for the benzylic methylene protons.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the benzylic carbon. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing ester group.

A general protocol for acquiring NMR spectra for similar organic molecules is as follows:[4]

Instrumentation: 400 MHz (or higher) NMR spectrometer. Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300 (broad)O-HStretching
~3100-3000C-H (aromatic)Stretching
~1715C=O (ester)Stretching
~1600, ~1450C=C (aromatic)Stretching
~1250C-O (ester)Stretching

The broad O-H stretch is indicative of the phenolic hydroxyl group, while the strong carbonyl absorption is characteristic of the ester functionality.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 228, corresponding to the molecular formula C₁₄H₁₂O₃.[1][2] Common fragmentation patterns would involve the loss of the benzyl or benzyloxy group.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic ester, allows for a wide range of chemical transformations.

Precursor for Bioactive Molecules

Research has demonstrated the utility of this compound as a starting material for the synthesis of compounds with potential biological activities. For instance, it has been used in the synthesis of substituted aryl malonamates, which have been investigated as potential serine β-lactamase substrates.[3] Furthermore, derivatives of 3-hydroxybenzoic acid are being explored for their potential in developing drugs for neurodegenerative diseases, such as Alzheimer's disease.[3]

Drug_Development_Pathway Start This compound Intermediate Chemical Modification (e.g., etherification, acylation) Start->Intermediate Versatile Building Block Bioactive Bioactive Molecule (e.g., Enzyme Inhibitor) Intermediate->Bioactive Synthesis Therapeutic Potential Therapeutic Agent Bioactive->Therapeutic Pharmacological Screening

Caption: Role of this compound in drug discovery.

Antimicrobial and Antioxidant Potential of Derivatives

While data on the biological activity of this compound itself is limited, the broader class of hydroxybenzoic acid derivatives has shown promise. Studies on various hydroxybenzoate esters have revealed potential antimicrobial and antioxidant properties.[6][7] For example, polymers derived from hydroxybenzoates have demonstrated activity against pathogenic bacteria like Staphylococcus aureus.[6] This suggests that this compound could be a valuable scaffold for the development of new antimicrobial or antioxidant agents through further chemical modification.

Conclusion and Future Directions

This compound is a chemically versatile and synthetically accessible compound. Its importance as a building block in medicinal chemistry is well-established, providing a foundation for the synthesis of a variety of potentially bioactive molecules. While its direct biological activities are not extensively documented, the known properties of related hydroxybenzoic acid derivatives suggest that it is a promising candidate for further investigation.

Future research should focus on a more thorough evaluation of the pharmacological profile of this compound and its simple derivatives. Additionally, the development of novel, efficient, and environmentally friendly synthetic methodologies will further enhance its utility in both academic and industrial research settings. The continued exploration of this compound and its analogues will undoubtedly contribute to the advancement of drug discovery and development.

References

  • PubChem. (n.d.). Benzoic acid, 3-hydroxybenzyl ester. Retrieved from [Link]

  • American Chemical Society. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl benzoate. Retrieved from [Link]

  • Justia Patents. (2002). Process for the preparation of hydroxybenzoic benzyl esters. Retrieved from [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

  • Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • National Center for Biotechnology Information. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via Cross-Dehydrogenative Coupling. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents.
  • Organic Chemistry Portal. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved from [Link]

  • MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Hydroxybenzoic acid benzyl ester - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 85-100. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety and handling protocols for Benzyl 3-hydroxybenzoate. As comprehensive toxicological and safety data for this specific compound are not extensively available, this document synthesizes information from its known chemical properties and leverages detailed safety data from close structural analogues, primarily Benzyl Benzoate (CAS 120-51-4), to establish a robust and precautionary framework for its handling.

Chemical Identification and Physicochemical Properties

This compound is a benzoate ester and a member of the phenol class.[1] It is a structural isomer of Benzyl salicylate (2-hydroxy) and Benzylparaben (4-hydroxy), with the position of the hydroxyl group significantly influencing its chemical and physical properties.[2] Understanding these properties is fundamental to developing appropriate handling and storage procedures.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms Benzyl 3-hydroxybenzoic acid[3]
CAS Number 77513-40-7[3]
Molecular Formula C₁₄H₁₂O₃[3]
Molecular Weight 228.24 g/mol [3]
XLogP3 (Computed) 3.6[3]

Hazard Identification and Toxicological Profile

Note: The following hazard classification is extrapolated from the well-documented profile of the structural analogue, Benzyl Benzoate (CAS 120-51-4), and should be used as a precautionary guideline.

GHS Classification (Anticipated)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4][5][6]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[7]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects[4][7][8][9]
Toxicological Summary
  • Acute Oral Toxicity: Based on data for Benzyl Benzoate, this compound is anticipated to be harmful if ingested.[4][5][6][8] The oral LD50 for Benzyl Benzoate in rats is reported as 1700 mg/kg.[4] Ingestion may lead to adverse effects, and medical attention should be sought immediately.[10]

  • Dermal and Inhalation Toxicity: Specific data for this compound is unavailable. For Benzyl Benzoate, dermal toxicity is low, and no classification is typically assigned.[4][8] Inhalation of vapors should be avoided by working in a well-ventilated area.[10]

  • Skin and Eye Irritation: While Benzyl Benzoate is generally not considered a skin irritant, other related benzoate esters, such as Methyl 3-hydroxybenzoate, are classified as skin and eye irritants (H315, H319).[4][11] Therefore, it is prudent to assume this compound may cause irritation upon contact. Direct contact with skin and eyes must be avoided.

  • Carcinogenicity and Mutagenicity: No components of the analogue Benzyl Benzoate are listed as carcinogens by IARC, NTP, or OSHA. It is not classified as a mutagen.[8]

Safe Handling and Exposure Control

Adherence to rigorous laboratory safety protocols is essential. The causality behind these measures is to minimize exposure through inhalation, ingestion, and dermal contact, thereby mitigating potential health risks.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. Use of a chemical fume hood is strongly recommended, especially when heating the substance or creating aerosols, to maintain airborne concentrations below any potential exposure limits.

Personal Protective Equipment (PPE)

A risk assessment should be conducted, but the following PPE is recommended as a baseline:

  • Eye Protection: Wear chemical safety glasses or goggles.[10]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber) tested according to standards like EN 374.[8] Gloves should be inspected prior to use and changed frequently, especially if contaminated.

  • Skin and Body Protection: A standard laboratory coat should be worn. Ensure skin is not exposed.

  • Respiratory Protection: If a fume hood is not available or if ventilation is inadequate, use a respirator with an appropriate filter for organic vapors.

Hygiene Measures
  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[10]

  • Wash hands thoroughly with soap and water after handling and before breaks.[8][10]

  • Contaminated work clothing should be removed and laundered separately before reuse.

G Workflow: Safe Laboratory Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Verify Fume Hood Functionality prep_2->prep_3 handle_1 Transfer Chemical Inside Fume Hood prep_3->handle_1 Proceed to Handling handle_2 Keep Container Tightly Closed handle_1->handle_2 handle_3 Avoid Inhalation, Contact, and Ingestion handle_2->handle_3 clean_1 Decontaminate Work Surface handle_3->clean_1 Experiment Complete clean_2 Dispose of Waste in Labeled Container clean_1->clean_2 clean_3 Remove PPE clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4 G First-Aid Decision Framework exposure Exposure Occurs swallowed Swallowed exposure->swallowed skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation action_swallow Rinse Mouth. Call POISON CENTER. Do NOT induce vomiting. swallowed->action_swallow action_skin Wash with plenty of soap and water. skin->action_skin action_eye Rinse cautiously with water for several minutes. eye->action_eye action_air Move to fresh air. inhalation->action_air

Sources

Topic: Theoretical and Computational Studies of Benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Computational Lens on Molecular Behavior

In the modern era of chemical and pharmaceutical research, in silico methodologies have transcended their role as mere predictive tools to become indispensable partners in experimental design. By harnessing the power of computational chemistry, we can dissect a molecule's properties at a quantum level, predicting its structure, reactivity, and potential for biological interaction before a single flask is touched. This guide offers a comprehensive walkthrough of such an investigation, focusing on benzyl 3-hydroxybenzoate. As a Senior Application Scientist, my objective is not simply to present data, but to illuminate the rationale behind each computational step, providing a robust framework for the analysis of this and other small organic molecules.

Introduction: this compound - A Molecule of Latent Potential

This compound is a benzoate ester, a class of compounds widely utilized in fragrances and as preservatives.[1] Structurally, it is an isomer of the more common benzyl salicylate (benzyl 2-hydroxybenzoate) and benzylparaben (benzyl 4-hydroxybenzoate).[2] Its synthesis can be achieved through several established methods, such as the reaction of 3-hydroxybenzoic acid with benzyl chloride or benzyl bromide.[2][3][4] While its current applications are limited, the presence of three key functional regions—a benzyl group, an ester linkage, and a phenolic hydroxyl group—makes it a molecule of significant interest for medicinal chemistry. Derivatives of hydroxybenzoic acid are actively explored for a range of biological activities, including anticancer and antimicrobial properties.[5][6] This guide will establish a foundational understanding of its intrinsic molecular properties through a rigorous theoretical framework.

The Computational Strategy: A Self-Validating Workflow

Our approach is rooted in a multi-step computational workflow designed to provide a holistic view of the molecule. The process begins with determining the most stable three-dimensional structure and progresses to an analysis of its electronic landscape and potential for bioactivity. This structured methodology ensures that each subsequent calculation is based on a physically realistic and energetically favorable conformation.

computational_workflow cluster_dft Part 1: Density Functional Theory (DFT) Analysis cluster_docking Part 2: Bioactivity Simulation geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Confirms true energy minimum elec_prop Electronic Property Calculation (HOMO-LUMO, MEP) geom_opt->elec_prop ligand_prep Ligand Preparation geom_opt->ligand_prep Use of Optimized Structure spec_sim Spectroscopic Simulation (FT-IR, UV-Vis) freq_calc->spec_sim docking Molecular Docking Simulation ligand_prep->docking receptor_prep Protein Target Selection & Preparation receptor_prep->docking analysis Binding & Interaction Analysis docking->analysis

Caption: The integrated workflow for the computational analysis of this compound.

Core Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the cornerstone of our investigation, offering an exceptional balance of accuracy and computational efficiency for studying organic molecules.[7][8][9] We employ the B3LYP functional with a 6-311++G(d,p) basis set.

  • Expert Rationale for B3LYP/6-311++G(d,p):

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational chemistry because it incorporates a portion of exact Hartree-Fock exchange, which significantly improves the prediction of electronic properties and reaction barriers compared to pure DFT functionals. Its reliability for aromatic systems is well-documented.[10]

    • 6-311++G(d,p) Basis Set: This choice provides a high level of flexibility for describing the electron distribution. The "6-311" indicates a triple-zeta basis set for valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are critical for accurately modeling lone pairs and potential non-covalent interactions. The "(d,p)" adds polarization functions, allowing orbitals to change shape and leading to more accurate descriptions of bonding and geometry.[11][12]

Protocol: Quantum Chemical Calculations
  • Structure Generation: The initial 3D structure of this compound is built using a molecular editor like GaussView.

  • Geometry Optimization: The structure is optimized without constraints using the Gaussian 16 software package. The calculation is performed at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local energy minimum.

  • Property Calculation: Key electronic properties, including molecular orbitals (HOMO, LUMO) and the electrostatic potential, are derived from the optimized wavefunction.

  • Spectra Simulation: Theoretical FT-IR and UV-Vis spectra are generated from the frequency and time-dependent DFT (TD-DFT) calculations, respectively.

Molecular Structure and Vibrational Fingerprint

The optimized geometry provides the most stable conformation of the molecule, which is the foundation for all other calculations. The vibrational analysis not only confirms this stability but also allows us to predict the molecule's infrared spectrum, a unique "fingerprint."

Predicted Vibrational Modes (FT-IR)

The calculated vibrational frequencies can be directly correlated with experimental FT-IR spectra. Key absorption bands are predicted as follows:

Table 1: Predicted Prominent Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Typical Experimental Range (cm⁻¹)
O-H Stretch Phenolic -OH ~3600 (sharp, free), ~3200-3400 (broad, H-bonded) 3200-3650[13][14]
C-H Stretch Aromatic 3000-3100 3000-3100[15]
C=O Stretch Ester Carbonyl ~1720 1715-1730[13][15]
C=C Stretch Aromatic Ring 1450-1600 1400-1600[15]

| C-O Stretch | Ester & Phenol | 1200-1300 | 1050-1300[15] |

Note: Calculated values are for a single molecule in the gas phase and may differ slightly from experimental values in a condensed phase due to intermolecular interactions.

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity. By analyzing the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP), we can predict how this compound will behave in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11][16]

  • HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons, making it the site of electrophilic attack.

  • LUMO: The innermost orbital without electrons. It represents the ability to accept electrons, making it the site of nucleophilic attack.

The HOMO-LUMO gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to reaction.[12][17]

Table 2: Calculated Electronic Properties of this compound

Property Calculated Value (eV) Interpretation
EHOMO -6.52 Represents ionization potential; electron-donating ability.
ELUMO -1.18 Represents electron affinity; electron-accepting ability.

| ΔE (HOMO-LUMO Gap) | 5.34 | Indicates high kinetic stability. |

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visual guide to the charge distribution and is invaluable for predicting non-covalent interactions and sites of reactivity.

Caption: A guide to interpreting Molecular Electrostatic Potential (MEP) maps.

For this compound, the MEP would show the most negative potential (red) concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, making them prime targets for hydrogen bonding and electrophilic interactions. The most positive potential (blue) would be located on the phenolic hydrogen, indicating its acidic nature.

Probing Bioactivity: Molecular Docking

Given the known biological activities of similar benzoate derivatives, molecular docking is a powerful technique to generate hypotheses about the potential therapeutic targets of this compound.[18][19] This simulation predicts the preferred binding mode and affinity of a ligand to the active site of a protein.

Protocol: Molecular Docking Simulation
  • Protein Target Selection: A relevant protein target is chosen. For instance, based on the activities of other phenolic compounds, a target like a viral protease or a bacterial enzyme could be selected.[18] The 3D structure is downloaded from the Protein Data Bank (PDB).

  • Receptor Preparation: The protein structure is prepared by removing water molecules, co-crystallized ligands, and adding hydrogen atoms using software like AutoDock Tools.

  • Ligand Preparation: The DFT-optimized structure of this compound is used. Its rotatable bonds are defined, and appropriate charges are assigned.

  • Docking Execution: A program like AutoDock Vina is used. A grid box is defined to encompass the protein's active site. The software then systematically explores conformations of the ligand within this box to find the most energetically favorable binding pose.

  • Results Analysis: The output provides a binding affinity score (in kcal/mol), with more negative values indicating stronger binding. The top-scoring poses are visually inspected to identify key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the active site.

Conclusion and Future Outlook

This guide has detailed a comprehensive theoretical and computational investigation of this compound. Through DFT calculations, we have established its stable geometry, predicted its vibrational and electronic spectra, and analyzed its reactivity through frontier molecular orbital theory and its molecular electrostatic potential. The HOMO-LUMO gap of 5.34 eV suggests a molecule with considerable kinetic stability.

The true power of this in silico approach lies in its ability to generate testable hypotheses that can guide and streamline experimental research. The predicted spectroscopic data can aid in the characterization of synthesized samples, while the molecular docking protocols provide a clear path to exploring the molecule's therapeutic potential. This synergy between computational prediction and empirical validation represents the future of efficient and targeted molecular design and drug development.

References

  • Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. (2020). National Institutes of Health (NIH). Available at: [Link]

  • PubChem. This compound. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Anticancer Evaluation, and Molecular Docking of Triazolylmethyl-Dihydroquinazolinyl Benzoate Derivatives as Potential PARP-1 Inhibitors. (2026). PubMed. Available at: [Link]

  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Process for the preparation of hydroxybenzoic benzyl esters. (2002). Justia Patents. Available at: [Link]

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  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2023). ResearchGate. Available at: [Link]

  • Process for the preparation of hydroxybenzoic benzyl esters. (n.d.). Google Patents.
  • Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. (n.d.). NIST Technical Series Publications. Available at: [Link]

  • Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. (2020). ResearchGate. Available at: [Link]

  • Process for the preparation of hydroxybenzoic benzyl esters. (n.d.). Google Patents.
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  • Method for producing benzyl hydroxybenzoate. (n.d.). Google Patents.
  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • benzyl paraben, 94-18-8. (n.d.). The Good Scents Company. Available at: [Link]

  • Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems. (2013). ACS Publications. Available at: [Link]

  • Molecular and Biomolecular Spectroscopy. (n.d.). CONICET. Available at: [Link]

  • p-Hydroxybenzoic acid benzyl ester - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • Quantum chemical studies, vibrational analysis, molecular structure, first order hyper polarizability, NBO and HOMO–LUMO analysis of 3-hydroxybenzaldehyde and its cation. (n.d.). DOI. Available at: [Link]

  • Benzoic acid, 3-hydroxy-. (n.d.). NIST WebBook. Available at: [Link]

  • IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). (n.d.). ResearchGate. Available at: [Link]

  • Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2026). ACS Publications. Available at: [Link]

  • Benzyl 4-Hydroxybenzoate. (n.d.). PubChem. Available at: [Link]

  • Density functional theory study of π-aromatic interaction of benzene, phenol, catechol, dopamine isolated dimers and adsorbed on graphene surface. (2019). PubMed. Available at: [Link]

  • Molecular Interactions From the Density Functional Theory for Chemical Reactivity: The Interaction Energy Between Two-Reagents. (n.d.). Frontiers. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

  • DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PubMed. Available at: [Link]

  • HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. (2025). YouTube. Available at: [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (n.d.). ResearchGate. Available at: [Link]

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Methodological & Application

Synthesis of Benzyl 3-Hydroxybenzoate Derivatives: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed methodologies for the synthesis of benzyl 3-hydroxybenzoate and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols, mechanistic insights, and practical guidance.

Introduction: The Significance of this compound Scaffolds

This compound and its analogs are valuable molecular scaffolds frequently encountered in the development of novel therapeutic agents and functional materials. The inherent functionalities of this structure—a phenolic hydroxyl group, an ester linkage, and two aromatic rings—provide a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR). Derivatives of 3-hydroxybenzoic acid have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-cancer properties[1][2]. Their role as key intermediates in the synthesis of more complex molecules further underscores the importance of robust and efficient synthetic protocols[3].

This application note details three primary synthetic strategies for accessing this compound, each with distinct advantages and considerations. We will explore direct acid-catalyzed esterification (Fischer Esterification), synthesis via benzyl halide, and the Mitsunobu reaction. For each method, a detailed, step-by-step protocol is provided, along with a discussion of the underlying chemical principles and expected outcomes.

Synthetic Strategies and Mechanistic Overview

The synthesis of this compound presents a unique challenge due to the presence of two nucleophilic sites: the carboxylic acid and the phenolic hydroxyl group. The choice of synthetic route often depends on the desired chemoselectivity, scale of the reaction, and the availability of starting materials.

G cluster_0 Synthetic Pathways to this compound 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Product This compound 3-Hydroxybenzoic_Acid->Product Fischer Esterification (with Benzyl Alcohol, Acid Catalyst) 3-Hydroxybenzoic_Acid->Product Williamson-type Synthesis (with Benzyl Chloride, Base) Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Product Mitsunobu Reaction (with 3-Hydroxybenzoic Acid, DEAD, PPh3) Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Product

Caption: Key synthetic routes to this compound.

Protocol 1: Fischer Esterification

Fischer esterification is a classic and cost-effective method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol. To drive the equilibrium towards the product, the alcohol is often used in excess, and a dehydrating agent or azeotropic removal of water can be employed.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. The presence of the phenolic hydroxyl group can lead to side reactions, such as the formation of polymeric materials, especially under harsh acidic conditions and high temperatures. Therefore, careful control of the reaction conditions is crucial.

Detailed Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxybenzoic acid (1.0 eq) and benzyl alcohol (3.0-5.0 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1-0.2 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 120-140 °C) for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If excess benzyl alcohol is present, it can be removed under reduced pressure.

    • Dilute the residue with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Reagent/SolventMolar Ratio/VolumePurpose
3-Hydroxybenzoic Acid1.0 eqStarting material
Benzyl Alcohol3.0-5.0 eqReactant and solvent
Concentrated H₂SO₄0.1-0.2 eqAcid catalyst
Ethyl Acetate-Extraction solvent
Saturated NaHCO₃-Neutralization
Brine-Washing
Anhydrous Na₂SO₄-Drying agent

Protocol 2: Synthesis via Benzyl Halide

This method involves the reaction of 3-hydroxybenzoic acid with benzyl chloride or benzyl bromide in the presence of a base. This approach avoids the high temperatures and strongly acidic conditions of Fischer esterification, potentially offering better chemoselectivity.

Causality: The base deprotonates the carboxylic acid to form a carboxylate salt, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide in an Sₙ2 reaction. The choice of base and solvent is critical to favor O-alkylation of the carboxylic acid over the phenolic hydroxyl group. A non-nucleophilic base is often preferred. Some protocols describe the use of an amide as a catalyst or reaction medium[4][5].

Detailed Experimental Protocol:
  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask, add a base such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) (1.1-1.5 eq).

  • Addition of Benzyl Halide: Stir the mixture at room temperature for 30 minutes, then add benzyl chloride or benzyl bromide (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Cool the reaction to room temperature and filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reagent/SolventMolar Ratio/VolumePurpose
3-Hydroxybenzoic Acid1.0 eqStarting material
Benzyl Chloride/Bromide1.1 eqBenzylating agent
Potassium Carbonate1.1-1.5 eqBase
Dimethylformamide-Solvent
Ethyl Acetate-Extraction solvent
Water & Brine-Washing
Anhydrous Na₂SO₄-Drying agent

Protocol 3: The Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the esterification of acidic nucleophiles with primary or secondary alcohols. It proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for benzyl alcohol.

Causality: The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[6]. This intermediate activates the alcohol, which is then displaced by the carboxylate of 3-hydroxybenzoic acid in an Sₙ2 fashion[6]. The high acidity of the carboxylic acid proton is crucial for the reaction to proceed.

G PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + Benzyl Alcohol ROH Benzyl Alcohol RCOOH 3-Hydroxybenzoic Acid RCOOH->Alkoxyphosphonium Deprotonation Ester This compound Alkoxyphosphonium->Ester + RCOO⁻ (SN2) TPPO Ph₃P=O Ester->TPPO By-product DEADH2 DEAD-H₂ Ester->DEADH2 By-product

Caption: Simplified mechanism of the Mitsunobu reaction.

Detailed Experimental Protocol:
  • Reaction Setup: To a solution of 3-hydroxybenzoic acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.2 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • The major by-products, triphenylphosphine oxide and the reduced azodicarboxylate, can be challenging to remove. Purification often involves column chromatography directly on the crude residue. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent can be effective.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reagent/SolventMolar Ratio/VolumePurpose
3-Hydroxybenzoic Acid1.0 eqStarting material
Benzyl Alcohol1.2 eqReactant
Triphenylphosphine (PPh₃)1.5 eqReagent
DEAD or DIAD1.5 eqReagent
Anhydrous THF-Solvent

Characterization of this compound

The successful synthesis of this compound (C₁₄H₁₂O₃, Molecular Weight: 228.24 g/mol ) can be confirmed by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoate and benzyl moieties, a singlet for the benzylic methylene protons, and a broad singlet for the phenolic hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the benzylic carbon, and the aromatic carbons. A predicted ¹³C NMR spectrum is available on PubChem[7].

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the phenolic O-H stretch, the ester C=O stretch, and C-O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Drug Development

Derivatives of 3-hydroxybenzoic acid are of significant interest in medicinal chemistry due to their diverse biological activities. They serve as foundational structures for the development of new drugs targeting a range of diseases. For instance, these compounds have been investigated for their potential in treating cancer, Alzheimer's disease, and Parkinson's disease. The ester derivatives, in particular, are explored for their applications as preservatives and in the synthesis of more complex pharmaceutical agents. The ability to readily synthesize a library of this compound derivatives using the protocols outlined above allows for systematic exploration of their therapeutic potential.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemcess. 3-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • ResearchGate. (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. [Link]

  • MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Google Patents.
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  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Google Patents.
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Application Notes and Protocols: Benzyl 3-hydroxybenzoate in Modern Perfumery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the evaluation and application of Benzyl 3-hydroxybenzoate (CAS No. 77513-40-7) as a potential ingredient in perfumery. As a structural isomer of the well-known fragrance ingredients Benzyl Salicylate (the ortho-isomer) and the preservative Benzylparaben (the para-isomer), this compound represents a novel molecular entity for fragrance creation. This guide outlines its molecular profile, protocols for laboratory-scale synthesis, and robust methodologies for quality control via Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it details protocols for olfactory evaluation and stability assessment in cosmetic bases, providing a complete framework for its investigation. The narrative emphasizes the causality behind experimental choices, grounding all protocols in established scientific principles to ensure trustworthiness and reproducibility.

Section 1: Introduction and Molecular Profile

Overview of Benzyl Esters in Fragrance

Benzyl esters are a cornerstone of the perfumer's palette. Compounds like Benzyl Acetate, with its fresh, jasmine-like character, and Benzyl Salicylate, a soft, balsamic floral blender, are indispensable.[1] These molecules generally offer excellent blending capabilities and often serve as fixatives, enhancing the longevity of a fragrance composition.[2] Benzyl Benzoate, while structurally simpler, is a classic fixative and solvent, particularly for resins and nitro-musks.[2][3] The introduction of a hydroxyl group onto the benzoic acid ring, as seen in the hydroxybenzoate isomers, significantly alters the olfactory and physicochemical properties, creating unique creative opportunities.

This compound: A Unique Isomer

This compound is the benzyl ester of 3-hydroxybenzoic acid.[4] Unlike its ortho- (salicylate) and para- (paraben) isomers, the meta-position of the hydroxyl group prevents the intramolecular hydrogen bonding seen in salicylates and alters the electronic distribution compared to parabens. This structural distinction is predicted to yield a unique olfactory profile and different performance characteristics regarding stability and solubility. Public domain literature on its specific scent is limited, positioning it as a novel material for exploration. Its investigation, therefore, requires a systematic and rigorous approach, as detailed in this guide.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 77513-40-7[5]
Molecular Formula C₁₄H₁₂O₃[5]
Molecular Weight 228.24 g/mol [5]
IUPAC Name This compound[5]
Predicted LogP 3.6[5]
Appearance Solid / Crystalline Powder (Predicted based on isomers)N/A

Section 2: Synthesis and Manufacturing Considerations

Primary Synthesis Route: Esterification of 3-Hydroxybenzoic Acid

The most direct and common method for synthesizing this compound is the Fischer esterification of 3-hydroxybenzoic acid with benzyl alcohol, or more efficiently, via nucleophilic substitution using a benzyl halide. The reaction of 3-hydroxybenzoic acid with benzyl bromide in the presence of a non-nucleophilic base is a reliable laboratory-scale method.[4] The choice of a base like potassium carbonate is critical; it acts as a proton scavenger, deprotonating the carboxylic acid to form the more nucleophilic carboxylate anion, which then attacks the electrophilic benzylic carbon of benzyl bromide. Acetone or DMF are suitable solvents as they effectively dissolve the reactants and facilitate the reaction kinetics.[4]

Diagram 1: Synthesis Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_output Output & QC 3_HBA 3-Hydroxybenzoic Acid Reaction Reaction Mixture (Reflux, 4-6h) 3_HBA->Reaction BnBr Benzyl Bromide BnBr->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Workup Aqueous Workup (Filtration & Extraction) Reaction->Workup Cool & Filter Purification Purification (Column Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product QC Quality Control (GC-MS, NMR) Product->QC

Caption: Laboratory-scale synthesis workflow for this compound.
Protocol 2.1: Laboratory-Scale Synthesis of this compound
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 150 mL of anhydrous acetone. The suspension should be stirred vigorously. Causality: Potassium carbonate is only sparingly soluble; vigorous stirring is essential to ensure a sufficient concentration of the base is available to deprotonate the acid.

  • Reagent Addition: Slowly add benzyl bromide (18.8 g, 0.11 mol) to the stirring suspension via a dropping funnel over 15 minutes. Causality: A slight molar excess of benzyl bromide ensures the complete conversion of the limiting reagent, 3-hydroxybenzoic acid.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.

  • Extraction: Combine the filtrates and evaporate the acetone under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL) to remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.

Section 3: Olfactory Evaluation Protocol

Given the novelty of this ingredient, a structured olfactory evaluation is the primary step in determining its potential applications. This protocol ensures a consistent and descriptive analysis.

Protocol 3.1: Systematic Olfactory Analysis
  • Preparation of Dilutions: Prepare a 10% dilution of this compound in odorless ethanol. Further prepare 5% and 1% dilutions. Causality: Evaluating at different concentrations is crucial. Potent materials can be overwhelming when smelled neat, while subtle notes may only be perceived at lower dilutions.

  • Smelling Strip Application: Dip a standard perfumer's smelling strip (mouillette) into the 10% solution, ensuring about 1 cm is submerged. Remove and allow the ethanol to evaporate for approximately 10-15 seconds.

  • Initial Evaluation (Top Notes): Smell the strip in short, light sniffs. Record the initial impressions. Note any sharp, volatile, or fleeting characteristics.

  • Mid-Stage Evaluation (Heart Notes): Place the strip on a labeled holder. Evaluate it again at 5 minutes, 30 minutes, and 1 hour. Document the evolution of the scent as the more volatile components dissipate. This is where the core character of the material will emerge.

  • Long-Term Evaluation (Base Notes & Tenacity): Continue to evaluate the strip at 2, 4, 8, and 24 hours. This determines the tenacity (longevity) and the final base notes of the ingredient. A long-lasting, pleasant dry-down is a key attribute for a fixative.

  • Comparative Analysis: Repeat steps 2-5 for the 5% and 1% dilutions. Compare the scent profiles. Does the character change at lower concentrations? Also, compare its profile to its isomers, Benzyl Salicylate and Benzylparaben (if available), and to Benzyl Benzoate to understand its relative character.

  • Documentation: Use a standardized fragrance vocabulary (e.g., balsamic, phenolic, sweet, floral, woody, spicy) to describe the scent at each stage. Note any associations (e.g., "reminiscent of wintergreen," "a hint of clove").

Section 4: Quality Control and Analytical Protocols

The Imperative of Purity in Fragrance Ingredients

Purity is paramount in perfumery. Trace impurities can dramatically alter the olfactory profile of a material, introducing undesirable off-notes. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for verifying both the identity and purity of volatile and semi-volatile fragrance ingredients.[6]

Diagram 2: Quality Control Workflow

G Sample Batch Sample of This compound Prep Sample Preparation (Dilution in Solvent) Sample->Prep Injection GC-MS Injection Prep->Injection Analysis Data Acquisition (Chromatogram & Mass Spectra) Injection->Analysis Review Data Review & Integration Analysis->Review Raw Data Pass Batch Pass Review->Pass Purity > 99.5% No critical impurities Fail Batch Fail (Reprocess/Reject) Review->Fail Purity < 99.5% or Presence of off-notes

Sources

Introduction: The Versatility of Benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of Benzyl 3-hydroxybenzoate in medicinal chemistry. This document provides a comprehensive overview, from fundamental synthesis to advanced biological evaluation protocols, grounded in established scientific principles.

This compound (C₁₄H₁₂O₃, Molar Mass: 228.24 g/mol ) is an aromatic ester that serves as a valuable scaffold and synthetic intermediate in the landscape of medicinal chemistry.[1][2] Structurally, it comprises a benzyl alcohol moiety esterified with 3-hydroxybenzoic acid. This arrangement of a phenolic hydroxyl group and an ester linkage makes it a versatile precursor for a wide range of chemical modifications.[2] While found in nature in plants such as Desmos chinensis, its primary role in research is as a synthetic building block.[1]

The strategic placement of the hydroxyl group at the meta-position on the benzoic acid ring influences its electronic properties and reactivity, distinguishing it from its isomers, benzyl salicylate (2-hydroxybenzoate) and benzyl paraben (4-hydroxybenzoate).[2] This structural nuance is critical in designing derivatives with specific biological targets. Its utility has been explored in the development of novel therapeutic agents, including potential treatments for Alzheimer's disease and new enzyme inhibitors.[2]

Physicochemical Properties

A clear understanding of the molecule's properties is fundamental to its application in experimental settings.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₁₄H₁₂O₃PubChem[1]
Molecular Weight 228.24 g/mol PubChem[1]
Synonyms Benzyl 3-hydroxybenzoic acidPubChem[1]
CAS Number 77513-40-7PubChem[1]
Physical Form SolidBenchchem[2]
XLogP3 3.6PubChem[1]

PART 1: Synthesis Protocols and Workflow

The accessibility of this compound through straightforward synthetic routes is key to its widespread use. Below are two established protocols for its preparation.

Protocol 1: Williamson Ether Synthesis Variant

This classic method involves the reaction of a phenoxide with an alkyl halide. Here, 3-hydroxybenzoic acid is deprotonated with a base, and the resulting carboxylate reacts with benzyl bromide.

Principle: The synthesis is achieved by reacting 3-hydroxybenzoic acid with benzyl bromide in the presence of a base like sodium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).[2] The base facilitates the formation of the carboxylate anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide to form the ester.

Materials and Reagents:

  • 3-Hydroxybenzoic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Sodium Carbonate (Na₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid in anhydrous DMF.

  • Base Addition: Add sodium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Alkyl Halide: Slowly add benzyl bromide to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60-70°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Protocol 2: Amide-Promoted Esterification

This method utilizes an amide to facilitate the reaction between 3-hydroxybenzoic acid and benzyl chloride, often providing good yields under mild conditions.[3][4]

Principle: This process involves the reaction of a hydroxybenzoic acid with a benzyl chloride in the presence of an amide, such as dimethylformamide (DMF) or tetramethylurea.[3][4][5] The amide acts as a catalyst and potentially as a scavenger for the HCl gas produced during the reaction, driving the equilibrium towards the product.

Materials and Reagents:

  • 3-Hydroxybenzoic acid (1.0 eq)

  • Benzyl chloride (1.2 eq)

  • Tetramethylurea (as catalyst/promoter) (0.5 - 1.0 eq)

  • Toluene (as solvent)

  • Nitrogen gas supply

  • Aqueous sodium hydroxide (5%)

  • Water

Step-by-Step Methodology:

  • Reaction Setup: Charge a reaction vessel with 3-hydroxybenzoic acid, benzyl chloride, and tetramethylurea.[4]

  • Inert Atmosphere: Purge the vessel with nitrogen gas.

  • Reaction Conditions: Heat the mixture with stirring to approximately 110-120°C. Pass a slow stream of nitrogen through the mixture to help remove the hydrogen chloride gas that is formed.[4]

  • Monitoring: Monitor the reaction for 5-7 hours until completion (as determined by TLC or GC analysis).

  • Work-up: Cool the reaction mixture. Add toluene to dissolve the product.

  • Washing: Wash the organic phase with 5% aqueous sodium hydroxide to remove any unreacted acid, followed by a wash with water until the pH is neutral.

  • Isolation: Separate the organic layer and remove the toluene by distillation under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants 3-Hydroxybenzoic Acid + Benzyl Halide/Chloride Reaction Reaction at Elevated Temperature Reactants->Reaction Solvent_Base Solvent (e.g., DMF) + Base/Amide Solvent_Base->Reaction Quenching Quenching (e.g., with Water) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing Organic Phase (Bicarbonate, Brine) Extraction->Washing Drying Drying (e.g., MgSO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography or Vacuum Distillation Concentration->Chromatography Final_Product Pure Benzyl 3-hydroxybenzoate Chromatography->Final_Product

Caption: General workflow for synthesis and purification of this compound.

PART 2: Applications & Biological Evaluation Protocols

This compound is not just a synthetic tool; its core structure is relevant to several areas of medicinal chemistry research.

Application 1: Scaffold for Tyrosinase Inhibitors

Scientific Rationale: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for developing skin-whitening agents and treating hyperpigmentation disorders.[6][7] The structure-activity relationships of many phenolic compounds reveal that the number and position of hydroxyl groups on an aromatic ring are critical for tyrosinase inhibition. For instance, p-hydroxybenzyl alcohol (4HBA) is a known tyrosinase inhibitor. While direct studies on this compound are limited, its phenolic hydroxyl group makes it an attractive starting point or fragment for designing novel competitive inhibitors that can chelate the copper ions in the tyrosinase active site.[8]

Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

Principle: This spectrophotometric assay measures the ability of a compound to inhibit the oxidation of L-DOPA (3,4-dihydroxyphenylalanine) to dopachrome by mushroom tyrosinase. The formation of the colored product, dopachrome, is monitored at 475 nm.

Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1) solution (e.g., 1000 U/mL in phosphate buffer)

  • L-DOPA solution (2.5 mM in phosphate buffer)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • This compound (test compound, dissolved in DMSO to create a stock solution)

  • Kojic acid (positive control, dissolved in DMSO)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound and kojic acid in phosphate buffer. The final concentration of DMSO in the well should be less than 2%.

  • Assay Mixture: In a 96-well plate, add the following in order:

    • 120 µL of 0.1 M Phosphate Buffer (pH 6.8)

    • 20 µL of the test compound solution (or positive/vehicle control)

    • 20 µL of mushroom tyrosinase solution

  • Pre-incubation: Mix and pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 40 µL of L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Application 2: Antioxidant and Anti-inflammatory Agent Development

Scientific Rationale: Phenolic compounds are well-known antioxidants due to their ability to scavenge free radicals.[9] Hydroxybenzyl alcohols, which would be the hydrolysis products of benzyl hydroxybenzoates, have demonstrated significant antioxidant and anti-inflammatory properties.[10][11] Specifically, studies have shown that 2- and 4-hydroxybenzyl alcohols are more potent radical scavengers than the 3-hydroxy isomer (3-HBA).[11] However, 3-hydroxybenzoic acid and its derivatives have also been reported to possess antioxidant and anti-inflammatory activities.[9][12] Therefore, this compound can be investigated as a pro-drug that, upon hydrolysis in vivo, releases active phenolic compounds that can mitigate oxidative stress and inflammation.

Protocol: DPPH Free Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This reduces the violet-colored DPPH to its pale yellow non-radical form, with the change in absorbance measured at 517 nm.

Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • This compound (test compound, dissolved in methanol)

  • Ascorbic acid or Trolox (positive control)

  • Methanol (vehicle control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound and positive control in methanol.

  • Assay Setup: In a 96-well plate, add 100 µL of the test compound solution (or control) to each well.

  • Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubation: Mix well and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance with the test compound).

    • Determine the IC₅₀ value by plotting the scavenging percentage against the concentration of the test compound.

Biological Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Plate Add Reagents & Compound to 96-well Plate Compound->Plate Controls Positive Control (e.g., Kojic Acid) Negative Control (Vehicle) Controls->Plate Reagents Enzyme/Radical Solution Substrate Solution Buffer Reagents->Plate Incubate Incubate (Time & Temp Dependent) Plate->Incubate Measure Spectrophotometric Measurement (Absorbance) Incubate->Measure Calc Calculate % Inhibition/Scavenging Measure->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Standardized workflow for in vitro biological activity screening.

Application 3: Precursor for Antimicrobial Agents

Scientific Rationale: Benzoate esters, including benzyl benzoate, are known for their antimicrobial properties.[13][14][15] Benzyl benzoate itself is used as a topical solution to treat scabies.[14] Furthermore, polymers derived from hydroxybenzoates have been designed and synthesized to exhibit potent activity against pathogenic bacteria like Staphylococcus aureus.[16][17] The combination of a benzyl group and a hydroxybenzoate core in this compound provides a structural foundation that can be explored for direct antimicrobial activity or for the synthesis of more complex antimicrobial compounds and polymers.[16]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11736317, this compound. Available from: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13618740, Benzoic acid 3-hydroxybenzyl ester. Available from: [Link]

  • Justia Patents (2002). Process for the preparation of hydroxybenzoic benzyl esters. Available from: [Link]

  • Google Patents (n.d.). JP2002338521A - Method for producing benzyl hydroxybenzoate.
  • Google Patents (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Google Patents (n.d.). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Lee, K. E., et al. (2022). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 27(23), 8219. Available from: [Link]

  • Na, Y. R., et al. (2010). Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. Biomaterials, 31(22), 5917-5924. Available from: [Link]

  • The Good Scents Company (n.d.). benzyl paraben. Available from: [Link]

  • Zhang, Y., et al. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. Available from: [Link]

  • Google Patents (n.d.). US20080306144A1 - Hydroxybenzyl or hydroxypyranonemethyl esters as tyrosinase inhibitors.
  • De la Mora-Lázaro, D., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2022(3), M1453. Available from: [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available from: [Link]

  • Kim, D., et al. (2005). Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. Biological & Pharmaceutical Bulletin, 28(2), 322-325. Available from: [Link]

  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Available from: [Link]

  • inchem.org (n.d.). HYDROXY- AND ALKOXY-SUBSTITUTED BENZYL DERIVATIVES. Available from: [Link]

  • Shastry, R. P., et al. (2009). Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. Journal of Physical Chemistry B, 113(49), 16051-16058. Available from: [Link]

  • Kumar, K. P. S., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. Available from: [Link]

  • Gholampour, N., et al. (2021). Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors. Research in Pharmaceutical Sciences, 16(3), 266-277. Available from: [Link]

  • Slideshare (n.d.). Benzyl Benzoate. Available from: [Link]

  • ACS Publications (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. Available from: [Link]

  • Slate (2023). What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights. Available from: [Link]

  • ResearchGate (2019). Antibacterial Activity of Benzyl Benzoate and Crotepoxide from Kaempferia rotunda L. Rhizome. Available from: [Link]

Sources

Application Notes & Protocols: Benzyl 3-hydroxybenzoate as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Benzyl 3-hydroxybenzoate

This compound is a bifunctional aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a nucleophilic phenolic hydroxyl group and a readily cleavable benzyl ester, provides chemists with orthogonal handles for sequential chemical modifications. This unique arrangement allows for the strategic construction of complex molecules, including active pharmaceutical ingredients (APIs), functional polymers, and specialty chemicals.[1][2][3]

The phenolic hydroxyl at the 3-position is amenable to a wide array of transformations, most notably etherification and acylation, allowing for the introduction of diverse side chains. Concurrently, the benzyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively deprotected under mild hydrogenolysis conditions without affecting many other functional groups. This strategic protection is crucial in multi-step syntheses.[4]

This guide provides an in-depth exploration of this compound's synthetic applications, detailing the causality behind experimental choices and providing validated, step-by-step protocols for key transformations.

Core Synthetic Strategies

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The diagram below illustrates the primary reaction sites and the classes of derivatives that can be accessed.

G cluster_0 This compound start This compound ether O-Alkyl/Aryl Ethers start->ether  R-X, Base (Etherification) ester_phenolic Phenolic Esters start->ester_phenolic  RCOCl, Base (Acylation) acid 3-Hydroxybenzoic Acid (Deprotection) start->acid  H₂, Pd/C (Hydrogenolysis) ring_sub Substituted Aromatics (e.g., Halogenation) start->ring_sub  E⁺ (EAS) ether->ether ester_phenolic->ester_phenolic acid->acid ring_sub->ring_sub

Caption: Key synthetic transformations of this compound.

Application 1: Synthesis of Aryl Ethers via Williamson Etherification

The phenolic hydroxyl group is the most common site for initial modification. The Williamson ether synthesis provides a reliable method for forming a stable C-O bond, a key linkage in many natural products and drug molecules.

Scientific Rationale: This reaction proceeds via an SN2 mechanism. A non-nucleophilic base is used to deprotonate the weakly acidic phenolic hydroxyl, forming a potent phenoxide nucleophile. This nucleophile then attacks a primary or secondary alkyl halide (or sulfonate), displacing the leaving group. The choice of a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile is critical; it effectively solvates the cation of the base (e.g., K⁺) without solvating the phenoxide anion, thus maximizing its nucleophilicity and accelerating the reaction rate. Potassium carbonate (K₂CO₃) is a preferred base for this transformation as it is sufficiently strong to deprotonate the phenol but mild enough to avoid side reactions like ester hydrolysis.[5]

Protocol 1: Synthesis of Benzyl 3-(Benzyloxy)benzoate

This protocol details the etherification using benzyl bromide as the alkylating agent.

Experimental Workflow

Caption: Workflow for Williamson ether synthesis.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Equivalents
This compound228.245.01.0
Potassium Carbonate (K₂CO₃), anhydrous138.217.51.5
Benzyl Bromide (BnBr)171.045.51.1
Dimethylformamide (DMF), anhydrous-25 mL-
Ethyl Acetate (EtOAc)-~150 mL-
Deionized Water-~200 mL-
Brine (Saturated NaCl)-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.14 g, 5.0 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

  • Solvent Addition: Add 25 mL of anhydrous DMF to the flask. Stir the suspension for 10 minutes at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Cool the flask to 0°C using an ice bath. Add Benzyl Bromide (0.65 mL, 5.5 mmol) dropwise over 5 minutes. Causality Note: Slow, cooled addition is crucial to control any initial exotherm.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. The product will often precipitate or form an oil.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL) to initiate drying.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% Ethyl Acetate in Hexanes) to yield Benzyl 3-(benzyloxy)benzoate as a pure solid or oil.

Expected Outcome: Yields typically range from 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity.

Application 2: Deprotection of the Benzyl Ester via Hydrogenolysis

A primary strategic role of the benzyl ester is to serve as a "masked" carboxylic acid. It is stable to a wide range of non-reductive conditions but can be cleaved cleanly under mild hydrogenolysis conditions, liberating the free carboxylic acid.

Scientific Rationale: Catalytic hydrogenolysis involves the use of a heterogeneous catalyst, typically Palladium on an activated carbon support (Pd/C), and a source of hydrogen (H₂ gas). The benzyl C-O bond is susceptible to reductive cleavage because it can form a stable benzyl radical intermediate. The reaction proceeds on the surface of the palladium catalyst, where H₂ is adsorbed and activated. This method is highly chemoselective; it does not typically affect other functional groups like aryl ethers, amides, or other esters (e.g., methyl, ethyl). The reaction is often run in solvents like ethanol, methanol, or ethyl acetate, which are inert and effectively dissolve the substrate.

Protocol 2: Synthesis of 3-(Benzyloxy)benzoic Acid

This protocol demonstrates the selective cleavage of the benzyl ester from the product synthesized in Protocol 1.

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)
Benzyl 3-(benzyloxy)benzoate318.353.0
Palladium on Carbon (10% Pd/C)-~100 mg (wet)
Ethanol (EtOH) or Ethyl Acetate (EtOAc)-30 mL
Hydrogen (H₂) gas-1 atm (balloon)
Celite®-~2 g

Step-by-Step Procedure

  • Setup: Dissolve Benzyl 3-(benzyloxy)benzoate (0.95 g, 3.0 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (~100 mg, ~10 mol% by weight) to the solution. Safety Note: Pd/C is flammable, especially when dry. Handle with care and add it to the solvent under an inert atmosphere if possible.

  • Hydrogenation: Seal the flask with a septum. Purge the flask by evacuating and backfilling with nitrogen (3 cycles). Finally, evacuate and backfill with hydrogen gas from a balloon.

  • Reaction: Stir the reaction mixture vigorously under the H₂ atmosphere (1 atm) at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: Celite prevents the fine palladium particles from clogging the filter paper and entering the filtrate.

  • Washing: Wash the Celite pad with an additional 20 mL of ethanol to ensure all product is recovered.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is typically 3-(Benzyloxy)benzoic acid of high purity. Further purification by recrystallization can be performed if necessary.

Expected Outcome: Yields are generally quantitative (>95%). The product, 3-(Benzyloxy)benzoic acid, can be verified by observing the disappearance of the benzylic CH₂ protons of the ester group and the appearance of a broad carboxylic acid proton in the ¹H NMR spectrum.

References

  • Process for the preparation of hydroxybenzoic benzyl esters. (n.d.). Google Patents.
  • Process for the preparation of hydroxybenzoic benzyl esters. (n.d.). Justia Patents. Retrieved January 11, 2026, from [Link]

  • Benzoic acid 3-hydroxybenzyl ester. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Phungpis, P., Noppawan, K., Worawut, P., & Keawkumsan, P. (2026). Benzimidazolium-Catalyzed Cross-Coupling of Aromatic Aldehydes and Benzyl Halides in Water: A Green and Efficient Synthesis of 3-Hydroxy-1,2,3-Triarylpropan-1-Ones.Asian Journal of Green Chemistry, 10(1), 1-15.
  • Selective photocatalytic C–C coupling of benzyl alcohol into hydrobenzoin using Pt-deposited CdS nanosheets passivated with cysteamine. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2023). MDPI. Retrieved January 11, 2026, from [Link]

  • Scheme 1. Etherification of 3-hydroxybenzaldehyde. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. DiVA portal. Retrieved January 11, 2026, from [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Process for the preparation of hydroxybenzoic benzyl esters. (n.d.). Google Patents.
  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? (2017). ResearchGate. Retrieved January 11, 2026, from [Link]

  • This compound. (n.d.). PubChem - NIH. Retrieved January 11, 2026, from [Link]

  • Method for producing benzyl hydroxybenzoate. (n.d.). Google Patents.
  • Process for the preparation of benzyl esters of hydroxybenzoic acids. (n.d.). Google Patents.
  • Production of (hydroxy)benzoate-derived polyketides by engineered Pseudomonas with in situ extraction. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. (2025). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Benzyl Benzoate. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]

  • C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. (2024). ChemRxiv. Retrieved January 11, 2026, from [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Anaphylaxis Triggered by Benzyl Benzoate in a Preparation of Depot Testosterone Undecanoate. (2012). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Benzalkonium chloride. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 11. (n.d.). Retrieved January 11, 2026, from [Link]

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Enzymatic synthesis of benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Efficiency Enzymatic Synthesis of Benzyl 3-Hydroxybenzoate Using Immobilized Lipase

Abstract

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Traditional chemical synthesis routes often involve harsh reaction conditions, corrosive catalysts, and the generation of unwanted byproducts, complicating purification and environmental impact.[2] This application note presents a robust and environmentally benign protocol for the synthesis of this compound via direct enzymatic esterification of 3-hydroxybenzoic acid and benzyl alcohol. The method leverages the high selectivity and efficiency of immobilized Candida antarctica lipase B (CALB), such as Novozym® 435, operating under mild, solvent-free conditions. This biocatalytic approach offers significant advantages, including high conversion yields, simplified product isolation, excellent catalyst reusability, and alignment with the principles of green chemistry.[2][3]

Introduction and Scientific Principle

The synthesis of aromatic esters is of great interest to the pharmaceutical, cosmetic, and food industries.[4] Enzymatic synthesis, particularly using lipases, has emerged as a powerful alternative to conventional chemical methods. Lipases (triacylglycerol hydrolases) are highly versatile enzymes that can catalyze esterification, transesterification, and aminolysis reactions, often with high chemo-, regio-, and enantioselectivity.[2][5] The use of immobilized enzymes, such as CALB on a macroporous resin, further enhances process viability by improving thermal and operational stability and simplifying catalyst recovery and reuse.[2]

The reaction proceeds via a direct esterification mechanism. Lipases typically follow a Ping-Pong Bi-Bi kinetic model for this type of reaction.[3] The process involves two main steps:

  • Acylation: The carboxylic acid (3-hydroxybenzoic acid) first acylates the serine residue in the lipase's active site, forming a covalent acyl-enzyme intermediate and releasing a molecule of water.

  • Deacylation: The alcohol (benzyl alcohol) then acts as a nucleophile, attacking the acyl-enzyme complex. This step releases the final ester product (this compound) and regenerates the free enzyme, which is then ready to start a new catalytic cycle.

The removal of the water byproduct is crucial as its accumulation can promote the reverse hydrolytic reaction, thereby reducing the final ester yield.

PingPong_Mechanism E Lipase (E) E_Acid E-Acid Complex E->E_Acid E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_Acid->E_Acyl - Water E_Acyl_Alc E-Acyl-Alcohol Complex E_Acyl->E_Acyl_Alc Water Water E_Acyl->Water E_Ester E-Ester Complex E_Acyl_Alc->E_Ester E_Ester->E - Ester Ester Benzyl 3-Hydroxybenzoate E_Ester->Ester Acid 3-Hydroxybenzoic Acid Acid->E_Acid + Alcohol Benzyl Alcohol Alcohol->E_Acyl_Alc +

Caption: Lipase "Ping-Pong Bi-Bi" mechanism for esterification.[3]

Materials and Reagents

MaterialSupplierGradeNotes
3-Hydroxybenzoic AcidSigma-Aldrich≥99%Substrate
Benzyl AlcoholSigma-AldrichAnhydrous, 99.8%Substrate
Immobilized Candida antarctica Lipase BNovozymesNovozym® 435Biocatalyst
n-HexaneFisher ScientificHPLC GradeFor purification
Ethyl AcetateFisher ScientificHPLC GradeFor purification
Molecular Sieves, 3ÅSigma-Aldrich8-12 mesh beadsFor water removal
Deuterated Chloroform (CDCl₃)Cambridge Isotope99.8 atom % DFor NMR analysis
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-Aldrich≥99%For drying organic phase

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale in a solvent-free system.

Reaction Setup
  • Prepare Substrates: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.38 g (10 mmol) of 3-hydroxybenzoic acid and 1.62 g (15 mmol, 1.5 equivalents) of benzyl alcohol.

    • Rationale: An excess of benzyl alcohol is used to shift the reaction equilibrium towards ester formation. In a solvent-free system, the excess liquid alcohol also acts as the solvent, ensuring good substrate solubilization.[6]

  • Add Water Adsorbent: Add approximately 2.0 g of freshly activated 3Å molecular sieves.

    • Rationale: The esterification reaction produces water, which can lead to a competing hydrolysis reaction. Molecular sieves effectively sequester water, driving the equilibrium towards the product side and maximizing conversion.[3]

  • Equilibration: Place the flask in a temperature-controlled oil bath set to 60 °C. Allow the mixture to stir at 200 RPM for 15 minutes to ensure the solids are fully dissolved and the temperature is stable.

Enzymatic Reaction
  • Add Biocatalyst: Add 0.30 g (10% by weight of total substrates) of immobilized lipase (Novozym® 435) to the reaction mixture.

  • Incubation: Seal the flask and allow the reaction to proceed at 60 °C with continuous stirring (200 RPM).

    • Rationale: 60 °C is often a good compromise between enhancing the reaction rate and maintaining the long-term stability of the Novozym® 435 biocatalyst.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots (approx. 10 µL) every 4-6 hours. Dilute the aliquot with ethyl acetate and analyze by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. Visualize spots under UV light (254 nm). The reaction is typically complete within 24-48 hours.

Product Isolation and Purification
  • Enzyme Recovery: Once the reaction reaches completion (as determined by TLC), cool the mixture to room temperature. Add 20 mL of ethyl acetate to reduce viscosity. Filter the mixture under vacuum to recover the immobilized enzyme beads and molecular sieves.

    • Rationale: The immobilized enzyme can be washed with fresh solvent (hexane or ethyl acetate), dried under vacuum, and stored for reuse in subsequent batches, demonstrating a key advantage of this biocatalytic system.[2]

  • Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the ethyl acetate and excess benzyl alcohol using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 80:20).

  • Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a clear oil or low-melting solid. Dry the final product under high vacuum overnight.

Characterization
  • ¹H and ¹³C NMR: Confirm the structure of the purified product by dissolving a small sample in CDCl₃. The expected chemical shifts should align with literature values for the target compound.[7][8]

  • Mass Spectrometry (MS): Determine the molecular weight to confirm the identity of the product (C₁₄H₁₂O₃, MW: 228.24 g/mol ).[9]

  • Yield Calculation: Determine the final mass and calculate the percentage yield.

Caption: Experimental workflow for enzymatic synthesis of this compound.

Optimization Insights and Expected Results

The efficiency of the enzymatic esterification is influenced by several key parameters. Understanding their impact is crucial for process optimization and achieving high yields.[10]

ParameterOptimal Range / ConditionRationale & Scientific Insight
Enzyme Loading 5-15% (w/w of substrates)Increasing enzyme concentration generally increases the initial reaction rate. However, beyond a certain point, the improvement becomes marginal and economically unviable.[11]
Substrate Molar Ratio 1:1.5 to 1:3 (Acid:Alcohol)An excess of the alcohol component shifts the thermodynamic equilibrium toward product formation. However, a very large excess can sometimes lead to substrate inhibition or complicate downstream purification.[6][12]
Temperature 50-70 °CHigher temperatures increase reaction kinetics. However, temperatures exceeding the enzyme's optimal range can lead to thermal denaturation and loss of activity. Novozym® 435 is known for its high thermal stability.[2]
Reaction Medium Solvent-FreeA solvent-free system maximizes reactant concentration, leading to higher volumetric productivity, and is environmentally preferable. The excess liquid substrate serves as the solvent.[4][6]
Water Activity Minimized (use of molecular sieves)Water is a product of the reaction; its removal is critical to prevent the reverse hydrolysis reaction and drive the synthesis to completion.[3]
Expected Yield >90%Under optimized conditions, lipase-catalyzed synthesis of benzyl esters frequently achieves very high conversion yields.[2][6]
Product Purity >98% (after chromatography)The high selectivity of the lipase minimizes byproduct formation, simplifying the purification process compared to conventional chemical synthesis.[2]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Rate Inactive enzyme, insufficient temperature, water accumulation.Verify enzyme activity. Ensure temperature is stable. Use freshly activated molecular sieves. Increase reaction time.
Enzyme Clumping High viscosity of the reaction mixture.Increase stirring speed. Consider adding a minimal amount of a non-polar organic solvent like n-heptane.
Difficult Purification Incomplete reaction, presence of unreacted acid.Ensure the reaction has gone to completion. Perform a mild basic wash (e.g., with NaHCO₃ solution) before chromatography.

Conclusion

This application note provides a detailed, reliable, and highly efficient protocol for the synthesis of this compound using an immobilized lipase. The biocatalytic method stands out for its operational simplicity, mild reaction conditions, high product yields, and adherence to green chemistry principles. This enzymatic approach is readily adaptable for scaling and represents a superior alternative to traditional chemical methods for producing high-purity aromatic esters for the pharmaceutical and fine chemical industries.

References

  • Rocha, J. M., Martin, C. S., & de Oliveira, D. (2020). Lipase-catalyzed production of benzyl esters in solvent-free system. Catalysis Letters, 150(10), 2899-2908. [Link]

  • Wang, Y., Zhang, D. H., Chen, N., & Zhi, G. Y. (2015). Lipase-catalyzed synthesis of benzyl cinnamate. Bioresource technology, 192, 739-742. [Link]

  • dos Santos, J. C., de Lemos, T. L., & da Silva, J. A. (2017). Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads. Molecules, 22(12), 2153. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzyme-Catalysed Synthesis of Secondary and Tertiary Amides. Asymmetric Organic Synthesis with Enzymes, 269-293. [Link]

  • Shintre, M. S., Ghadge, R. S., & Sawant, S. B. (2002). Lipolase catalyzed synthesis of benzyl esters of fatty acids. Biochemical Engineering Journal, 12(2), 131-141. [Link]

  • de Meneses, A. C., de Oliveira, P. C., & de Oliveira, D. (2021). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Biocatalysis and Biotransformation, 39(6), 467-479. [Link]

  • Ooi, T., & Mitsuo, N. (1996). Lipase-Catalyzed Practical Synthesis of (R)-1-Benzyl-3-hydroxy-2,5-pyrrolidinedione and Its Related Compounds. Bioscience, Biotechnology, and Biochemistry, 60(1), 127-128. [Link]

  • Li, Y., Wang, W., Wang, X., & Liu, S. (2018). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. RSC Advances, 8(39), 21855-21859. [Link]

  • Sari, S. N., Hendra, R., & Egra, S. (2019). HSQC and HMBC spectra of benzyl benzoate. ResearchGate. [Link]

  • Jang, W. Y., Sohn, J. H., & Chang, J. H. (2023). Thermally Stable and Reusable Silica and Nano-Fructosome Encapsulated CalB Enzyme Particles for Rapid Enzymatic Hydrolysis and Acylation. International Journal of Molecular Sciences, 24(12), 10325. [Link]

  • Gutarowska, B., & Skóra, J. (2020). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. Catalysts, 10(7), 735. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic acid 3-hydroxybenzyl ester. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Niu, J., He, A., Gao, F., & Yue, L. (2018). ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). ResearchGate. [Link]

  • Gholivand, S., & Goatee, M. (2017). Optimization of enzymatic esterification of dihydrocaffeic acid with hexanol in ionic liquid using response surface methodology. Chemistry Central Journal, 11(1), 47. [Link]

  • Bongers, H., et al. (2003). Process for the preparation of hydroxybenzoic benzyl esters.
  • da Silva, G. V., et al. (2020). Optimization of the Production of Enzymatic Biodiesel from Residual Babassu Oil (Orbignya sp.) via RSM. Catalysts, 10(4), 425. [Link]

  • Cutone, A., et al. (2022). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Catalysts, 12(11), 1319. [Link]

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Application Note & Protocols: Benzyl 3-hydroxybenzoate in the Synthesis of Advanced Aromatic Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Preamble: The Strategic Role of Benzyl 3-hydroxybenzoate in Polymer Design

Aromatic polyesters represent a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] Within this family, polymers derived from hydroxybenzoic acids are foundational. While linear monomers like 4-hydroxybenzoic acid create highly crystalline, rigid structures often used in liquid crystal polymers (LCPs), meta-substituted isomers such as 3-hydroxybenzoic acid (3HBA) introduce a "kink" into the polymer backbone.[3] This structural disruption strategically reduces crystallinity, lowers melting points, and enhances solubility and processability, making the resulting polymers more versatile.[3]

This compound serves as a crucial, protected form of the 3HBA monomer. The benzyl group offers two primary advantages: 1) It facilitates specific polymerization pathways, such as transesterification, by acting as a good leaving group. 2) It provides a versatile chemical handle for synthesizing advanced polymer architectures, including cyclic monomers for controlled ring-opening polymerization (ROP). This guide provides a comprehensive overview, from monomer synthesis to state-of-the-art polymerization protocols, for leveraging this compound in the creation of functional and high-performance polyesters.

Part 1: Synthesis and Purification of this compound Monomer

Expertise & Causality: The synthesis of a high-purity monomer is paramount for achieving high molecular weight polymers. The following protocol utilizes a classic Williamson ether synthesis-like reaction, where the phenoxide of 3-hydroxybenzoic acid acts as a nucleophile to displace bromide from benzyl bromide. Sodium carbonate is used as a mild base to deprotonate the more acidic carboxylic acid, while a polar aprotic solvent like DMF facilitates the SN2 reaction.[4]

Protocol 1: Esterification of 3-Hydroxybenzoic Acid

Materials:

  • 3-Hydroxybenzoic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-hydroxybenzoic acid, sodium carbonate, and anhydrous DMF. Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Slowly add benzyl bromide to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a pure solid.

Self-Validation:

  • Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The disappearance of the carboxylic acid proton in NMR and the appearance of benzylic protons are key indicators of successful esterification.

Diagram 1: Synthesis of this compound

cluster_reactants Reactants cluster_reagents Reagents R1 3-Hydroxybenzoic Acid P1 This compound R1->P1 R2 Benzyl Bromide R2->P1 C1 Na₂CO₃, DMF C1->P1 80°C

Caption: Reaction scheme for the synthesis of the monomer.

Part 2: Polymer Synthesis Methodologies

Two primary routes are presented for the polymerization of hydroxybenzoate monomers: melt polycondensation, a robust traditional method, and ring-opening polymerization, a modern approach offering superior control.

Method A: Melt Polycondensation

Expertise & Causality: Melt polycondensation is a solvent-free method ideal for producing high molecular weight aromatic polyesters.[3] The direct polycondensation of this compound would proceed via transesterification, eliminating benzyl alcohol. However, a more established and reliable method involves the polycondensation of the acetylated monomer, 3-acetoxybenzoic acid, which eliminates acetic acid.[3] This is because the acetylation of the phenolic hydroxyl group prevents side reactions and provides a well-defined condensation pathway. We present the protocol for the more robust acetylation route.

Protocol 2: Synthesis of Poly(3-hydroxybenzoate) via Melt Polycondensation

Step 1: Acetylation of 3-Hydroxybenzoic Acid

  • Reflux 3-hydroxybenzoic acid in toluene with a 20% molar excess of acetic anhydride for 2 hours.[3]

  • Cool the reaction and collect the precipitated 3-acetoxybenzoic acid.

  • Recrystallize the product from water to achieve high purity. Confirm structure via NMR.

Step 2: Melt Polycondensation Materials:

  • 3-Acetoxybenzoic acid (purified)

  • Catalyst (e.g., Magnesium, Sodium Acetate, Antimony(III) oxide)

  • Nitrogen or Argon gas supply

  • Vacuum line

Equipment:

  • Glass reactor equipped with a high-torque mechanical stirrer, gas inlet, and a distillation outlet connected to a vacuum system.

  • High-temperature heating mantle or metal bath.

Procedure:

  • Charging the Reactor: Place the purified 3-acetoxybenzoic acid and a catalytic amount of magnesium (1-3 mg) into the reactor.[3]

  • Inert Atmosphere: Purge the reactor with inert gas (Nitrogen or Argon) for 30 minutes to remove oxygen.

  • Initial Heating (Melt Phase): Heat the reactor to ~250°C under a slow stream of inert gas to melt the monomer and initiate the polymerization. Acetic acid will begin to distill off.

  • Polycondensation (Vacuum Phase): After the initial vigorous distillation of acetic acid subsides (typically 1-2 hours), gradually apply a vacuum (<1 Torr).[3]

  • Viscosity Increase: The melt viscosity will increase significantly as the molecular weight of the polymer builds. Continue stirring under high vacuum.

  • Final Polymerization: Increase the temperature to 350-360°C and continue stirring until the melt becomes too viscous for the stirrer to agitate effectively.[3] This indicates the formation of a high molecular weight polymer.

  • Recovery: Release the vacuum with inert gas, cool the reactor, and carefully remove the solid polymer product. The polymer can then be ground for further analysis and processing.

Diagram 2: Workflow for Melt Polycondensation

cluster_feedback Process Monitoring start Charge Reactor with 3-Acetoxybenzoic Acid & Catalyst purge Purge with N₂/Ar start->purge heat1 Heat to 250°C (Melt Phase) purge->heat1 distill Acetic Acid Distills Off heat1->distill vacuum Apply High Vacuum (<1 Torr) distill->vacuum heat2 Increase Temp to 350-360°C vacuum->heat2 viscosity Monitor Viscosity Increase heat2->viscosity viscosity->heat2 Continue until max viscosity end Cool and Recover Poly(3-hydroxybenzoate) viscosity->end

Caption: Step-by-step workflow for the synthesis of Poly(3-hydroxybenzoate).

Method B: Ring-Opening Polymerization (ROP)

Expertise & Causality: ROP offers precise control over polymer molecular weight and distribution (dispersity), which is critical for applications like drug delivery and advanced materials.[5] This method requires the synthesis of a cyclic monomer, typically a cyclic di-ester or a lactone-type structure. While a specific protocol starting from this compound is not widely published, a conceptual pathway based on established chemistry for similar hydroxy acids provides a blueprint for advanced synthesis.[6][7] The benzyl ester can be hydrolyzed to the acid, which is then converted to a cyclic di-ester (a dilactone) for subsequent polymerization.

Protocol 3: Conceptual ROP of a 3-Hydroxybenzoate-Derived Cyclic Monomer

Step 1: Synthesis of a Cyclic Di-ester Monomer (Conceptual)

  • Deprotection: Hydrolyze this compound to 3-hydroxybenzoic acid.

  • Acyl Chloride Formation: Convert the carboxylic acid of 3HBA to an acyl chloride using thionyl chloride or oxalyl chloride.

  • Cyclization: Under high dilution conditions, react two molecules of the 3-hydroxybenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to promote intramolecular cyclization, forming the cyclic di-ester.

  • Purification: Purify the cyclic monomer via recrystallization or sublimation.

Step 2: Ring-Opening Polymerization Materials:

  • Purified cyclic di-ester monomer

  • Initiator (e.g., Benzyl alcohol, 3-methyl-butan-1-ol)[6][8]

  • Catalyst System:

    • Option A (Organocatalyst): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea co-catalyst.[9]

    • Option B (Metal Catalyst): Tin(II) 2-ethylhexanoate (Sn(Oct)₂).[7]

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

Procedure:

  • Setup: In a glovebox or under high vacuum, add the cyclic monomer, initiator, and solvent to a flame-dried Schlenk flask.

  • Initiation: Add the catalyst system. The ratio of monomer to initiator ([M]/[I]) will determine the target degree of polymerization.[8][10]

  • Polymerization: Stir the reaction at the appropriate temperature (e.g., room temperature for organocatalysis, 110-140°C for Sn(Oct)₂) until high conversion is achieved (monitor by NMR).[7]

  • Termination & Precipitation: Quench the reaction (e.g., with benzoic acid for organocatalysis) and precipitate the polymer by pouring the solution into a non-solvent like cold methanol.

  • Recovery: Filter and dry the polymer under vacuum.

Diagram 3: Conceptual ROP Pathway

Monomer Benzyl 3-hydroxybenzoate Step1 Hydrolysis & Cyclization Monomer->Step1 Cyclic Cyclic Di-ester Monomer Step1->Cyclic Step2 ROP with Catalyst & Initiator Cyclic->Step2 Polymer Well-defined Poly(3-hydroxybenzoate) Step2->Polymer

Caption: Conceptual workflow from monomer to polymer via ROP.

Part 3: Polymer Characterization and Expected Properties

A thorough characterization is essential to validate the synthesis and understand the material's properties.

Technique Purpose Expected Results for Poly(3-hydroxybenzoate) Reference
GPC/SEC Determines number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).For melt polycondensation, high Mn (>10,000 g/mol ) with Đ > 2. For ROP, controlled Mn based on [M]/[I] ratio with narrow Đ (1.1–1.5).[3][10][11]
¹H & ¹³C NMR Confirms polymer structure and composition. Can be used to determine end-groups and Mn for ROP polymers.Characteristic aromatic and ester signals. Absence of monomer or intermediate signals.[3]
TGA Measures thermal stability and decomposition temperature (Td).Aromatic polyesters exhibit high thermal stability. Onset of decomposition expected > 450°C.[3]
DSC Identifies thermal transitions: glass transition temperature (Tg) and melting temperature (Tm).Poly(3HBA) is amorphous. Tg is expected to increase with molecular weight, typically in the range of 140-190°C.[3]

Part 4: Applications in Research and Drug Development

The unique properties of polyesters derived from this compound make them suitable for a range of advanced applications.

  • High-Performance Materials: As a wholly aromatic polyester, poly(3-hydroxybenzoate) possesses high thermal stability and can be used as a modifier for other engineering plastics or in applications requiring heat resistance.[3] Its amorphous nature can be beneficial for optical clarity in films and coatings.

  • Biodegradable Polymers for Drug Delivery: While wholly aromatic polyesters degrade very slowly, copolymerization of the 3-hydroxybenzoate unit with aliphatic esters (like lactide or caprolactone) using ROP techniques can create novel biodegradable materials.[6][7] The aromatic block would provide mechanical strength and a hydrophobic domain for encapsulating non-polar drugs, while the aliphatic block ensures biodegradability. The benzyl group on the monomer or polymer end-groups (from a benzyl alcohol initiator) can also serve as a point for conjugating drugs or targeting ligands.

Diagram 4: Relationship of Concepts

cluster_poly Polymerization Methods cluster_props Resulting Polymers & Properties cluster_app Applications Monomer This compound Melt Melt Polycondensation Monomer->Melt ROP Ring-Opening Polymerization Monomer->ROP Poly_A Amorphous Aromatic Polyester (High Thermal Stability) Melt->Poly_A Poly_B Well-defined Copolymers (Tunable Degradability) ROP->Poly_B App_A High-Performance Materials Poly_A->App_A App_B Drug Delivery Systems Poly_B->App_B

Caption: From monomer to application via different synthetic routes.

References

  • Liu, J., et al. (2011). Synthesis of aromatic poly(ester amide)s. ResearchGate. [Link]

  • Lin, J., et al. (2024). Facile Synthesis of Aromatic Polyesters with High Molecular Weights via Lewis Pair-Mediated Ring-Opening Polymerization. Macromolecules. [Link]

  • Hua, K., et al. (2017). Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin. RSC Advances. [Link]

  • Sachs, J. D., & Tonks, I. A. (n.d.). Synthesis of Poly(Ester-Ether) Polymers via Hydroesterificative Polymerization. OSTI.gov. [Link]

  • IJERMT. (n.d.). Aromatic Polyester and Its Production. IJERMT. [Link]

  • Deacy, A. C., et al. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society. [Link]

  • Deacy, A. C., et al. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. JACS. [Link]

  • Deacy, A. C., et al. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Polymerization of hydroxy benzoic acids series. ResearchGate. [Link]

  • Request PDF. (n.d.). Ring‐Opening Polymerization of a Benzyl‐Protected Cyclic Ester towards Functional Aliphatic Polyester. ResearchGate. [Link]

  • Kamm, O., & Kamm, W. F. (n.d.). Benzyl benzoate. Organic Syntheses Procedure. [Link]

  • ResearchGate. (n.d.). Preparation and characterization of polymers derived from... ResearchGate. [Link]

  • Google Patents. (n.d.). Bio-Hydroxybenzoic Acids for Use in Forming Bio-Liquid Crystalline Polymers.
  • Guseva, M., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. NIH. [Link]

  • Justia Patents. (n.d.). Process for the preparation of hydroxybenzoic benzyl esters. Justia Patents. [Link]

  • Göppert, N. E., et al. (2022). Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. Macromolecular Rapid Communications. [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxybenzoic benzyl esters.
  • Accounts of Chemical Research. (n.d.). A General Strategy for Radical Ring-Opening Polymerization of Macrocyclic Allylic Sulfides. ACS Publications. [Link]

  • Schwanemann, T., et al. (2023). Production of (hydroxy)benzoate-derived polyketides by engineered Pseudomonas with in situ extraction. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxybenzoic benzyl esters.
  • ResearchGate. (n.d.). Thermal Properties and Biodegradability Studies of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate). ResearchGate. [Link]

  • Coulembier, O., et al. (n.d.). Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions. RSC Publishing. [Link]

  • Yoon, D. Y., et al. (n.d.). High-temperature structures of poly(p-hydroxybenzoic acid). ACS Publications. [Link]

  • Dutta, S., et al. (2020). Living and Immortal Ring-Opening Polymerization of Cyclic Esters. Advanced Materials Letters. [Link]

  • ResearchGate. (n.d.). Thermal analyses of poly(3‐hydroxybutyrate), poly(3‐hydroxybutyrate‐co‐3‐hydroxyvalerate), and poly(3‐hydroxybutyrate‐co‐3‐hydroxyhexanoate). ResearchGate. [Link]

  • Balart, R., et al. (2022). Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. MDPI. [Link]

  • Request PDF. (n.d.). Thermal Behavior and Molecular Interaction of Poly(3-hydroxybutyrate- c o -3-hydroxyhexanoate) Studied by Wide-Angle X-ray Diffraction. ResearchGate. [Link]

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Application Note: A Comprehensive Guide to Evaluating the Antioxidant Potential of Benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antioxidants

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1] This has propelled the search for novel antioxidant compounds capable of mitigating oxidative damage. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major class of antioxidants known for their ability to scavenge free radicals.[2][3]

Benzyl 3-hydroxybenzoate is a phenolic compound belonging to the benzoate ester family.[4] While it has been utilized as a versatile intermediate in organic synthesis, its direct biological activities remain an area ripe for exploration.[4] The presence of a hydroxyl group on its benzoic acid moiety provides a strong structural rationale for investigating its potential as an antioxidant.

This guide offers a comprehensive framework for researchers, providing detailed, field-proven protocols to systematically evaluate the antioxidant capacity of this compound. We will delve into the causality behind experimental choices, moving beyond mere procedural steps to empower researchers with the knowledge to generate robust and reliable data. The protocols cover a panel of widely accepted in vitro chemical assays and a cell-based assay to provide a multi-faceted view of the compound's potential efficacy.

Compound Profile: this compound

Understanding the physicochemical properties of this compound is fundamental to designing and interpreting antioxidant assays.

PropertyValueSource
IUPAC Name This compound[5]
Molecular Formula C₁₄H₁₂O₃[5]
Molecular Weight 228.24 g/mol [5]
Appearance Varies (solid/liquid)[6]
SMILES C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)O[5]

Rationale for Antioxidant Investigation: The antioxidant potential of phenolic compounds is primarily attributed to their hydroxyl (-OH) groups, which can donate a hydrogen atom or an electron to neutralize free radicals.[3] In this compound, the hydroxyl group is in the meta position on the benzoate ring. Structure-activity relationship studies of related compounds, such as hydroxybenzyl alcohols, have shown that ortho and para isomers often exhibit stronger antioxidant and radical scavenging properties than their meta counterparts.[7] This is due to the greater potential for resonance stabilization of the resulting phenoxyl radical. Therefore, while this compound is a clear candidate for antioxidant activity, it is crucial to quantify its potency relative to established standards and its own structural isomers.

The Chemical Basis of Phenolic Antioxidant Activity

The primary mechanisms by which phenolic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[2][8]

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is relatively stable due to resonance delocalization of the unpaired electron, making it less likely to initiate further oxidation.[3]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). This is often followed by proton loss to yield the stable phenoxyl radical.

These mechanisms form the basis of the in vitro assays described in the following sections.

G cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism cluster_SET Single Electron Transfer (SET) Mechanism ArOH Phenolic Antioxidant (ArOH) ArO Stable Phenoxyl Radical (ArO•) ArOH->ArO H• donation R Free Radical (R•) RH Neutralized Species (RH) R->RH H• acceptance ArOH_SET Phenolic Antioxidant (ArOH) ArOH_plus Radical Cation (ArOH•+) ArOH_SET->ArOH_plus e⁻ donation R_SET Free Radical (R•) R_minus Anion (R:-) R_SET->R_minus

Figure 1: General mechanisms of free radical scavenging by phenolic antioxidants.

Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger.[9]

4.1 Principle of the Assay DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH•, it is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to pale yellow.[9] The decrease in absorbance is proportional to the radical scavenging activity of the test compound.

G cluster_workflow DPPH Assay Workflow prep Prepare DPPH Solution & Test Compound Dilutions mix Add DPPH to Compound/Standard prep->mix incubate Incubate 30 min in Dark mix->incubate read Read Absorbance at 517 nm incubate->read calc Calculate % Inhibition & IC50 Value read->calc

Figure 2: Workflow for the DPPH radical scavenging assay.

4.2 Detailed Experimental Protocol

Required Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of reading at 517 nm

Procedure:

  • Preparation of DPPH Working Solution (e.g., 0.1 mM):

    • Accurately weigh ~3.94 mg of DPPH and dissolve it in 100 mL of methanol.

    • Scientist's Note: This solution is light-sensitive and should be prepared fresh and kept in an amber bottle or covered in foil.[10] The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test and Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a stock solution of the positive control (e.g., Trolox) at the same concentration.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[9]

  • Assay Procedure:

    • To the wells of a 96-well plate, add 20 µL of each sample dilution or standard.[10]

    • Add 20 µL of methanol to a well to serve as the negative control (Blank 1).[10]

    • Add 180 µL of the DPPH working solution to all sample and control wells.

    • Mix well by gentle pipetting.

    • Self-Validation: It is crucial to include a positive control (like Trolox) to validate the assay's performance and provide a benchmark for antioxidant strength.[9]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30 minutes in the dark.[10] The dark incubation prevents photodegradation of DPPH.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:[9] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the negative control (DPPH solution + solvent) and A_sample is the absorbance of the test sample.

    • Plot the % Scavenging Activity against the concentration of this compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.

5.1 Principle of the Assay ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+ radical cation. This radical has a characteristic absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral, colorless form.[11] The extent of decolorization, measured as the decrease in absorbance, is proportional to the antioxidant's activity.

G cluster_workflow ABTS Assay Workflow prep_radical Generate ABTS•+ Radical (12-16h Incubation) adjust_abs Dilute ABTS•+ to Abs ~0.7 at 734 nm prep_radical->adjust_abs mix Add ABTS•+ to Compound/Standard adjust_abs->mix incubate Incubate 5 min in Dark mix->incubate read Read Absorbance at 734 nm incubate->read calc Calculate % Inhibition & TEAC Value read->calc

Figure 3: Workflow for the ABTS radical cation decolorization assay.

5.2 Detailed Experimental Protocol

Required Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (or Ammonium persulfate)[12]

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Trolox (as standard)

  • 96-well microplate and reader (734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Scientist's Note: This mixture must be incubated in the dark at room temperature for 12-16 hours to allow for the complete generation of the radical cation.[12] This step is critical for assay reproducibility.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the incubated ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm. This ensures the absorbance values fall within the linear range of the spectrophotometer.

  • Preparation of Test and Standard Solutions:

    • Prepare stock solutions and serial dilutions of this compound and Trolox as described in the DPPH protocol (Section 4.2).

  • Assay Procedure:

    • Add 10 µL of each sample or standard dilution to the wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Mix and incubate for 5-7 minutes at room temperature in the dark.[13]

  • Measurement and Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using various concentrations of Trolox, and the activity of this compound is expressed as the concentration of Trolox that would produce the same percentage of inhibition.

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample through its ability to reduce iron.

6.1 Principle of the Assay At a low pH (3.6), antioxidants reduce a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color with a maximum absorbance at 593 nm.[14] The change in absorbance is directly proportional to the total reducing power of the antioxidant.[15]

G cluster_workflow FRAP Assay Workflow prep_reagent Prepare Fresh FRAP Reagent (Acetate, TPTZ, FeCl₃) warm Warm Reagent to 37°C prep_reagent->warm mix Add FRAP Reagent to Compound/Standard warm->mix incubate Incubate 4-10 min at 37°C mix->incubate read Read Absorbance at 593 nm incubate->read calc Calculate FRAP Value (Fe²⁺ Equivalents) read->calc

Figure 4: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

6.2 Detailed Experimental Protocol

Required Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) or Iron (II) Standard for standard curve

  • 96-well microplate and reader (593 nm)

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[14]

    • Scientist's Note: This reagent must be prepared on the day of use.[14] It should be warmed to 37°C before the assay, as the reaction is temperature-sensitive.[14]

  • Preparation of Standard Curve:

    • Prepare a series of known concentrations of FeSO₄ (e.g., 100 to 2000 µM) in water to generate a standard curve.

  • Assay Procedure:

    • Add 20 µL of the sample, standard, or water (for the blank) to the wells of a 96-well plate.[14]

    • Add 150-180 µL of the pre-warmed FRAP reagent to all wells.[14]

    • Mix and incubate at 37°C for a precise time, typically between 4 and 10 minutes.[14][16] Reaction time is critical and must be consistent across all samples.

  • Measurement and Data Analysis:

    • Measure the absorbance at 593 nm.

    • Subtract the blank reading from the sample and standard readings.

    • Plot the absorbance of the iron standards against their concentration to create a standard curve.

    • Calculate the FRAP value of this compound from the standard curve. The results are expressed as µM of Fe²⁺ equivalents.

Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay moves beyond simple chemical reactions to measure antioxidant activity within a living cell, providing a more biologically relevant assessment.[17]

7.1 Principle of the Assay The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) diffuses into cells where cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH inside.[1][18] In the presence of ROS (induced by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[1] An effective antioxidant will enter the cell and quench these ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[17]

G cluster_cell Cellular Antioxidant Activity (CAA) Mechanism DCFHDA_out DCFH-DA (Cell Permeable) DCFHDA_in DCFH-DA DCFHDA_out->DCFHDA_in Diffusion DCFH DCFH (Non-fluorescent) DCFHDA_in->DCFH Cellular Esterases DCF DCF (Highly Fluorescent) DCFH->DCF Oxidation ROS ROS (e.g., from AAPH) ROS->DCFH Antioxidant Antioxidant (e.g., Benzyl 3-hydroxybenzoate) Antioxidant->ROS Scavenges

Figure 5: Intracellular mechanism of the DCFH-DA probe for ROS detection.

7.2 Detailed Experimental Protocol

Required Materials:

  • Human liver cancer cells (HepG2) or other suitable cell line

  • Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • DCFH-DA probe

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) - a free radical initiator[17]

  • Quercetin (as positive control)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm)[19]

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer (e.g., 6 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Remove the culture medium and wash the cells gently with PBS.

    • Treat the cells with various concentrations of this compound and the positive control (Quercetin) in serum-free medium for 1 hour. This allows for compound uptake.

  • Probe Loading:

    • Remove the treatment medium.

    • Add 100 µL of 25 µM DCFH-DA solution to each well and incubate for 1 hour.[1]

    • Scientist's Note: All steps involving DCFH-DA must be performed with minimal light exposure to prevent auto-oxidation.[1]

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of 600 µM AAPH solution to all wells except the negative control wells (which receive only PBS).[17]

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Ex: 485 nm, Em: 535 nm) every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) from the kinetic fluorescence data.

    • Calculate the percentage of inhibition of DCF formation for each concentration.

    • Determine the CAA value, which is often expressed in micromoles of Quercetin equivalents per 100 micromoles of the test compound.

Data Presentation and Interpretation

A systematic evaluation requires comparing the results from multiple assays. The data should be summarized to provide a clear, at-a-glance comparison against a known standard.

Table 2: Hypothetical Antioxidant Profile of this compound

AssayParameterThis compoundTrolox (Positive Control)
DPPH Assay IC₅₀ (µg/mL)45.88.2
ABTS Assay IC₅₀ (µg/mL)32.56.5
FRAP Assay FRAP Value (µM Fe²⁺/mg)150.3480.1
CAA Assay CAA Value (µmol QE/100 µmol)12.755.4

Interpretation:

  • A lower IC₅₀ value in the DPPH and ABTS assays indicates higher radical scavenging potency.

  • A higher FRAP value signifies greater reducing power.

  • A higher CAA value indicates better antioxidant efficacy in a cellular environment.

  • Expert Insight: It is essential to use a battery of tests because no single assay can fully capture the complex nature of antioxidant activity.[20] For example, a compound might show strong activity in a chemical assay like FRAP (high reducing power) but poor activity in the CAA assay due to low cell permeability or rapid metabolism. The combined results provide a more complete and biologically relevant profile.

Conclusion

This application note provides a detailed and scientifically grounded framework for assessing the antioxidant properties of this compound. By employing a panel of in vitro (DPPH, ABTS, FRAP) and cell-based (CAA) assays, researchers can obtain a comprehensive profile of its radical scavenging and reducing capabilities, as well as its efficacy in a biological system. The provided protocols emphasize self-validation and explain the causality behind key steps to ensure the generation of high-quality, reproducible data. Given its phenolic structure, this compound is a meritorious candidate for antioxidant studies, and a thorough evaluation using these methods will be critical in uncovering its potential role in mitigating oxidative stress.

References

  • Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). Journal of Food Biochemistry.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Enzo Life Sciences.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO.
  • DPPH Antioxidant Assay. G-Biosciences.
  • FRAP Antioxidant Assay. G-Biosciences.
  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. (2024). Antioxidants.
  • ABTS Antioxidant Capacity Assay. G-Biosciences.
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. Benchchem.
  • This compound.
  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition.
  • Antioxidant mechanism of phenolic compounds Flavonoids.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). BioVision, Inc.
  • ABTS Antioxidant Assay Kit. Zen-Bio, Inc.
  • Cellular Antioxidant Activity Assay. Kamiya Biomedical Company.
  • ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • FRAP Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). Plants.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • DCFDA / H2DCFDA - Cellular ROS Assay Kit. Abcam.
  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacet
  • DPPH Antioxidant Assay Kit. Zen-Bio, Inc.
  • Benzoic acid 3-hydroxybenzyl ester.
  • Schematic presentation of cellular antioxidant activity assay. DCFH-DA,...
  • Benzyl 3-hydroxybenzo
  • Process for the preparation of hydroxybenzoic benzyl esters.
  • BENZYL O-HYDROXYBENZO
  • Process for the preparation of hydroxybenzoic benzyl esters.
  • Process for the preparation of hydroxybenzoic benzyl esters.
  • Method for producing benzyl hydroxybenzoate.
  • 77513-40-7|Benzyl 3-hydroxybenzo
  • CAS 94-18-8: Benzyl 4-hydroxybenzo
  • Benzyl 2,4-dihydroxybenzo
  • Antioxidant activity and free radical scavenging reactions of hydroxybenzyl alcohols. Biochemical and pulse radiolysis studies. (2009). Journal of Agricultural and Food Chemistry.

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Application Notes and Protocols for Benzyl 3-hydroxybenzoate in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Benzyl 3-hydroxybenzoate as a Chromogenic Substrate

In the dynamic fields of enzymology and drug development, the identification and characterization of novel enzyme substrates are paramount for elucidating enzymatic mechanisms and screening for potential inhibitors. This compound, a benzoate ester, emerges as a promising candidate for such studies, particularly for a broad range of hydrolytic enzymes including esterases, lipases, and proteases. The enzymatic cleavage of the ester bond in this compound yields benzyl alcohol and 3-hydroxybenzoic acid. The latter product possesses distinct ultraviolet (UV) absorbance properties compared to the parent ester, providing a continuous and straightforward spectrophotometric method to monitor enzyme activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a substrate for enzyme kinetics studies. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation, thereby establishing a robust framework for its application in the laboratory.

Physicochemical Properties of this compound and its Hydrolysis Product

A thorough understanding of the physicochemical properties of the substrate and its product is fundamental to designing a reliable enzyme assay.

PropertyThis compound3-Hydroxybenzoic Acid
Molecular Formula C₁₄H₁₂O₃[1]C₇H₆O₃[2][3]
Molecular Weight 228.24 g/mol [1]138.12 g/mol [2][3]
Aqueous Solubility Predicted to be low (similar to isomers and parent compound)7.25 mg/mL at 25 °C
UV Absorbance Expected to differ from productCharacteristic peaks around 190 nm, 230 nm, and 280 nm

Principle of the Assay: A Spectrophotometric Approach

The enzymatic hydrolysis of this compound forms the basis of a continuous spectrophotometric assay. The reaction is catalyzed by a hydrolase (e.g., esterase or lipase) and results in the formation of 3-hydroxybenzoic acid and benzyl alcohol.

The key to this assay is the differential UV absorbance between the substrate, this compound, and one of its products, 3-hydroxybenzoic acid. By monitoring the increase in absorbance at a wavelength where 3-hydroxybenzoic acid has a significant molar extinction coefficient and the substrate has minimal absorbance, the rate of the enzymatic reaction can be continuously measured. This allows for the determination of initial reaction velocities, which are crucial for kinetic analysis.

G cluster_reaction Enzymatic Hydrolysis cluster_detection Spectrophotometric Detection Substrate This compound Enzyme Hydrolase (e.g., Esterase, Lipase) Substrate->Enzyme binds Product1 3-Hydroxybenzoic Acid (Chromogenic) Enzyme->Product1 releases Product2 Benzyl Alcohol Enzyme->Product2 releases Spectrophotometer Spectrophotometer Product1->Spectrophotometer absorbs UV light Absorbance Increase in Absorbance (e.g., at 280 nm) Spectrophotometer->Absorbance measures Kinetics Enzyme Kinetics Analysis (Km, Vmax, kcat) Absorbance->Kinetics used to calculate Initial Velocity (V₀)

Figure 1: Workflow for enzyme kinetics assay using this compound.

Materials and Reagents

Chemicals and Substrates
  • This compound (analytical grade)

  • 3-Hydroxybenzoic acid (analytical grade)

  • Dimethyl sulfoxide (DMSO) or Acetone (ACS grade)

  • Enzyme (e.g., Porcine Liver Esterase, Lipase from Candida antarctica or Pseudomonas cepacia)

  • Buffer components (e.g., potassium phosphate, Tris-HCl)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

Equipment
  • UV-Vis spectrophotometer (plate reader or cuvette-based)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Thermostatted water bath or incubator

  • Calibrated pipettes

  • Quartz cuvettes or UV-transparent microplates

Experimental Protocols

Protocol 1: Determination of the Molar Extinction Coefficient of 3-Hydroxybenzoic Acid

Procedure:

  • Prepare a stock solution of 3-hydroxybenzoic acid: Accurately weigh a known amount of 3-hydroxybenzoic acid and dissolve it in the chosen assay buffer to prepare a stock solution of known concentration (e.g., 10 mM).

  • Prepare a series of dilutions: From the stock solution, prepare a series of dilutions in the assay buffer, ranging from a concentration that gives a low absorbance to one that gives a high absorbance within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure absorbance: Measure the absorbance of each dilution at the chosen wavelength (e.g., 280 nm) against a buffer blank.

  • Plot a standard curve: Plot absorbance as a function of concentration.

  • Calculate the molar extinction coefficient: The slope of the linear portion of the standard curve represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

G Start Start Prep_Stock Prepare 10 mM 3-Hydroxybenzoic Acid Stock Start->Prep_Stock Prep_Dilutions Prepare Serial Dilutions (e.g., 0.1 - 1.0 mM) Prep_Stock->Prep_Dilutions Measure_Abs Measure Absorbance at 280 nm Prep_Dilutions->Measure_Abs Plot_Curve Plot Absorbance vs. Concentration Measure_Abs->Plot_Curve Calculate_Epsilon Determine Slope (ε) from Linear Regression Plot_Curve->Calculate_Epsilon End End Calculate_Epsilon->End

Figure 2: Protocol for determining the molar extinction coefficient.

Protocol 2: Enzyme Kinetics Assay

Rationale: This protocol is designed to determine the initial velocity of the enzymatic reaction at various substrate concentrations. This data is then used to calculate key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). Due to the low aqueous solubility of this compound, a co-solvent such as DMSO is recommended for the substrate stock solution.

Procedure:

  • Prepare Assay Buffer: Prepare a suitable buffer at the desired pH and temperature (e.g., 50 mM potassium phosphate buffer, pH 7.4). The optimal pH and temperature should be determined for each specific enzyme.

  • Prepare Substrate Stock Solution: Dissolve this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

  • Prepare Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Set up the Reaction Mixture: In a cuvette or microplate well, combine the assay buffer and the desired volume of the substrate stock solution to achieve a range of final substrate concentrations. Ensure the final concentration of the co-solvent (e.g., DMSO) is low (typically ≤ 5% v/v) to minimize its effect on enzyme activity.

  • Initiate the Reaction: Add a small volume of the enzyme solution to the reaction mixture to initiate the reaction. The total volume should be constant for all assays.

  • Monitor Absorbance: Immediately place the cuvette or microplate in the spectrophotometer and monitor the increase in absorbance at the predetermined wavelength (e.g., 280 nm) over time. Record data at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.

  • Control Reactions: Perform control reactions without the enzyme to account for any non-enzymatic hydrolysis of the substrate. Also, run a control without the substrate to measure any background absorbance changes from the enzyme solution.

Data Analysis and Interpretation

  • Calculate Initial Velocity (V₀): For each substrate concentration, determine the initial velocity of the reaction by calculating the slope of the linear portion of the absorbance versus time plot. Convert this rate from ΔA/min to moles/min using the experimentally determined molar extinction coefficient (ε) and the Beer-Lambert law.

    V₀ (mol/min) = (Slope (ΔA/min) * reaction volume (L)) / (ε (M⁻¹cm⁻¹) * path length (cm))

  • Michaelis-Menten Kinetics: Plot the initial velocity (V₀) as a function of the substrate concentration ([S]). This will typically yield a hyperbolic curve.

  • Determination of Km and Vmax: The kinetic parameters, Km and Vmax, can be determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin).

    V₀ = (Vmax * [S]) / (Km + [S])

    Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data, although non-linear regression is generally preferred for its accuracy.

  • Calculation of kcat and kcat/Km: If the enzyme concentration [E] is known, the turnover number (kcat) and the catalytic efficiency (kcat/Km) can be calculated:

    kcat = Vmax / [E] Catalytic Efficiency = kcat / Km

Troubleshooting

IssuePossible CauseSuggested Solution
No or low enzyme activity Inactive enzymeUse a fresh enzyme preparation; check storage conditions.
Incorrect assay conditionsOptimize pH, temperature, and buffer composition.
Inhibitors presentCheck for contaminants in reagents.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a shorter reaction time.
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration.
Product inhibitionAnalyze only the initial linear phase of the reaction.
High background absorbance Substrate precipitationEnsure the substrate is fully dissolved; reduce the final substrate concentration; slightly increase the co-solvent percentage (while checking its effect on enzyme activity).
Turbidity from enzyme solutionCentrifuge the enzyme stock solution before use.

Conclusion

This compound serves as a valuable and versatile substrate for the continuous spectrophotometric monitoring of a wide array of hydrolase enzymes. Its utility lies in the chromogenic nature of its hydrolysis product, 3-hydroxybenzoic acid, which allows for a straightforward and real-time assessment of enzyme activity. The protocols and guidelines presented in this application note provide a robust framework for researchers to effectively employ this compound in their enzyme kinetics studies, facilitating the characterization of enzyme function and the discovery of novel enzyme inhibitors. As with any assay, careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11736317, this compound. Retrieved January 11, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7420, 3-Hydroxybenzoic acid. Retrieved January 11, 2026 from [Link].

  • Wikipedia. (2023). 3-Hydroxybenzoic acid. Retrieved January 11, 2026 from [Link].

  • ResearchGate. (2015). Is there any way to obtain approximate or accurate molar extinction coefficients?. Retrieved January 11, 2026 from [Link].

  • Li, J. J., & Bugg, T. D. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Organic & Biomolecular Chemistry, 5(3), 507–513. [Link].

  • de Souza, H. M. R., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2419. [Link].

  • NIST. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Retrieved January 11, 2026 from [Link].

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,4-dihydroxybenzoic Acid. Retrieved January 11, 2026 from [Link].

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. Retrieved January 11, 2026 from [Link].

  • Palomo, J. M. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4256. [Link].

  • Cheméo. (n.d.). Chemical Properties of Benzyl 4-hydroxybenzoate (CAS 94-18-8). Retrieved January 11, 2026 from [Link].

  • Palekar, A. A., & Kulkarni, B. D. (2006). Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water: Kinetic and Thermodynamic Studies and, Reusability. Industrial & Engineering Chemistry Research, 45(19), 6469–6475. [Link].

Sources

Topic: Derivatization of Benzyl 3-hydroxybenzoate for Analytical Purposes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

Benzyl 3-hydroxybenzoate, a key intermediate and potential impurity in pharmaceutical and cosmetic manufacturing, presents analytical challenges due to its polarity and moderate volatility. Direct analysis via gas chromatography (GC) is hampered by poor peak shape and thermal instability, while high-performance liquid chromatography (HPLC) analysis can suffer from low sensitivity with common detectors. This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound to overcome these limitations. We present two field-proven methodologies: silylation for enhanced volatility and thermal stability in GC-Mass Spectrometry (GC-MS) analysis, and fluorescent labeling with dansyl chloride for significantly improved sensitivity in HPLC with fluorescence detection. These protocols are designed to be robust and self-validating, offering researchers and drug development professionals reliable tools for the accurate quantification of this compound in complex matrices.

Introduction: The Analytical Challenge of this compound

This compound (Figure 1) is an aromatic ester that finds application in various chemical syntheses. Its accurate quantification is critical for process monitoring, quality control, and stability studies. However, the molecule's structure, containing both a benzyl ester and a phenolic hydroxyl group, imparts physicochemical properties that complicate direct analysis.

  • For Gas Chromatography (GC): The free phenolic hydroxyl group is polar and capable of hydrogen bonding. This leads to poor chromatographic performance, including peak tailing, reduced column efficiency, and potential analyte adsorption to active sites in the injector or column. Furthermore, at the high temperatures required for GC analysis, the compound can be thermally labile.[1] Derivatization is therefore essential to "mask" the polar hydroxyl group, thereby reducing its polarity and increasing its volatility and thermal stability.[2]

  • For High-Performance Liquid Chromatography (HPLC): While HPLC is well-suited for analyzing compounds like this compound[3], detection can be a limiting factor. Using a standard UV-Vis detector, the sensitivity may be insufficient for trace-level analysis in complex matrices. Derivatization with a chromophoric or fluorophoric tag can dramatically enhance detector response, lowering limits of detection by several orders of magnitude.

This document serves as a practical guide to selecting and implementing an appropriate derivatization strategy based on the available analytical instrumentation and the specific requirements of the analysis.

Figure 1: Structure of this compound
Chemical structure of this compound

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-based methods, the primary goal is to convert the polar -OH group into a nonpolar, thermally stable analogue. Silylation is the most robust and widely adopted technique for achieving this with phenolic compounds.[1][4]

The Principle of Silylation

Silylation involves the replacement of the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[2][5] This reaction eliminates the capacity for hydrogen bonding and creates a more volatile, less polar, and more thermally stable derivative suitable for GC analysis.

The most common and effective silylating reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7] For phenolic hydroxyl groups, which are less reactive than alcohols but more reactive than carboxylic acids, BSTFA is an excellent choice. Its reactivity can be enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS), which is often supplied as a 1% component in the BSTFA formulation.

Experimental Workflow and Protocol: Silylation with BSTFA

This protocol details the steps for converting this compound into its TMS ether derivative for GC-MS analysis. A critical aspect of silylation is the need for anhydrous (water-free) conditions, as silylating reagents readily react with water, which consumes the reagent and can produce interfering siloxane peaks in the chromatogram.[5]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Benzyl 3-hydroxybenzoate in solvent Drydown Evaporate to dryness (N₂ stream or SpeedVac) Sample->Drydown Ensure anhydrous conditions Reconstitute Reconstitute in Pyridine or Acetonitrile Drydown->Reconstitute AddReagent Add BSTFA + 1% TMCS Reconstitute->AddReagent React Incubate at 70°C for 30 min AddReagent->React Inject Inject aliquot into GC-MS React->Inject Acquire Acquire Data Inject->Acquire

Caption: Workflow for silylation of this compound.

  • Sample Preparation:

    • Pipette an aliquot of the sample containing this compound into a 2 mL GC vial.

    • If the sample is in an aqueous or protic solvent, perform a liquid-liquid extraction into a non-protic organic solvent (e.g., dichloromethane or ethyl acetate).

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator (SpeedVac). This step is critical to remove all water.[5]

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of a suitable solvent. Pyridine is often used as it can act as a catalyst and acid scavenger, but high-purity acetonitrile or acetone can also be effective.[7][8]

    • Add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended as a starting point.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Data Interpretation and Validation

The success of the derivatization is confirmed by the mass spectrum of the resulting product. The TMS derivative will have a predictable mass increase and a characteristic fragmentation pattern.

ParameterThis compoundTMS-DerivativeRationale
Molecular Weight 228.24 g/mol 300.40 g/mol Addition of a Si(CH₃)₃ group (72.16 g/mol ) and loss of one H atom.
Molecular Ion [M]⁺ m/z 228m/z 300The molecular ion of the derivative.
Key Fragments m/z 91 (tropylium ion)m/z 285 ([M-15]⁺)Loss of a methyl group from the TMS moiety, a characteristic fragmentation for TMS derivatives.[9]
m/z 121 (hydroxybenzoyl)m/z 91 (tropylium ion)The stable benzyl fragment is retained.

Trustworthiness: To validate the protocol, analyze a known standard of this compound. The complete disappearance of the underivatized peak and the appearance of a single, sharp peak for the TMS-derivative confirms the reaction's efficiency. The use of an isotopically labeled internal standard is recommended for robust quantification.

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization aims to attach a molecular tag that enhances detectability. Fluorescent labeling is a powerful strategy for achieving ultra-high sensitivity.

The Principle of Fluorescent Labeling with Dansyl Chloride

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic fluorogenic reagent that reacts with phenols, primary amines, and secondary amines. Under basic conditions, the sulfonyl chloride group reacts with the phenolic hydroxyl of this compound to form a stable, highly fluorescent dansyl ether derivative. This derivative can be excited by UV light (around 340 nm) and emits strongly in the visible range (around 520 nm), allowing for highly sensitive and selective detection.

Experimental Workflow and Protocol: Dansylation

This protocol provides the steps for fluorescently labeling this compound for analysis by HPLC with a fluorescence detector (FLD) or LC-MS.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample in aqueous or organic solvent Buffer Add Sodium Bicarbonate Buffer (pH ~9) Sample->Buffer AddReagent Add Dansyl Chloride (in Acetonitrile) Buffer->AddReagent React Incubate at 60°C for 60 min in the dark AddReagent->React Quench Quench with NaOH (optional) React->Quench Inject Inject aliquot into HPLC-FLD Quench->Inject Acquire Acquire Data Inject->Acquire

Caption: Workflow for dansylation of this compound.

  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetone-free acetonitrile. This solution is light-sensitive and should be stored in an amber vial and prepared fresh.

    • Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to ~9.0.

  • Derivatization Reaction:

    • In a microcentrifuge tube or autosampler vial, mix 50 µL of the sample with 50 µL of the reaction buffer.

    • Add 100 µL of the dansyl chloride solution. Ensure the dansyl chloride is in molar excess relative to the analyte.

    • Vortex the mixture and incubate at 60°C for 60 minutes in the dark (e.g., by wrapping the vial in aluminum foil).[10][11] Higher temperatures and longer times may be needed depending on the matrix.[11]

    • After incubation, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., 10 µL of 5% proline) or a base like NaOH to consume excess dansyl chloride, though this is often not necessary if the excess reagent is chromatographically separated from the derivative peak.[10]

  • HPLC-FLD Analysis:

    • The sample is now ready for injection.

    • Inject an appropriate volume (e.g., 10 µL) onto a reversed-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient, typically of acetonitrile and water.

    • Set the fluorescence detector to an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.

Data Interpretation and Validation

The dansyl derivative is significantly more hydrophobic than the parent compound, resulting in a longer retention time on a reversed-phase column.

ParameterThis compoundDansyl-DerivativeRationale
Detection UV (~254 nm)Fluorescence (Ex: ~340 nm, Em: ~520 nm)Introduction of a highly fluorescent dansyl group.
Retention Early elutingLater elutingIncreased hydrophobicity due to the large, nonpolar naphthalene moiety.
Sensitivity ModerateVery HighFluorescence is an inherently more sensitive detection method than UV absorbance.

Trustworthiness: The protocol's effectiveness can be confirmed by injecting an underivatized standard and comparing its retention time and signal intensity with the derivatized product. A successful reaction will yield a new, later-eluting peak with a vastly greater signal-to-noise ratio at the specified fluorescence wavelengths.

Summary and Recommendations

The choice of derivatization strategy for this compound is dictated by the analytical instrumentation available and the sensitivity required.

  • For laboratories equipped with GC-MS , silylation with BSTFA is the recommended method. It is a reliable and well-established technique that produces a volatile and thermally stable derivative, enabling sharp chromatographic peaks and confident mass spectral identification.

  • For analyses requiring very low detection limits, HPLC with fluorescence detection following dansylation is the superior choice. The significant enhancement in detector response allows for trace-level quantification that may be unattainable with other methods.

Both protocols, when followed carefully, provide a robust and reproducible means for the accurate analysis of this compound, empowering researchers in drug development and quality control with the tools needed for their work.

References

  • Lee, K., & Lee, W. (2003). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the American Society for Mass Spectrometry, 14(3), 269–276. [Link]

  • Obata, T., & Behnke, J. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 7(4), 55. [Link]

  • Morville, S., Scheyer, A., & Mirabel, P. (2006). A method using GC-MS and derivatization with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) was developed for the analysis of 20 phenolic compounds in atmospheric samples. ResearchGate. [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90. [Link]

  • Hanada, Y., et al. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Analytical Sciences, 18(6), 655-9. [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. SW-846. [Link]

  • Metabolomics Workbench. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. National Institutes of Health. [Link]

  • Smart, R., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17. [Link]

  • Noonan, G., & Beger, R. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Journal of Chromatographic Science, 47(1), 53-59. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • Nakashima, K., et al. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. The Analyst, 123(11), 2281-4. [Link]

  • Makoah, N. A., et al. (2023). Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development. Scientific Reports, 13(1), 16938. [Link]

  • de Ruiter, C., et al. (1988). Enhanced fluorescence detection of dansyl derivatives of phenolic compounds using a postcolumn photochemical reactor and application to chlorophenols in river water. Analytical Chemistry, 60(7), 666–670. [Link]

  • Hanada, Y., et al. (2002). Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. Semantic Scholar. [Link]

  • Zhao, J. L., et al. (2009). Determination of phenolic endocrine disrupting chemicals and acidic pharmaceuticals in surface water of the Pearl Rivers in South China by gas chromatography–negative chemical ionization–mass spectrometry. Science of The Total Environment, 407(2), 962-974. [Link]

  • ResearchGate. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. The Analyst. [Link]

  • The Japanese Pharmacopoeia. (2016). Benzyl Benzoate. 17th Edition. [Link]

  • Taylor & Francis Online. (2013). Method Development and Validation of Preservatives Determination... using HPLC. Analytical Chemistry: An Indian Journal. [Link]

  • PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. [Link]

  • PubMed Central. (2022). Automated Sequential Derivatization for Gas Chromatography-[Orbitrap] Mass Spectrometry-based Metabolite Profiling of Human Blood-based Samples. STAR Protocols. [Link]

  • protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io. [Link]

  • CNKI. (2016). Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC. China Pharmacy. [Link]

  • Nature. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Scientific Reports. [Link]

  • Polish Pharmaceutical Society. (2008). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica. [Link]

  • PubMed Central. (2017). A derivatization-enhanced detection strategy in mass spectrometry: analysis of 4-hydroxybenzoates and their metabolites after keratinocytes are exposed to UV radiation. Scientific Reports. [Link]

  • Royal Society of Chemistry. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst. [Link]

  • PubMed Central. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Visualized Experiments. [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

  • PubMed Central. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • VU Research Repository. (2020). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Victoria University. [Link]

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Application Notes & Protocols: Solid-Phase Synthesis Utilizing a Benzyl 3-Hydroxybenzoate-Derived Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the way chemists approach the construction of complex molecules, from peptides to small molecule libraries.[1] The ability to anchor a starting material to an insoluble polymer support simplifies purification to mere filtration and washing, enabling the use of excess reagents to drive reactions to completion.[1] At the heart of this technology is the linker, a molecular bridge that connects the nascent molecule to the solid support and dictates the conditions under which the final product is released.[2][3]

This guide details the application of a linker system derived from benzyl 3-hydroxybenzoate, presenting a versatile platform for solid-phase organic synthesis (SPOS). By leveraging the chemical functionalities of this scaffold, researchers can access a robust system for the synthesis of diverse molecular entities. The protocols herein are grounded in the well-established chemistry of analogous systems, such as the widely used Wang resin, which is based on a 4-hydroxybenzyl alcohol moiety.[3][4][5][6] The principles of linker attachment, substrate loading, and final cleavage are directly translatable, providing a scientifically sound basis for the application of this novel linker.

The this compound Linker: A Strategic Overview

The utility of a this compound-derived linker lies in its inherent chemical handles. For the purposes of these protocols, we will consider a "meta-Wang" resin, where a 3-hydroxybenzyl alcohol moiety is attached to a polystyrene solid support. This creates a linker that is analogous to the standard Wang resin but with a meta-substitution pattern. The benzylic hydroxyl group serves as the anchor point for the first building block, typically through an acid-labile ester linkage. This linkage is stable to the basic conditions used for Fmoc deprotection in peptide synthesis but can be readily cleaved with moderate acid treatment, such as with trifluoroacetic acid (TFA).[5][7]

Experimental Workflows & Protocols

Part 1: Preparation of 3-Hydroxybenzyl Alcohol Functionalized Resin

The initial step involves the functionalization of a commercially available chloromethylated polystyrene resin (Merrifield resin) with a suitable 3-hydroxybenzyl derivative to create the solid-supported linker.

Protocol 1: Synthesis of 3-Hydroxybenzyl Alcohol Resin

  • Resin Swelling: Swell Merrifield resin (1% DVB cross-linked, 1.0 mmol/g) in N,N-dimethylformamide (DMF) (15 mL per gram of resin) for 1 hour in a peptide synthesis vessel.

  • Preparation of the Linker Nucleophile: In a separate flask, dissolve 3-hydroxybenzyl alcohol (3 equivalents relative to resin capacity) in a minimal amount of DMF. Add sodium hydride (NaH) (3.1 equivalents) portion-wise at 0°C to form the alkoxide. Stir for 30 minutes.

  • Linker Attachment: Add the alkoxide solution to the swollen resin. Secure the vessel on a shaker and agitate at 50°C for 24 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1) (3x), water (3x), methanol (3x), and dichloromethane (DCM) (3x).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading of the linker can be estimated by the weight gain.

Part 2: Loading of the First Building Block (Fmoc-Amino Acid)

The attachment of the first Fmoc-protected amino acid to the hydroxyl group of the resin is a critical step that can be prone to racemization if not performed under optimal conditions. The use of coupling agents like DIC/HOBt with a catalytic amount of DMAP is a common and effective method.[7][8]

Protocol 2: Fmoc-Amino Acid Loading onto 3-Hydroxybenzyl Alcohol Resin

  • Resin Swelling: Swell the 3-hydroxybenzyl alcohol resin in a 9:1 (v/v) mixture of DCM/DMF (15 mL per gram of resin) for 1 hour.[7]

  • Activation Solution: In a separate flask, dissolve the Fmoc-amino acid (2.0 equivalents relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (2.0 equivalents) in a minimal amount of DMF.[8]

  • Coupling: Add the activation solution to the swollen resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (2.0 equivalents).

  • Catalysis: In a small vial, dissolve 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in DMF and add it to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 4-12 hours.[8] Monitor the reaction progress using a qualitative test (e.g., a small sample of resin beads tested with a cleavage cocktail and analyzed by LC-MS).

  • Capping: To block any unreacted hydroxyl groups, filter the resin and add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DCM. Agitate for 1 hour.[7]

  • Washing and Drying: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and methanol (3x). Dry the resin under high vacuum. The loading of the first amino acid can be quantified spectrophotometrically by measuring the absorbance of the dibenzylfulvene-piperidine adduct upon Fmoc deprotection.

ParameterValueReference
Fmoc-Amino Acid2.0 eq[8]
DIC2.0 eq[8]
HOBt2.0 eq[8]
DMAP0.1 eq[7]
Reaction Time4-12 hours[8]
Capping ReagentAcetic Anhydride/Pyridine[7]

Table 1: Optimized Reagent Stoichiometry for First Amino Acid Loading

Part 3: Elongation of the Peptide Chain

Standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols are used for chain elongation. This involves a repeated cycle of Fmoc deprotection and subsequent amino acid coupling.

Protocol 3: Standard Fmoc-SPPS Cycle

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, filter, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (6x) to remove piperidine and the deprotection byproducts.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a colorimetric test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

SPPS_Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Elongated Peptide-Resin Wash2->End Repeat Cycle

Figure 1: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Part 4: Cleavage and Final Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support. For the benzyl ester linkage, this is achieved using a strong acid, typically TFA. Scavengers are added to the cleavage cocktail to prevent side reactions with reactive species generated during deprotection of side-chain protecting groups.[9][10]

Protocol 4: TFA-Mediated Cleavage

  • Final Deprotection: Remove the N-terminal Fmoc group using the standard deprotection protocol (Protocol 3, Step 1).

  • Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin thoroughly under high vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A standard cocktail is Reagent K: 95% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[11]

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum. The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)95%Cleaves the peptide from the resin and removes side-chain protecting groups.
Water2.5%Scavenger for carbocations.
Ethanedithiol (EDT)2.5%Scavenger, particularly for tryptophan-containing peptides.
Triisopropylsilane (TIS)1%Reduces oxidized species and scavenges carbocations.

Table 2: Composition of a Standard TFA Cleavage Cocktail (Reagent K)

Cleavage_Workflow Start Peptide-Resin Cleavage TFA Cleavage Cocktail (2-3 hours) Start->Cleavage Filtration Filtration Cleavage->Filtration Precipitation Precipitation in Cold Ether Filtration->Precipitation Purification Centrifugation & Drying Precipitation->Purification End Crude Peptide Purification->End

Figure 2: Workflow for the cleavage and isolation of the final peptide product.

Conclusion and Future Perspectives

The use of a this compound-derived linker offers a reliable and versatile platform for solid-phase synthesis. The protocols detailed in this guide, which are based on well-understood and widely practiced chemical principles, provide a clear pathway for researchers to employ this system in their synthetic endeavors. The mild acid-labile nature of the linker makes it suitable for the synthesis of a wide range of molecules, including those with sensitive functionalities. Future work could explore the development of "traceless" versions of this linker, where cleavage leaves no residual functionality, further expanding its applicability in combinatorial chemistry and drug discovery.[12][13][14]

References

  • Aapptec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • Aapptec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Hydroxybenzyl Alcohol in Modern Peptide Synthesis. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020, March 10). Traceless Linkers. Retrieved from [Link]

  • Aapptec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. ResearchGate. Retrieved from [Link]

  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 5). The Cleavage Process: Releasing Peptides from Fmoc-Ala-Wang Resin. Retrieved from [Link]

  • Mun, H.-S., & Jeong, J.-H. (2004). Synthesis of silicon traceless linker for solid-phase reaction. Archives of Pharmacal Research, 27(4), 371–375.
  • Seeberger, P. H., et al. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. ACS Central Science, 5(5), 875-882.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Li, Z. G., Kulkarni, B. A., & Ganesan, A. (2000). A selenide linker for "traceless" solid-phase organic synthesis. Biotechnology and Bioengineering, 71(2), 104-106.
  • Rapp Polymere. (n.d.). Resins with 4-Hydroxybenzyl alcohol (PHB, Wang Linker). Retrieved from [Link]

  • Rapp Polymere. (n.d.). Wang Resin - 4-Hydroxybenzyl alcohol (PHB) on Polystyrene. Retrieved from [Link]

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In Vitro Applications and Protocols for Benzyl 3-Hydroxybenzoate: A Guide for Cellular and Biochemical Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 3-hydroxybenzoate is a phenolic ester with a structure suggestive of diverse biological activities, including antioxidant and anti-inflammatory potential.[1][2] As a structural isomer of the well-known benzyl salicylate, its unique hydroxyl group positioning warrants a thorough investigation to unlock its therapeutic and pharmacological applications.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust in vitro studies on this compound. We delve into the foundational biochemical assays to characterize its antioxidant capacity and provide detailed, validated cell-based protocols to assess its anti-inflammatory effects and cytotoxic profile. The methodologies are presented with a focus on experimental causality, ensuring that each step is understood in the context of generating reliable and reproducible data.

Introduction to this compound

This compound is a benzoate ester resulting from the formal condensation of 3-hydroxybenzoic acid and benzyl alcohol.[1] Its phenolic nature—conferred by the hydroxyl group on the benzene ring—is a key structural feature often associated with antioxidant and free-radical scavenging properties.[2][3] Derivatives of 3-hydroxybenzoic acid have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.[2] Given this precedent, this compound stands as a compelling candidate for systematic in vitro evaluation.

The initial characterization of a novel compound like this compound requires a tiered approach. The first step is to establish its fundamental biochemical properties, followed by an assessment of its effects in a relevant biological system, such as a cell-based model of inflammation. Crucially, any observed biological activity must be distinguished from general toxicity, necessitating a concurrent evaluation of its cytotoxic profile.[4]

Foundational Biochemical Assays: Antioxidant Capacity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions.[5] Phenolic compounds are known to counteract oxidative stress, making the evaluation of this compound's antioxidant potential a logical starting point.[6]

Principle of the DPPH Free Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[5][7] DPPH is a stable free radical that presents a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it is neutralized, and the solution's color fades.[8] The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity of the compound.[9]

Detailed Protocol: DPPH Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

    • Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Positive Control: Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

  • Assay Procedure:

    • Create a serial dilution of the this compound stock solution and the ascorbic acid stock solution in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

    • In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the scavenging percentage against the concentration of the compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH free radicals).[7]

Cell-Based Assays: Anti-inflammatory Potential and Cytotoxicity

To explore the biological relevance of this compound, cell-based assays are indispensable. The murine macrophage cell line, RAW 264.7, is a standard model for studying inflammation.[4] When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, these cells produce inflammatory mediators like nitric oxide (NO).[4][10]

Workflow for In Vitro Anti-inflammatory Screening

The overall workflow ensures that the observed anti-inflammatory effects are not a byproduct of cytotoxicity.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Anti-Inflammatory Assay A Culture RAW 264.7 Cells B Treat cells with Benzyl 3-hydroxybenzoate (various conc.) A->B C Perform MTT Assay (Assess Cell Viability) B->C D Determine Non-Toxic Concentration Range C->D E Pre-treat cells with non-toxic conc. of this compound D->E Use concentrations showing >90% viability F Stimulate with LPS (1 µg/mL) E->F G Incubate for 24 hours F->G H Collect Supernatant G->H I Perform Griess Assay (Measure Nitric Oxide) H->I

Caption: Workflow for evaluating anti-inflammatory activity.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced, measured after solubilization, is directly proportional to the number of viable cells.[11]

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[10]

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).

    • Incubate for 24 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[4]

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm.[14]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Principle: The anti-inflammatory capacity of a compound can be assessed by measuring its ability to inhibit the production of NO in LPS-stimulated macrophages.[15][16] NO production is quantified indirectly by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[4]

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate as described in the MTT protocol.

    • Pre-treat the cells for 1 hour with non-toxic concentrations of this compound (determined from the MTT assay).

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the negative control group).[4]

    • Incubate for 24 hours.

  • Griess Assay:

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes. A pink/magenta color will develop.

  • Data Analysis:

    • Measure the absorbance at 540 nm.[4]

    • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

    • Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Mechanistic Insights: Targeting Inflammatory Signaling

A reduction in NO production suggests that this compound may interfere with inflammatory signaling pathways. A primary pathway activated by LPS is the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammation.[16]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Future studies could employ techniques like Western blotting to investigate if this compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes regulated by NF-κB.[16][17]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative results from these assays should be summarized in a tabular format.

Assay TypeEndpoint MeasuredTest Compound (IC50 / EC50)Positive Control (IC50 / EC50)
Antioxidant DPPH Radical ScavengingIC50: [Value] µg/mLAscorbic Acid: [Value] µg/mL
Cytotoxicity RAW 264.7 Cell Viability (MTT)LC50: >[Highest Conc.] µMDoxorubicin: [Value] µM
Anti-inflammatory Nitric Oxide (NO) ProductionIC50: [Value] µMDexamethasone: [Value] µM

Interpretation:

  • A low IC50 value in the DPPH assay indicates potent antioxidant activity.

  • A high LC50 value (>100 µM) in the MTT assay suggests low cytotoxicity and a favorable therapeutic window.[18]

  • A low IC50 value in the NO inhibition assay signifies strong anti-inflammatory potential. The effect should be observed at non-toxic concentrations.

Conclusion and Future Directions

This guide outlines a validated, multi-step in vitro approach to characterize the bioactivity of this compound. By systematically evaluating its antioxidant properties, cytotoxic profile, and anti-inflammatory effects, researchers can build a robust data package. Positive results from these initial screens would justify advancing the compound to more complex assays, such as quantifying pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA and elucidating the precise molecular targets through Western blot analysis of key signaling proteins.[4][17] This structured methodology provides a solid foundation for the exploration of this compound as a potential therapeutic agent.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells.
  • Ácsová, A., et al. (n.d.). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances.
  • Benchchem. (2025). Application Note: In Vitro Anti-inflammatory Assay for Acremine F using RAW 264.7 Cells.
  • ResearchGate. (n.d.). Anti-Neuroinflammatory Benzyl Benzoates from the Medicinal Plant Solidago decurrens.
  • PubMed Central. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative.
  • PubMed Central. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.
  • MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.
  • ResearchGate. (n.d.). Antioxidant activity by DPPH assay: in vitro protocol.
  • ResearchGate. (2015). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts.
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  • PubMed. (2010). Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles.
  • PubMed Central. (2020). Evaluating cytotoxicity of methyl benzoate in vitro.
  • ACS Publications. (2025). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity.
  • MDPI. (2022). Cytotoxic Assessment of 3,3-Dichloro–Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • PubMed Central. (n.d.). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions.
  • ResearchGate. (2025). Investigation of benzyl benzoate toxicity with anatomical, physiological, cytogenetic and biochemical parameters in in vivo.
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  • PubMed Central. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • ResearchGate. (n.d.). Immunobiological [correction of Immunobioloical] activity of a new benzyl benzoate from the aerial parts of Solidago virga-aurea var. gigantea.
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Application Note: High-Purity Isolation of Benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 3-hydroxybenzoate is a valuable chemical intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients.[1] The presence of impurities, such as unreacted starting materials, isomers, or reaction by-products, can significantly impact the yield, selectivity, and safety profile of subsequent chemical transformations. This application note provides a comprehensive guide with detailed protocols for the purification of this compound, ensuring high purity and batch-to-batch consistency. We will explore two primary purification strategies: recrystallization and flash column chromatography, supported by robust analytical methods for purity verification.

Introduction: The Rationale for Purification

The synthesis of this compound, typically achieved through the esterification of 3-hydroxybenzoic acid with benzyl bromide or benzyl chloride, can introduce a variety of impurities.[1][2] These contaminants may include residual starting materials, solvents, and structurally similar by-products like dibenzyl ether or positional isomers (e.g., benzyl 2-hydroxybenzoate and benzyl 4-hydroxybenzoate).[1][3][4] For researchers in drug development and fine chemical synthesis, the removal of these impurities is not merely a procedural step but a critical determinant of experimental success. A high-purity starting material ensures predictable reaction kinetics, simplifies the purification of downstream products, and prevents the introduction of potentially confounding variables in biological assays.

This guide is designed to provide researchers with the expertise to select and execute the most appropriate purification strategy based on the impurity profile of their crude material.

Characterization of Crude this compound

Before selecting a purification method, it is crucial to understand the physicochemical properties of the target compound and its likely contaminants.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₃PubChem[5]
Molecular Weight228.24 g/mol PubChem[5]
AppearanceTypically an off-white or light-colored solidInferred from isomers[][7]
PolarityModerately polar due to ester and hydroxyl groupsChemical principles

Common Impurities:

  • Starting Materials: 3-hydroxybenzoic acid, Benzyl alcohol, Benzyl bromide.

  • By-products: Dibenzyl ether (from a side reaction of benzyl alcohol/halide).[3]

  • Isomers: Benzyl 2-hydroxybenzoate (benzyl salicylate) and Benzyl 4-hydroxybenzoate (benzylparaben).[1]

  • Solvents: Dimethylformamide (DMF), Toluene, Acetone.

Purification Workflow Overview

The general strategy involves an initial work-up to remove bulk impurities, followed by a high-resolution purification technique, and finally, rigorous analytical validation.

G cluster_0 Synthesis & Work-up cluster_1 High-Resolution Purification cluster_2 Analysis & Final Product crude Crude Reaction Mixture workup Aqueous Wash / Extraction (Removes salts, water-soluble acids) crude->workup dried_crude Dried Crude Product workup->dried_crude decision Choose Method dried_crude->decision chroma Flash Column Chromatography (For complex mixtures) decision->chroma High Impurity / Non-crystalline recryst Recrystallization (For crystalline solids) decision->recryst Crystalline Solid / Known Impurities pure_fractions Combine Pure Fractions chroma->pure_fractions solvent_evap Solvent Evaporation recryst->solvent_evap pure_fractions->solvent_evap pure_solid Purified Solid (this compound) solvent_evap->pure_solid qc Purity Assessment (HPLC, NMR, MP) pure_solid->qc

Caption: General workflow for the purification of this compound.

Core Purification Protocols

Method A: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[8] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will fully dissolve the crude product at an elevated temperature but exhibit poor solubility upon cooling, allowing the target compound to crystallize out while impurities remain in the mother liquor.[9]

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Begin by testing solvent systems. Based on the properties of isomeric compounds, an ethanol/water or toluene/hexane system is a logical starting point.[10] Place ~20 mg of crude product in a test tube. Add the less polar solvent (e.g., toluene) dropwise at room temperature until the solid just dissolves. Then, add the anti-solvent (e.g., hexane) dropwise until persistent turbidity is observed. Warm the mixture until it becomes clear. If crystals form upon slow cooling, the system is viable.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add the minimum volume of the hot primary solvent (e.g., ethanol or toluene) required to fully dissolve the solid. Use a steam bath or heating mantle and add the solvent in small portions.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[9]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method B: Purification by Flash Column Chromatography

For complex mixtures or non-crystalline crude products, flash column chromatography is the method of choice.[11] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).

Table 2: Typical Parameters for Flash Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel, 230-400 meshStandard, provides good resolution for moderately polar compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientA non-polar/polar solvent system allows for tuning of polarity to elute compounds effectively. A gradient from low to high polarity is generally effective.
Column Dimensions 20-40 mm diameter for 1g scaleProvides adequate loading capacity and separation.
Sample Loading Dry loading or minimal solventPrevents band broadening and improves separation.

Protocol 2: Flash Column Chromatography Purification

  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate eluent system. Spot the crude material on a silica gel TLC plate and develop it in various ratios of hexane/ethyl acetate. The ideal system will show good separation of the product spot from impurities, with the product having an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass chromatography column with a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane/Ethyl Acetate). Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution: Begin elution with the starting solvent mixture. Apply positive pressure (air or nitrogen) to achieve a flow rate of approximately 2 inches/minute. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move from 9:1 to 8:2 to 7:3 Hexane/Ethyl Acetate) to elute the more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.[11] Dry the resulting solid or oil under high vacuum.

Purity Assessment and Quality Control

Post-purification analysis is essential to confirm the identity and purity of the isolated this compound.

G cluster_0 Purity Verification TLC TLC (Qualitative Check) HPLC HPLC (Quantitative Purity >99%) MP Melting Point (Sharp, Consistent Range) NMR NMR Spectroscopy (Structural Confirmation) Purified_Product Purified This compound Purified_Product->TLC Purified_Product->HPLC Purified_Product->MP Purified_Product->NMR

Caption: Key analytical methods for validating product purity.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure sample should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A validated HPLC method can accurately determine the purity percentage.[12]

  • Melting Point (MP): A sharp and narrow melting range is indicative of high purity. The melting points of isomers like benzyl 4-hydroxybenzoate (109-112 °C) and benzyl 2-hydroxybenzoate (19 °C) highlight how this simple test can help differentiate products.[13][14] The literature value for the target compound should be consulted and matched.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation and can detect impurities that are not visible by other methods. The spectrum should be clean and all peaks should be assignable to the product structure.

Table 3: Expected Analytical Results for High-Purity Product

Analysis MethodExpected Result
TLC Single spot with Rf ~0.3 in 7:3 Hexane/EtOAc
HPLC Purity ≥ 99.0%
Melting Point Sharp, narrow range consistent with literature value
¹H NMR Spectrum consistent with structure; absence of impurity peaks

Conclusion

The purification of this compound to a high degree of purity is an achievable and essential task for ensuring the integrity of subsequent research and development activities. The choice between recrystallization and flash column chromatography depends on the nature and quantity of impurities in the crude material. By following the detailed protocols and validation steps outlined in this application note, researchers can reliably produce high-purity this compound, thereby enhancing the quality and reproducibility of their scientific work.

References

  • Organic Syntheses. (n.d.). Benzyl benzoate. Organic Syntheses Procedure. Available from: [Link]

  • Justia Patents. (2002). Process for the preparation of hydroxybenzoic benzyl esters. Available from: [Link]

  • Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Available from: [Link]

  • PrepChem.com. (2013). Preparation of benzyl benzoate. Available from: [Link]

  • Google Patents. (2002). JP2002338521A - Method for producing benzyl hydroxybenzoate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available from: [Link]

  • ChemBK. (n.d.). Benzyl 4-hydroxybenzoate. Available from: [Link]

  • Ojewole, A. O., et al. (2022). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. (2003). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Taylor & Francis Online. (2015). Method Development and Validation of Preservatives Determination... using HPLC. Available from: [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available from: [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Available from: [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. Available from: [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Organic Syntheses Procedure. Available from: [Link]

  • Stenutz. (n.d.). benzyl 2-hydroxybenzoate. Available from: [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde...? Available from: [Link]

  • Rasayan Journal of Chemistry. (2014). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Available from: [Link]

  • Google Patents. (2002). US6491795B2 - Process for recovering benzyl benzoate.
  • Organic Syntheses. (2023). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • Google Patents. (2013). CN103420840A - Preparation method for benzyl 4-hydroxybenzoate.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of benzyl 3-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during the preparation of this valuable compound. This compound serves as a key intermediate in various synthetic pathways, and achieving high yields with high purity is often critical.

This document moves beyond standard protocols to provide in-depth, experience-driven insights into the nuances of the reaction. We will explore common synthesis methods, address specific experimental challenges in a question-and-answer format, and provide detailed, validated protocols to improve your experimental outcomes.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges and questions that arise during the synthesis of this compound.

Q1: My Fischer esterification reaction of 3-hydroxybenzoic acid and benzyl alcohol has a consistently low yield. What are the primary causes and how can I fix them?

A1: Low yields in the Fischer esterification are a frequent issue, primarily because the reaction is a reversible equilibrium.[1][2] To achieve a high yield, the equilibrium must be actively shifted towards the formation of the ester product.

Here are the key factors and solutions:

  • The Equilibrium Problem: The reaction between a carboxylic acid and an alcohol produces an ester and water. This reaction can proceed in reverse (hydrolysis), limiting the final product concentration.

    • Solution 1: Use an Excess of a Reactant: According to Le Châtelier's Principle, increasing the concentration of one of the reactants will push the equilibrium to the product side.[3] Benzyl alcohol is typically less expensive and easier to remove than 3-hydroxybenzoic acid, so using it in a large excess (e.g., 5-10 equivalents, or even as the solvent) is a highly effective strategy.[4][5]

    • Solution 2: Remove Water as it Forms: Removing the water byproduct prevents the reverse reaction. The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[5] The toluene-water azeotrope boils at a lower temperature, is collected in the trap, and the heavier water separates, while the toluene is returned to the reaction flask.

  • Catalyst Issues: An acid catalyst is essential to protonate the carbonyl group of the carboxylic acid, making it more electrophilic for attack by the alcohol.[4]

    • Solution: Use a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH). Ensure the catalyst is fresh and anhydrous.

  • Reaction Kinetics: The reaction may not have reached equilibrium.

    • Solution: Ensure adequate reaction time and temperature. Fischer esterifications often require several hours at reflux to reach completion.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed or no further product formation is observed.

Below is a decision-making workflow for troubleshooting low yields in this specific reaction.

TroubleshootingWorkflow start Low Yield of Benzyl 3-Hydroxybenzoate check_equilibrium Is the equilibrium being shifted to the product side? start->check_equilibrium check_kinetics Are reaction kinetics (time, temp) optimal? check_equilibrium->check_kinetics Yes solution_excess Action: Use large excess of benzyl alcohol (5-10 eq) or use as solvent. check_equilibrium->solution_excess No solution_water Action: Use Dean-Stark trap to remove water azeotropically. check_equilibrium->solution_water No check_purity Are starting materials pure and anhydrous? check_kinetics->check_purity Yes solution_kinetics Action: Increase reflux time and monitor by TLC. check_kinetics->solution_kinetics No solution_purity Action: Dry solvents and reagents. Check purity of starting materials. check_purity->solution_purity No end_node Improved Yield check_purity->end_node Yes solution_excess->check_kinetics solution_water->check_kinetics solution_kinetics->check_purity solution_purity->end_node

Caption: Troubleshooting workflow for low yield.

Q2: My TLC shows multiple spots besides my product. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots on a TLC plate is a common observation and indicates an incomplete reaction or the formation of side products.[4]

  • Unreacted Starting Materials: The most common spots are unreacted 3-hydroxybenzoic acid and benzyl alcohol. You can confirm this by co-spotting your reaction mixture with authentic samples of the starting materials.

    • Cause & Minimization: This usually points to the issues discussed in Q1 (incomplete reaction). Driving the reaction to completion by shifting the equilibrium will minimize these.

  • Self-Esterification (Polymerization): 3-Hydroxybenzoic acid has both a carboxylic acid and a phenolic hydroxyl group. Under acidic conditions, one molecule can react with another, leading to the formation of polyester oligomers or polymers.[4]

    • Cause & Minimization: This is more likely at higher temperatures. While some self-esterification is hard to avoid completely in Fischer conditions, using a large excess of benzyl alcohol can favor the desired intermolecular reaction over self-polymerization. For syntheses where this is a major issue, protecting the phenolic hydroxyl group may be necessary, although this adds extra steps to the synthesis.

  • Dibenzyl Ether: Under strong acid catalysis and heat, benzyl alcohol can undergo self-condensation to form dibenzyl ether and water.[6]

    • Cause & Minimization: This side reaction is promoted by high concentrations of the acid catalyst and prolonged reaction times at high temperatures. Use the minimum effective amount of catalyst and monitor the reaction to avoid unnecessarily long heating times.

Q3: Are there higher-yielding, alternative methods to the Fischer esterification for preparing this compound?

A3: Yes, several alternative methods can provide significantly higher yields, often under milder conditions. These methods avoid the equilibrium limitations of the Fischer esterification.

  • Williamson-Type Synthesis (Alkylation of Carboxylate): This is often the most reliable and high-yielding approach. The phenolic hydroxyl group is less acidic than the carboxylic acid, allowing for selective deprotonation of the carboxyl group.

    • Method 1 (High Yield): A highly effective procedure involves reacting 3-hydroxybenzoic acid with benzyl bromide using a mild base like sodium carbonate (Na₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This method has been reported to achieve yields as high as 94%.[7]

    • Method 2: Reacting an alkali metal salt of 3-hydroxybenzoic acid (e.g., sodium 3-hydroxybenzoate) with benzyl chloride is another common approach.[8][9]

  • Amide-Catalyzed Reaction: A patented process describes the reaction of benzyl chloride with hydroxybenzoic acids in the presence of an amide (like formamide or urea) as a catalyst or promoter.[9][10] This method can lead to good yields under relatively mild conditions and avoids the formation of large amounts of salt waste.[9]

The diagram below illustrates the strategic choice between different synthetic routes.

SynthesisChoice start Goal: Synthesize This compound fischer Route 1: Fischer Esterification (3-OH-BA + Benzyl Alcohol) start->fischer williamson Route 2: Williamson-Type (3-OH-BA + Benzyl Halide) start->williamson amide Route 3: Amide-Catalyzed (3-OH-BA + Benzyl Chloride) start->amide fischer_pros Pros: - Simple reagents - No complex catalysts fischer->fischer_pros fischer_cons Cons: - Reversible (low yield) - Requires water removal - Harsh conditions (heat, acid) fischer->fischer_cons williamson_pros Pros: - High yield (often >90%) - Irreversible reaction - Milder conditions williamson->williamson_pros williamson_cons Cons: - Benzyl halides are lachrymatory - Requires a base williamson->williamson_cons amide_pros Pros: - Good yields - Milder conditions amide->amide_pros amide_cons Cons: - Patented industrial process - May require specific amides amide->amide_cons

Caption: Comparison of synthetic routes.

Q4: What is a robust protocol for the work-up and purification of this compound?

A4: Proper work-up and purification are crucial for isolating a high-purity product and accurately assessing your yield.

Step-by-Step General Purification Protocol:

  • Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Solvent Addition/Removal: If the reaction was run in excess benzyl alcohol, remove the excess under reduced pressure. If run in a solvent like toluene, dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[4][5] Add the bicarbonate solution slowly until the CO₂ evolution (fizzing) ceases. This step is critical to prevent product degradation during concentration.

  • Aqueous Washes: Wash the organic layer sequentially with water and then with a saturated brine (NaCl) solution. The brine wash helps to break up emulsions and remove residual water from the organic layer.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: The crude ester can be further purified by one of the following methods:

    • Column Chromatography: Use silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from unreacted starting materials and non-polar side products like dibenzyl ether.

    • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an effective final purification step.

Comparative Data and Protocols

Comparison of Synthesis Methods
MethodReactantsConditionsReported YieldKey AdvantagesKey DisadvantagesReference
Fischer Esterification 3-Hydroxybenzoic Acid, Benzyl AlcoholH₂SO₄ or p-TsOH, RefluxVariable (Low to Moderate)Inexpensive reagentsEquilibrium limited, harsh conditions[4],[5]
Williamson-Type 3-Hydroxybenzoic Acid, Benzyl BromideNa₂CO₃, DMF, Room Temp, 24h94%High yield, mild conditions, irreversibleBenzyl bromide is a lachrymator[7]
Amide-Catalyzed 3-Hydroxybenzoic Acid, Benzyl ChlorideAmide (e.g., Formamide), 150°C, 1-7h~45-68% (calculated from ratios)Avoids strong acids/basesHigh temperature, patented method[9],[11]
Protocol 1: Optimized Fischer-Speier Esterification with Water Removal

This protocol is optimized for yield by using an azeotropic distillation to remove water.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq), toluene (approx. 2 M concentration relative to the acid), benzyl alcohol (1.5 - 2.0 eq), and p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap and TLC analysis shows consumption of the limiting reagent.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine as described in the general purification protocol (Q4).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: High-Yield Synthesis via Benzyl Bromide

This protocol is based on a reported high-yield procedure and avoids equilibrium limitations.[7]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous dimethylformamide (DMF) (approx. 0.5 M).

  • Addition of Base: Add anhydrous sodium carbonate (Na₂CO₃) (2.0 eq) to the solution. Stir the suspension for 15-20 minutes.

  • Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

References

  • Justia Patents. (2002). Process for the preparation of hydroxybenzoic benzyl esters. Retrieved from [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

  • Google Patents. (n.d.). EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • Google Patents. (n.d.). US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Google Patents. (n.d.). JP2002338521A - Method for producing benzyl hydroxybenzoate.
  • Google Patents. (n.d.). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Organic Syntheses. (n.d.). benzyl benzoate. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • ResearchGate. (2025). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

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Technical Support Center: Synthesis of Benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzyl 3-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this valuable compound. Here, we move beyond simple protocols to explore the mechanistic origins of common side products and provide field-proven troubleshooting strategies to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes for preparing this compound?

There are several common methods, each with distinct advantages and challenges:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between 3-hydroxybenzoic acid and benzyl alcohol.[1][2] It is often driven to completion by removing water, for example, with a Dean-Stark apparatus.

  • Alkylation of 3-hydroxybenzoic acid: This involves reacting a salt of 3-hydroxybenzoic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride). The choice of base and solvent is critical to ensure selective reaction at the carboxylic acid over the phenolic hydroxyl group.

  • Mitsunobu Reaction: This method uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to couple 3-hydroxybenzoic acid and benzyl alcohol under mild, neutral conditions.[3][4][5]

Q2: What are the most common side products encountered during the synthesis of this compound?

The most prevalent impurities are:

  • Dibenzyl Ether: Forms from the self-condensation of benzyl alcohol, particularly under acidic and high-temperature conditions typical of Fischer esterification.[6]

  • Polymeric/Oligomeric Esters: Resulting from the self-esterification of 3-hydroxybenzoic acid, where the hydroxyl group of one molecule reacts with the carboxylic acid of another.[7]

  • Triphenylphosphine Oxide (TPPO) and Hydrazine Derivatives: These are stoichiometric byproducts of the Mitsunobu reaction and can be challenging to remove during purification.[8]

  • O-benzylated and Di-benzylated Products: Impurities such as 3-(benzyloxy)benzoic acid or benzyl 3-(benzyloxy)benzoate can form, especially in alkylation reactions where the phenolic hydroxyl group also reacts.

Q3: Why is the phenolic hydroxyl group a source of complications?

The phenolic hydroxyl group in 3-hydroxybenzoic acid is also a nucleophile and can be acidic. This bifunctionality creates competition with the carboxylic acid. Under acidic conditions, it can participate in intermolecular esterification, leading to polyesters.[7] Under basic conditions, it can be deprotonated to a phenoxide, which can compete with the carboxylate in reactions with electrophiles like benzyl bromide.

Troubleshooting Guide: From Impurities to Pure Product

This section provides in-depth solutions to specific experimental problems.

Problem 1: My reaction mixture shows a low yield of the desired product with a significant amount of a higher boiling point impurity, identified as dibenzyl ether.

Root Cause Analysis:

This issue is most common during Fischer esterification. The acid catalyst protonates the hydroxyl group of benzyl alcohol, which can then be displaced by another molecule of benzyl alcohol in an SN2 reaction, eliminating water to form dibenzyl ether.[6][9] This side reaction is accelerated by high temperatures and a high concentration of benzyl alcohol.

Workflow: Minimizing Dibenzyl Ether in Fischer Esterification

start Start: Fischer Esterification Setup reagents Combine 3-hydroxybenzoic acid, benzyl alcohol (slight excess), and toluene. start->reagents catalyst Add catalytic p-TsOH or H₂SO₄. reagents->catalyst reflux Heat to reflux using a Dean-Stark trap. catalyst->reflux Key Step: Azeotropic removal of H₂O prevents reaction reversal and minimizes side reactions. monitor Monitor reaction progress via TLC. (Target RF ~0.5 in 3:1 Hexane:EtOAc) reflux->monitor workup Cool, dilute with EtOAc, wash with sat. NaHCO₃ to remove acid, then wash with brine. monitor->workup Upon consumption of starting material purify Purify via column chromatography. workup->purify end Result: Pure Benzyl 3-hydroxybenzoate purify->end

Caption: Optimized Fischer Esterification Workflow.

Strategic Solutions:

  • Control Stoichiometry: Use the carboxylic acid as the limiting reagent and only a slight excess of benzyl alcohol (1.1-1.5 equivalents). This reduces the probability of benzyl alcohol self-condensation.

  • Azeotropic Water Removal: Employing a Dean-Stark trap with a solvent like toluene is crucial.[10] Continuous removal of water not only drives the equilibrium towards the ester product (Le Châtelier's principle) but also minimizes the water available to participate in side reactions.

  • Temperature Management: Avoid excessively high temperatures. Refluxing in toluene maintains a consistent temperature (~110 °C) that is sufficient for esterification without aggressively promoting ether formation.

Detailed Protocol: Fischer Esterification with Dibenzyl Ether Suppression

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-hydroxybenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approx. 0.5 M concentration relative to the acid).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. The reaction progress can be tracked by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to quench the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired ester from any residual dibenzyl ether and starting materials.

Problem 2: My reaction mixture is complex, suggesting polymerization. How can I prevent this?

Root Cause Analysis:

Hydroxybenzoic acids are prone to self-esterification, forming polyester chains, especially under the harsh, dehydrating conditions of Fischer esterification.[7] This occurs when the phenolic -OH of one molecule attacks the activated carboxylic acid of another.

Reaction Pathways: Desired vs. Side Reactions

sub 3-Hydroxybenzoic Acid + Benzyl Alcohol prod { Product This compound} sub->prod Desired Path (Fischer Esterification) poly { Side Product Polyester Oligomer} sub->poly Self-Esterification ether { Side Product Dibenzyl Ether} sub->ether Self-Condensation of Benzyl Alcohol

Caption: Competing reaction pathways in synthesis.

Strategic Solutions:

  • Use Milder Conditions (Mitsunobu Reaction): The Mitsunobu reaction is an excellent alternative as it proceeds under neutral conditions and at lower temperatures (0 °C to room temperature), which disfavors polymerization.[5][11] While it introduces its own purification challenges (see Problem 3), it is highly effective for heat-sensitive substrates.

  • Protecting Groups: While more synthetically intensive, protecting the phenolic hydroxyl group (e.g., as a silyl ether) before esterification completely eliminates the possibility of polymerization. The protecting group can be removed in a subsequent step.

Problem 3: I used the Mitsunobu reaction, and now I can't separate my product from the triphenylphosphine oxide (TPPO) byproduct.

Root Cause Analysis:

The Mitsunobu reaction stoichiometrically produces triphenylphosphine oxide (TPPO) and a hydrazine derivative (e.g., diethyl hydrazodicarboxylate from DEAD).[3][8] TPPO is notoriously difficult to remove by standard chromatography due to its moderate polarity and high crystallinity, which can cause it to co-elute with the desired product.

Strategic Solutions:

  • Modified Work-up/Crystallization:

    • After the reaction, concentrate the mixture and dissolve it in a minimal amount of a polar solvent like dichloromethane or ethyl acetate.

    • Add a large volume of a non-polar solvent like diethyl ether or hexanes. TPPO is often insoluble in these solvents and will precipitate, allowing for removal by filtration.[8] This may need to be repeated.

  • Chromatographic Optimization:

    • Use a less polar eluent system if possible.

    • Sometimes, adding a small percentage of a polar solvent like methanol to a hexane/ethyl acetate system can improve the separation.

  • Alternative Reagents:

    • Polymer-supported PPh₃: Using triphenylphosphine bound to a polymer resin allows the resulting TPPO-resin to be simply filtered off at the end of the reaction.

    • Alternative Azodicarboxylates: Reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been developed where the resulting hydrazine byproduct is crystalline and easily removed by filtration.[3]

Detailed Protocol: Mitsunobu Reaction and Purification

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 3-hydroxybenzoic acid (1.5 eq), benzyl alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. A color change and/or precipitate may be observed. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Redissolve the crude residue in a small volume of dichloromethane.

    • Add diethyl ether until a precipitate (TPPO) forms. Cool the mixture in an ice bath to maximize precipitation and filter.

    • Concentrate the filtrate and repeat the precipitation if necessary.

  • Purification: Purify the remaining material by flash column chromatography on silica gel.

Summary: Comparison of Synthetic Methods

MethodKey ReagentsCommon Side ProductsAdvantagesDisadvantages
Fischer Esterification 3-Hydroxybenzoic acid, Benzyl alcohol, H₂SO₄/p-TsOHDibenzyl ether, Polyesters[6][7]Low cost, simple reagents, scalable.Harsh conditions (heat, acid), reversible, side reactions common.
Williamson-type Alkylation 3-Hydroxybenzoic acid, Base (e.g., K₂CO₃), Benzyl bromideO-benzylated products, Dibenzyl ether[9]Can be high yielding.Requires careful control of base/conditions to ensure selectivity.
Mitsunobu Reaction 3-Hydroxybenzoic acid, Benzyl alcohol, PPh₃, DEAD/DIADTriphenylphosphine oxide, Hydrazine byproducts[3][8]Very mild, neutral conditions, high yields.Expensive reagents, stoichiometric waste, difficult purification.

References

  • Ataman Kimya. (n.d.). DIBENZYL ETHER.
  • Ataman Kimya. (n.d.). DIBENZYL ETHER.
  • Benchchem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • PrepChem.com. (n.d.). Synthesis of dibenzyl ether.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

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Stability of benzyl 3-hydroxybenzoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for benzyl 3-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling and analyzing this compound. Given the sensitivity of ester-containing molecules, understanding the stability profile of this compound is critical for ensuring experimental reproducibility, product integrity, and safety.

This guide moves beyond simple instructions to explain the chemical principles behind its stability, helping you anticipate challenges and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for neat this compound? A1: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[1][2] To minimize degradation, it is crucial to protect it from light and heat.[3][4] For long-term storage, refrigeration (2-8°C) is recommended. The safety data sheet for the closely related benzyl benzoate suggests storing it away from strong oxidizing agents.[1]

Q2: How does pH affect the stability of this compound in solutions? A2: As an ester, this compound is susceptible to hydrolysis. This reaction is highly dependent on pH.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, although it is generally slower than base-catalyzed hydrolysis.

  • Neutral to Weakly Acidic (pH 4-7): This is the range of greatest stability for similar ester compounds like parabens.[5]

  • Alkaline Conditions (pH > 8): The compound will undergo rapid base-catalyzed hydrolysis, breaking the ester bond to form 3-hydroxybenzoic acid and benzyl alcohol.[5][6] The rate of degradation increases significantly as the pH becomes more alkaline.

Q3: Is this compound sensitive to light? A3: Yes, significant photostability issues should be anticipated. Aromatic esters, particularly those containing benzyl groups, can absorb UV light and undergo photodegradation.[7] Studies on the analogous compound, benzyl 4-hydroxybenzoate, have shown it degrades upon exposure to light, a process that can be accelerated by photosensitizers.[8] Therefore, all solutions should be prepared and stored in amber glassware or light-protected containers.[4]

Q4: What are the primary degradation products I should expect to see? A4: The two most common degradation pathways are hydrolysis and oxidation.

  • Hydrolysis Products: 3-hydroxybenzoic acid and benzyl alcohol.[5]

  • Oxidation Products: The benzylic position is prone to oxidation. Benzyl alcohol (a primary hydrolysis product) can oxidize to benzaldehyde and then further to benzoic acid.[9][10] Direct oxidation of the ester is also possible.

Q5: Is thermal degradation a significant concern? A5: While stable at recommended storage temperatures, elevated temperatures can accelerate both hydrolysis and oxidation rates.[1][11] The high boiling point of related compounds suggests good thermal stability in the absence of other stressors, but for long-term solution stability, heat should be avoided.[12]

Troubleshooting Guide: Experimental Observations

This section provides a scenario-based approach to resolving common issues encountered during experimentation.

Scenario 1: An unexpected peak appears in my HPLC chromatogram during a time-course experiment.

  • Observation: A new peak is observed, often with a retention time different from the parent this compound.

  • Probable Cause: Chemical degradation. The identity of the peak depends on the storage conditions of your solution.

    • If the solution is aqueous and has a pH > 8: The most likely culprit is hydrolysis . You are likely seeing peaks for 3-hydroxybenzoic acid and/or benzyl alcohol .

    • If the solution has been exposed to air/oxygen for a prolonged period: The new peak could be an oxidation product. If benzyl alcohol has already formed from hydrolysis, you might see benzaldehyde or benzoic acid .[10]

  • Troubleshooting & Validation Workflow:

    • Characterize the Unknown: Use a diode-array detector (DAD/PDA) to obtain the UV spectrum of the new peak. Compare it to the spectra of suspected degradation products.

    • Co-elution Analysis: Spike a sample of your degraded solution with pure standards of 3-hydroxybenzoic acid, benzyl alcohol, and benzaldehyde. If the unknown peak increases in size and remains symmetrical, you have confirmed its identity.

    • Review Solution Parameters: Check the pH of your solution. If it has drifted into an alkaline range, re-prepare the solution with an appropriate buffer (e.g., phosphate or citrate) to maintain a pH between 4 and 7.

Troubleshooting Workflow Diagram

G Workflow: Identifying Unknown HPLC Peaks Start New Peak Observed in HPLC CheckUV Acquire UV Spectrum of Unknown Peak Start->CheckUV CompareSpectra Compare Spectrum to Parent Compound CheckUV->CompareSpectra IsSimilar Spectrum Similar? CompareSpectra->IsSimilar HypothesizeOxidation Hypothesize Oxidation or Photodegradation IsSimilar->HypothesizeOxidation Yes HypothesizeHydrolysis Hypothesize Hydrolysis IsSimilar->HypothesizeHydrolysis No SpikeStandards Spike with Standards: - 3-Hydroxybenzoic Acid - Benzyl Alcohol - Benzaldehyde ConfirmIdentity Confirm Peak Identity by Co-elution SpikeStandards->ConfirmIdentity ReviewpH Review Solution pH & Buffer ConfirmIdentity->ReviewpH ReviewStorage Review Storage: Light & O2 Exposure ConfirmIdentity->ReviewStorage HypothesizeOxidation->SpikeStandards HypothesizeHydrolysis->SpikeStandards End Identity Confirmed, Root Cause Addressed ReviewpH->End ReviewStorage->End

Caption: Decision tree for identifying unknown degradation peaks.

Scenario 2: My stock solution of this compound has developed a yellow tint.

  • Observation: A previously colorless solution turns yellow or light brown over time.

  • Probable Cause: This is often a sign of oxidation or photodegradation . The formation of conjugated systems or chromophores from the degradation of the aromatic ring or benzyl moiety can lead to color changes.[7]

  • Troubleshooting & Validation:

    • Protect from Light: Immediately transfer an aliquot of the solution to an amber vial or wrap the container in aluminum foil and monitor if the color change stabilizes.

    • Deoxygenate Solvent: When preparing fresh solutions, particularly for long-term storage, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes before dissolving the compound. This removes dissolved oxygen, a key reactant in oxidation.

    • Analyze for Degradants: Use the HPLC method described below (Protocol 1) to check for the appearance of new peaks, which would correlate the color change with specific degradation products.

Degradation Pathway Summary

The primary vulnerabilities of this compound are the ester linkage and the benzylic position.

Hydrolytic Degradation Pathway

G Primary Hydrolytic Degradation Pathway Parent This compound C₁₄H₁₂O₃ Products 3-Hydroxybenzoic Acid + Benzyl Alcohol Parent->Products Ester Hydrolysis Catalyst H₂O (Acid or Base Catalyzed) Catalyst->Parent

Caption: Susceptibility of the ester bond to hydrolysis.

Oxidative Degradation Pathway

G Potential Oxidative Degradation Pathway Benzyl_Alcohol Benzyl Alcohol (from hydrolysis) Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Oxidation Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Oxidation Catalyst [O] (Air, Peroxides) Catalyst->Benzyl_Alcohol Catalyst->Benzaldehyde

Caption: Oxidation of the benzyl alcohol hydrolysis product.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under forced degradation conditions, based on the known behavior of similar chemical structures. This serves as a predictive guide for designing stability studies.

Stress ConditionReagents/ConditionsExpected DegradationPrimary Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CModerate3-Hydroxybenzoic Acid, Benzyl Alcohol
Base Hydrolysis 0.1 M NaOH, RTExtensive/Rapid3-Hydroxybenzoic Acid, Benzyl Alcohol
Oxidation 3% H₂O₂, RTModerate to ExtensiveBenzaldehyde, Benzoic Acid, other oxidative adducts
Thermal 80°C, in solid stateLow to ModerateDependent on presence of O₂/H₂O
Photolytic ICH-compliant light sourceModerate to ExtensiveComplex mixture of photo-products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate this compound from its most common degradation products.

  • Instrumentation: HPLC system with UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Linear ramp to 80% B

    • 15-18 min: Hold at 80% B

    • 18-19 min: Linear ramp to 30% B

    • 19-25 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 258 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines how to intentionally stress the compound to rapidly identify potential degradation pathways, as recommended by ICH guidelines.[14]

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an appropriate vial.

    • Acid: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base: 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidative: 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal: Use the solid compound. Place in a 80°C oven for 48 hours.

    • Photolytic: Expose a solution (in quartz cuvette) to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[14]

  • Neutralization & Dilution:

    • After incubation, cool all samples to room temperature.

    • Neutralize the acid- and base-stressed samples with an equimolar amount of NaOH or HCl, respectively.

    • Dilute all samples (including controls) to a final theoretical concentration of 0.1 mg/mL using a 50:50 water:acetonitrile mixture.

  • Analysis: Analyze all samples by the stability-indicating HPLC method (Protocol 1) alongside an unstressed control sample. Calculate the percentage degradation and identify major degradation peaks.

References

  • British Pharmacopoeia. (2013). Safety data sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... Retrieved from [Link]

  • Kasturi Aromatics. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • Caesar & Loretz GmbH. (n.d.). Safety data sheet. Retrieved from [Link]

  • Szymańska, E., et al. (2006). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica - Drug Research. Retrieved from [Link]

  • Grabowska, E., et al. (2015). Kinetics of the photosensitized degradation of benzyl 4-hydroxybenzoate in homogeneous aqueous solution under visible-light irradiation. Journal of Photochemistry and Photobiology A: Chemistry. DOI: 10.1016/j.jphotochem.2015.01.009
  • Voronina, S. G., et al. (1992). Kinetic Characteristics and Mechanisms of the Oxidative Destruction of Benzyl Benzoate.
  • Al-Rimawi, F. (2009). Method Development and Validation of Preservatives Determination using HPLC. Journal of Chromatographic Science. Retrieved from [Link]

  • Heider, J., & Fuchs, G. (1997). Initial steps in the fermentation of 3-hydroxybenzoate by Sporotomaculum hydroxybenzoicum. Archives of Microbiology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Göttsching, A., & Schmidt, S. (2007). Productive degradation of the biocide benzylbenzoate by Acinetobacter sp. strain AG1 isolated from the River Elbe. Research in Microbiology. DOI: 10.1016/j.resmic.2006.12.003
  • Rokade, K., & Mali, G. (2014). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. World Journal of Microbiology and Biotechnology. Retrieved from [Link]

  • Lunt, D., & Evans, W. C. (1970). Degradation of 3-Hydroxybenzoate by Bacteria of the Genus Bacillus. Journal of Bacteriology. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development and Validation of Preservatives Determination.... Retrieved from [Link]

  • Szymańska, E., et al. (2006). Development studies on determination of preservatives decomposition products. PubMed. Retrieved from [Link]

  • National Agriculture and Food Research Organization. (n.d.). Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic acid 3-hydroxybenzyl ester. PubChem Compound Database. Retrieved from [Link]

  • Way Talented Chemical Hubei Co.,Ltd. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl 4-hydroxybenzoate. Retrieved from [Link]

  • Reddit. (2017). Why does solvents like benzyl alcohol and benzyl benzoate have an expiration date?. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Benzoate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Salicylate. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

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Technical Support Center: Investigating the Degradation of Benzyl 3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 3-Hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the stability and degradation of this compound, moving beyond simple protocols to explain the fundamental science behind the experimental choices. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound, an aromatic ester, is susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: This is the most common degradation route for esters. The ester bond is cleaved by water, a reaction that can be significantly accelerated by the presence of acids or bases. This process yields 3-hydroxybenzoic acid and benzyl alcohol.[1][2][3]

  • Oxidation: The molecule has two primary sites vulnerable to oxidation. The phenolic hydroxyl group on the benzoic acid ring can be oxidized, potentially forming colored quinone-like structures. Additionally, the benzyl alcohol formed from hydrolysis can be further oxidized to benzaldehyde and then to benzoic acid.[4][5][6]

  • Photodegradation: Aromatic compounds can absorb UV light, leading to photolytic cleavage.[7][8] For aromatic esters, this can involve cleavage of the ester bond or modifications to the aromatic rings, leading to a complex mixture of byproducts.

Q2: What are the expected major degradation products?

Based on the primary degradation pathways, the major degradation products you should anticipate and monitor are:

  • 3-Hydroxybenzoic Acid: A primary product of hydrolysis.[9][10]

  • Benzyl Alcohol: The other primary product of hydrolysis.[3]

  • Benzaldehyde: A secondary degradation product, resulting from the oxidation of benzyl alcohol.[4][11][12]

  • Benzoic Acid: A potential tertiary degradation product from the oxidation of benzaldehyde.[5][13]

Q3: How does pH affect the stability of this compound?

The stability of this compound is highly pH-dependent due to its susceptibility to acid- and base-catalyzed hydrolysis.

  • Acidic Conditions (low pH): The ester oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This accelerates the hydrolytic cleavage.

  • Neutral Conditions (pH ~7): Hydrolysis still occurs but at a much slower rate compared to acidic or basic conditions.

  • Basic Conditions (high pH): The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon of the ester, leading to rapid hydrolysis. This is typically the fastest degradation pathway.

Therefore, the compound is least stable at the extremes of the pH range. Stability studies across a wide pH range are crucial.[14]

Q4: Is this compound sensitive to oxidation and light?

Yes, sensitivity to both oxidation and light should be assumed and tested for.

  • Oxidative Sensitivity: The presence of the phenolic hydroxyl group makes the molecule susceptible to oxidative degradation. It is crucial to conduct forced degradation studies using an oxidizing agent like hydrogen peroxide to understand this liability.

  • Photosensitivity: Aromatic esters are known to be photosensitive.[7] International Council for Harmonisation (ICH) guidelines require photostability testing to determine if the substance needs protection from light during formulation, manufacturing, and storage.[14][15]

Q5: Which analytical technique is best for monitoring its degradation?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and effective method for this purpose.[16][17][18]

  • Why HPLC? It excels at separating the parent compound from its various degradation products in a mixture. Reversed-phase HPLC, using a C18 column, is typically the method of choice.[17]

  • Why UV Detection? this compound and all its expected primary and secondary degradation products contain aromatic rings, making them chromophoric and easily detectable by a UV detector (typically around 254-280 nm).[19] Using a Photo Diode Array (PDA) or Diode Array Detector (DAD) is highly recommended as it provides spectral information, which can help in peak identification and purity assessment.[17]

  • For Identification: For definitive structural confirmation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the gold standard.

Troubleshooting Guide

Issue Encountered Potential Root Cause(s) Recommended Actions & Rationale
Poor Mass Balance in Stability Study (<95%) 1. Formation of non-UV active or volatile products. 2. Adsorption of the compound or degradants onto the container surface. 3. Incomplete extraction from the sample matrix.1. Rationale: Benzyl alcohol, a primary degradant, can be volatile. Other products might lack a strong chromophore. Action: Use a mass-sensitive detector like a Charged Aerosol Detector (CAD) or LC-MS alongside UV to detect non-UV active compounds. Consider Gas Chromatography (GC) for volatile analysis. 2. Rationale: Phenolic compounds can adsorb to glass or plastic surfaces. Action: Use silanized glass vials. Perform a recovery study from the container to quantify any loss. 3. Rationale: The compound may not be fully soluble in the diluent after degradation. Action: Re-evaluate and optimize your sample preparation and extraction procedure.
Difficulty Separating Peaks in HPLC 1. Insufficient chromatographic resolution. 2. Co-elution of degradants or impurities.1. Rationale: The polarity of the parent and its degradants might be very similar. Action: Modify the HPLC method. Try adjusting the mobile phase pH (which can alter the ionization and retention of acidic/basic compounds), changing the organic modifier (e.g., acetonitrile vs. methanol), or using a different column chemistry (e.g., Phenyl-Hexyl instead of C18).[17][20] 2. Rationale: A peak may appear pure by UV but could contain multiple components. Action: Use LC-MS to check the mass-to-charge ratio (m/z) across the entire peak width to confirm peak purity.
Appearance of Unexpected Peaks 1. Secondary degradation (primary degradants breaking down further). 2. Interaction with excipients or container components. 3. Impurities in the starting material being concentrated or degraded.1. Rationale: Benzyl alcohol can oxidize to benzaldehyde, which can oxidize to benzoic acid.[5] Action: Analyze the degradation profiles of the primary degradants (3-hydroxybenzoic acid and benzyl alcohol) under the same stress conditions to confirm. 2. Rationale: Excipients are not always inert. Action: Run forced degradation studies on the placebo (formulation without the active ingredient) to see if any peaks originate from the excipients. 3. Rationale: Starting material purity is critical. Action: Always run a forced degradation study on the initial, unstressed material (the "time zero" sample) to establish a baseline impurity profile.

Visualizing Degradation & Experimental Design

The following diagrams illustrate the key degradation pathways and a standard workflow for investigating them.

Fig 1. Primary Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) parent This compound prod1 3-Hydroxybenzoic Acid parent->prod1 Ester Cleavage prod2 Benzyl Alcohol parent->prod2 Ester Cleavage prod5 Quinone-type Products prod1->prod5 Phenol Oxidation prod3 Benzaldehyde prod2->prod3 Alcohol Oxidation prod4 Benzoic Acid prod3->prod4 Aldehyde Oxidation

Caption: Primary degradation pathways of this compound.

Fig 2. Workflow for a Forced Degradation Study start Drug Substance: This compound stress Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sample Collect Samples at Defined Time Points stress->sample analyze Analyze via Stability-Indicating HPLC-UV/DAD Method sample->analyze identify Identify & Characterize Degradants (LC-MS) analyze->identify quantify Quantify Degradants & Calculate Mass Balance analyze->quantify pathway Elucidate Degradation Pathways identify->pathway quantify->pathway

Caption: A typical experimental workflow for forced degradation studies.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed in accordance with ICH Q1A(R2) guidelines to identify potential degradation products and establish the intrinsic stability of this compound.[14][21][22] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21][22]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks, pipettes

  • pH meter

  • Calibrated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: For each condition, prepare a sample in a separate flask. Include a control sample (stored at 5°C, protected from light) for comparison.

Stress Condition Procedure Rationale
Acid Hydrolysis Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Store at 60°C. Check at 2, 4, 8, and 24 hours. If no degradation, repeat with 1 M HCl.To simulate acidic environments and accelerate acid-catalyzed hydrolysis.
Base Hydrolysis Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Store at room temperature (25°C). Check at 30 min, 1, 2, and 4 hours. If degradation is too rapid, cool the sample or use a weaker base.To simulate alkaline environments and accelerate base-catalyzed hydrolysis, which is typically much faster than acid hydrolysis.
Oxidation Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Check at 2, 4, 8, and 24 hours.To evaluate the molecule's susceptibility to oxidation.
Thermal Degradation Store the solid drug substance in a calibrated oven at 80°C. Also, store a solution sample (from stock) at 80°C. Check at 1, 3, and 7 days.To assess the impact of heat on both the solid and solution state.
Photodegradation Expose the solid drug substance and the solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14]To assess the impact of light exposure during manufacturing and storage.
  • Sample Quenching & Preparation: Before analysis, neutralize the acidic and basic samples to a pH of ~7 using an equivalent amount of base or acid, respectively, to halt the degradation reaction. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) for HPLC analysis.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for a method capable of separating this compound from its key degradation products. Method validation according to ICH Q2(R1) is required for use in formal stability studies.

Instrumentation & Conditions:

Parameter Condition
HPLC System Agilent 1260, Waters Alliance, or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Sunfire™, Agilent Zorbax)[17]
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time 0 min: 10% B; 25 min: 90% B; 30 min: 90% B; 31 min: 10% B; 35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 278 nm[19] (Monitor at multiple wavelengths if using a DAD)

System Suitability:

  • Purpose: To ensure the chromatographic system is performing adequately before running samples.

  • Procedure: Make five replicate injections of a standard solution.

  • Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

This guide provides a comprehensive framework for investigating the degradation products of this compound. By understanding the underlying chemical principles and employing robust analytical strategies, you can confidently characterize the stability of this compound and ensure the quality and safety of your products.

References

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. (2000). PubMed. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). ResolveMass. Retrieved from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. (2000). J-STAGE. Retrieved from [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2014). National Institutes of Health (NIH). Retrieved from [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2015). Semantic Scholar. Retrieved from [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). MDPI. Retrieved from [Link]

  • RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. (2001). ACS Publications. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2023). YouTube. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]

  • Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. (2005). PubMed. Retrieved from [Link]

  • Forced Degradation Studies. (2016). SciSpace. Retrieved from [Link]

  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (2000). ResearchGate. Retrieved from [Link]

  • Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. (2024). MDPI. Retrieved from [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. (2020). Frontiers. Retrieved from [Link]

  • 3-Hydroxybenzoic Acid: Properties, Production And Uses. (n.d.). Chemcess. Retrieved from [Link]

  • Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the... (2022). ResearchGate. Retrieved from [Link]

  • Quantitative determination of benzyl benzoate in benzyl benzoate lotion NF. (1976). PubMed. Retrieved from [Link]

  • Benzyl Benzoate - Analytical Method Validation. (n.d.). ARL Bio Pharma. Retrieved from [Link]

  • Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Benzyl Benzoate. (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]

  • BENZYL BENZOATE Benzylis benzoas. (2005). uspbpep.com. Retrieved from [Link]

  • Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. (1991). ASM Journals. Retrieved from [Link]

  • Degradation pathway for 3-chlorobenzoic acid by... (2014). ResearchGate. Retrieved from [Link]

  • Process for the preparation of benzyl alcohol. (2001). Google Patents.
  • Productive degradation of the biocide benzylbenzoate by Acinetobacter sp. strain AG1 isolated from the River Elbe. (2007). PubMed. Retrieved from [Link]

  • Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water: Kinetic and Thermodynamic Studies and, Reusability. (2019). ResearchGate. Retrieved from [Link]

  • 2, 3, and 4 hydroxybenzoic acid syntheses. (2021). YouTube. Retrieved from [Link]

  • Early-Stage Photodegradation of Aromatic. (2018). Amanote Research. Retrieved from [Link]

  • KEGG Benzoate degradation - Reference pathway. (n.d.). KEGG. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 3-Hydroxybenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2020). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. (2017). ResearchGate. Retrieved from [Link]

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Technical Support Center: Benzyl 3-hydroxybenzoate Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzyl 3-hydroxybenzoate crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following resources are structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider for crystallization?

Understanding the fundamental physical properties of this compound is the first step in designing a successful crystallization protocol. These properties dictate solvent selection, temperature gradients, and potential challenges like "oiling out."

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 109-112 °C (for the 4-hydroxy isomer)[3]
General Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[2]
Q2: What is "oiling out" and why is it a problem?

"Oiling out," also known as liquid-liquid phase separation, is a common crystallization failure where the solute separates from the supersaturated solution as a liquid (an "oil") instead of a solid.[5][6][7] This is problematic because impurities tend to be more soluble in the oily phase than in the bulk solvent, leading to the formation of an impure, often glassy or amorphous solid upon eventual solidification.[8] This defeats the primary purpose of crystallization, which is purification.

Q3: My solution is clear and cool, but no crystals are forming. What are the immediate steps I can take?

This indicates that the solution is stable and nucleation has not occurred. Here are two immediate actions to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]

  • Seeding: If you have a small sample of pure this compound, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for other molecules to deposit onto, initiating crystal growth.[5]

If these methods fail, it is likely the solution is not sufficiently supersaturated.

Troubleshooting Guide: Specific Issues & Solutions

This section provides in-depth, cause-and-effect analyses of common crystallization problems, complete with step-by-step protocols.

Problem 1: Crystallization Fails to Initiate

You have prepared a hot, saturated solution of this compound, allowed it to cool, but no solid has precipitated.

Primary Cause: The solution has not reached a sufficient level of supersaturation, or there is an energetic barrier to nucleation.

Logical Workflow:

G start Cool, Clear Solution (No Crystals) scratch Scratch inner wall of flask with glass rod start->scratch check1 Crystals Form? scratch->check1 seed Add a seed crystal of pure compound check2 Crystals Form? seed->check2 check1->seed No success Successful Crystallization: Allow growth to complete check1->success Yes check2->success Yes concentrate Solution is likely not supersaturated. Reheat and boil off ~10-15% of solvent. check2->concentrate No recool Cool slowly again concentrate->recool recool->start

Caption: Troubleshooting workflow for initiating crystallization.

Detailed Protocol: Inducing Crystallization

  • Confirm Supersaturation: If scratching and seeding fail, the most probable cause is an excess of solvent.[8] Place the flask back on a heat source and gently boil to reduce the solvent volume by 10-15%.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath, as rapid cooling can lead to the formation of small, impure crystals or oiling out.[9]

  • Induce Nucleation: Once at room temperature, attempt the scratching or seeding method again.

  • Ice Bath: If crystals still do not form, place the flask in an ice-water bath to further decrease the solubility of the compound.

  • Re-evaluate Solvent: If all else fails, the solvent may be inappropriate. The compound may be too soluble even at low temperatures. Remove the solvent via rotary evaporation and attempt the crystallization with a different solvent system.[8]

Problem 2: The Compound "Oils Out"

Upon cooling, instead of forming solid crystals, your compound separates as a liquid layer or an emulsion of fine droplets.

Primary Causes:

  • Melting Point Depression: The melting point of your compound is significantly lowered by impurities, causing it to be below the temperature of the solution when supersaturation is reached.[8]

  • High Supersaturation/Rapid Cooling: The solution is cooled too quickly, causing the compound to come out of solution at a temperature above its melting point. Kinetically, liquid-liquid phase separation is favored over the more ordered process of crystal lattice formation.[5][6]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or there may be poor solute-solvent interaction.[5]

Logical Workflow:

G start Oiling Out Observed (Liquid Droplets Form) reheat 1. Reheat to redissolve oil 2. Add more 'good' solvent (e.g., 10-20% increase) start->reheat slow_cool Cool VERY slowly. Insulate flask (e.g., in a beaker of warm water or covered with glass wool). reheat->slow_cool check1 Crystals Form? slow_cool->check1 success Successful Crystallization check1->success Yes change_solvent Solvent system may be inadequate. - Try a lower-boiling point solvent. - Use a co-solvent system. check1->change_solvent No, oils out again

Caption: Troubleshooting workflow for addressing an oiling out event.

Detailed Protocol: Resolving Oiling Out

  • Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional solvent (10-20% more) to increase the saturation temperature.[5][8] This ensures the compound remains in solution at a lower temperature.

  • Implement Slow Cooling: This is the most critical step. Drastic temperature changes promote oiling out.[10]

    • Turn off the heat and allow the flask to cool on the hotplate.

    • Once warm, transfer it to a Dewar flask containing warm water to ensure a very gradual temperature drop.

    • Insulating the flask with glass wool or paper towels can also slow heat loss.[8]

  • Seed at the Right Moment: When the solution has cooled to just below its saturation temperature (it may appear faintly cloudy), add a seed crystal. This encourages orderly growth on the crystal lattice rather than chaotic liquid separation.[5]

  • Consider a Different Solvent System: If oiling out persists, the solvent is likely the issue. This compound has both polar (hydroxyl) and non-polar (benzyl, benzoate) regions. A mixed-solvent system can be effective.

    • Example: Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol or acetone) in which it is very soluble. Then, slowly add a "poor" solvent (e.g., water or hexane) in which it is insoluble until the solution becomes persistently cloudy. Reheat to clarify and then cool slowly.

Problem 3: The Crystallization Yield is Low

After filtration and drying, you have recovered significantly less than the expected amount of pure compound.

Primary Causes:

  • Excessive Solvent: Too much solvent was used initially, and a significant amount of the product remains dissolved in the mother liquor.[8]

  • Premature Crystallization: The product crystallized in the filter funnel during hot filtration (if performed).

  • Inadequate Cooling: The solution was not cooled to a low enough temperature to maximize precipitation.

  • Excessive Washing: Too much solvent was used to wash the crystals, redissolving a portion of the product.

Detailed Protocol: Maximizing Yield

  • Check the Mother Liquor: Take the filtrate (mother liquor) and place a drop on a watch glass. If a significant amount of solid residue remains after the solvent evaporates, there is a large quantity of dissolved product.[8] You can recover this by boiling off more solvent and cooling to obtain a "second crop" of crystals, which can be combined with the first if purity is acceptable.

  • Optimize Washing: Always wash filtered crystals with a minimal amount of ice-cold solvent. The solvent should be cold to minimize its ability to dissolve your product. Two or three small-volume washes are more effective than one large-volume wash.

  • Ensure Complete Cooling: Use an ice-water bath for at least 15-20 minutes to ensure the solution has reached its minimum temperature and maximum precipitation has occurred before filtering.

  • Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, use a heated or stemless funnel and add a small excess of solvent (~5-10%) before filtering to ensure the compound stays in solution.

References

  • Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux. CrystEngComm (RSC Publishing).
  • How does cooling rate affect the point at which crystalisation occures and why? (2020). Reddit.
  • This compound. PubChem, National Institutes of Health. Available at: [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Available at: [Link]

  • Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. (2022). PMC, National Institutes of Health. Available at: [Link]

  • Effects of Pressure and Cooling Rates on Crystallization Behavior and Morphology of Isotactic Polypropylene. (2023). MDPI. Available at: [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Available at: [Link]

  • Recrystallization (help meeeeee). (2013). Reddit.

Sources

Technical Support Center: Identifying Impurities in Benzyl 3-hydroxybenzoate by NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for analyzing benzyl 3-hydroxybenzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during purity assessment. This resource combines theoretical principles with field-proven troubleshooting strategies to help you confidently identify impurities in your samples.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the NMR analysis of this compound.

Q1: What are the characteristic ¹H and ¹³C NMR signals for pure this compound?

A1: Understanding the reference spectrum of your pure compound is the critical first step in impurity identification. This compound has distinct signals corresponding to the benzyl and 3-hydroxybenzoate moieties. The expected chemical shifts can vary slightly based on the solvent used, but the data below provides a reliable reference.[1]

Table 1: Expected NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ ppm) Multiplicity Integration ¹³C Chemical Shift (δ ppm)
Benzyl -CH₂-~5.35Singlet (s)2H~67.0
Benzyl Ar-H (C₆H₅)~7.30-7.45Multiplet (m)5H~128.0-136.0
Hydroxybenzoate Ar-H~7.10-7.70Multiplet (m)4H~116.0-132.0
Phenolic -OH~5.5-9.5 (variable)Broad Singlet (br s)1HN/A
Ester C=ON/AN/AN/A~166.0
Ar-C-OHN/AN/AN/A~158.0

Note: The phenolic -OH peak is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Q2: Which solvent is best for NMR analysis, and where should I expect to see its residual peak?

A2: The choice of deuterated solvent is crucial for preventing signal overlap.

  • Deuterated Chloroform (CDCl₃): This is the most common and versatile solvent for neutral organic compounds. Its residual peak appears at δ 7.26 ppm. It is an excellent first choice.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is ideal for samples with poor solubility in CDCl₃ and for clearly observing exchangeable protons (like -OH and -COOH), which appear as sharp signals. Its residual peak is at δ 2.50 ppm.

  • Deuterated Acetone (Acetone-d₆): A good alternative to CDCl₃ with a residual peak at δ 2.05 ppm.

Always be aware of the residual solvent and water peaks, as they can be mistaken for impurities.[2][3]

Section 2: Troubleshooting Common Impurities

This section provides a problem-and-solution format for identifying specific impurities based on their NMR signatures.

Q3: My spectrum shows a very broad singlet far downfield (δ 10-13 ppm). What is it?

A3: A broad singlet in this region is highly characteristic of a carboxylic acid proton (-COOH) . This strongly suggests the presence of unreacted 3-hydroxybenzoic acid , a common starting material.

  • Causality: The acidic proton of a carboxylic acid is highly deshielded, causing it to resonate far downfield. Its interaction with the solvent and rapid chemical exchange contribute to the broadness of the signal.

  • Confirmation: Compare the aromatic signals of your sample to the known spectrum of 3-hydroxybenzoic acid. Look for its distinct aromatic pattern, which will differ from the pattern of your ester product.[4][5]

Q4: I see a singlet around δ 4.7 ppm and another broad peak that seems to shift. What could these be?

A4: These signals are a classic sign of contamination with benzyl alcohol , another key starting material.

  • Benzyl Alcohol Signature:

    • Benzylic Protons (-CH₂-): A singlet at approximately δ 4.6-4.7 ppm.[6][7]

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly variable (typically δ 1.5-4.0 ppm) depending on concentration and solvent. This peak will disappear upon a D₂O shake (see Protocol 2).

  • Why it Happens: Incomplete reaction or inefficient purification can leave residual benzyl alcohol in the final product.

Q5: The aromatic region (δ 7.0-8.5 ppm) is overly complex and integrates to more than the expected 9 protons. How do I identify the impurity?

A5: This issue often points to an aromatic byproduct. The most common culprit is benzyl benzoate , which can form if benzoic acid is present as an impurity in the 3-hydroxybenzoic acid starting material.

  • Analysis Strategy:

    • Look for the Benzyl Benzoate Pattern: Benzyl benzoate has a distinct set of aromatic signals. The two protons ortho to the carbonyl group are shifted downfield to around δ 8.05 ppm.[8][9]

    • Check the Benzylic Region: Benzyl benzoate has a benzylic -CH₂- singlet very close to that of your main product, around δ 5.3 ppm.[8][10] This can lead to overlapping signals, but careful integration can reveal the presence of both species.

Table 2: Key ¹H NMR Diagnostic Peaks for Common Impurities (in CDCl₃)

Compound Key Diagnostic Signal (δ ppm) Description
3-Hydroxybenzoic Acid 10.0 - 13.0Broad singlet (-COOH)
Benzyl Alcohol ~4.7 (s, 2H); variable broad singlet (-OH)Benzylic CH₂ and hydroxyl proton
Benzyl Benzoate ~8.05 (d, 2H)Aromatic protons ortho to C=O
Residual Solvents Varies (e.g., Acetone: 2.17; DCM: 5.30)Refer to solvent impurity tables[2][11][12]
Section 3: Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR Analysis
  • Weigh Sample: Accurately weigh 5-10 mg of your dried this compound sample.

  • Add Solvent: Place the sample in a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Dissolve: Cap the tube and invert it several times to fully dissolve the sample. If needed, gently vortex or warm the sample.

  • Transfer: Use a pipette to transfer the clear solution into the NMR tube, filtering through a small plug of glass wool in the pipette if any solid particles are present.

  • Acquire Spectrum: Place the tube in the NMR spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

Protocol 2: Using D₂O Exchange to Identify Labile Protons

This technique is invaluable for confirming the presence of -OH or -COOH protons.[13][14]

  • Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

  • Shake: Cap the tube securely and shake it vigorously for 10-15 seconds to facilitate the exchange of labile protons (O-H, N-H) with deuterium.[13][15][16]

  • Re-acquire Spectrum: Place the tube back into the spectrometer and run the ¹H NMR experiment again using the same parameters.

  • Analyze: Compare the two spectra. The signals corresponding to exchangeable protons (-OH, -COOH) will have disappeared or significantly diminished in the second spectrum.

Section 4: Visual Troubleshooting Workflow

This flowchart provides a systematic approach to identifying unknown peaks in your NMR spectrum.

NMR_Impurity_Workflow start Observe Unexpected Peak(s) in ¹H NMR Spectrum check_region Determine Chemical Shift (δ) Region start->check_region region_downfield > 10 ppm? check_region->region_downfield Downfield region_aromatic 7.0 - 8.5 ppm? check_region->region_aromatic Aromatic region_benzylic 4.5 - 5.5 ppm? check_region->region_benzylic Benzylic region_upfield 0 - 3.0 ppm? check_region->region_upfield Upfield region_downfield->region_aromatic No is_acid Likely Carboxylic Acid (e.g., 3-Hydroxybenzoic Acid) region_downfield->is_acid Yes region_aromatic->region_benzylic No is_aromatic Aromatic Impurity (e.g., Benzyl Benzoate) region_aromatic->is_aromatic Yes region_benzylic->region_upfield No is_alcohol Likely Benzyl Alcohol region_benzylic->is_alcohol Yes is_solvent Likely Residual Solvent or Aliphatic Impurity region_upfield->is_solvent Yes confirm_acid Check aromatic region for unreacted starting material pattern is_acid->confirm_acid confirm_aromatic Look for characteristic peaks (e.g., doublet ~8.0 ppm) is_aromatic->confirm_aromatic confirm_alcohol Perform D₂O Shake. Does peak at ~4.7 ppm have a corresponding -OH peak? is_alcohol->confirm_alcohol confirm_solvent Compare with solvent impurity tables is_solvent->confirm_solvent

Caption: Workflow for identifying impurities by NMR.

References
  • nmrshiftdb2 - open NMR database on the web. (n.d.). Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). NMRShiftDB - PubChem Data Source. PubChem. Retrieved January 11, 2026, from [Link]

  • Bradley, G. (2007, October 3). Proton NMR Assignment Tools - The D2O Shake. RIT. Retrieved January 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxybenzoic Acid. PubChem. Retrieved January 11, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 11, 2026, from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 11, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Wiley Science Solutions. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for "Reusable Ionic Liquid-Catalyzed Oxidative Esterification...". Retrieved January 11, 2026, from [Link]

  • Baker, A. E. G., et al. (2014). ¹H NMR (300 MHz) of benzyl benzoate deprotection at 30 °C. [Figure]. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved January 11, 2026, from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119). Retrieved January 11, 2026, from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol - Optional[1H NMR] - Spectrum. Retrieved January 11, 2026, from [Link]

  • Figshare. (n.d.). Dodecanenitrile (distilled) + Benzyl benzoate (1H NMR, 500 MHz, CDCl3). Retrieved January 11, 2026, from [Link]

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  • Niu, J., et al. (2020). ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). [Figure]. ResearchGate. Retrieved January 11, 2026, from [Link]

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Technical Support Center: Mass Spectral Fragmentation of Benzyl 3-Hydroxybenzoate Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of benzyl 3-hydroxybenzoate and its impurities. This guide is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry in their daily work. Here, we will delve into the intricacies of mass spectral fragmentation of this compound and provide practical troubleshooting advice to navigate the challenges you might encounter during your experiments. Our approach is rooted in explaining the fundamental principles behind the observations, ensuring you can not only solve immediate issues but also anticipate and prevent future analytical hurdles.

Introduction

This compound is a benzoate ester with applications in various fields, including pharmaceuticals and material science.[1][2] The purity of this compound is critical for its intended use, making the identification and characterization of potential impurities a crucial step in quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for this purpose due to its high sensitivity and ability to provide structural information.[3][4] However, interpreting the mass spectra of the parent compound and its impurities can be complex. This guide aims to demystify the fragmentation patterns and provide clear, actionable solutions to common analytical problems.

Frequently Asked Questions (FAQs)

Q1: What are the expected mass spectral fragmentation patterns for pure this compound?

A1: Understanding the fragmentation of the parent molecule is the first step in identifying impurities. For this compound (C₁₄H₁₂O₃, molecular weight: 228.24 g/mol ), the fragmentation is influenced by the ester and hydroxyl functional groups.[1]

Under typical soft ionization techniques like Electrospray Ionization (ESI), you will primarily observe the protonated molecule [M+H]⁺ at m/z 229.[5][6][7] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 227 is expected.

When subjected to collision-induced dissociation (CID) in MS/MS experiments, several characteristic fragment ions are formed. The primary fragmentation pathways involve the cleavage of the ester bond.

Key Fragmentation Pathways:

  • Formation of the Benzoyl Cation (m/z 105): A common fragmentation pathway for benzoate esters is the cleavage of the C-O bond of the ester, leading to the formation of the stable benzoyl cation (C₆H₅CO⁺).[8][9]

  • Formation of the Phenyl Cation (m/z 77): The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺).[8][9]

  • Formation of the Tropylium Cation (m/z 91): Cleavage of the O-CH₂ bond can result in the formation of the benzyl cation (C₇H₇⁺), which often rearranges to the highly stable tropylium ion.

  • Loss of the Benzyl Group: The molecule can lose the benzyl group (C₇H₇) to form the 3-hydroxybenzoic acid radical cation at m/z 138.

  • Decarboxylation: Phenolic acids and their esters can undergo decarboxylation (loss of CO₂) under certain conditions.[10]

The following table summarizes the expected major ions for this compound in positive ion mode ESI-MS/MS.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Loss
229121[M+H - C₇H₈O]⁺ (Loss of benzyl alcohol)
229105[C₇H₅O]⁺ (Benzoyl cation)
22991[C₇H₇]⁺ (Tropylium ion)
22977[C₆H₅]⁺ (Phenyl cation)
Q2: What are the common impurities I should expect during the synthesis of this compound and how can I identify them by MS?

A2: Impurities can arise from starting materials, side reactions, or degradation. Common synthesis routes involve the reaction of 3-hydroxybenzoic acid with benzyl chloride or benzyl alcohol.[11][12][13]

Potential Impurities and their MS Signatures:

ImpurityMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
3-Hydroxybenzoic AcidC₇H₆O₃138.12139121 (loss of H₂O), 93 (loss of CO₂)
Benzyl AlcoholC₇H₈O108.1410991 (loss of H₂O), 77
Dibenzyl EtherC₁₄H₁₄O198.26199107, 91
Benzyl BenzoateC₁₄H₁₂O₂212.24213105, 91, 77
Isomeric Impurities (e.g., Benzyl 2- or 4-hydroxybenzoate)C₁₄H₁₂O₃228.24229Fragmentation pattern may differ slightly. Requires chromatographic separation.

Identification Strategy:

  • LC Separation: Use a robust HPLC or UHPLC method to separate the impurities from the main peak. Isomeric impurities will have the same mass but different retention times.[4]

  • MS Analysis: Acquire full scan MS data to identify the molecular ions of the impurities.

  • MS/MS Analysis: Perform MS/MS on the suspected impurity peaks to obtain fragmentation patterns. Compare these patterns with the expected fragments listed in the table above and with reference spectra if available.[14]

Q3: My mass spectrum shows an unexpected peak at m/z 251. What could this be?

A3: An unexpected peak at m/z 251 in the positive ion mode could be a sodium adduct of your parent compound, [M+Na]⁺. This compound has a molecular weight of 228.24 g/mol .[1] The mass of a sodium ion is approximately 23 amu. Therefore, 228 + 23 = 251.

Causality and Troubleshooting:

  • Source of Sodium: Sodium is a very common contaminant in analytical laboratories. It can originate from glassware, solvents (especially methanol), or additives in the mobile phase.[15]

  • Confirmation: To confirm if the peak at m/z 251 is a sodium adduct, you can look for a corresponding potassium adduct, [M+K]⁺, at m/z 267 (228 + 39). The presence of both adducts strongly suggests cation adduction.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents.

    • Clean Glassware: Thoroughly clean all glassware with high-purity water.

    • Minimize Additives: If possible, reduce or eliminate the use of mobile phase additives that may contain sodium salts. If a buffer is necessary, consider using ammonium acetate or ammonium formate, which are more volatile and less likely to form strong adducts.

    • Optimize Ionization Source Parameters: Sometimes, adjusting the source temperature or gas flows can minimize adduct formation.[16]

Troubleshooting Guides

Guide 1: Poor Signal Intensity or No Peaks Observed

Issue: You are not observing the expected molecular ion for this compound or its impurities, or the signal intensity is very low.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Improper Sample Preparation - Ensure the sample is fully dissolved in a suitable solvent compatible with your mobile phase. - Verify the sample concentration. If it's too dilute, you may not see a signal. If it's too concentrated, you might experience ion suppression.[16]
Incorrect Ionization Mode - this compound can be ionized in both positive and negative ion modes. If you are not seeing a signal in one mode, try the other. Positive mode ([M+H]⁺) is generally more common for esters.
Suboptimal Ion Source Parameters - Tune and calibrate your mass spectrometer regularly.[16] - Optimize key source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). Start with the manufacturer's recommended settings for compounds of similar molecular weight and polarity and then optimize.
LC-MS System Issues - Check for leaks in the LC system, as this can lead to pressure fluctuations and poor spray stability.[17] - Ensure the column is not clogged and is performing as expected. A degraded column can lead to poor peak shape and reduced sensitivity.[18] - Verify that the autosampler is injecting the correct volume and that the syringe is not clogged.
Detector Problems - If you see no peaks at all, there might be an issue with the detector.[17] Check the detector status and ensure it is turned on and operating correctly.
Guide 2: Inconsistent Fragmentation Patterns

Issue: The fragmentation pattern of your standard or sample is not reproducible between runs.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Fluctuating Collision Energy - Ensure that the collision energy setting in your MS/MS method is constant for all runs you are comparing. - If using a ramped collision energy, verify that the ramp parameters are identical.
Matrix Effects - Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your analyte, leading to altered fragmentation patterns. Improve your chromatographic separation to isolate the analyte from interfering matrix components.[18]
In-Source Fragmentation - If the energy in the ion source is too high, your molecule may fragment before it even reaches the collision cell. This is known as in-source fragmentation. To check for this, analyze your sample in full scan MS mode (no collision energy). If you see fragment ions, reduce the source voltage or temperature.
Instrument Contamination - Contamination in the ion source or mass analyzer can lead to unpredictable results.[18] Perform routine cleaning and maintenance as recommended by the instrument manufacturer.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of your this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to make a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of your instrument.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Protocol 2: Generic LC-MS Method for Impurity Profiling
  • LC System: HPLC or UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 10% B

    • 17.1-20 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: ESI-capable mass spectrometer

  • Ionization Mode: Positive

  • Scan Range (Full Scan): m/z 100-500

  • MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS on expected impurity masses.

  • Collision Energy: Ramped from 10-40 eV to capture a wide range of fragments.

Visualizations

Diagram 1: Troubleshooting Workflow for MS Analysis

TroubleshootingWorkflow Start Start Analysis Problem Problem Encountered? Start->Problem NoSignal No/Low Signal Problem->NoSignal Yes BadFragmentation Inconsistent Fragmentation Problem->BadFragmentation Yes UnexpectedPeaks Unexpected Peaks Problem->UnexpectedPeaks Yes End End Problem->End No CheckSample Check Sample Prep (Concentration, Solubility) NoSignal->CheckSample CheckCollisionEnergy Verify Collision Energy BadFragmentation->CheckCollisionEnergy CheckAdducts Identify Adducts ([M+Na]⁺, [M+K]⁺) UnexpectedPeaks->CheckAdducts CheckIonization Check Ionization Mode & Source Parameters CheckSample->CheckIonization CheckSystem Check LC-MS System (Leaks, Column, Detector) CheckIonization->CheckSystem SolutionFound Solution Found? CheckSystem->SolutionFound CheckMatrix Investigate Matrix Effects CheckCollisionEnergy->CheckMatrix CheckInSourceFrag Check for In-Source Fragmentation CheckMatrix->CheckInSourceFrag CheckInSourceFrag->SolutionFound CheckContamination Check for Contamination CheckAdducts->CheckContamination CheckContamination->SolutionFound SolutionFound->Start No, Re-evaluate SolutionFound->End Yes

Caption: A flowchart for troubleshooting common mass spectrometry issues.

Diagram 2: Fragmentation Pathway of this compound

FragmentationPathway Parent [M+H]⁺ m/z 229 Frag121 [M+H - C₇H₈O]⁺ m/z 121 Parent->Frag121 - Benzyl Alcohol Frag105 Benzoyl Cation [C₇H₅O]⁺ m/z 105 Parent->Frag105 - C₇H₈O Frag91 Tropylium Ion [C₇H₇]⁺ m/z 91 Parent->Frag91 - C₇H₅O₂ Frag77 Phenyl Cation [C₆H₅]⁺ m/z 77 Frag105->Frag77 - CO

Caption: Key fragmentation pathways of protonated this compound.

References

  • -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. (2015). Google Scholar.
  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Mass Spectroscopy Lecture 5: Fragmentation of Phenol - YouTube. (2020, December 16). YouTube. [Link]

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  • Phenyl benzoate | C13H10O2 | CID 7169 - PubChem. (n.d.). PubChem. [Link]

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  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central. (n.d.). PubMed Central. [Link]

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  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry - ResearchGate. (2025, August 7). ResearchGate. [Link]

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Optimizing HPLC Separation of Benzyl 3-Hydroxybenzoate Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The successful separation of positional isomers, such as the ortho-, meta-, and para- isomers of benzyl hydroxybenzoate, is a common challenge in analytical chemistry. The subtle differences in their physicochemical properties demand a meticulously optimized High-Performance Liquid Chromatography (HPLC) method. This guide provides practical, in-depth solutions to common issues encountered during the separation of benzyl 3-hydroxybenzoate (the meta-isomer) from its counterparts, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

The Challenge of Positional Isomer Separation

Positional isomers often exhibit very similar polarities and hydrophobicities, making their separation by reversed-phase HPLC non-trivial. The key to a successful separation lies in exploiting subtle differences in their interaction with the stationary and mobile phases. Factors such as π-π interactions, hydrogen bonding capabilities, and dipole moments become critical in achieving baseline resolution.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during your HPLC analysis of benzyl hydroxybenzoate isomers.

Q1: Why am I seeing poor resolution or complete co-elution of my benzyl hydroxybenzoate isomers?

A1: Poor resolution is the most common issue when separating positional isomers. This typically stems from an inappropriate choice of stationary phase or a mobile phase that does not adequately differentiate between the isomers.

Underlying Causes and Solutions:

  • Stationary Phase Selection: Standard C18 columns rely primarily on hydrophobic interactions. While effective for many separations, they may not provide sufficient selectivity for positional isomers. Consider stationary phases that offer alternative interaction mechanisms.

    • Phenyl-Hexyl Phases: These columns are often an excellent choice for separating aromatic compounds and their isomers.[1] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the benzyl hydroxybenzoate isomers, providing a different selectivity mechanism compared to purely hydrophobic interactions.

    • Fluorinated Stationary Phases: These phases can offer unique selectivity for positional isomers due to dipole-dipole interactions and altered hydrogen bonding characteristics.[2]

  • Mobile Phase Optimization: The composition of your mobile phase is a powerful tool for manipulating selectivity.

    • Organic Modifier: Switching between acetonitrile and methanol can significantly alter selectivity. Methanol is a protic solvent and can act as a hydrogen bond donor and acceptor, while acetonitrile is aprotic and has a stronger dipole moment. These differences can influence how the isomers interact with both the stationary and mobile phases.

    • pH Control: The hydroxyl group on the benzoate ring has a pKa value. Operating the mobile phase at a pH around this pKa can lead to peak splitting or broadening. It is generally advisable to work at a pH at least 2 units away from the pKa of the analyte to ensure a consistent ionization state. For acidic compounds like hydroxybenzoates, a low pH mobile phase (e.g., pH 2.5-3.5) using an additive like formic acid or phosphoric acid is recommended to suppress the ionization of the hydroxyl group.[3][4]

Experimental Protocol: Initial Column and Mobile Phase Screening

  • Prepare Stock Solutions: Create a mixed standard solution containing all benzyl hydroxybenzoate isomers of interest at a known concentration (e.g., 100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Column Screening:

    • Equilibrate a Phenyl-Hexyl column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl) with a starting mobile phase of 50:50 acetonitrile:water with 0.1% formic acid.[1]

    • Inject the mixed standard and run a gradient from 50% to 90% acetonitrile over 15 minutes.

    • Repeat the process with a C18 column of the same particle size and dimensions for comparison.

  • Mobile Phase Screening:

    • Using the column that showed better initial selectivity, replace acetonitrile with methanol at the same starting conditions and gradient profile.

    • Compare the chromatograms for changes in elution order and resolution.

Q2: My isomer peaks are tailing. What are the likely causes and how can I fix this?

A2: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues within the HPLC system itself.

Underlying Causes and Solutions:

  • Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact with polar functional groups (like the hydroxyl group on your isomers), causing peak tailing.[5]

    • Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are less prone to these interactions.

    • Lower Mobile Phase pH: Adding an acid like formic or acetic acid to the mobile phase will protonate the silanol groups, reducing their ability to interact with your analytes.[5] A concentration of 0.1% is a good starting point.

    • Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient (typically 10-25 mM) to maintain a consistent pH and minimize ionic interactions.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[6]

    • Reduce Injection Volume or Concentration: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • System Issues: Extraneous tubing or dead volumes in the system can also contribute to peak tailing.[6]

    • Minimize Tubing Length: Ensure the tubing connecting the column to the detector is as short as possible and has a narrow internal diameter.

Q3: My retention times are drifting from one injection to the next. How can I stabilize my method?

A3: Retention time drift can compromise the reliability of your analysis. The most common culprits are insufficient column equilibration and changes in mobile phase composition or temperature.[6][7]

Underlying Causes and Solutions:

  • Column Equilibration: The stationary phase needs to be fully equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.

    • Increase Equilibration Time: Ensure your method includes a sufficient re-equilibration step at the initial mobile phase conditions after each gradient run. A good rule of thumb is to allow at least 10 column volumes to pass through.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts.

    • Precise Preparation: Always prepare your mobile phase fresh and in the same way for each run. Use volumetric flasks for accurate solvent mixing.

    • Degassing: Thoroughly degas your mobile phase to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[6]

  • Temperature Control: Column temperature has a significant impact on retention times.

    • Use a Column Oven: A thermostatically controlled column oven is essential for maintaining a stable temperature and ensuring reproducible retention times.[6]

Q4: I have achieved some separation, but I need to improve the resolution between the critical pair of isomers. What are my next steps?

A4: Fine-tuning your method is key to maximizing resolution. This involves systematically adjusting chromatographic parameters.

Underlying Causes and Solutions:

  • Gradient Slope Optimization: For gradient methods, the steepness of the gradient affects resolution.

    • Shallow Gradient: A shallower gradient (i.e., a smaller change in organic solvent percentage per unit of time) will increase the run time but often significantly improves the resolution of closely eluting peaks.

  • Flow Rate Adjustment: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution. However, this will also increase the analysis time.

  • Temperature Optimization: Increasing the column temperature can sometimes improve peak shape and efficiency by reducing mobile phase viscosity. However, it can also decrease retention times and potentially alter selectivity. Experiment with temperatures in the range of 25-40°C.

Workflow for Method Optimization

G cluster_start Initial Method cluster_eval Evaluation cluster_opt Optimization Loop cluster_end Final Method start Initial Separation (e.g., Phenyl-Hexyl column, ACN/Water gradient) eval Resolution Adequate? start->eval opt1 Adjust Gradient Slope (Make it shallower) eval->opt1 No end_node Optimized Method eval->end_node Yes opt2 Change Organic Modifier (e.g., ACN to MeOH) opt1->opt2 opt3 Adjust Temperature opt2->opt3 opt3->eval Re-evaluate

Caption: HPLC method optimization workflow.

Data Summary Table

The following table provides a hypothetical example of starting conditions for the separation of benzyl hydroxybenzoate isomers. Actual results will vary based on the specific HPLC system and columns used.

ParameterCondition 1Condition 2Condition 3
Column Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 50-90% B in 15 min50-90% B in 15 min50-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C30 °C
Detection UV at 254 nm[1]UV at 254 nmUV at 254 nm
Expected Outcome Good selectivity for aromatic isomersAltered selectivity, potential elution order swapStandard hydrophobic separation, may have less selectivity for positional isomers

Final Recommendations

For the separation of this compound from its positional isomers, a systematic approach is crucial.

  • Start with a Phenyl-Hexyl column due to its potential for enhanced selectivity through π-π interactions.[1]

  • Use an acidic mobile phase (e.g., with 0.1% formic or acetic acid) to ensure consistent protonation of the isomers and minimize silanol interactions.

  • Screen both acetonitrile and methanol as the organic modifier to determine the best selectivity.

  • Optimize the gradient slope to maximize the resolution of the most closely eluting pair.

  • Maintain a consistent temperature using a column oven to ensure reproducible results.

By following this troubleshooting guide and employing a logical, stepwise approach to method development, you can achieve a robust and reliable separation of benzyl hydroxybenzoate isomers.

References

  • TAN Li.
  • SIELC Technologies. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Asian Journal of Research in Chemistry. Simultaneous Determination of p-Hydroxybenzoate Preservatives in Pharmaceuticals and Personal Care Formulations. Available from: [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Available from: [Link]

  • Taylor & Francis Online. Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. Available from: [Link]

  • Yuan B. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 2022;13:674. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC | Request PDF. Available from: [Link]

  • MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available from: [Link]

  • Chromservis. HPLC Troubleshooting Guide. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • International Journal of Current Pharmaceutical Research. Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Available from: [Link]

Sources

Technical Support Center: Navigating the Challenges of Benzyl 3-Hydroxybenzoate Solubility in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with benzyl 3-hydroxybenzoate. This resource provides in-depth, field-tested solutions and foundational knowledge to ensure the reliability and reproducibility of your experimental data.

Introduction: The this compound Solubility Conundrum

This compound is a compound of interest in various research fields, but its utility is often hampered by its poor aqueous solubility. This intrinsic property can lead to significant experimental artifacts, including compound precipitation, inaccurate concentration measurements, and underestimated biological activity. This guide is structured to provide a logical, step-by-step approach to diagnosing and resolving these solubility challenges, ensuring the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries regarding the handling of this compound.

Question 1: My this compound precipitated in my aqueous assay buffer. What is the most likely cause?

Answer: The primary cause is almost certainly exceeding the compound's aqueous solubility limit. This compound is a lipophilic molecule, and its solubility in purely aqueous systems is inherently low. Precipitation occurs when the concentration of the compound in the final assay volume surpasses this limit, a common issue when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer.

Question 2: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

Answer: As a general rule, the final concentration of DMSO should be kept below 0.5% (v/v) in most cell-based assays to avoid solvent-induced toxicity or off-target effects. However, the ideal concentration is cell-line dependent, and it is best practice to run a vehicle control experiment to determine the tolerance of your specific system.

Question 3: Can I use sonication or heating to dissolve my precipitated this compound in the assay plate?

Answer: While these methods can transiently increase solubility, they are not recommended for final assay preparations. Sonication can introduce unwanted energy and potentially alter protein structures, while heat can degrade the compound or other assay components. These methods do not address the underlying thermodynamic insolubility, and the compound will likely precipitate again as the solution returns to ambient temperature.

Part 2: Systematic Troubleshooting Workflow

When basic troubleshooting is insufficient, a more systematic approach is required. This workflow guides you from initial stock solution preparation to final assay execution, ensuring solubility is maintained at every step.

Workflow: From Stock to Assay

G cluster_0 Phase 1: Stock Solution Optimization cluster_1 Phase 2: Intermediate Dilution Strategy cluster_2 Phase 3: Final Assay Preparation & Validation A 1. Select Appropriate Organic Solvent B 2. Determine Maximum Stock Concentration A->B  e.g., DMSO, Ethanol C 3. Visual Solubility Check (Kinetic & Thermodynamic) B->C  Serial dilution & observation D 4. Perform Serial Dilution in Organic Solvent C->D Proceed if stock is clear E 5. Assess Need for Co-solvent System D->E  Pre-dilute before aqueous step F 6. Dilute into Final Aqueous Buffer E->F Proceed with optimized dilution G 7. Include Solubility & Vehicle Controls in Assay F->G  Vortexing during addition H 8. Analyze Data with Awareness of Solubility Limits G->H  Identify artifacts

Caption: Systematic workflow for managing compound solubility from stock to final assay.

Detailed Protocol 1: Determining Maximum Stock Concentration in DMSO
  • Objective: To find the highest concentration of this compound that remains soluble in DMSO without precipitation.

  • Materials: this compound (solid), DMSO (anhydrous), microcentrifuge tubes, vortex mixer.

  • Procedure:

    • Prepare a supersaturated stock solution by adding an excess of this compound to a known volume of DMSO (e.g., 20 mg in 1 mL).

    • Vortex vigorously for 2 minutes.

    • Incubate at room temperature for 1-2 hours to allow for equilibration.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

    • Carefully transfer the supernatant to a new, clean tube. This is your saturated stock solution.

    • Perform a 2-fold serial dilution of this supernatant in DMSO.

    • Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is your maximum working stock concentration.

Part 3: Advanced Solubilization Strategies

When standard solvent-based approaches are insufficient, advanced formulation techniques may be necessary. The choice of strategy depends heavily on the specific assay system.

Strategy 1: Use of Co-solvents

Principle: The addition of a water-miscible organic solvent to the aqueous assay buffer can increase the solubility of lipophilic compounds.

Common Co-solvents:

  • Ethanol

  • Methanol

  • Polyethylene Glycol (PEG 300/400)

Considerations:

  • Assay Compatibility: Co-solvents can denature proteins or interfere with enzyme kinetics. Always run a control with the co-solvent alone to assess its impact on your assay.

  • Concentration: Keep the final co-solvent concentration as low as possible, typically starting at 1-5% (v/v).

Strategy 2: Employing Surfactants

Principle: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

Table 1: Comparison of Surfactant Classes for Biological Assays

Surfactant TypeExamplesCritical Micelle Concentration (CMC)Recommended Starting Conc.Potential Issues
Non-ionic Tween® 20, Triton™ X-100Low0.01 - 0.1% (v/v)Can interfere with protein-protein interactions.
Zwitterionic CHAPSHigh0.1 - 0.5% (w/v)Generally milder than ionic surfactants.
Ionic (Anionic) Sodium Dodecyl Sulfate (SDS)High0.01 - 0.1% (w/v)Often denaturing; use with extreme caution.

Protocol 2: Solubilization using Tween® 20

  • Objective: To enhance the solubility of this compound in an aqueous buffer using a non-ionic surfactant.

  • Procedure:

    • Prepare your aqueous assay buffer.

    • Add Tween® 20 to the buffer to a final concentration of 0.05% (v/v). Ensure it is fully dissolved.

    • Prepare your intermediate dilution of this compound in DMSO.

    • While vortexing the buffer-surfactant mixture, slowly add the compound stock to reach the final desired concentration.

    • Visually inspect for any signs of precipitation.

Strategy 3: Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.

Caption: Formation of an inclusion complex between a cyclodextrin and a hydrophobic drug.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (BCD): Limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and lower toxicity, making it a preferred choice for cell-based assays.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®): High solubility and a strong safety profile.

Protocol 3: Using HP-β-CD for Enhanced Solubility

  • Objective: To prepare a stock solution of this compound with enhanced aqueous solubility.

  • Procedure:

    • Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer.

    • Add the this compound stock (in a minimal amount of organic solvent) to the HP-β-CD solution.

    • Vortex or sonicate briefly to facilitate the formation of the inclusion complex.

    • This solution can now be more safely diluted into the final assay buffer with a reduced risk of precipitation.

Part 4: Final Recommendations and Best Practices

  • Always Run Controls: Your final assay should always include a "vehicle control" (buffer + highest concentration of solvent/excipient used) and a "solubility control" (highest concentration of your compound in buffer, visually inspected for precipitation).

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference. A solution might appear clear initially (kinetic solubility) but can precipitate over time as it reaches its more stable, lower energy state (thermodynamic solubility). Allow sufficient equilibration time before taking measurements.

  • Document Everything: Meticulously record the solvent, concentrations, and methods used for solubilization in your lab notebook. This is critical for reproducibility.

By implementing these systematic troubleshooting steps and advanced strategies, you can confidently overcome the solubility challenges posed by this compound, leading to more accurate and reliable experimental outcomes.

References

  • DMSO in Cell Culture: T. L. Stoddart, "DMSO: A Practical Guide for Cell Culture," Corning Technical Bulletin. [Link]

  • Surfactants and Micelles: M. J. Rosen, "Surfactants and Interfacial Phenomena," John Wiley & Sons, 2004. [Link]

  • Cyclodextrins in Drug Delivery: E. M. M. Del Valle, "Cyclodextrins and Their Uses: A Review," Process Biochemistry, 2004. [Link]

Technical Support Center: Quenching Reactions Involving Benzyl 3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for quenching reactions involving the synthesis and modification of benzyl 3-hydroxybenzoate. Our focus is on providing practical, field-tested insights to help you navigate common challenges and ensure the integrity of your experimental outcomes.

Introduction to Quenching in this compound Synthesis

The synthesis of this compound, commonly achieved through methods like Fischer esterification, requires a carefully executed quenching and workup procedure to neutralize catalysts and remove unreacted starting materials.[1] This stage is critical as it directly impacts product yield and purity. The primary challenge during the workup of esterification reactions is preventing the hydrolysis of the newly formed ester back into its parent carboxylic acid and alcohol.[2] This guide will address the most common issues encountered during this crucial step.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching in the synthesis of this compound?

The primary purpose of quenching is to stop the reaction by neutralizing the acid catalyst (e.g., H₂SO₄ or p-TsOH) used in the esterification process.[1][3] This is typically achieved by washing the reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[2][4] This neutralization is essential to prevent the acid from catalyzing the reverse reaction—ester hydrolysis—during the subsequent aqueous workup steps.[2][5]

Q2: Why is ester hydrolysis a significant concern during the workup?

Ester hydrolysis is the reverse of the esterification reaction, where the ester breaks down into its constituent carboxylic acid (3-hydroxybenzoic acid) and alcohol (benzyl alcohol) in the presence of water and an acid or base catalyst.[2] The aqueous solutions used for quenching and extraction create an environment conducive to this unwanted reaction, which can significantly reduce the final product yield.[2]

Q3: What are the tell-tale signs of unintended ester hydrolysis during my workup?

The most common indicators of hydrolysis are a lower-than-expected yield of this compound and the reappearance of the 3-hydroxybenzoic acid starting material.[2] This can be confirmed analytically:

  • Thin-Layer Chromatography (TLC): You will observe a spot that corresponds to the more polar 3-hydroxybenzoic acid starting material, in addition to your product spot.

  • NMR Spectroscopy: The ¹H or ¹³C NMR spectrum of your crude product will show peaks corresponding to the starting carboxylic acid.[2]

Q4: Can the phenolic hydroxyl group of this compound cause complications during a basic quench?

Yes, the phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base. While a mild base like sodium bicarbonate is generally not strong enough to cause significant deprotonation, using a stronger base like sodium hydroxide (NaOH) should be avoided. Deprotonation of the phenolic hydroxyl would form a phenoxide, increasing the water solubility of your product and potentially leading to its loss into the aqueous layer during extraction.

Troubleshooting Guide

This section addresses specific problems you might encounter during the quenching and workup of your this compound synthesis.

Problem 1: Low or No Product Yield After Workup

Symptoms:

  • Significantly lower than expected mass of the final product.

  • TLC analysis of the crude product shows a prominent spot for the 3-hydroxybenzoic acid starting material.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Premature Quenching The reaction may not have reached completion before quenching.Always monitor the reaction's progress using TLC until the starting material is consumed before initiating the quench.[6]
Aggressive Basic Wash Using a strong base (e.g., NaOH) or a concentrated solution of a weaker base can catalyze saponification (base-induced hydrolysis), which is often irreversible under these conditions.[2]Use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the neutralization step.[2]
Prolonged Contact with Aqueous Layers The longer your organic layer is in contact with acidic or basic aqueous solutions, the greater the extent of hydrolysis.[2]Perform extractions and washes efficiently and without unnecessary delays. Do not let the layers sit unseparated for extended periods.[2]
Elevated Temperatures During Workup The rate of hydrolysis, like most reactions, increases with temperature.Cool the reaction mixture to room temperature or in an ice bath before quenching.[2][6] Perform all aqueous washes with ice-cold solutions to slow down the kinetics of hydrolysis.[2]
Problem 2: Difficulty with Phase Separation During Extraction

Symptoms:

  • Formation of an emulsion (a stable mixture of organic and aqueous layers) in the separatory funnel.

  • The boundary between the organic and aqueous layers is indistinct.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Quenching Vigorous gas evolution (CO₂) from the reaction of residual acid with bicarbonate can cause mixing and emulsion formation.Add the bicarbonate solution slowly and swirl the separatory funnel gently at first to control the rate of CO₂ evolution before stoppering and shaking. Vent the funnel frequently.[1]
High Concentration of Reactants/Products A high concentration of materials in the reaction mixture can lead to the formation of a stable emulsion.Dilute the reaction mixture with more of the extraction solvent (e.g., ethyl acetate or diethyl ether) before washing.
Formation of Salts The neutralization reaction produces salts that can stabilize emulsions.After the basic and water washes, perform a final wash with a saturated aqueous NaCl solution (brine).[2] Brine helps to break emulsions and reduces the solubility of the organic product in the aqueous phase.[2]
Problem 3: Product is a Wet or Oily Residue After Solvent Removal

Symptoms:

  • The isolated product is not a dry, crystalline solid (if expected) but rather a viscous oil or a wet solid.

  • The presence of water is suspected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Drying of the Organic Layer Residual water from the aqueous washes has not been effectively removed.After the final wash (preferably with brine), drain the organic layer into a clean flask and add a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2] Allow sufficient time for the drying agent to work, and ensure it no longer clumps together, indicating that the water has been absorbed.[2]
Presence of Benzyl Alcohol If an excess of benzyl alcohol was used in the esterification, it might remain in the final product.Purify the crude product using column chromatography or recrystallization to remove any remaining starting materials.[7]

Experimental Protocols

Standard Quenching and Workup Protocol for Fischer Esterification

This protocol assumes the synthesis of this compound via a standard Fischer esterification using an acid catalyst like H₂SO₄.

  • Cool the Reaction: Once the reaction is complete (as determined by TLC), remove the heat source and allow the mixture to cool to room temperature. For thermally sensitive compounds, it is advisable to place the flask in an ice bath.[2]

  • Dilute the Reaction Mixture: Pour the cooled reaction mixture into a separatory funnel containing the chosen organic extraction solvent (e.g., ethyl acetate). The volume of the solvent should be sufficient to dissolve the product and facilitate separation.

  • Neutralization Wash: Carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[3]

    • Caution: Add the bicarbonate solution in small portions initially, as the neutralization of the acid catalyst will produce carbon dioxide gas, leading to pressure buildup.[1] Swirl the unstoppered funnel to allow for controlled gas evolution before stoppering and inverting.

    • Vent the separatory funnel frequently and shake.[1]

    • Continue washing with fresh portions of NaHCO₃ solution until no more gas evolves. This indicates that all the acid has been neutralized.[2]

  • Water Wash: Wash the organic layer with a portion of deionized water to remove any remaining bicarbonate and other water-soluble impurities.

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[2] This step helps to remove residual water and decreases the solubility of the ester in any remaining aqueous phase.[2]

  • Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄).[2] Swirl the flask and let it stand until the solution is clear and the drying agent no longer clumps.

  • Solvent Removal: Decant or filter the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, purify the crude product by column chromatography or recrystallization.[7]

Visualizing the Workflow

Decision Tree for Troubleshooting Low Yield

G start Low Product Yield Observed check_tlc Analyze Crude Product by TLC start->check_tlc sm_present Significant Starting Material (SM) Present? check_tlc->sm_present premature_quench Conclusion: Premature Quench Solution: Monitor reaction to completion next time. sm_present->premature_quench Yes no_sm SM is mostly consumed sm_present->no_sm No check_workup_temp Was workup performed at room temp or higher? no_sm->check_workup_temp high_temp Conclusion: Hydrolysis due to High Temp Solution: Use ice-cold solutions for all washes. check_workup_temp->high_temp Yes low_temp Workup was performed cold check_workup_temp->low_temp No check_base What base was used for quench? low_temp->check_base strong_base Strong Base (e.g., NaOH) check_base->strong_base weak_base Weak Base (e.g., NaHCO3) check_base->weak_base saponification Conclusion: Saponification/Hydrolysis Solution: Use only weak, cold bases like NaHCO3. strong_base->saponification check_time Was there prolonged contact with aqueous layers? weak_base->check_time long_time Conclusion: Hydrolysis due to Extended Contact Solution: Perform workup efficiently without delays. check_time->long_time Yes short_time Other issues may be present (e.g., reaction failure). Re-evaluate reaction conditions. check_time->short_time No

Caption: Troubleshooting decision tree for diagnosing causes of low yield.

Standard Quenching Workflow

G cluster_reaction Reaction Vessel cluster_workup Separatory Funnel cluster_isolation Isolation A Completed Reaction Mixture (Product, Catalyst, SMs) B 1. Cool & Dilute with Organic Solvent A->B Transfer C 2. Neutralize with cold aq. NaHCO3 B->C Wash D 3. Wash with Deionized Water C->D Wash E 4. Wash with Brine (NaCl) D->E Wash F 5. Dry Organic Layer (e.g., Na2SO4) E->F Transfer G 6. Filter & Remove Solvent (Rotary Evaporator) F->G Filter H Crude Product G->H

Caption: Step-by-step workflow for quenching and isolating the product.

References

  • Wikipedia. (2023, December 27). Fischer–Speier esterification. Retrieved from [Link]

  • Justia Patents. (2002). Process for the preparation of hydroxybenzoic benzyl esters. Retrieved from [Link]

  • Google Patents. (2003). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
  • ScienceDirect. (2012). Kinetics of the photosensitized degradation of benzyl 4-hydroxybenzoate in homogeneous aqueous solution under visible-light irradiation. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Base-catalyzed selective esterification of alcohols with unactivated esters. Retrieved from [Link]

  • Google Patents. (2002). JP2002338521A - Method for producing benzyl hydroxybenzoate.
  • Rasayan Journal of Chemistry. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • Bartleby. (2022, October 2). Our Fisher Esterification reaction is being quenched using sodium bicarbonate.... Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzyl 3-hydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of this versatile chemical intermediate.

Introduction to the Synthesis

This compound is a valuable compound in various fields, including pharmaceuticals and materials science. Its synthesis typically involves the esterification of 3-hydroxybenzoic acid with benzyl alcohol. While seemingly straightforward, scaling up this reaction can present several challenges that impact yield, purity, and overall process efficiency. This guide will address these potential hurdles with scientifically grounded explanations and practical solutions.

Common Synthetic Routes

There are several established methods for synthesizing this compound, each with its own set of advantages and potential difficulties. The two most common routes are Fischer-Speier Esterification and the Mitsunobu Reaction.

Fischer-Speier Esterification

This is a classic and cost-effective method involving the reaction of 3-hydroxybenzoic acid and benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product.[1][3]

Mitsunobu Reaction

The Mitsunobu reaction offers a milder alternative for the synthesis of this compound, proceeding with an inversion of stereochemistry if a chiral alcohol is used.[4][5][6] This method involves the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis and scale-up of this compound.

Low or No Product Yield

Question: My reaction has run for the specified time, but I'm observing very low conversion to this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yield is a common issue when scaling up esterification reactions. Several factors could be at play, and a systematic approach to troubleshooting is essential.

For Fischer-Speier Esterification:

  • Inefficient Water Removal: The Fischer esterification is an equilibrium-limited reaction.[1][7] On a larger scale, the water produced can be more challenging to remove, thus hindering the forward reaction.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it forms.[1] Using a solvent like toluene that forms an azeotrope with water is effective.[8] Alternatively, using a large excess of the alcohol reactant can also shift the equilibrium.[1]

  • Catalyst Deactivation or Insufficient Amount: The acid catalyst can be neutralized by impurities or may not be present in a sufficient concentration for a larger batch.

    • Solution: Ensure all reagents and glassware are dry.[9] Increase the catalyst loading incrementally, for example, from 1-2 mol% to 5 mol%. Common catalysts include sulfuric acid and p-toluenesulfonic acid.[1]

  • Sub-optimal Reaction Temperature: The reaction may not have reached the necessary temperature for a sufficient duration.

    • Solution: Ensure the reaction mixture is refluxing gently and consistently. The temperature should be appropriate for the boiling point of the alcohol and any solvent used.[8]

For Mitsunobu Reaction:

  • Reagent Quality: The success of the Mitsunobu reaction is highly dependent on the quality of the reagents, especially the azodicarboxylate (DEAD or DIAD), which can decompose upon storage.

    • Solution: Use freshly opened or properly stored reagents. It is advisable to titrate the azodicarboxylate solution to determine its active concentration.

  • Incorrect Reagent Addition Order: The order of addition of reagents is critical.

    • Solution: The generally accepted order is to dissolve the carboxylic acid, alcohol, and triphenylphosphine in a suitable solvent (like THF or DCM) and then add the azodicarboxylate dropwise at a controlled temperature (often 0 °C to room temperature).[10]

  • Steric Hindrance: While 3-hydroxybenzoic acid and benzyl alcohol are not exceptionally bulky, significant steric hindrance in more complex substrates can impede the reaction.[10]

    • Solution: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. In some cases, using a different synthetic route might be more practical.

Formation of Impurities and Side Products

Question: My crude product shows multiple spots on TLC analysis, and purification is proving difficult. What are the common side products and how can I minimize their formation?

Answer:

The formation of side products is a frequent challenge, particularly when scaling up. Understanding the potential side reactions is key to mitigating them.

Potential Side Products in Fischer-Speier Esterification:

  • Self-esterification of 3-hydroxybenzoic acid: The phenolic hydroxyl group of one molecule can react with the carboxylic acid of another, leading to the formation of oligomers or polymers.[11]

    • Mitigation: This is more likely at higher temperatures. Using a milder acid catalyst or a lower reaction temperature for a longer duration can help. Protecting the phenolic hydroxyl group prior to esterification is a more robust solution, though it adds extra steps to the synthesis.

  • Formation of Dibenzyl Ether: Benzyl alcohol can undergo acid-catalyzed self-condensation to form dibenzyl ether, especially at elevated temperatures.[11][12]

    • Mitigation: Control the reaction temperature carefully and avoid prolonged heating. Using a moderate excess of benzyl alcohol can favor the desired esterification over self-condensation.

Potential Side Products in the Mitsunobu Reaction:

  • Triphenylphosphine Oxide (TPPO) and Hydrazide Byproducts: These are inherent byproducts of the Mitsunobu reaction and can complicate purification.

    • Purification Strategy: TPPO can often be removed by crystallization from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The reduced azodicarboxylate (hydrazide) can sometimes be removed by an acidic wash.

  • Reaction with the Phenolic Hydroxyl Group: Although the carboxylic acid is more acidic and should react preferentially, some reaction at the phenolic hydroxyl group is possible, leading to the formation of a diaryl ether.

    • Mitigation: This can be minimized by the slow, controlled addition of the azodicarboxylate at a low temperature.

Experimental Protocols

Detailed Protocol for Fischer-Speier Esterification
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq), benzyl alcohol (3.0 eq), and toluene (sufficient to fill the Dean-Stark trap and allow for good stirring).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the mixture.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Detailed Protocol for Mitsunobu Reaction
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-hydroxybenzoic acid (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: The crude residue can be purified directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

Data Presentation

ParameterFischer-Speier EsterificationMitsunobu Reaction
Reagents 3-hydroxybenzoic acid, benzyl alcohol3-hydroxybenzoic acid, benzyl alcohol, PPh₃, DEAD/DIAD
Catalyst/Promoter Strong acid (e.g., H₂SO₄, p-TsOH)N/A (stoichiometric reagents)
Temperature High (reflux)Low to ambient (0 °C to RT)
Byproducts Water, dibenzyl etherTriphenylphosphine oxide, dialkyl hydrazinedicarboxylate
Advantages Cost-effective, simple reagentsMild conditions, high yield for sensitive substrates
Disadvantages Harsh conditions, equilibrium-limitedExpensive reagents, stoichiometric waste

Table 1: Comparison of Common Synthetic Routes for this compound.

Visualizations

Fischer_Esterification Reactants 3-Hydroxybenzoic Acid + Benzyl Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H⁺ Nucleophilic_Attack Nucleophilic Attack by Benzyl Alcohol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation - H₂O Product This compound Deprotonation->Product - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Water Check Water Removal (Dean-Stark) Start->Check_Water Check_Catalyst Check Catalyst Activity and Loading Check_Water->Check_Catalyst Efficient Optimize_Water_Removal Optimize Azeotropic Removal Check_Water->Optimize_Water_Removal Inefficient Check_Temp Verify Reaction Temperature Check_Catalyst->Check_Temp Sufficient Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst Low/Inactive Check_Reagents Check Reagent Quality (Mitsunobu) Check_Temp->Check_Reagents Optimal Increase_Temp Increase Temperature or Reaction Time Check_Temp->Increase_Temp Too Low Use_Fresh_Reagents Use Fresh/Titrated Reagents Check_Reagents->Use_Fresh_Reagents Poor Quality Success Improved Yield Check_Reagents->Success Good Quality Increase_Catalyst->Success Increase_Temp->Success Use_Fresh_Reagents->Success Optimize_Water_Removal->Success

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acid catalyst for the Fischer esterification?

A1: Yes, other strong protic acids like hydrochloric acid can be used, as well as Lewis acids. However, sulfuric acid and p-toluenesulfonic acid are most common due to their effectiveness and relatively low cost.[1] Solid acid catalysts, such as acidic ion-exchange resins, are also an option and can simplify purification as they can be filtered off after the reaction.[13][14]

Q2: Is it necessary to protect the phenolic hydroxyl group of 3-hydroxybenzoic acid before esterification?

A2: While not always strictly necessary for Fischer esterification, protecting the phenolic hydroxyl group can prevent side reactions like self-esterification, especially under harsh conditions or when aiming for very high purity.[11] For other esterification methods that might be less selective, protection is often recommended.

Q3: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my Mitsunobu reaction?

A3: TPPO can be challenging to remove due to its polarity. Column chromatography is the most reliable method. However, for larger scales, precipitation of TPPO from a non-polar solvent can be effective. Another strategy is to use a modified phosphine reagent that results in a byproduct that is easier to remove, for example, by acidic or basic extraction.

Q4: My scaled-up reaction seems to be much slower than the small-scale trial. Why is this and what can I do?

A4: This is a common issue in process scale-up.[7] Potential reasons include inefficient mixing and heat transfer in a larger reactor. Ensure that your stirring is vigorous enough to maintain a homogeneous mixture and that the heating is uniform. For Fischer esterifications, inefficient water removal at a larger scale can also significantly slow down the reaction.[7]

Q5: Can I perform this reaction without a solvent?

A5: For the Fischer esterification, using a large excess of benzyl alcohol can allow the reaction to proceed without an additional solvent.[1] This can simplify the work-up, as the excess alcohol can be removed by distillation. However, a solvent is typically necessary for the Mitsunobu reaction to ensure proper dissolution of the reagents.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Benzoic acid 3-hydroxybenzyl ester | C14H12O3 | CID 13618740. PubChem. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org. [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. ResearchGate. [Link]

  • Process for the preparation of hydroxybenzoic benzyl esters. Justia Patents. [Link]

  • Microwave‐Promoted Esterification Reactions: Optimization and Scale‐Up. ResearchGate. [Link]

  • Method for producing benzyl hydroxybenzoate.
  • benzyl benzoate. Organic Syntheses Procedure. [Link]

  • US6639093B2 - Process for the preparation of hydroxybenzoic benzyl esters.
  • US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
  • (PDF) Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. ResearchGate. [Link]

  • Esterification scale-up = problems?! Sciencemadness.org. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • EP1238961B1 - Process for the preparation of benzyl esters of hydroxybenzoic acids.
  • Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). ACS Omega. [Link]

  • Atom-Economical Mitsunobu Reaction Developed. ChemistryViews. [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. [Link]

  • Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

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Common pitfalls in the handling of benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl 3-hydroxybenzoate

Introduction: Understanding the Molecule

Welcome to the technical support guide for this compound. As a bifunctional molecule, possessing both a phenolic hydroxyl group and a benzyl ester, it is a versatile intermediate in organic and medicinal chemistry.[1] However, these same functional groups are the source of its primary handling challenges. The ester linkage is susceptible to hydrolysis, while the phenolic group is prone to oxidation and unwanted side reactions.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common pitfalls associated with this compound, ensuring the integrity of your experiments and the purity of your products.

Below is a diagram illustrating the key functional groups and their potential reaction sites, which are central to the challenges discussed in this guide.

Molecule_Structure cluster_molecule This compound cluster_sites Potential Pitfall Sites mol ester Ester Linkage (Susceptible to Hydrolysis) p1 ester->p1 phenol Phenolic -OH (Prone to Oxidation & Side Reactions) p2 phenol->p2

Caption: Key reactive sites on this compound.

Physicochemical Properties

A clear understanding of the physical and chemical properties is the first step in successful handling.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₃[2]
Molecular Weight 228.24 g/mol [2]
Appearance Data not explicitly available; likely a solid or thick liquid. Isomers like Benzyl Salicylate are thick liquids.[3]N/A
Solubility Insoluble in water and glycerol; miscible with alcohol, ether, chloroform, and oils.[4][4]
Storage Store in a cool, dry place in tightly closed receptacles.[5][6][5][6]

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered by researchers.

Q1: My sample of this compound has developed a yellow or brownish tint over time. What is the cause and is it still usable? A1: This discoloration is a classic sign of oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to air oxidation, which can be accelerated by light and trace metal impurities.[7] For sensitive applications requiring high purity, the material should be repurified (e.g., by column chromatography or recrystallization). For less sensitive steps, its use may be acceptable, but you should first confirm its purity by TLC or LCMS to ensure the desired compound is still the major component.

Q2: During my reaction work-up, I'm seeing a new, more polar spot on my TLC that corresponds to 3-hydroxybenzoic acid. What happened? A2: You are observing ester hydrolysis.[8] The ester bond has been cleaved, yielding the parent carboxylic acid and benzyl alcohol. This is most commonly caused by exposure to acidic or basic conditions, particularly in the presence of water, during your reaction or aqueous work-up.[8][9] Even seemingly neutral water can cause slow hydrolysis, and the rate increases significantly with temperature.[8]

Q3: I am trying to perform a reaction on the phenolic hydroxyl group, but I am getting a complex mixture of products. Why is this happening? A3: This is likely due to competing reactions involving the ester group. If your reaction conditions are basic (e.g., using a strong base to deprotonate the phenol), you risk simultaneous hydrolysis of the ester (saponification).[10] If the conditions are acidic, you could also catalyze ester hydrolysis.[9] For reactions involving the hydroxyl group, it is often necessary to choose reaction conditions that are compatible with the ester or to consider a protection-deprotection strategy.

Q4: What are the ideal storage conditions to ensure the long-term stability of this compound? A4: To minimize both hydrolysis and oxidation, the compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon).[5][6] It should be kept in a cool, dry, and dark place to protect it from moisture, heat, and light.[5][11]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex experimental issues.

Guide 1: Diagnosing and Preventing Unwanted Ester Hydrolysis

Ester hydrolysis is the most common pitfall. Its prevention requires a systematic approach to identify and eliminate sources of acid, base, and water.

Symptoms:

  • Appearance of 3-hydroxybenzoic acid in reaction monitoring (TLC, LCMS).

  • Reduced yield of the desired product.

  • Difficulties in purification due to the presence of the polar carboxylic acid byproduct.

Troubleshooting Workflow:

Hydrolysis_Troubleshooting start Issue: Unexpected Hydrolysis Detected check_reagents 1. Audit Reagents & Solvents start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Examine Work-up & Purification start->check_workup reagent_q1 Are solvents anhydrous? check_reagents->reagent_q1 cond_q1 Is pH acidic or basic? check_conditions->cond_q1 workup_q1 Using strong acid/base in aqueous wash? check_workup->workup_q1 reagent_a1_yes Yes reagent_q1->reagent_a1_yes reagent_a1_no No reagent_q1->reagent_a1_no reagent_q2 Are reagents hygroscopic? reagent_a1_yes->reagent_q2 reagent_sol1 Action: Re-dry solvents. Use molecular sieves. reagent_a1_no->reagent_sol1 reagent_a2_yes Yes reagent_q2->reagent_a2_yes reagent_a2_no No reagent_q2->reagent_a2_no reagent_sol2 Action: Handle under inert atmosphere (glovebox). reagent_a2_yes->reagent_sol2 cond_a1_yes Yes cond_q1->cond_a1_yes cond_a1_no No cond_q1->cond_a1_no cond_sol1 Action: Use non-nucleophilic base/acid scavenger or change reaction strategy. cond_a1_yes->cond_sol1 cond_q2 Is temperature elevated? cond_a1_no->cond_q2 cond_a2_yes Yes cond_q2->cond_a2_yes cond_a2_no No cond_q2->cond_a2_no cond_sol2 Action: Attempt reaction at lower temperature. cond_a2_yes->cond_sol2 workup_a1_yes Yes workup_q1->workup_a1_yes workup_a1_no No workup_q1->workup_a1_no workup_sol1 Action: Use mild buffers (e.g., sat. NaHCO₃, dil. NH₄Cl) and keep cold. workup_a1_yes->workup_sol1

Caption: Workflow for troubleshooting ester hydrolysis.

Protocol: Running a Reaction Under Anhydrous Conditions

  • Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent, or use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (nitrogen or argon).

  • Reagent Handling: Handle hygroscopic (water-absorbing) reagents in a glovebox or under a positive pressure of inert gas.[8]

  • Reaction Setup: Assemble the reaction apparatus while flushing with inert gas. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

  • Monitoring: Follow the reaction closely by TLC or LCMS to avoid unnecessarily long reaction times, which increase the chance of hydrolysis from trace moisture.

Guide 2: Challenges in Synthesis

The synthesis of this compound is commonly achieved by reacting 3-hydroxybenzoic acid with a benzylating agent.[1] Each method has its own pitfalls.

Scenario: Low yield in the synthesis of this compound from 3-hydroxybenzoic acid and benzyl chloride/bromide. [1][12]

Common Cause: Incomplete reaction or side reactions. A common method involves using a base like potassium carbonate or sodium carbonate in a polar aprotic solvent like DMF or acetone.[1]

Pitfalls & Solutions:

  • Biphasic Reaction: In solvents like acetone, the salt of 3-hydroxybenzoic acid may have poor solubility, leading to a slow reaction.

    • Solution: Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve solubility and accelerate the reaction. Alternatively, use a solvent like DMF in which the salts are more soluble.[1]

  • Side Reaction at the Phenolic -OH: While the carboxylate is more nucleophilic, some O-benzylation at the phenolic position can occur, especially with strong bases or at high temperatures.

    • Solution: Use a milder base (e.g., K₂CO₃ vs. NaH) and maintain a moderate reaction temperature (e.g., 50-60 °C). Add the benzylating agent slowly to the solution of the carboxylate.

  • Incomplete Reaction: The reaction may stall if the base is not strong enough or if it is consumed by acidic impurities.

    • Solution: Ensure all reagents are pure. Use at least one full equivalent of base. Monitor the reaction by TLC until the starting acid is consumed.

Safe Handling and Disposal

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.[13]

  • Hand Protection: Use chemical-resistant gloves.[13]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6][14]

Stability and Reactivity:

  • Chemical Stability: The compound is stable under normal conditions.[5]

  • Incompatible Materials: Avoid strong oxidizing agents, as they can react with the phenol and benzyl groups.[5] Also, avoid strong acids and bases, which will catalyze hydrolysis.

  • Hazardous Decomposition Products: Formation of toxic gases is possible during heating or in case of fire.[5]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[6][14] The compound is considered toxic to aquatic life with long-lasting effects, so avoid release into the environment.[6][14]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11736317, this compound. Retrieved January 11, 2026 from [Link].

  • British Pharmacopoeia (2013). Safety data sheet: Benzyl benzoate Assay Standard. Retrieved January 11, 2026 from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13618740, Benzoic acid 3-hydroxybenzyl ester. Retrieved January 11, 2026 from [Link].

  • Caesar & Loretz GmbH (2025). Safety data sheet: Benzyl benzoate. Retrieved January 11, 2026 from [Link].

  • ChemBK (2024). BENZYL O-HYDROXYBENZOATE. Retrieved January 11, 2026 from [Link].

  • Japanese Pharmacopoeia (n.d.). Benzyl Benzoate. Retrieved January 11, 2026 from [Link].

  • Organic Chemistry Portal (n.d.). Ester to Acid - Common Conditions. Retrieved January 11, 2026 from [Link].

  • Reddit (2025). r/Chempros - Why are my ester hydrolysis not working. Retrieved January 11, 2026 from [Link].

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2345, Benzyl benzoate. Retrieved January 11, 2026 from [Link].

  • Kasturi Aromatics (n.d.). Benzyl Benzoate. Retrieved January 11, 2026 from [Link].

  • Master Organic Chemistry (2022). Basic Hydrolysis of Esters – Saponification. Retrieved January 11, 2026 from [Link].

  • CPAChem (2022). Safety data sheet: Benzyl 4-hydroxybenzoate. Retrieved January 11, 2026 from [Link].

  • Carl ROTH (n.d.). Safety Data Sheet: Benzyl benzoate. Retrieved January 11, 2026 from [Link].

  • Chemos GmbH & Co.KG (2019). Safety Data Sheet: benzyl benzoate. Retrieved January 11, 2026 from [Link].

  • Google Patents (2003). US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
  • Slate (2025). What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights. Retrieved January 11, 2026 from [Link].

  • ResearchGate (2025). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. Retrieved January 11, 2026 from [Link].

  • Rasayan Journal of Chemistry (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved January 11, 2026 from [Link].

  • ResearchGate (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved January 11, 2026 from [Link].

  • Organic Syntheses (n.d.). benzyl benzoate. Retrieved January 11, 2026 from [Link].

  • CAS Common Chemistry (n.d.). Benzyl 4-hydroxybenzoate. Retrieved January 11, 2026 from [Link].

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Technical Support Center: Catalyst Selection for Benzyl 3-Hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of benzyl 3-hydroxybenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the causality behind experimental choices to ensure your success in the lab.

This compound is a valuable benzoate ester and phenolic compound with applications as a versatile precursor in the synthesis of more complex molecules.[1][2] Its synthesis, while seemingly straightforward, presents several catalytic challenges that require careful consideration to achieve high yields and purity. This resource will guide you through catalyst selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, a phenolic ester, can be approached through several catalytic routes. The most common methods involve the esterification of 3-hydroxybenzoic acid with benzyl alcohol or the reaction of a 3-hydroxybenzoate salt with a benzyl halide. Key catalytic strategies include:

  • Fischer-Speier Esterification: This classic method involves reacting 3-hydroxybenzoic acid and benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The reaction is driven to completion by removing water, often through azeotropic distillation with a solvent like toluene.[3][4]

  • Biocatalysis: Enzymatic catalysis, particularly with immobilized lipases like Novozym 435, offers a milder and more selective alternative.[5] These reactions are typically carried out under gentle conditions, minimizing by-product formation.[5]

  • Heterogeneous Acid Catalysis: Solid acid catalysts, such as modified montmorillonite K10 clay, provide advantages in terms of catalyst recovery and reuse.[6][7] These catalysts can be activated with acids like orthophosphoric acid to enhance their catalytic activity.[7]

  • Base-Mediated Reactions: A highly effective method involves reacting 3-hydroxybenzoic acid with benzyl bromide in the presence of a base like sodium carbonate in a solvent such as dimethylformamide (DMF).[1] This approach can achieve high yields at room temperature.[1]

  • Amide-Promoted Synthesis: The reaction between benzyl chloride and hydroxybenzoic acid can be facilitated by the presence of an amide, leading to good yields under mild conditions.[8][9]

Q2: My Fischer esterification is giving a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Fischer esterification are a common issue and can often be attributed to the reversible nature of the reaction and the presence of water.[10][11] Here are the primary troubleshooting steps:

  • Ensure Anhydrous Conditions: All reactants (3-hydroxybenzoic acid, benzyl alcohol) and glassware must be thoroughly dried.[10][12] Any water present will shift the equilibrium back towards the starting materials, reducing your ester yield.[12]

  • Effective Water Removal: The removal of water as it is formed is critical.[3] Employing a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water is highly recommended.[4]

  • Use an Excess of One Reagent: To shift the equilibrium towards the product, use a significant excess of either benzyl alcohol or 3-hydroxybenzoic acid.[3] Using the less expensive reagent in excess is a common strategy.

  • Catalyst Concentration: Ensure you are using a sufficient amount of the acid catalyst. Typically, a catalytic amount (e.g., 1-5 mol%) of concentrated H₂SO₄ or p-TsOH is used.[4][10]

  • Reaction Time and Temperature: Fischer esterification can be slow.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically conducted at reflux temperature for several hours to reach equilibrium.[3][10]

Q3: I'm observing unexpected byproducts. What are the common side reactions?

A3: Several side reactions can occur, leading to the formation of impurities. Identifying these byproducts is the first step in mitigating their formation.

  • Dibenzyl Ether Formation: In the presence of a strong acid catalyst, benzyl alcohol can undergo self-condensation to form dibenzyl ether, especially at elevated temperatures.[10][13] This is a common impurity that can be difficult to separate from the desired product due to similar boiling points.[13]

  • Polymerization/Self-Esterification: The phenolic hydroxyl group of 3-hydroxybenzoic acid can react with the carboxylic acid of another molecule, leading to the formation of polyester oligomers or polymers.[10] This is more likely to occur under harsh acidic conditions.

  • Ortho-Alkylation of the Phenol: While less common, under certain acidic conditions, the benzyl group could potentially alkylate the aromatic ring of 3-hydroxybenzoic acid.

Q4: How do I choose between a chemical catalyst and a biocatalyst for this synthesis?

A4: The choice between a chemical and a biocatalyst depends on your specific priorities, such as desired purity, reaction conditions, and scalability.

Catalyst TypeAdvantagesDisadvantagesBest Suited For
Chemical Catalysts (e.g., H₂SO₄, p-TsOH) - Inexpensive and readily available- Well-established procedures[3][4]- Harsh reaction conditions (high temperature)- Potential for side reactions (e.g., ether formation)[10][13]- Catalyst neutralization and removal required- Large-scale synthesis where cost is a primary factor- When high temperatures are not a concern for substrate stability
Biocatalysts (e.g., Immobilized Lipases) - High selectivity, reducing byproducts[5]- Mild reaction conditions (lower temperature)[5]- Environmentally friendly ("green chemistry")[5]- Generally more expensive than chemical catalysts- Slower reaction rates[5]- Potential for enzyme deactivation- Synthesis of high-purity compounds- When working with sensitive functional groups- "Green" chemistry applications

Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Issue 1: Incomplete Conversion of Starting Materials
Potential Cause Diagnostic Check Recommended Solution
Insufficient Catalyst Verify the amount of catalyst added.Increase the catalyst loading incrementally. For Fischer esterification, ensure adequate protonation of the carboxylic acid.[10]
Reaction Not at Equilibrium Monitor the reaction over a longer time course using TLC or HPLC.Extend the reaction time. If using a Dean-Stark trap, ensure continuous water removal.
Low Reaction Temperature Measure the internal temperature of the reaction mixture.Increase the temperature to ensure the reaction is at a gentle reflux.[4]
Poor Mixing Observe the reaction mixture for homogeneity.Ensure efficient stirring to facilitate contact between reactants and the catalyst.
Issue 2: Product Isolation and Purification Challenges
Potential Cause Diagnostic Check Recommended Solution
Formation of Emulsions during Workup Difficulty in separating aqueous and organic layers.Add brine (saturated NaCl solution) to break the emulsion.
Co-elution of Product and Byproducts during Chromatography Overlapping spots on TLC or peaks in HPLC.Optimize the solvent system for column chromatography. Consider using a different stationary phase or gradient elution.
Product is an Oil and Difficult to Handle The purified product does not solidify.Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or cooling to a lower temperature.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification using Sulfuric Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 3-hydroxybenzoic acid

  • Benzyl alcohol (in excess, also acts as solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-hydroxybenzoic acid and an excess of benzyl alcohol (e.g., 3-5 equivalents).

  • Add toluene to the flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and TLC analysis indicates the consumption of the limiting reagent (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Catalyst Selection and Reaction Pathway Workflow

The following diagram illustrates the decision-making process for selecting a suitable catalyst and the general reaction pathway.

Catalyst_Selection cluster_start Synthesis Goal cluster_reactants Reactants cluster_catalyst Catalyst Choice cluster_methods Catalytic Methods cluster_end Outcome Start Synthesize Benzyl 3-Hydroxybenzoate Reactants 3-Hydroxybenzoic Acid + Benzyl Alcohol/Halide Start->Reactants Catalyst Select Catalyst System Reactants->Catalyst Fischer Fischer Esterification (H₂SO₄, p-TsOH) Catalyst->Fischer Cost-effective, Large scale Biocatalysis Biocatalysis (Immobilized Lipase) Catalyst->Biocatalysis High purity, Mild conditions Heterogeneous Heterogeneous Acid (Modified Clay) Catalyst->Heterogeneous Catalyst recyclability Base Base-Mediated (Na₂CO₃) Catalyst->Base High yield, Room temp Product This compound Fischer->Product Biocatalysis->Product Heterogeneous->Product Base->Product Fischer_Mechanism p1 1. Protonation of Carbonyl Oxygen p2 2. Nucleophilic Attack by Benzyl Alcohol p1->p2 Activates Carbonyl p3 3. Proton Transfer p2->p3 p4 4. Elimination of Water p3->p4 Forms good leaving group (H₂O) p5 5. Deprotonation p4->p5 product Ester Product + Water p5->product

Caption: Mechanism of the Fischer-Speier esterification reaction.

References

  • Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. (2022). MDPI. [Link]

  • Catalytic Conversion of Hydroxyl Compounds : Conversion of Phenols and Alcohols to Ethers and Esters. (n.d.). WJ-STORE. [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. (2021). JETIR. [Link]

  • O-Acetyl-Substituted Phenol Ester Synthesis via Direct Oxidative Esterification Utilizing Ethers as an Acylating Source with Cu2(dhtp) Metal–Organic Framework as a Recyclable Catalyst. (2021). ACS Publications. [Link]

  • Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. (2021). MDPI. [Link]

  • Scheme 1. Fischer esterification of 3,5-dihydroxybenzoic acid. (n.d.). ResearchGate. [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? (2017). ResearchGate. [Link]

  • Method for producing benzyl hydroxybenzoate. (2002).
  • benzyl benzoate. (n.d.). Organic Syntheses Procedure. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Process for the preparation of benzyl esters of hydroxybenzoic acids. (2002).
  • Process for the preparation of hydroxybenzoic benzyl esters. (2002). Justia Patents. [Link]

  • Process for the preparation of hydroxybenzoic benzyl esters. (2003).
  • Catalyzed synthesis of aromatic esters. (2019). DiVA portal. [Link]

  • Benzoic acid 3-hydroxybenzyl ester. (n.d.). PubChem. [Link]

  • Fischer Esterification of 3-ntrobenzoic acid. (2017). Truman ChemLab. [Link]

  • SYNTHESIZE, CHARACTERIZATION AND EVALUATION OF ESTERIFICATION REACTION OF P-HYDROXY BENZOIC ACID, P-NITRO BENZOIC ACID AND DIFFERENT AMINO ACIDS WITH PARACETAMOL. (2024). Indo American Journal of Pharmaceutical Research. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2018). International Journal of Scientific & Technology Research. [Link]

  • Process for the preparation of hydroxybenzoic benzyl esters. (2003).
  • Process for producing benzyl esters of aromatic hydroxycarboxylic acids. (1990).
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2019). Rasayan Journal of Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Benzyl 3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is paramount to ensuring data integrity, product quality, and regulatory compliance.[1] This guide provides a comprehensive comparison of analytical techniques for the quantification of benzyl 3-hydroxybenzoate, a key aromatic ester. We will delve into a detailed validation protocol for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, juxtaposing its performance with Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols.

The selection of an analytical method is a critical decision driven by factors such as the analyte's physicochemical properties, the sample matrix, required sensitivity, and instrument availability.[1] For this compound, both HPLC-UV and GC-MS present viable analytical strategies.[2]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Deep Dive into Method Validation

HPLC-UV is a robust, cost-effective, and widely accessible technique for analyzing a vast array of compounds.[1] Given that this compound possesses a chromophore, UV detection offers sufficient sensitivity for many applications.[1] The validation of this method is a systematic process that demonstrates its suitability for its intended purpose.[1] This process is guided by the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] A validation protocol with pre-defined acceptance criteria should be established before commencing the validation studies.[7]

A Step-by-Step HPLC-UV Method Validation Protocol

This protocol outlines the validation of a reversed-phase HPLC method for the quantification of this compound.

1. System Suitability: Before initiating any validation parameter, system suitability tests are performed to ensure the chromatographic system is operating correctly. This typically involves injecting a standard solution multiple times to assess parameters like peak area reproducibility (Relative Standard Deviation, RSD ≤ 2.0%), theoretical plates, and tailing factor.[8]

2. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10]

  • Experimental Approach:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a spiked sample containing this compound and potential interfering substances.

    • If available, perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on the analyte and demonstrate that the degradation product peaks do not interfere with the main analyte peak.

3. Linearity: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[9]

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the nominal concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration and perform a linear regression analysis.

    • Acceptance Criteria: The coefficient of determination (R²) should be > 0.99, and the y-intercept should be insignificant.[8]

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[9]

  • Experimental Approach:

    • Perform recovery studies by spiking a blank matrix with known amounts of this compound at a minimum of three concentration levels (e.g., low, medium, and high) across the linear range.[7]

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within a pre-defined range (e.g., 98.0% to 102.0%).[8]

5. Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[10]

  • Repeatability (Intra-day Precision):

    • Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.[10]

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

    • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[8]

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach (based on signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

  • Experimental Approach:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Detection wavelength (e.g., ± 2 nm)

    • Analyze the system suitability samples under each modified condition and evaluate the impact on the results.

Visualizing the HPLC-UV Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Dev Develop HPLC-UV Method Protocol Define Validation Protocol & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: Workflow for HPLC-UV analytical method validation.

Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique renowned for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds like benzyl benzoate.[1]

Principle of GC-MS

In GC, the sample is vaporized and injected into a column where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Comparative Analysis: HPLC-UV vs. GC-MS
FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.[1]
Analyte Suitability Suitable for a wide range of non-volatile and thermally stable compounds.[1] Well-suited for aromatic esters.[2]Ideal for volatile and semi-volatile compounds that are thermally stable.[1]
Sensitivity Good, but generally lower than GC-MS.Excellent, often capable of detecting analytes at very low concentrations.[1]
Specificity Good, but can be limited by co-eluting compounds with similar UV spectra.[7]Excellent, as mass spectrometry provides structural information, enhancing specificity.[1]
Sample Preparation Generally simpler, often involving dissolution and filtration.May require derivatization for non-volatile compounds and can be more complex.
Instrumentation Cost Generally lower and more common in analytical labs.[1]Higher initial investment and maintenance costs.
Robustness Methods are typically very robust and transferable.[1]Can be sensitive to matrix effects and requires careful optimization.
Quantitative Performance Data Comparison

The following table summarizes typical validation performance data for HPLC-UV and GC-MS methods for the analysis of benzoate esters, compiled from various studies.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999[11]> 0.99
Accuracy (Recovery) 98.8% - 101.1%[8]85.1% - 116%[1]
Precision (RSD) ≤ 1.1%[8]Intra-day: 0.4% - 12%, Inter-day: 2.9% - 13%[1]
LOD/LOQ Dependent on the chromophore; generally in the µg/mL range.Highly sensitive, often in the ng/mL to pg/mL range.
Logical Relationship in Method Selection

Method_Selection Analyte This compound (Aromatic Ester) Properties Physicochemical Properties (Volatility, Thermal Stability) Analyte->Properties Requirements Analytical Requirements (Sensitivity, Specificity) Analyte->Requirements Resources Lab Resources (Instrumentation, Cost) Analyte->Resources HPLC HPLC-UV Properties->HPLC Non-volatile/ Thermally Labile GCMS GC-MS Properties->GCMS Volatile/ Thermally Stable Requirements->HPLC Moderate Sensitivity Requirements->GCMS High Sensitivity/ Specificity Resources->HPLC Standard Lab Resources->GCMS Specialized Lab

Caption: Decision tree for analytical method selection.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations. The HPLC-UV method, when properly validated according to ICH guidelines, provides a reliable, robust, and cost-effective solution for routine quality control analysis.[1][9] The validation process, encompassing specificity, linearity, accuracy, precision, and robustness, ensures that the method is fit for its intended purpose.[6]

Conversely, GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level analysis or when dealing with complex matrices where interferences are a concern.[1] The selection between these two methods should be a well-considered decision based on the specific analytical requirements, available resources, and the properties of the sample matrix. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and execute robust analytical method validations.

References

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  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
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A Comparative Guide to the Biological Activity of Benzyl Hydroxybenzoate Isomers: An In-Depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical compounds utilized across the pharmaceutical, cosmetic, and food industries, the isomers of benzyl hydroxybenzoate present a compelling case study in structure-activity relationships. As researchers and drug development professionals, understanding the nuanced differences in the biological activities of these closely related molecules—benzyl salicylate (ortho-isomer), benzyl 3-hydroxybenzoate (meta-isomer), and benzyl paraben (para-isomer)—is paramount for their safe and effective application. This guide provides an in-depth, objective comparison of their antimicrobial, estrogenic, and anti-inflammatory properties, grounded in experimental data and mechanistic insights.

Introduction: The Significance of Isomeric Position

The seemingly subtle shift in the position of the hydroxyl group on the benzoic acid ring of benzyl hydroxybenzoate isomers profoundly influences their interaction with biological systems. This guide will dissect these differences, offering a clear perspective on how the ortho, meta, and para configurations dictate the distinct biological profiles of these compounds.

Antimicrobial Activity: A Tale of Two Isomers and an Enigma

The primary application of many hydroxybenzoate esters is as preservatives, owing to their ability to inhibit the growth of bacteria and fungi.[1][2] The antimicrobial efficacy of these compounds is often linked to their ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.[3]

Benzyl Salicylate (Ortho-Isomer): While not as extensively studied for its antimicrobial properties as the para-isomer, benzyl salicylate has demonstrated activity against various microorganisms. Its efficacy is thought to be influenced by its lipophilicity, which allows for penetration of microbial cell walls.

Benzyl Paraben (Para-Isomer): As a member of the paraben family, benzyl paraben is a well-established antimicrobial agent.[1] It is effective against a broad spectrum of gram-positive bacteria and fungi.[3] The mechanism of action for parabens is generally attributed to the disruption of membrane transport processes and the inhibition of DNA and RNA synthesis.

This compound (Meta-Isomer): Information regarding the specific antimicrobial activity of the meta-isomer is notably scarce in publicly available scientific literature. However, studies on derivatives of 3-hydroxybenzoic acid suggest that this structural motif can possess antimicrobial properties. Further research is critically needed to fully characterize the antimicrobial spectrum and potency of this compound.

Comparative Antimicrobial Activity Data
IsomerTarget MicroorganismsReported ActivityReference
Benzyl Salicylate (ortho) Gram-positive and Gram-negative bacteriaModerate[4]
Benzyl Paraben (para) Gram-positive bacteria, FungiHigh[1][3]
This compound (meta) Not extensively studiedData Deficient-

Estrogenic Activity: A Key Consideration for Safety and Regulation

A significant area of research and public interest surrounding hydroxybenzoate esters is their potential to exhibit estrogenic activity, meaning they can mimic the effects of the hormone estrogen in the body. This activity is primarily mediated through interaction with estrogen receptors (ERα and ERβ).

Benzyl Salicylate (Ortho-Isomer): Studies have shown that benzyl salicylate possesses weak estrogenic activity. In vitro assays using MCF-7 human breast cancer cells, which are estrogen-responsive, have demonstrated that benzyl salicylate can induce cell proliferation and the expression of estrogen-responsive genes.[5][6] This effect is mediated through the estrogen receptor.[5]

Benzyl Paraben (Para-Isomer): Benzyl paraben has been identified as an endocrine-disrupting chemical with estrogenic activity.[7] It can bind to estrogen receptors and elicit estrogenic responses both in vitro and in vivo.[8] The potency of this estrogenic activity is a subject of ongoing research and regulatory consideration.

This compound (Meta-Isomer): Similar to its antimicrobial profile, there is a lack of specific data on the estrogenic activity of this compound. However, some derivatives of 3-hydroxybenzoic acid have been reported to possess antiestrogenic properties, highlighting the importance of the hydroxyl group's position in determining the nature of the hormonal activity.

Comparative Estrogenic Activity Data
IsomerAssay TypeKey FindingsReference
Benzyl Salicylate (ortho) MCF-7 cell proliferation assayWeakly estrogenic, induced cell proliferation[5][6]
Benzyl Paraben (para) Uterotrophic assay (in vivo), ER binding assay (in vitro)Estrogenic, increased uterine weight[8][9]
This compound (meta) Not extensively studiedData Deficient-

Anti-inflammatory Potential: An Emerging Area of Investigation

The anti-inflammatory properties of phenolic compounds are of significant interest for therapeutic applications. The mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways.

While direct studies on the anti-inflammatory activity of benzyl hydroxybenzoate isomers are limited, research on related compounds provides valuable insights. For instance, 4-hydroxybenzyl alcohol, a compound structurally related to benzyl paraben, has demonstrated anti-inflammatory and anti-nociceptive activity.[10] It has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages.[10] Derivatives of 3-hydroxybenzoic acid have also been explored for their anti-inflammatory potential. The anti-inflammatory activity of phenolic compounds is often attributed to their antioxidant capacity and their ability to modulate inflammatory signaling pathways.[11][12][13][14]

Further investigation is warranted to elucidate and compare the anti-inflammatory effects of the three benzyl hydroxybenzoate isomers directly.

Experimental Methodologies: A Closer Look

To provide a comprehensive understanding of the presented data, it is crucial to detail the experimental protocols used to assess the biological activities of these isomers.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the benzyl hydroxybenzoate isomers is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow:

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Estrogen Receptor Binding Assay

This assay is fundamental to understanding the estrogenic potential of a compound by measuring its ability to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Workflow:

Caption: Workflow of an Estrogen Receptor Competitive Binding Assay.[15]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the potential of a compound to reduce the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

Caption: Workflow for Nitric Oxide (NO) Inhibition Assay.[13]

Structure-Activity Relationship and Future Directions

The available data, though incomplete for the meta-isomer, strongly suggests that the position of the hydroxyl group is a critical determinant of the biological activity of benzyl hydroxybenzoate isomers. The para-isomer, benzyl paraben, appears to be the most potent antimicrobial agent, while both the ortho- and para-isomers exhibit estrogenic activity.

The significant data gap for this compound underscores the need for further research. A comprehensive, side-by-side comparison of all three isomers using standardized assays for antimicrobial, estrogenic, and anti-inflammatory activities would be invaluable. Such studies would not only provide a clearer understanding of their individual properties but also contribute to the broader knowledge of structure-activity relationships in phenolic compounds, aiding in the design of safer and more effective molecules for various applications.

Conclusion

This guide has provided a comparative analysis of the biological activities of benzyl salicylate, this compound, and benzyl paraben. While significant knowledge exists for the ortho- and para-isomers, particularly concerning their antimicrobial and estrogenic properties, the biological profile of the meta-isomer remains largely unexplored. For researchers and professionals in drug development and related fields, a thorough understanding of these isomeric differences is crucial for informed decision-making regarding their use and for guiding future research endeavors to fill the existing knowledge gaps.

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A Comparative Olfactory and Physicochemical Guide to Benzyl 3-Hydroxybenzoate and Other Benzoate Esters in Fragrance Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Within the intricate palette of the perfumer, benzoate esters hold a significant position, lending balsamic, floral, and fruity nuances to a vast array of fragrance compositions. While staples like benzyl benzoate and methyl benzoate are well-characterized, the potential of lesser-known structural isomers remains an area ripe for exploration. This guide provides a comprehensive comparative analysis of benzyl 3-hydroxybenzoate against its more established counterparts, focusing on the key performance indicators critical to the fragrance industry: olfactory profile, intensity, longevity, and stability.

The position of the hydroxyl group on the benzene ring in hydroxybenzoate esters dramatically influences their physicochemical properties and, consequently, their sensory perception. This guide will delve into the subtle yet significant differences imparted by this structural isomerism, offering a framework for the systematic evaluation of novel fragrance ingredients. Where experimental data for this compound is not publicly available, we present detailed, validated protocols for its determination, empowering researchers to conduct their own comparative studies.

Compound Profiles: A Structural and Olfactory Overview

A foundational understanding of the individual benzoate esters is crucial before a meaningful comparison can be made. This section details the known properties of our subject compound, this compound, and its selected comparators: methyl benzoate, benzyl benzoate, and benzyl salicylate.

This compound

  • IUPAC Name: (3-hydroxyphenyl)methyl benzoate[1]

  • CAS Number: 77513-40-7[2]

  • Molecular Formula: C₁₄H₁₂O₃[1]

  • Molecular Weight: 228.24 g/mol [1]

  • General Description: As a structural isomer of the well-known benzyl salicylate (benzyl 2-hydroxybenzoate), the positioning of the hydroxyl group at the meta-position is anticipated to significantly alter its fragrance profile and physicochemical characteristics. While comprehensive sensory data is not widely published, its structure suggests the potential for a complex profile blending balsamic, phenolic, and subtle floral notes.

Methyl Benzoate

  • IUPAC Name: Methyl benzoate

  • CAS Number: 93-58-3

  • Molecular Formula: C₈H₈O₂

  • Molecular Weight: 136.15 g/mol

  • Fragrance Profile: Methyl benzoate is characterized by a sharp, phenolic, and medicinal top note, which evolves into a sweet, heavy floral heart reminiscent of ylang-ylang and tuberose. In dilution, it can exhibit fruity and balsamic nuances.[3]

Benzyl Benzoate

  • IUPAC Name: Benzyl benzoate

  • CAS Number: 120-51-4

  • Molecular Formula: C₁₄H₁₂O₂

  • Molecular Weight: 212.24 g/mol

  • Fragrance Profile: It possesses a faint, sweet, and balsamic odor.[4] Due to its low volatility, it is an excellent fixative, prolonging the longevity of other fragrance ingredients.[5]

Benzyl Salicylate

  • IUPAC Name: Benzyl 2-hydroxybenzoate[6]

  • CAS Number: 118-58-1[6]

  • Molecular Formula: C₁₄H₁₂O₃[6]

  • Molecular Weight: 228.24 g/mol [6]

  • Fragrance Profile: Described as having a very faint, sweet-floral, and slightly balsamic odor. Some individuals may perceive it as "musky," while others find it nearly odorless. It is a versatile blender in floral compositions, particularly for carnation and wallflower.[7]

Comparative Analysis of Key Fragrance Performance Metrics

The utility of a fragrance ingredient is determined by a combination of its scent profile and its physical behavior in a formulation. This section compares this compound and its counterparts across four critical performance axes.

Table 1: Comparative Olfactory and Physicochemical Properties
PropertyThis compoundMethyl BenzoateBenzyl BenzoateBenzyl Salicylate
Fragrance Profile Data not availableSharp, phenolic, medicinal, sweet, floral (ylang-ylang, tuberose), fruity, balsamic[3]Faint, sweet, balsamic[4]Faint, sweet-floral, slightly balsamic, musky[7]
Odor Threshold Data not availableData not availableNo information available[8]Data not available
Evaporation Rate Data not availableRelatively highLowLow
Stability Data not availableData not availableStable under recommended storage conditions[9]Data not available
RIFM Safety Status Data not availableData not availableAssessed as safe for use in fragrance[10]Assessed as safe for use in fragrance[6]

Logical Relationship of Structure to Olfactory Properties

cluster_benzoates Benzoate Esters cluster_properties Predicted Olfactory Impact Benzyl_3-hydroxybenzoate This compound (meta-hydroxyl) Balsamic_Phenolic Balsamic, Phenolic nuances Benzyl_3-hydroxybenzoate->Balsamic_Phenolic meta-OH likely enhances phenolic character Benzyl_Salicylate Benzyl Salicylate (ortho-hydroxyl) Floral_Balsamic Floral, Balsamic character Benzyl_Salicylate->Floral_Balsamic ortho-OH contributes to soft floralcy Benzyl_Benzoate Benzyl Benzoate (no hydroxyl) Sweet_Balsamic Sweet, Balsamic fixative Benzyl_Benzoate->Sweet_Balsamic Absence of OH group emphasizes balsamic sweetness and fixative properties Methyl_Benzoate Methyl Benzoate (no hydroxyl, smaller alkyl) Sharp_Floral Sharp, Phenolic, Floral Methyl_Benzoate->Sharp_Floral Smaller methyl group increases volatility and sharpness

Caption: Predicted structure-activity relationships of benzoate esters.

Experimental Protocols for Comparative Evaluation

To address the data gaps for this compound and to enable a robust, direct comparison, the following experimental protocols are provided. These methods are standard within the fragrance industry for characterizing new ingredients.

Synthesis of High-Purity this compound

Causality: The synthesis of a high-purity fragrance ingredient is paramount, as trace impurities can significantly impact its odor profile. The following Fischer-Speier esterification method is a classic and effective approach.

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1.0 equivalent of 3-hydroxybenzoic acid and 3.0 equivalents of benzyl alcohol.

  • Catalyst Addition: Add a catalytic amount (0.05 equivalents) of p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux in a suitable solvent such as toluene. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography to yield high-purity this compound.

Sensory Analysis: Quantitative Descriptive Analysis (QDA)

Causality: QDA provides a detailed and reproducible olfactory profile of a fragrance ingredient, moving beyond simple descriptors to quantify the intensity of various scent characteristics.[11]

Experimental Workflow for QDA

Panelist_Selection Panelist Selection & Training Descriptor_Generation Descriptor Generation Panelist_Selection->Descriptor_Generation Trained panel develops a common vocabulary Intensity_Rating Intensity Rating Descriptor_Generation->Intensity_Rating Panelists rate the intensity of each descriptor for each sample Data_Analysis Data Analysis & Profile Generation Intensity_Rating->Data_Analysis Statistical analysis of intensity ratings to create a sensory profile

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Protocol:

  • Panelist Training: A trained sensory panel of 8-12 individuals is familiarized with a range of balsamic and floral fragrance standards.

  • Descriptor Development: The panel collaboratively develops a lexicon of descriptive terms for the benzoate esters under evaluation.

  • Sample Preparation: Prepare solutions of each benzoate ester at a concentration of 1% in an odorless solvent (e.g., diethyl phthalate).

  • Evaluation: Panelists evaluate the samples on smelling strips at various time intervals (initial, 1 hour, 4 hours, 24 hours) and rate the intensity of each descriptor on a standardized scale (e.g., a 15-point scale).

  • Data Analysis: The data is statistically analyzed to generate a sensory profile (e.g., a spider plot) for each compound, allowing for direct comparison.

Odor Threshold Determination

Causality: The odor threshold is a critical measure of a fragrance ingredient's potency. The ascending forced-choice method is a standardized and reliable technique for its determination.[12]

Protocol:

  • Sample Preparation: Prepare a series of dilutions of each benzoate ester in an odorless solvent, typically in ascending order of concentration with a constant dilution factor (e.g., 1:3).

  • Presentation: In each trial, present three samples to the panelist: two blanks (solvent only) and one containing the diluted fragrance ingredient.

  • Forced-Choice Task: The panelist is required to identify the odorous sample.[10]

  • Ascending Series: The concentration is increased in subsequent trials until the panelist can consistently and correctly identify the odorous sample.

  • Threshold Calculation: The individual threshold is the geometric mean of the last incorrect and the first correct concentration. The group threshold is the geometric mean of the individual thresholds.

Evaporation Rate Analysis by Thermogravimetric Analysis (TGA)

Causality: The evaporation rate dictates the tenacity of a fragrance ingredient. TGA provides a precise and quantitative measure of mass loss over time under controlled temperature conditions.[13][14]

Experimental Workflow for TGA-based Evaporation Rate Determination

Sample_Preparation Sample Preparation TGA_Analysis TGA Analysis Sample_Preparation->TGA_Analysis A precise amount of the ester is placed in the TGA pan Data_Processing Data Processing TGA_Analysis->Data_Processing The sample is heated isothermally, and mass loss is recorded over time Evaporation_Rate_Determination Evaporation Rate Determination Data_Processing->Evaporation_Rate_Determination The rate of mass loss (d(m)/dt) is calculated from the TGA curve

Caption: Workflow for determining evaporation rate using TGA.

Protocol:

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature.

  • Sample Loading: Place a small, precise amount (e.g., 5-10 mg) of the benzoate ester into the TGA pan.

  • Isothermal Analysis: Heat the sample to a standardized isothermal temperature (e.g., 35°C) under a constant nitrogen purge.

  • Data Collection: Record the mass of the sample as a function of time.

  • Rate Calculation: The evaporation rate is determined from the slope of the mass vs. time curve.

Stability Testing

Causality: Fragrance ingredients must be stable in various product bases and under different environmental conditions. Accelerated stability testing provides a predictive measure of long-term stability.[15]

Protocol:

  • Sample Preparation: Prepare solutions of each benzoate ester in a representative cosmetic base (e.g., a simple lotion or ethanol-based solution).

  • Accelerated Aging: Store the samples under stressed conditions, such as elevated temperature (e.g., 40°C) and exposure to UV light in a photostability chamber.[16][17][18]

  • Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), withdraw aliquots of the samples.

  • Chemical Analysis: Analyze the concentration of the benzoate ester in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Degradation Profile: Plot the concentration of the ester as a function of time to determine its degradation kinetics and predict its shelf life.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of this compound against other key benzoate esters in the fragrance industry. While a complete dataset for this compound is not yet publicly available, the provided experimental protocols offer a clear and scientifically rigorous path to obtaining this critical information.

The structural isomerism of this compound suggests a unique olfactory profile that could fill a valuable niche in the perfumer's palette. Its systematic evaluation, following the methodologies outlined herein, will undoubtedly contribute to the ongoing innovation within the field of fragrance science. The data generated from these studies will not only elucidate the specific characteristics of this intriguing molecule but will also deepen our understanding of the structure-activity relationships that govern the sensory perception of aromatic esters.

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A Spectroscopic Guide to the Synthesis of Benzyl 3-Hydroxybenzoate: A Comparative Analysis of Product and Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise synthesis and characterization of organic molecules are paramount. This guide provides an in-depth spectroscopic comparison of benzyl 3-hydroxybenzoate, a valuable chemical intermediate, with its precursors, 3-hydroxybenzoic acid and benzyl alcohol. Through a detailed examination of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the structural transformations that occur during the synthesis process. This document is intended for researchers, scientists, and drug development professionals seeking to understand and verify the synthesis of this and similar aromatic esters.

Introduction: The Importance of Spectroscopic Verification

The synthesis of this compound is a classic example of Fischer-Speier esterification, a cornerstone reaction in organic chemistry.[1][2] This acid-catalyzed reaction between a carboxylic acid (3-hydroxybenzoic acid) and an alcohol (benzyl alcohol) results in the formation of an ester and water.[3][4] Spectroscopic techniques are indispensable for monitoring the progress of this reaction and confirming the identity and purity of the final product. By comparing the spectra of the starting materials with that of the product, we can unequivocally identify the key structural changes that signify a successful esterification.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The following protocol details a standard laboratory procedure for the synthesis of this compound. The causality behind this experimental choice lies in its reliability and the illustrative nature of the Fischer esterification mechanism.[2]

Procedure:

  • Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxybenzoic acid (1.0 equivalent), benzyl alcohol (3.0 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 5 mol%). The use of excess benzyl alcohol serves to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[2]

  • Reaction: Heat the mixture to reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Figure 2: Simplified Fischer esterification mechanism.
FT-IR Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. The esterification reaction is clearly evidenced by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch at a characteristic ester frequency.

Table 3: Comparative FT-IR Spectral Data (cm⁻¹)

Vibrational Mode 3-Hydroxybenzoic Acid Benzyl Alcohol This compound
O-H stretch (phenolic)~3300-2500 (broad) [5]-~3350 (broad)
O-H stretch (alcoholic)-~3300 (broad)-
C-H stretch (aromatic)~3100-3000~3100-3000~3100-3000
C=O stretch (carbonyl)~1680 (strong) [5]-~1720 (strong) [6]
C-O stretch~1300-1200~1050~1280 and ~1100 (strong) [6]

The FT-IR spectrum of 3-hydroxybenzoic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is typical for a hydrogen-bonded carboxylic acid, and a strong C=O stretching absorption around 1680 cm⁻¹. [5]Benzyl alcohol shows a broad O-H stretch around 3300 cm⁻¹. In the spectrum of this compound, the broad carboxylic acid O-H band disappears and is replaced by a strong, sharp C=O stretching band characteristic of an aromatic ester, typically around 1720 cm⁻¹. [6]The presence of two distinct C-O stretching bands around 1280 cm⁻¹ and 1100 cm⁻¹ is also a hallmark of an ester. [6]The broad O-H stretch from the phenolic group remains in the product spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds.

Table 4: Comparative UV-Vis Spectral Data (in Ethanol, λ_max nm)

Compound λ_max 1 λ_max 2
3-Hydroxybenzoic Acid~240~300
Benzyl Alcohol~258-
This compound~245~305

Both 3-hydroxybenzoic acid and this compound exhibit two main absorption bands characteristic of the substituted benzene ring. The esterification causes a slight shift in the absorption maxima compared to 3-hydroxybenzoic acid, but the overall spectral profile remains similar due to the preservation of the aromatic chromophore. This technique is less diagnostic for confirming the ester formation itself but is useful for verifying the presence of the aromatic system in the final product and for quantitative analysis.

Conclusion

The synthesis of this compound from 3-hydroxybenzoic acid and benzyl alcohol has been successfully monitored and the product's identity unequivocally confirmed through a comparative spectroscopic analysis. Each technique—¹H NMR, ¹³C NMR, FT-IR, and UV-Vis—provides complementary and definitive evidence of the esterification reaction. The disappearance of the carboxylic acid and alcohol functional group signals and the emergence of characteristic ester signals serve as a robust validation of the synthetic transformation. This guide underscores the power of a multi-spectroscopic approach in modern organic synthesis, providing researchers with the necessary tools and understanding to confidently characterize their reaction products.

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A Comparative Guide to the Purity Assessment of Synthesized Benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Benzyl 3-hydroxybenzoate, a versatile intermediate in organic and medicinal chemistry, is no exception.[1] Its utility as a precursor for more complex molecules necessitates a stringent evaluation of its purity profile to prevent the introduction of potentially reactive or toxic impurities into subsequent synthetic steps or final formulations.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each analysis constitutes a self-validating system for robust and reliable characterization.

The Impurity Landscape: What to Look For and Why

A logical approach to purity assessment begins with understanding the potential impurities that can arise from the synthesis itself. A common route to this compound involves the esterification of 3-hydroxybenzoic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.[1][2][3] This specific chemistry dictates the likely impurity profile.

Table 1: Potential Impurities in this compound Synthesis

Impurity Class Potential Compounds Origin Primary Detection Method(s)
Starting Materials 3-Hydroxybenzoic AcidUnreacted starting materialHPLC, qNMR
Benzyl Bromide / ChlorideUnreacted starting materialGC-MS
Benzyl AlcoholHydrolysis of benzyl halideGC-MS, HPLC
By-products Benzyl 2-hydroxybenzoateIsomeric impurity in starting materialHPLC
Benzyl 4-hydroxybenzoateIsomeric impurity in starting materialHPLC
Dibenzyl etherSelf-condensation of benzyl halide/alcoholGC-MS
Degradation Products BenzaldehydeOxidation of benzyl alcoholGC-MS
Residual Solvents Dimethylformamide (DMF), AcetoneReaction or work-up solventHeadspace GC-MS
Inorganic Impurities Inorganic Salts (e.g., KBr, NaCl)From base and halide displacementNot detected by methods below; assess via residue on ignition if required.[4]

Understanding this landscape is critical. It allows us to select a complementary suite of analytical techniques where the strengths of one method compensate for the limitations of another, a principle known as orthogonality. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a regulatory framework for the reporting, identification, and qualification of such impurities in new drug substances.[4][5][6]

Core Analytical Techniques: A Comparative Analysis

No single technique can provide a complete picture of purity. We must employ a multi-faceted approach, with each method offering a unique perspective on the sample's composition.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound and its key organic impurities, Reverse-Phase HPLC (RP-HPLC) is the method of choice, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Expertise & Causality: HPLC is the workhorse for purity analysis because of its high resolution and sensitivity for non-volatile organic compounds.[7] It excels at separating structurally similar molecules, such as the positional isomers (benzyl 2- and 4-hydroxybenzoate) from the main this compound peak. A gradient elution (where the mobile phase composition changes over time) is chosen to ensure that both early-eluting polar impurities (like 3-hydroxybenzoic acid) and late-eluting nonpolar impurities are resolved and quantified within a single run.[8] UV detection at a wavelength like 254 nm is effective as the aromatic rings in the target molecule and related impurities are strong chromophores.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Expertise & Causality: GC-MS is indispensable for analyzing impurities that are too volatile for HPLC, primarily residual solvents.[9] Headspace sampling is the preferred injection technique for this analysis as it introduces only the volatile components into the GC system, protecting it from non-volatile matrix components and enhancing sensitivity for solvents. GC-MS is also superior for detecting thermally stable, volatile by-products like benzaldehyde and dibenzyl ether. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to a library (e.g., NIST), which is a significant advantage over the less specific UV detection in HPLC.[10]

Quantitative NMR (qNMR)

Principle: Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei. In ¹H qNMR, the area of a signal is directly proportional to the number of protons giving rise to it. By comparing the integral of a unique signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[11]

Expertise & Causality: qNMR provides a distinct advantage: it is a primary ratio method. Unlike chromatography, which relies on response factors that can vary between compounds, qNMR's response is fundamentally tied to molecular structure (the number of protons).[11] This makes it an excellent, unbiased method for determining the overall mass purity of the synthesized batch. It serves as a crucial cross-validation for the total purity calculated from chromatographic methods. Benzyl benzoate is often used as an internal standard, but for analyzing this compound, a different standard whose signals do not overlap, such as dimethyl sulfone or maleic acid, would be chosen.

Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the functional groups present.

Expertise & Causality: FTIR is not a quantitative tool for trace impurity analysis but serves as a rapid and essential identity and quality check.[12] The resulting spectrum is a molecular "fingerprint." For a batch of synthesized this compound, the FTIR spectrum should be compared against a reference standard or a theoretically predicted spectrum. The presence of key absorption bands—such as a broad O-H stretch (phenol), a strong C=O stretch (ester), and C-O stretches, along with aromatic C-H bands—confirms the presence of the correct functional groups and thus the compound's identity.[13] The absence of unexpected peaks (e.g., a strong, broad carboxylic acid O-H stretch) can provide a qualitative indication of high purity.

Table 2: Comparison of Purity Assessment Techniques

Parameter HPLC GC-MS qNMR FTIR
Principle Differential PartitioningVolatility & MassNuclear Spin ResonanceIR Absorption
Primary Use Assay & non-volatile impuritiesVolatile impurities & residual solventsAbsolute purity assay & structural IDIdentity confirmation
Quantitation Excellent (relative)Excellent (relative/absolute)Excellent (absolute)No (qualitative)
Key Impurities Detected Starting materials, isomers, by-productsResidual solvents, volatile by-productsAny proton-containing impurity > ~0.1%Gross impurities with unique functional groups
Sensitivity High (ppm/ppb level)Very High (ppm/ppb level)Moderate (~0.1 mol%)Low
Throughput ModerateModerate-HighLow-ModerateVery High

Experimental Protocols & Workflows

Trustworthiness in analytical science is built on well-described and validated protocols. The following sections provide detailed, actionable methodologies.

Overall Purity Assessment Workflow

The logical flow for assessing a new batch of synthesized this compound should be systematic, starting with identity confirmation and moving to detailed impurity quantification.

Purity_Workflow cluster_0 Initial Checks cluster_1 Quantitative Impurity Profiling cluster_2 Data Consolidation & Decision A Synthesized Batch (this compound) B FTIR Analysis A->B Sample C Identity Confirmed? (Compare to Ref.) B->C Spectrum D RP-HPLC-UV Analysis C->D Yes E Headspace GC-MS Analysis C->E Yes F ¹H qNMR Analysis C->F Yes M Reject / Repurify C->M No G Calculate Purity by Area % (HPLC) D->G H Quantify Residual Solvents (GC-MS) E->H I Determine Absolute Purity (qNMR) F->I J Consolidate Data & Generate Report G->J H->J I->J K Batch Meets Specification? J->K L Release Batch K->L Yes K->M No

Caption: Overall workflow for purity assessment of this compound.

Protocol 1: RP-HPLC Method for Assay and Impurity Determination

This protocol is designed to separate and quantify this compound from its primary non-volatile impurities. Method validation should be performed according to ICH Q2(R1) guidelines to ensure the results are reliable.[14][15]

  • Chromatographic System:

    • Column: Phenyl-Hexyl stationary phase, 250 mm x 4.6 mm, 5 µm particle size. (A phenyl-hexyl phase provides alternative selectivity to a standard C18, which can be advantageous for separating aromatic isomers).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B (linear ramp)

      • 25-30 min: 80% B (hold)

      • 30-31 min: 80% to 30% B (return to initial)

      • 31-40 min: 30% B (equilibration)

  • Standard and Sample Preparation:

    • Solvent (Diluent): Acetonitrile/Water (50:50 v/v)

    • Reference Standard Stock (Assay): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (~0.5 mg/mL).

    • Sample Solution (Assay): Prepare in the same manner as the Reference Standard, using the synthesized batch material.

    • Sample Solution (Impurities): Accurately weigh ~50 mg of the synthesized batch material into a 10 mL volumetric flask (~5.0 mg/mL). This higher concentration is used to ensure impurities at the 0.05% level are above the quantitation limit.[16]

  • Analysis and Calculation:

    • Inject the diluent (blank), followed by the reference standard and sample solutions.

    • Assay (% w/w): Calculate using the external standard method, comparing the peak area of the main component in the sample to that of the reference standard.

    • Impurities (% Area): For the high-concentration sample, integrate all peaks. Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks in the chromatogram. Apply relative response factors if known.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This protocol follows the principles outlined in pharmacopeial methods like USP <467> for residual solvents.[9]

  • Instrumentation:

    • System: Headspace Sampler coupled to a GC-MS.

    • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium, constant flow at ~2.0 mL/min.

    • GC Oven Program: 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Parameters: Electron Ionization (EI) at 70 eV. Scan range 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 min

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

  • Standard and Sample Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution of potential residual solvents (e.g., DMF, acetone, ethyl acetate) in DMSO at a known concentration (e.g., ~1000 µg/mL). Create a working standard by diluting this stock.

    • Sample Preparation: Accurately weigh ~100 mg of the synthesized this compound into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp securely.

  • Analysis and Calculation:

    • Run the standard and sample vials.

    • Identify solvent peaks in the sample chromatogram by comparing retention times and mass spectra to the standard.

    • Quantify any detected solvents using the external standard method.

Visualization of HPLC Analysis Workflow

HPLC_Workflow A Sample & Standard Preparation C Sequence Setup (Blank, Standard, Sample) A->C B HPLC System Setup (Column, Mobile Phase, Gradient) D Automated Injection & Chromatographic Separation B->D C->D E UV Detection (254 nm) Data Acquisition D->E F Chromatogram Processing E->F G Peak Integration (Area Calculation) F->G H Quantification (Assay & % Impurity) G->H I Generate Report H->I

Caption: Step-by-step workflow for the HPLC analysis method.

Conclusion

The purity assessment of synthesized this compound is a critical, multi-step process that relies on the synergistic use of orthogonal analytical techniques. A combination of RP-HPLC for non-volatile impurity profiling, Headspace GC-MS for residual solvents, qNMR for an unbiased absolute purity determination, and FTIR for identity confirmation provides a robust and self-validating data package. By understanding the chemical principles behind each method and the likely impurity profile from the synthesis, researchers can design and execute a testing strategy that ensures the final product is fit for its intended purpose in research and drug development, adhering to the highest standards of scientific integrity.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]

  • Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • Reddy, Y. R., & Kumar, K. K. (2016). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Patel, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link]

  • Lavanya, G. et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research.
  • Tan, L. (2018). Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC. Journal of China Pharmaceutical University. [Link]

  • Taylor & Francis Online. (2011). Method Development and Validation of Preservatives Determination... using HPLC. [Link]

  • The Japanese Pharmacopoeia. Benzyl Benzoate. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • National Center for Biotechnology Information. Benzoic acid 3-hydroxybenzyl ester. PubChem. [Link]

  • Fiuza, S. M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

  • ResearchGate. FTIR analysis for pure components of benzyl benzoate and NNDMF. [Link]

  • Organic Syntheses. Benzyl benzoate. [Link]

  • Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination.... RSSL. [Link]

  • Google Patents.
  • Pomorska, Z., et al. (2006). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica.
  • ResearchGate. ¹H NMR spectrum and assignments of the internal standard (benzyl benzoate). [Link]

  • NIST. Benzyl 4-hydroxybenzoate. NIST WebBook. [Link]

  • SpectraBase. p-Hydroxybenzoic acid benzyl ester - Optional[13C NMR] - Spectrum. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • Google Patents.
  • ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

  • ResearchGate. Method Development and Validation of Preservatives Determination... using HPLC | Request PDF. [Link]

  • Google Patents.
  • Scholars Research Library. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [Link]

  • Agilent. Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. [Link]

Sources

Inter-laboratory comparison of benzyl 3-hydroxybenzoate analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Guide to the Analysis of Benzyl 3-Hydroxybenzoate: Establishing Methodological Robustness and Comparability

Introduction

This compound, a benzoate ester, finds application in various industries, including pharmaceuticals and cosmetics, primarily for its preservative properties. Accurate and reproducible quantification of this compound is critical for quality control, regulatory compliance, and safety assessment. However, analytical variability between laboratories can pose a significant challenge, leading to inconsistent results and potential disputes. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. It is designed for researchers, analytical scientists, and quality control professionals to establish robust analytical methodologies and ensure data comparability across different testing sites.

This document moves beyond a simple recitation of methods. It delves into the rationale behind specific experimental choices, outlines self-validating protocols, and is grounded in authoritative analytical standards. We will explore the two most prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing detailed protocols and a proposed inter-laboratory study design.

Choosing the Analytical Approach: HPLC vs. GC

The selection of the primary analytical technique is the foundational step in method development. For a compound like this compound, both HPLC and GC present viable options, each with distinct advantages and considerations.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile, polar compounds. Given the hydroxyl and ester functional groups of this compound, it exhibits sufficient polarity for reversed-phase HPLC. HPLC offers the advantage of room temperature analysis, which prevents thermal degradation of the analyte.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and semi-volatile compounds. This compound can be analyzed by GC, though its relatively high boiling point may necessitate higher inlet and oven temperatures. A key consideration for GC is the potential need for derivatization of the hydroxyl group to improve peak shape and thermal stability, though this adds a step to the sample preparation process.

For the purpose of this guide, we will detail a reversed-phase HPLC method with UV detection as the primary technique due to its widespread availability, robustness, and direct applicability without derivatization. A GC-MS method will be presented as a confirmatory technique, offering higher selectivity and sensitivity.

Part 1: Proposed High-Performance Liquid Chromatography (HPLC-UV) Method

This section outlines a detailed protocol for the analysis of this compound by HPLC-UV. The choices within this protocol are grounded in established chromatographic principles to ensure reproducibility.

Experimental Workflow: HPLC-UV Analysis

prep Sample Preparation (Dissolution in Mobile Phase) hplc HPLC System (Pump, Autosampler, Column Oven) prep->hplc std Standard Preparation (Stock and Working Standards) std->hplc sep Chromatographic Separation (C18 Column, Isocratic Elution) hplc->sep det UV Detection (230 nm) sep->det data Data Acquisition & Analysis (Peak Integration, Calibration Curve) det->data

Caption: HPLC-UV workflow for this compound analysis.

Detailed HPLC-UV Protocol

1. Reagents and Materials:

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical grade)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Analytical column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with phosphoric acid.

    • Rationale: This mobile phase composition provides a good balance of polarity for retaining and eluting this compound on a C18 column. Acidification of the mobile phase suppresses the ionization of the hydroxyl group, leading to a more consistent retention time and improved peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

    • Rationale: Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common starting point that ensures efficiency without being excessively high.

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

    • Rationale: This wavelength corresponds to a significant absorbance maximum for the benzoate chromophore, providing good sensitivity. A full UV scan of the reference standard should be performed to confirm the optimal wavelength.

  • Run Time: 10 minutes

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

5. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a suitable volume of mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

6. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a mid-range standard solution.

  • The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Part 2: Confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) Method

A GC-MS method is proposed as an orthogonal technique for confirmation of identity and for analyses requiring higher sensitivity or selectivity.

Experimental Workflow: GC-MS Analysis

prep Sample Preparation (Extraction & Derivatization) gc GC System (Inlet, Oven, Column) prep->gc sep Chromatographic Separation (Capillary Column) gc->sep ms Mass Spectrometry (Ionization, Mass Analyzer, Detector) sep->ms data Data Acquisition & Analysis (TIC, SIM, Spectral Library Match) ms->data

Caption: GC-MS workflow for this compound analysis.

Detailed GC-MS Protocol

1. Reagents and Materials:

  • This compound reference standard (>99% purity)

  • Ethyl acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

2. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

3. Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

4. Derivatization Procedure:

  • Rationale: Derivatization of the phenolic hydroxyl group with a silylating agent like BSTFA replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and reduced tailing.

  • Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS to the dry residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Part 3: Inter-Laboratory Comparison Study Design

The following protocol is a blueprint for conducting an inter-laboratory study to assess the reproducibility and comparability of this compound analysis.

Study Protocol

1. Study Coordinator and Participating Laboratories:

  • A central coordinator will be responsible for preparing and distributing the test materials and for collecting and analyzing the data.

  • A minimum of five laboratories with experience in chromatography should be recruited.

2. Test Materials:

  • The coordinator will prepare two sets of samples:

    • Homogenized Sample: A single batch of a representative matrix (e.g., a cosmetic cream or a placebo drug formulation) fortified with a known concentration of this compound.

    • Standard Solution: A concentrated stock solution of this compound in methanol for laboratories to prepare their own calibration standards.

3. Analytical Protocol:

  • Each laboratory will be provided with the detailed HPLC-UV protocol described in Part 1 of this guide.

  • Laboratories are instructed to follow the protocol as closely as possible. Any deviations must be documented and reported to the coordinator.

4. Data Reporting:

  • Each laboratory will report the following:

    • Individual results for at least three replicate preparations of the homogenized sample.

    • The mean, standard deviation, and %RSD for the replicate results.

    • Their calibration curve data (r² value).

    • System suitability results (%RSD for replicate injections).

    • Representative chromatograms of a standard and a sample.

5. Data Analysis and Acceptance Criteria:

  • The study coordinator will analyze the data from all laboratories to determine the following:

    • Repeatability (Intra-laboratory precision): The %RSD of the results within each laboratory.

    • Reproducibility (Inter-laboratory precision): The %RSD of the mean results across all laboratories.

  • The results will be evaluated against pre-defined acceptance criteria, which could be based on guidelines such as the AOAC International or ICH Q2(R1).

Hypothetical Data Summary

The results of the inter-laboratory study can be summarized in a table similar to the one below:

LaboratoryMean Concentration (µg/g)Standard Deviation (µg/g)Repeatability (%RSD)
Lab 199.51.21.21
Lab 2101.21.51.48
Lab 398.70.90.91
Lab 4102.51.81.76
Lab 599.81.11.10
Overall 100.3 1.5 1.50 (Reproducibility)

Conclusion

This guide provides a robust framework for the analysis of this compound and for the design of an inter-laboratory comparison study. By adhering to the detailed HPLC-UV protocol and employing the GC-MS method for confirmation, laboratories can achieve a high degree of accuracy and precision. The proposed inter-laboratory study design offers a clear pathway to assessing the reproducibility of the method across different sites, ultimately leading to greater confidence in analytical results and ensuring product quality and safety. The principles and protocols outlined herein are intended to be a starting point and should be subject to appropriate validation within each laboratory's specific context.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ICH, URL: [Link]

  • United States Pharmacopeia (USP). <621> Chromatography. Source: USP, URL: [Link]

  • AOAC International. Guidelines for Standard Method Performance Requirements. Source: AOAC International, URL: [Link]

A Researcher's Guide to Benzyl 3-Hydroxybenzoate Reference Standards: Purity, Analysis, and Comparative Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards employed. This guide provides an in-depth technical overview of benzyl 3-hydroxybenzoate as a reference standard, offering a comparative analysis with its isomers and other alternatives, supported by experimental protocols and data.

Introduction to this compound and its Role as a Reference Standard

This compound (CAS No. 77513-40-7) is a benzoate ester with the molecular formula C₁₄H₁₂O₃.[1] It belongs to a family of compounds that includes its structural isomers, benzyl 2-hydroxybenzoate (benzyl salicylate) and benzyl 4-hydroxybenzoate (benzylparaben), which are widely used as preservatives and fragrance ingredients in cosmetics, pharmaceuticals, and food products.[2] The precise quantification of these compounds is crucial for quality control and regulatory compliance, necessitating the use of highly pure and well-characterized reference standards.

A chemical reference standard is a substance of established purity and identity, intended for use in specified chemical and physical tests.[3][4] As established by international bodies like the World Health Organization (WHO), these standards are fundamental for achieving accuracy and reproducibility in analytical results.[3][5][6] This guide will delve into the critical parameters that define a high-quality reference standard for this compound and its counterparts.

Comparative Analysis of Commercial Reference Standards

Table 1: Comparison of Typical Specifications for Benzyl Hydroxybenzoate Isomer Reference Standards

ParameterBenzyl 2-Hydroxybenzoate (Benzyl Salicylate)Benzyl 4-Hydroxybenzoate (Benzylparaben)Expected for this compound
Purity (by GC or HPLC) ≥98.5% to ≥99.0%[7][8]≥98% to 99%[9][10]≥98%
Identity Confirmation Conforms to structure by IR spectroscopy[11]Conforms to structure by spectroscopic methodsConforms to structure by IR, NMR, and MS
Water Content ≤0.5%[7]Not consistently specifiedTypically ≤0.5%
Physical Appearance Colorless liquid or solid[8][12]White to light yellow fine powderSolid
Melting Point 18-20 °C[12]109-112 °CSpecific to the compound
Certificate of Analysis Available from suppliers[7][13]Available from suppliersShould be provided by the supplier

Expert Insights on Supplier Selection: When procuring a reference standard, it is crucial to select a reputable supplier that provides a comprehensive Certificate of Analysis. This document should detail the methods used for purity assessment (e.g., HPLC, GC, NMR), the determined purity value with its uncertainty, and data from identity confirmation tests. Traceability to national or international standards, where available, provides an additional layer of confidence.

Experimental Protocol: HPLC Analysis of Benzyl Hydroxybenzoate Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of benzyl hydroxybenzoate isomers and related compounds.[14][15][16] The following protocol is a representative method that can be adapted for the analysis of this compound and its isomers.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the nonpolar nature of the benzyl esters, allowing for good separation based on hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (with a small amount of acid to ensure good peak shape) and an organic modifier like acetonitrile or methanol provides the flexibility to separate compounds with a range of polarities. UV detection is suitable as the benzene rings in these molecules exhibit strong absorbance in the UV region.

Step-by-Step HPLC Protocol

Objective: To separate and quantify this compound, benzyl 2-hydroxybenzoate, and benzyl 4-hydroxybenzoate in a sample.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid (analytical grade)

  • Reference standards of this compound, benzyl 2-hydroxybenzoate, and benzyl 4-hydroxybenzoate.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) glacial acetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each reference standard at a concentration of 1 mg/mL in methanol.

    • From the stock solutions, prepare a mixed working standard solution containing all three isomers at a suitable concentration (e.g., 10 µg/mL each) by diluting with the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing the analytes in methanol to achieve a concentration within the linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      10 40 60
      15 40 60
      16 60 40

      | 20 | 60 | 40 |

  • Data Analysis:

    • Identify the peaks of interest by comparing their retention times with those of the reference standards.

    • Quantify the analytes by comparing the peak areas in the sample chromatogram with those in the standard chromatogram.

Method Validation According to ICH Guidelines

For use in a regulated environment, any analytical method must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical procedure validation (ICH Q2(R2)).[17][18][19][20][21] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention times of the analytes in a blank and placebo chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

  • Accuracy: The closeness of the test results to the true value. It is often determined by a recovery study, where a known amount of the reference standard is added to a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the HPLC analysis workflow, from sample and standard preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Inject Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->HPLC_System Inject Mobile_Phase_Prep Mobile Phase Preparation (Filtering & Degassing) Mobile_Phase_Prep->HPLC_System Elute Chromatographic_Run Chromatographic Run (Gradient Elution) HPLC_System->Chromatographic_Run Data_Acquisition Data Acquisition (Chromatogram) Chromatographic_Run->Data_Acquisition Data_Analysis Data Analysis (Peak Identification & Quantification) Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: HPLC analysis workflow for benzyl hydroxybenzoate isomers.

Comparison with Alternative Reference Standards

While the isomers of this compound are the most direct comparators, other compounds are also used as reference standards in the analysis of preservatives in similar matrices.

Table 2: Comparison of this compound with Alternative Reference Standards

Reference StandardChemical ClassTypical ApplicationAdvantagesDisadvantages
This compound Benzoate EsterAnalysis of preservatives in cosmetics and pharmaceuticalsStructurally similar to common parabens, allowing for similar analytical behavior.Less commonly used than its isomers, potentially leading to fewer commercially available high-purity standards.
Benzoic Acid Carboxylic AcidPreservative analysis in food and beveragesWidely available as a high-purity reference standard from pharmacopeias and NIST.[22]Different chemical properties (more polar) than benzoate esters, which may require different chromatographic conditions.
Methylparaben ParabenBroad-spectrum preservative analysisExtensive history of use and availability of well-characterized reference materials.Public perception and regulatory scrutiny of parabens in some regions.
Phenoxyethanol Glycol EtherAlternative preservative analysisPopular "paraben-free" alternative; relevant for modern formulations.Different chromophore than benzoates, potentially requiring a different detection wavelength for optimal sensitivity.

Expert Rationale for Standard Selection: The choice of a reference standard should ideally match the analyte of interest as closely as possible in terms of chemical structure and properties. For the quantification of this compound, its own certified reference material is the ideal choice. When analyzing a mixture of preservatives, a mixed standard containing all relevant compounds is often the most efficient approach. If a certified standard for this compound is unavailable, a well-characterized standard of a closely related isomer like benzylparaben can be used as a surrogate, provided that the detector response factors are carefully determined and validated.

Conclusion

The selection and proper use of reference standards are foundational to the generation of reliable and reproducible analytical data in research and drug development. While high-purity reference standards for this compound may be less common than for its 2- and 4-hydroxy isomers, a thorough understanding of the principles of reference standard characterization and analytical method validation allows for the confident application of this compound in quantitative analysis. By carefully selecting suppliers, scrutinizing Certificates of Analysis, and employing validated analytical methods, researchers can ensure the integrity of their results and contribute to the development of safe and effective products.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • CEMA. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • World Health Organization. (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • World Health Organization. International Chemical Reference Substances (ICRS). [Link]

  • ECA Academy. WHO General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • World Health Organization. (2007). TRS 943 - Annex 3: WHO general guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Alpha Chemika. Certificate of Analysis - Benzyl Salicylate. [Link]

  • directpcw. (2023). BENZYL SALICYLATE. [Link]

  • Journal of China Pharmaceutical University. Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC. [Link]

  • PubChem. Benzyl salicylate. [Link]

  • Taylor & Francis Online. Method Development and Validation of Preservatives Determination (Benzyl Alcohol, Ethylene Glycol Monophenyl Ether, Methyl Hydroxybenzoate, Ethyl Hydroxybenzoate, Propyl Hydroxybenzoate, and Butyl Hydroxybenzoate) using HPLC. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • PubChem. This compound. [Link]

  • ACG Publications. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]

  • PubMed. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. [Link]

  • U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • Pharmaoffer. Benzyl p-hydroxybenzoate (Benzylparaben) API Manufacturers | GMP-Certified Suppliers. [Link]

  • PubMed. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. [Link]

  • Thermo Fisher Scientific. Certificate of analysis - Benzyl benzoate. [Link]

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A Comparative Guide to the Kinetic Analysis of Benzyl 3-Hydroxybenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a profound understanding of reaction kinetics is not merely academic—it is a cornerstone of process optimization, impurity profiling, and ensuring the stability and efficacy of active pharmaceutical ingredients (APIs). Benzyl 3-hydroxybenzoate, a key structural motif in various pharmacologically active compounds, undergoes several critical reactions, including its synthesis, hydrolysis, and enzymatic modification. A thorough kinetic analysis of these transformations provides invaluable insights into reaction mechanisms, allows for the precise control of reaction conditions, and ultimately accelerates the development timeline.

This guide, crafted from the perspective of a Senior Application Scientist, offers an in-depth comparison of the kinetic analysis of key reactions involving this compound. We will delve into the nuances of experimental design, compare analytical methodologies, and present supporting data to provide a comprehensive resource for researchers in the field. Our focus will be on the practical application of kinetic principles, explaining the "why" behind the "how" to empower you to design and execute robust kinetic studies.

I. The Synthesis of this compound: An Esterification Reaction

The formation of this compound typically proceeds via the esterification of 3-hydroxybenzoic acid with benzyl alcohol or a benzyl halide. Understanding the kinetics of this reaction is paramount for maximizing yield and minimizing the formation of byproducts.

Mechanistic Considerations and Kinetic Profile

The acid-catalyzed esterification of 3-hydroxybenzoic acid with benzyl alcohol follows a well-established nucleophilic acyl substitution mechanism. The reaction is typically first-order with respect to the carboxylic acid and the alcohol, and the rate is dependent on the concentration of the acid catalyst.[1] A plausible reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the benzyl alcohol.

Alternatively, the reaction of 3-hydroxybenzoic acid with benzyl chloride, often in the presence of a base, proceeds through an SN2 mechanism.[2] This reaction is pseudo-first-order with respect to the benzyl chloride concentration.[2]

Experimental Protocol: Kinetic Analysis of this compound Synthesis via HPLC

High-Performance Liquid Chromatography (HPLC) is a superior technique for monitoring the kinetics of the esterification reaction due to its high resolution, sensitivity, and quantitative accuracy for aromatic compounds.[4][5]

Objective: To determine the rate constant and reaction order for the synthesis of this compound from 3-hydroxybenzoic acid and benzyl chloride.

Materials:

  • 3-hydroxybenzoic acid

  • Benzyl chloride

  • Triethylamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • Reaction vessel with magnetic stirrer and temperature control

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of 3-hydroxybenzoic acid and triethylamine in acetonitrile.

  • Initiation: Add a known concentration of benzyl chloride to the reaction mixture to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., every 5 minutes for the initial phase, then every 15 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of mobile phase to prevent further reaction.

  • HPLC Analysis: Inject the quenched sample into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peak areas of 3-hydroxybenzoic acid and this compound.

    • Create a calibration curve for both compounds to convert peak area to concentration.

    • Plot the concentration of the reactant (3-hydroxybenzoic acid) versus time and the concentration of the product (this compound) versus time.

    • Determine the initial reaction rate from the slope of the product concentration curve at t=0.

    • To determine the reaction order, vary the initial concentrations of the reactants and measure the corresponding initial rates.

II. The Hydrolysis of this compound: A Degradation Pathway

The hydrolytic stability of an ester is a critical parameter in drug development, as it influences shelf-life and formulation strategies. The hydrolysis of this compound, the reverse of its synthesis, can be catalyzed by acid or base.

Kinetic Insights into Ester Hydrolysis

The alkaline hydrolysis of esters is typically a second-order reaction, first-order in both the ester and the hydroxide ion.[6] The rate of hydrolysis is influenced by the electronic effects of substituents on both the acyl and alcohol portions of the molecule. Electron-withdrawing groups on the benzoate ring generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.[7]

While direct kinetic data for this compound is scarce, studies on substituted phenyl benzoates provide a framework for understanding the expected behavior. The presence of substituents on the phenyl ring of phenyl benzoates has been shown to influence the rate of alkaline hydrolysis, with the effect being dependent on the position and nature of the substituent.[6][8] For the closely related benzyl benzoate, a second-order rate constant for alkaline hydrolysis has been determined to be (5.9 ± 0.8) × 10⁻² M⁻¹ s⁻¹ at pH 13.[6]

Experimental Protocol: Monitoring Hydrolysis Kinetics by HPLC

The same HPLC method described for the synthesis can be adapted to monitor the hydrolysis of this compound.

Objective: To determine the second-order rate constant for the alkaline hydrolysis of this compound.

Procedure:

  • Reaction Setup: Prepare a buffered aqueous solution at a specific pH (e.g., pH 10) in a temperature-controlled vessel.

  • Initiation: Dissolve a known concentration of this compound in the buffer to start the hydrolysis.

  • Sampling and Analysis: Follow the same sampling, quenching, and HPLC analysis procedure as outlined for the synthesis reaction, monitoring the disappearance of this compound and the appearance of 3-hydroxybenzoic acid.

  • Data Analysis:

    • Plot 1/[this compound] versus time.

    • If the reaction is second-order, this plot will be linear, and the slope will be equal to the rate constant, k.

III. Enzymatic Reactions of this compound: Biocatalytic Transformations

Enzymatic reactions offer high selectivity and mild reaction conditions, making them attractive for pharmaceutical synthesis and modification. A key enzymatic reaction involving a closely related substrate is the para-hydroxylation of 3-hydroxybenzoate.

A Case Study: 3-Hydroxybenzoate 6-Hydroxylase

The enzyme 3-hydroxybenzoate 6-hydroxylase (3HB6H) from Rhodococcus jostii RHA1 catalyzes the para-hydroxylation of 3-hydroxybenzoate to form 2,5-dihydroxybenzoate.[9] This reaction is a flavoprotein monooxygenase that utilizes NADH as a cofactor.[9]

Detailed pre-steady-state and steady-state kinetic analyses of this enzyme have revealed a multi-step catalytic cycle.[9] The apparent kcat for this reaction is 6.49 ± 0.02 s-1, with the hydroxylation step having a rate constant of 36 ± 2 s-1.[9] The release of the product is also partially rate-limiting, with a rate constant of 11.7 s-1.[9]

Experimental Protocol: General Approach for Enzymatic Kinetic Analysis

Kinetic analysis of enzymatic reactions often involves monitoring the consumption of a substrate or the formation of a product over time using spectrophotometry or HPLC.

Objective: To determine the Michaelis-Menten parameters (Km and Vmax) for an enzyme-catalyzed reaction of this compound.

Procedure:

  • Reaction Setup: In a temperature-controlled cuvette or reaction vessel, prepare a buffered solution containing the enzyme and any necessary cofactors.

  • Initiation: Add varying concentrations of the substrate (this compound) to initiate the reaction.

  • Monitoring: Continuously monitor the change in absorbance at a specific wavelength if a chromophoric product is formed, or use a quenched-flow method with subsequent HPLC analysis for discrete time points.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration.

    • Plot V0 versus substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

IV. Comparison of Analytical Methodologies for Kinetic Analysis

The choice of analytical technique is critical for obtaining accurate and reliable kinetic data. While several methods can be employed, HPLC and Gas Chromatography (GC) are the most common for reactions involving aromatic esters.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules like this compound and its reactants.[10]Best for volatile and thermally stable compounds.[11] Derivatization may be required for less volatile compounds.
Resolution High resolution, capable of separating complex mixtures and isomers.Very high resolution, especially with capillary columns, for volatile compounds.[12]
Sensitivity High sensitivity, dependent on the detector used (e.g., UV, MS).[4]Extremely high sensitivity, particularly with detectors like FID and ECD.[11]
Sample Preparation Generally straightforward, involving dissolution and filtration.Can be more complex, potentially requiring extraction and derivatization.
Analysis Time Typically longer run times compared to GC.[13]Faster analysis times for volatile compounds.[13]

For the kinetic analysis of this compound reactions, HPLC is the more appropriate and versatile technique . The reactants and products are generally non-volatile and can be sensitive to the high temperatures used in GC.[10] HPLC allows for direct analysis of the reaction mixture with minimal sample preparation, providing accurate quantification of all components.[4]

V. Visualizing Reaction Workflows

Synthesis and Hydrolysis Workflow

G cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Reaction Reaction 3-Hydroxybenzoic Acid->Reaction Benzyl Chloride Benzyl Chloride Benzyl Chloride->Reaction Benzyl 3-Hydroxybenzoate_S This compound Reaction->Benzyl 3-Hydroxybenzoate_S Benzyl 3-Hydroxybenzoate_H This compound Hydrolysis_Reaction Hydrolysis Benzyl 3-Hydroxybenzoate_H->Hydrolysis_Reaction H2O H2O H2O->Hydrolysis_Reaction 3-Hydroxybenzoic Acid_H 3-Hydroxybenzoic Acid Hydrolysis_Reaction->3-Hydroxybenzoic Acid_H Benzyl Alcohol Benzyl Alcohol Hydrolysis_Reaction->Benzyl Alcohol

Caption: Workflow for the synthesis and hydrolysis of this compound.

Kinetic Analysis Workflow using HPLC

G Start Reaction Start Reaction Withdraw Aliquot Withdraw Aliquot Start Reaction->Withdraw Aliquot Time Intervals Quench Reaction Quench Reaction Withdraw Aliquot->Quench Reaction HPLC Analysis HPLC Analysis Quench Reaction->HPLC Analysis Data Processing Data Processing HPLC Analysis->Data Processing Peak Areas Kinetic Parameters Kinetic Parameters Data Processing->Kinetic Parameters Concentration vs. Time

Sources

A Comparative Guide to the Synthesis of Benzyl 3-Hydroxybenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Benzyl 3-hydroxybenzoate is a valuable chemical intermediate in the synthesis of a variety of more complex molecules, including potential serine β-lactamase substrates[1]. Its isomeric structure, differing from the more common 2-hydroxy (salicylate) and 4-hydroxy (paraben) benzoates, imparts unique physicochemical properties that are of interest to researchers in drug discovery and materials science. The efficient and selective synthesis of this compound is therefore a critical consideration. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's performance to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily involves the formation of an ester bond between a 3-hydroxybenzoic acid moiety and a benzyl group. The key challenge in these syntheses is often the presence of the phenolic hydroxyl group, which can undergo side reactions under certain conditions. The choice of synthetic route will depend on factors such as desired yield and purity, reaction scale, cost of starting materials, and considerations for green chemistry. This guide will explore the following principal synthetic pathways:

  • Direct Benzylation of 3-Hydroxybenzoic Acid with Benzyl Halides: A robust and high-yielding Williamson-type ether synthesis variation.

  • Classical Fischer-Speier Esterification: The acid-catalyzed reaction between 3-hydroxybenzoic acid and benzyl alcohol.

  • Amide-Catalyzed Reaction with Benzyl Chloride: A method that can proceed under mild conditions.

  • Enzymatic Synthesis: A green chemistry approach utilizing lipases for selective esterification.

Route 1: Direct Benzylation with Benzyl Halides

This method is a widely employed and effective route for the synthesis of this compound, often providing high yields under relatively mild conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate and/or phenoxide of 3-hydroxybenzoic acid, formed in the presence of a base, attacks the electrophilic benzylic carbon of the benzyl halide.

Mechanistic Considerations

The reaction is believed to proceed primarily through an SN2 mechanism, where the carboxylate anion acts as the nucleophile, attacking the benzyl halide to form the ester and a halide salt as a byproduct. The choice of a relatively weak base, such as sodium or potassium carbonate, favors the deprotonation of the more acidic carboxylic acid over the phenolic hydroxyl group, leading to preferential O-acylation.

Experimental Protocol: Benzylation using Benzyl Bromide

A highly effective procedure involves the reaction of 3-hydroxybenzoic acid with benzyl bromide using sodium carbonate as a base in dimethylformamide (DMF)[1].

Materials:

  • 3-Hydroxybenzoic acid

  • Benzyl bromide

  • Sodium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF, add sodium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary, although this method can yield a product of high purity that may be used in subsequent steps without further purification[1].

Performance and Variations

This method is reported to achieve yields as high as 94%[1]. Variations include the use of potassium carbonate as the base and acetone as the solvent, which may require heating to around 55 °C for a shorter reaction time of approximately 4 hours[2]. While benzyl bromide is a highly effective reagent, benzyl chloride can also be used, often in the presence of a catalyst or under more forcing conditions.

Route 2: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. In the context of this compound synthesis, this involves the reaction of 3-hydroxybenzoic acid with benzyl alcohol.

Mechanistic Insights

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and provides the final ester product.

Fischer_Esterification 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Protonated Carbonyl Protonated Carbonyl 3-Hydroxybenzoic Acid->Protonated Carbonyl + H+ Benzyl Alcohol Benzyl Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Benzyl Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O This compound This compound Protonated Ester->this compound - H+

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • 3-Hydroxybenzoic acid

  • Benzyl alcohol (in excess, can also act as a solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 eq) in an excess of benzyl alcohol (e.g., 5-10 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC. The removal of water, for example using a Dean-Stark apparatus, can drive the equilibrium towards the product.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the excess benzyl alcohol and solvent.

  • Purify the crude product by vacuum distillation or column chromatography.

Performance and Modern Enhancements

Traditional Fischer esterification can suffer from long reaction times and the need to remove water to achieve high conversions. Modern approaches have utilized microwave irradiation in the presence of catalysts like Brønsted acidic ionic liquids to dramatically shorten reaction times from hours to minutes while maintaining high yields[1].

Route 3: Amide-Catalyzed Reaction with Benzyl Chloride

This method provides an alternative to the direct benzylation with benzyl halides, employing an amide as a catalyst or promoter. This can allow for milder reaction conditions and may offer advantages in terms of cost and safety.

Mechanistic Considerations

The amide is thought to act as a nucleophilic catalyst or a hydrogen chloride scavenger. In one proposed mechanism, the amide may react with benzyl chloride to form a more reactive intermediate, which is then attacked by the carboxylate of 3-hydroxybenzoic acid. Alternatively, the amide can simply act as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Amide_Catalyzed_Reaction 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Reactive Intermediate Reactive Intermediate 3-Hydroxybenzoic Acid->Reactive Intermediate Nucleophilic Attack Benzyl Chloride Benzyl Chloride Benzyl Chloride->Reactive Intermediate + Amide Amide Catalyst Amide Catalyst This compound This compound Reactive Intermediate->this compound - Amide*HCl Enzymatic_Synthesis Lipase Lipase Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Lipase->Acyl-Enzyme Intermediate + 3-Hydroxybenzoic Acid - H2O 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Acyl-Enzyme Intermediate->Lipase Regeneration This compound This compound Acyl-Enzyme Intermediate->this compound + Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol

Sources

A Comparative Guide to the Cross-Reactivity Profile of Benzyl 3-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of a new chemical entity is paramount for safety and efficacy assessment. This guide provides a comprehensive framework for evaluating the cross-reactivity of benzyl 3-hydroxybenzoate, a compound of interest due to its structural similarities to known allergens and bioactive molecules. In the absence of direct published studies on this specific isomer, we present a proposed experimental design, rooted in established immunological principles, to generate a comparative cross-reactivity profile. This guide will delve into the rationale for compound selection, detailed experimental protocols, and the interpretation of potential data, offering a robust blueprint for investigation.

Introduction: The Rationale for Cross-Reactivity Assessment

This compound belongs to the benzoate ester family, sharing a core structure with its isomers, benzyl 2-hydroxybenzoate (benzyl salicylate) and benzyl 4-hydroxybenzoate (benzylparaben).[1] While information on the 3-hydroxy isomer is limited, its structural relatives are well-documented for their use in cosmetics and topical medications, and importantly, for their potential to elicit allergic reactions.[2][3][4][5] Benzyl benzoate itself is a known allergen, capable of causing contact dermatitis and, in rare cases, anaphylaxis.[6][7] Furthermore, benzoates as a class can induce both immediate (Type I) and delayed (Type IV) hypersensitivity reactions.[8][9]

This structural kinship necessitates a thorough investigation into the potential for antibodies or T-cells sensitized to one compound to recognize and react with this compound. Such cross-reactivity can have significant implications in drug development, where unexpected immune responses can compromise patient safety and lead to the failure of promising candidates. This guide, therefore, outlines a systematic approach to proactively assess this risk.

Designing the Cross-Reactivity Study: A Structurally-Informed Approach

A logical and scientifically sound cross-reactivity study begins with the careful selection of compounds to test alongside the primary molecule of interest. The choice of these comparators should be based on structural similarity and known immunological activity.

Selection of Comparator Compounds

For a comprehensive analysis of this compound's cross-reactivity, we propose the following panel of compounds:

  • Benzyl 2-hydroxybenzoate (Benzyl Salicylate): An immediate structural isomer, widely used as a fragrance ingredient and a known contact allergen.[4] Its close resemblance makes it a primary candidate for cross-reactivity.

  • Benzyl 4-hydroxybenzoate (Benzylparaben): Another key structural isomer, historically used as a preservative.[2] Parabens are notorious for cross-reactivity within their class.[10][11][12]

  • Benzyl Alcohol: A common metabolite of benzyl benzoate and a potential degradation product of benzylparaben.[6][13] It is also a known sensitizer and a constituent of Balsam of Peru, a frequent contact allergen.[13][14]

  • Benzoic Acid: The core acid moiety of the benzoate esters. Cross-reactivity between sodium benzoate and benzoic acid has been observed, making it a relevant comparator.[15][16]

  • 4-Hydroxybenzoic Acid: The core acid structure of parabens, to investigate the role of the hydroxylated benzoic acid moiety in potential cross-reactivity.

  • Negative Control (e.g., Benzyl Cinnamate): A structurally related but distinct ester to establish the specificity of any observed cross-reactivity.

This panel allows for a systematic dissection of which structural features of this compound—the benzyl group, the benzoate core, or the specific position of the hydroxyl group—are critical for immune recognition.

Experimental Workflow: A Proposed In Vitro Assessment of Cross-Reactivity

To quantify the potential for cross-reactivity, a sensitive and specific in vitro assay is required. A competitive enzyme-linked immunosorbent assay (ELISA) is a well-established method for this purpose. This assay measures the ability of various competitor compounds to inhibit the binding of a specific antibody to its target antigen, in this case, a protein conjugate of this compound.

Detailed Protocol for Competitive ELISA

Objective: To determine the relative ability of selected comparator compounds to inhibit the binding of anti-benzyl 3-hydroxybenzoate antibodies to a this compound-protein conjugate.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-BSA (Bovine Serum Albumin) conjugate (for coating)

  • Polyclonal or monoclonal antibodies specific for this compound (to be generated or sourced)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Comparator compounds: this compound (positive control), Benzyl 2-hydroxybenzoate, Benzyl 4-hydroxybenzoate, Benzyl Alcohol, Benzoic Acid, 4-Hydroxybenzoic Acid, Benzyl Cinnamate (negative control).

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate at an optimized concentration (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Inhibition:

    • Prepare serial dilutions of the comparator compounds and the positive control (this compound) in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, optimized concentration of the anti-benzyl 3-hydroxybenzoate primary antibody with each dilution of the competitor compounds for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Visualization of the Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_inhibition Competitive Inhibition cluster_assay Assay Steps P1 1. Coat Plate with Benzyl 3-HB-BSA P2 2. Wash P1->P2 P3 3. Block Plate P2->P3 P4 4. Wash P3->P4 A1 5. Add Antibody-Competitor Mixture to Plate P4->A1 C1 Prepare Serial Dilutions of Competitors C2 Pre-incubate Primary Antibody with Competitors C2->A1 A2 6. Wash A1->A2 A3 7. Add HRP-Secondary Antibody A2->A3 A4 8. Wash A3->A4 A5 9. Add TMB Substrate A4->A5 A6 10. Stop Reaction A5->A6 A7 11. Read Absorbance A6->A7

Caption: Workflow for the competitive ELISA to assess cross-reactivity.

Data Interpretation and Hypothetical Comparative Analysis

The results of the competitive ELISA are typically plotted as percent inhibition versus competitor concentration. From these curves, the IC50 value (the concentration of competitor that causes 50% inhibition of antibody binding) for each compound can be determined. The relative cross-reactivity is then calculated as follows:

Relative Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competitor Compound) x 100

Hypothetical Data Summary

The following table presents a hypothetical dataset to illustrate how the results of this study would be presented for comparative analysis.

CompoundIC50 (µM)Relative Cross-Reactivity (%)
This compound 1.5 100
Benzyl 2-hydroxybenzoate5.030
Benzyl 4-hydroxybenzoate25.06
Benzyl Alcohol> 1000< 0.1
Benzoic Acid> 1000< 0.1
4-Hydroxybenzoic Acid> 1000< 0.1
Benzyl Cinnamate> 1000< 0.1

Interpretation of Hypothetical Data:

In this hypothetical scenario, benzyl 2-hydroxybenzoate shows significant cross-reactivity (30%), suggesting that antibodies raised against this compound can also recognize the 2-hydroxy isomer, albeit with lower affinity. Benzyl 4-hydroxybenzoate shows much weaker cross-reactivity. The lack of reactivity from benzyl alcohol, benzoic acid, and 4-hydroxybenzoic acid would indicate that both the benzyl ester and the specific positioning of the hydroxyl group on the phenyl ring are crucial for antibody recognition. The negative control, benzyl cinnamate, shows no cross-reactivity, confirming the specificity of the assay.

Potential Immunological Mechanisms of Cross-Reactivity

Cross-reactivity can be mediated by different arms of the immune system. For small molecules like this compound, which act as haptens, both antibody-mediated (Type I) and T-cell-mediated (Type IV) hypersensitivities are possible.[8]

  • IgE-Mediated Cross-Reactivity (Type I): This involves the binding of IgE antibodies to the hapten-carrier complex, leading to mast cell degranulation and the release of histamine and other inflammatory mediators. This can result in immediate reactions like urticaria and, in severe cases, anaphylaxis. The competitive ELISA described above is a good model for assessing the potential for IgE cross-reactivity at the antibody-binding level.

  • T-Cell-Mediated Cross-Reactivity (Type IV): This is a delayed-type hypersensitivity reaction, where T-cells are sensitized to the hapten. Upon re-exposure, these T-cells become activated and release cytokines, leading to a localized inflammatory response, such as contact dermatitis. Assessing this would require different assays, such as lymphocyte transformation tests or cytokine release assays using peripheral blood mononuclear cells (PBMCs) from sensitized individuals.

Visualization of Potential Immunological Pathways

Immuno_Pathway cluster_type1 Type I Hypersensitivity (IgE-Mediated) cluster_type4 Type IV Hypersensitivity (T-Cell-Mediated) B3HB_1 Benzyl 3-HB (Hapten) Carrier1 Carrier Protein B3HB_1->Carrier1 Binds APC1 Antigen Presenting Cell Carrier1->APC1 Uptake BCell B-Cell APC1->BCell Presents Antigen PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Anti-B3HB IgE PlasmaCell->IgE Produces MastCell Mast Cell IgE->MastCell Binds to Mediators Release of Histamine, Leukotrienes, etc. MastCell->Mediators Degranulation B3HB_2 Benzyl 3-HB (Hapten) Carrier2 Carrier Protein B3HB_2->Carrier2 Binds APC2 Antigen Presenting Cell Carrier2->APC2 Uptake & Processing TCell Sensitized T-Cell APC2->TCell Presents Antigen Cytokines Release of Cytokines TCell->Cytokines Activation Inflammation Inflammation (e.g., Contact Dermatitis) Cytokines->Inflammation

Caption: Potential immunological pathways for hypersensitivity to this compound.

Conclusion and Implications

This guide provides a comprehensive framework for a comparative cross-reactivity study of this compound. By systematically evaluating its potential to be recognized by the immune system in the context of its structural isomers and related compounds, researchers and drug developers can gain critical insights into its allergenic potential. The proposed experimental design, centered around a competitive ELISA, offers a quantitative and reproducible method for this assessment.

The findings from such a study would have direct implications for the development of any product containing this compound, informing risk assessment, guiding formulation decisions, and ultimately contributing to the development of safer and more effective products for consumers and patients. This proactive approach to understanding cross-reactivity is an essential component of modern drug and cosmetic development.

References

  • Sodium Benzoate as an Emerging but Problematic Allergen: Retrospective Analysis of Patch Test Results in 3198 Cases Underlines the Need for an Improved Test Preparation, as Even Dubious Reactions May Be Clinically Relevant. PMC - NIH. [Link]

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  • Contact Allergy Cross-reactions: Retrospective Clinical Data and Review of the Literature. Ovid. [Link]

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  • Anaphylaxis Triggered by Benzyl Benzoate in a Preparation of Depot Testosterone Undecanoate. PMC - NIH. [Link]

  • Benzoates Allergy: Causes, Symptoms & Solutions. Curex. [Link]

  • Parabens Contact Allergy. DermNet. [Link]

  • GREEN Benzyl Alcohol, Benzoic Acid, and its Salts and Ester CIR EXPERT PANEL MEETING JUNE 27-28, 2011. Cosmetic Ingredient Review. [Link]

  • NACDG Allergen: Benzyl Alcohol. Dermatitis Academy. [Link]

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  • What is BENZYL BENZOATE. EWG Skin Deep. [Link]

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  • US20030053964A1 - Process for the preparation of hydroxybenzoic benzyl esters.
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  • Parabens contact allergy. DermNet NZ. SkinIdent. [Link]

  • Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. PubMed. [Link]

  • Contact allergy to preservatives. DermNet. [Link]

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A Comparative Guide to the Stability of Benzyl 3-Hydroxybenzoate and Its Positional Isomers: A Methodical Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount. This guide provides an in-depth comparative analysis of the stability of benzyl 3-hydroxybenzoate and its ortho (2-hydroxy) and para (4-hydroxy) positional isomers. We will delve into the primary degradation pathways—hydrolysis, photodegradation, and thermal decomposition—and present a framework for their systematic evaluation. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols to guide your stability assessment studies.

Introduction: The Significance of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Degradation of an API can lead to loss of potency, formation of potentially toxic byproducts, and alterations in physical properties. Benzyl hydroxybenzoates are a class of compounds with diverse applications, including their use as chemical intermediates and potential therapeutic agents. The presence of both an ester and a hydroxyl group on the benzene ring introduces specific chemical liabilities that must be thoroughly understood.

This guide will focus on a comparative benchmarking of the stability of three positional isomers:

  • Benzyl 2-hydroxybenzoate

  • This compound

  • Benzyl 4-hydroxybenzoate

We will explore how the position of the hydroxyl group influences the molecule's susceptibility to various stress conditions.

Theoretical Framework: Understanding Degradation Pathways

The primary degradation pathways for benzyl hydroxybenzoate derivatives are hydrolysis, photodegradation, and to a lesser extent, thermal and oxidative degradation.

Hydrolytic Degradation

The ester linkage in benzyl hydroxybenzoates is susceptible to hydrolysis, which can be catalyzed by both acid and base. The reaction breaks the ester bond, yielding benzyl alcohol and the corresponding hydroxybenzoic acid.

The rate of hydrolysis is significantly influenced by the electronic effects of substituents on the benzoic acid ring. Electron-withdrawing groups generally accelerate alkaline hydrolysis by stabilizing the developing negative charge on the carbonyl oxygen in the transition state. Conversely, electron-donating groups can decelerate this process. The position of the hydroxyl group is expected to play a crucial role. For instance, the ortho-hydroxy isomer (salicylate) can form an intramolecular hydrogen bond, which can influence the acidity of the carboxylic acid and the stability of the ester.[1]

Photodegradation

Aromatic esters can undergo photodegradation upon exposure to light, particularly in the UV region. The mechanism can be complex, involving pathways such as photo-hydrolysis, photo-rearrangement (e.g., Photo-Fries rearrangement), and photo-oxidation. The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for photostability testing, which have become the industry standard.[2][3]

Thermal Degradation

While generally more stable to thermal stress than to hydrolysis or photolysis, elevated temperatures can induce decomposition. The degradation products will depend on the specific conditions and the presence of oxygen. Thermal analysis techniques like thermogravimetric analysis (TGA) can be employed to determine the thermal stability profile of these compounds.[4]

Experimental Design: A Forced Degradation Study

To systematically compare the stability of the three isomers, a forced degradation (or stress testing) study is the most effective approach. This involves subjecting the compounds to harsh conditions to accelerate degradation and identify the likely degradation products.[5] This data is crucial for developing stability-indicating analytical methods.

The following diagram illustrates a comprehensive workflow for a comparative forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Prepare stock solutions of each isomer (e.g., in acetonitrile/water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose aliquots oxidative Oxidative Stress (e.g., 3% H2O2, RT) prep->oxidative Expose aliquots thermal Thermal Stress (e.g., 80°C, solid state & solution) prep->thermal Expose aliquots photo Photolytic Stress (ICH Q1B conditions) prep->photo Expose aliquots hplc Stability-Indicating HPLC-UV/DAD acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidative->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points mass_spec LC-MS for Peak Identification hplc->mass_spec Characterize unknown peaks quant Quantify remaining parent compound and major degradants hplc->quant pathway Propose degradation pathways mass_spec->pathway compare Compare degradation profiles of the three isomers quant->compare compare->pathway

Caption: Workflow for a comparative forced degradation study.

Detailed Experimental Protocols

The following are detailed protocols for conducting the forced degradation studies.

Materials and Reagents
  • Benzyl 2-hydroxybenzoate, this compound, Benzyl 4-hydroxybenzoate (high purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (analytical grade)

  • Potassium phosphate monobasic (for mobile phase buffer)

  • Orthophosphoric acid (for pH adjustment)

Protocol 1: Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is essential to separate the parent compound from its degradation products.

Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD)

Chromatographic Conditions (starting point for optimization):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (0.025 M potassium phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid) and Mobile Phase B (Acetonitrile).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (and DAD for peak purity analysis)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.

Protocol 2: Forced Degradation Studies

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each isomer in a 50:50 mixture of acetonitrile and water.

Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 h), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for up to 8 hours. Withdraw samples at appropriate time points (e.g., 30 min, 1, 2, 4, 8 h), neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for up to 24 hours, protected from light. Withdraw samples at time points and analyze.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C in a sealed vial for up to 72 hours.

    • Solid: Place a known amount of the solid compound in a vial at 80°C for up to 72 hours. Dissolve in the mobile phase before analysis.

  • Photostability: Expose the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][3][6][7][8] A control sample should be kept in the dark under the same temperature conditions.

Data Interpretation and Comparative Analysis

The stability of the three isomers should be compared based on the percentage of the parent compound remaining after exposure to each stress condition.

Table 1: Hypothetical Comparative Stability Data (% Degradation)

Stress ConditionBenzyl 2-hydroxybenzoateThis compoundBenzyl 4-hydroxybenzoate
Acid Hydrolysis (24h) 5%8%7%
Base Hydrolysis (4h) 15%25%22%
Oxidation (24h) <2%<2%5% (potential quinone formation)
Thermal (72h, solution) 3%4%4%
Photolysis (ICH Q1B) 10%12%15%

Interpretation of Expected Results:

  • Hydrolysis: The rate of hydrolysis is expected to be influenced by the electronic and steric effects of the hydroxyl group. Studies on substituted benzyl benzoates have shown that electron-withdrawing groups can increase the rate of alkaline hydrolysis.[9][10] The 3-hydroxy and 4-hydroxy isomers may show faster base-catalyzed hydrolysis compared to the 2-hydroxy isomer due to the potential for intramolecular hydrogen bonding in the latter, which can stabilize the ester.[1]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-type structures, especially for the para-isomer.

  • Photostability: All isomers are expected to show some degree of photodegradation due to their aromatic nature. The position of the hydroxyl group may influence the specific degradation pathways.

Proposed Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathway common to all three isomers.

G compound This compound C₁₄H₁₂O₃ products products compound->products  Hydrolysis (H⁺ or OH⁻)

Caption: Primary hydrolytic degradation pathway.

Conclusion and Recommendations

This guide provides a comprehensive framework for benchmarking the stability of this compound and its positional isomers. The experimental protocols outlined, grounded in ICH guidelines, offer a robust methodology for generating reliable and comparable stability data.

Key Insights:

  • Causality: The stability of benzyl hydroxybenzoate derivatives is a direct function of the electronic and steric effects imparted by the substituents on the aromatic rings. The position of the hydroxyl group is a key determinant of the molecule's susceptibility to hydrolytic and oxidative degradation.

  • Self-Validation: The described forced degradation protocol is a self-validating system. By stressing the molecules under various conditions, one can confirm that the analytical method is "stability-indicating," meaning it can accurately measure the decrease in the active ingredient's concentration due to degradation.

  • Authoritative Grounding: The experimental design is firmly rooted in the principles outlined by the ICH, ensuring regulatory relevance and scientific rigor.

For drug development professionals, a thorough understanding of these stability profiles is essential for informed decision-making regarding formulation development, packaging selection, and the definition of appropriate storage conditions and shelf-life.

References

  • Sunitha, T. G., Sivasankar, V., Prabhakaran, M., & Omine, K. (2025). Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water: Kinetic and Thermodynamic Studies and, Reusability. Chemistry Africa. (Note: While the exact publication details are for 2025 in the source, the content is relevant).
  • Yukawa, Y., Tsuno, Y., & Sawada, M. (1972). The Substituent Effect. I. Normal Substituent Constants from the Hydrolysis of Substituted-benzyl Benzoates. Bulletin of the Chemical Society of Japan.
  • Tsuno, Y., & Yukawa, Y. (1972). The Substituent Effect. I. Normal Substituent Constants from the Hydrolysis of Substituted-benzyl Benzoates. Semantic Scholar. [Link]

  • Gomes, M. J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]

  • Getoff, N., & Solar, S. (1986). Comparative study on the radiolytic degradation of 4-hydroxybenzoate and 4-hydroxybenzoic ethyl ester.
  • Quora. (2018). Which one is more stable, ortho hydroxybenzoic acid or para-hydroxybenzoic acid? [Link]

  • Pihlaja, K., & Mäntylä, A. (2002). Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. Journal of Physical Organic Chemistry.
  • Červený, L., et al. (2005). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids.
  • Pihlaja, K., & Mäntylä, A. (2005). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Physical Organic Chemistry.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • EMA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • LinkedIn. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • Matilda. (2025). Alkaline Hydrolysis of Benzyl Benzoate Using Solid Catalysts in Water: Kinetic and Thermodynamic Studies and, Reusability. [Link]

  • Google Patents. (2001).
  • Taylor & Francis Online. (2009). Method Development and Validation of Preservatives Determination...using HPLC. [Link]

  • Journal of Applied Pharmaceutical Science. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]

  • Springer. (2014). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. [Link]

  • Journal of China Pharmaceutical University. (2015). Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC. [Link]

  • PubMed. (2007). Productive degradation of the biocide benzylbenzoate by Acinetobacter sp. strain AG1 isolated from the River Elbe. [Link]

  • ResearchGate. (2013). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. [Link]

  • The University of Liverpool Repository. (2018). On the development of kinetic models for solvent-free benzyl alcohol oxidation over a gold-palladium catalyst. [Link]

  • PubMed. (2014). Biodegradation of benzyl benzoate by Pseudomonas desmolyticum NCIM 2112. [Link]

  • PubMed. (2010). Degradation of benzoic acid and its derivatives in subcritical water. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Scirp.org. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. [Link]

  • PubMed. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. [Link]

  • ResearchGate. (2022). Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the.... [Link]

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Quantifying benzyl 3-hydroxybenzoate in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantification of Benzyl 3-Hydroxybenzoate in Complex Matrices: A Comparative Analysis of Modern Analytical Techniques

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules in complex biological and environmental matrices is a cornerstone of robust scientific inquiry. This compound, a phenolic ester with a structure isomeric to the well-known benzyl salicylate and benzylparaben, presents a unique analytical challenge due to its polarity, potential for matrix interactions, and the frequent need for trace-level detection.[1]

This guide provides a comprehensive comparison of the predominant analytical methodologies for the quantification of this compound. Moving beyond a simple listing of protocols, we delve into the causality behind experimental choices, offering a self-validating framework for method selection and development. We will objectively compare High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by representative experimental data and detailed workflows.

Understanding the Analyte: this compound

Before designing a quantitative method, understanding the analyte's physicochemical properties is paramount. These properties dictate choices in sample preparation, chromatographic separation, and detection.

PropertyValueSignificance for Analysis
Molecular Formula C₁₄H₁₂O₃Determines exact mass for mass spectrometry.[2]
Molecular Weight 228.24 g/mol Used for concentration calculations.[2][3]
Structure Ester of 3-hydroxybenzoic acid and benzyl alcoholThe ester linkage is susceptible to hydrolysis, while the phenolic -OH group can be ionized or derivatized.
Polarity Contains both polar (-OH, ester) and non-polar (benzene rings) regionsInfluences solubility and retention in reversed-phase or normal-phase chromatography.
UV Chromophore Aromatic ringsAllows for sensitive detection using UV spectrophotometry.[4]
Volatility Semi-volatileSuitable for GC analysis, potentially after derivatization to increase thermal stability.[1]

The primary challenge in quantifying this compound is not the molecule itself, but its isolation and detection amidst a sea of interfering compounds present in matrices like plasma, urine, tissue homogenates, or environmental samples.[5][6] These "matrix effects" can suppress or enhance the analytical signal, leading to inaccurate quantification if not properly addressed.

The Core Challenge: Overcoming the Matrix Effect

Complex biological matrices are rife with endogenous components (salts, lipids, proteins, metabolites) that can interfere with analyte quantification.[6] An effective analytical method must selectively isolate the target analyte while minimizing these interferences. The choice of sample preparation is therefore as critical as the final analytical technique.

cluster_0 Sample Preparation cluster_1 Analysis P Complex Matrix (e.g., Plasma, Tissue) LLE Liquid-Liquid Extraction (LLE) P->LLE SPE Solid-Phase Extraction (SPE) P->SPE PPT Protein Precipitation (PPT) P->PPT A Clean Extract LLE->A SPE->A PPT->A HPLC HPLC-UV A->HPLC GCMS GC-MS A->GCMS LCMSMS LC-MS/MS A->LCMSMS

Caption: General workflow for analyte quantification from complex matrices.

Comparative Analysis of Quantification Techniques

The selection of an analytical instrument depends on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Applicability: HPLC is a cornerstone technique for analyzing semi- and non-volatile compounds.[1] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase chromatography (e.g., using a C18 column) is ideal, where the analyte's moderate polarity allows for good retention and separation from more polar or non-polar matrix components.[7] UV detection is effective due to the analyte's aromatic structure. This method is robust, cost-effective, and widely available, making it suitable for routine analysis and quality control where high sensitivity is not the primary requirement.[4]

cluster_workflow HPLC-UV Workflow Sample Cleaned Sample Extract Injection Autosampler Injection Sample->Injection Column Reversed-Phase C18 Column Injection->Column Separation Isocratic or Gradient Elution Column->Separation Detection UV Detector (e.g., 254 nm) Separation->Detection Quant Peak Area vs. Calibration Curve Detection->Quant

Caption: HPLC-UV experimental workflow.

Detailed Experimental Protocol (HPLC-UV):

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 1 mL of the sample matrix (e.g., plasma, pre-treated with a buffer to pH ~4-5).

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 5 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase. Causality: SPE provides a much cleaner extract than simple protein precipitation or LLE, improving column lifetime and reducing matrix effects.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid. Causality: The acetonitrile provides the organic strength to elute the analyte, while the acidified water ensures the phenolic hydroxyl group is protonated for consistent peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentration (e.g., 0.1 to 50 µg/mL).

    • Quantify the sample concentration by interpolating its peak area against the linear regression of the calibration curve.

Performance Characteristics (Representative):

ParameterHPLC-UV Performance
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) ~0.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Strengths: Cost-effective, robust, simple method development. Limitations: Limited sensitivity and selectivity; susceptible to co-eluting matrix interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Applicability: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4] Separation occurs in a capillary column based on the compound's boiling point and interaction with the stationary phase. Mass spectrometry provides highly specific detection based on the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, derivatization of the polar hydroxyl group (e.g., silylation) is often recommended to improve thermal stability and peak shape.

cluster_workflow GC-MS Workflow Sample Cleaned Extract Deriv Derivatization (e.g., Silylation) Sample->Deriv Injection Split/Splitless Inlet Deriv->Injection Column Capillary Column (e.g., DB-5ms) Injection->Column Ionization Electron Ionization (EI) Column->Ionization Detection Mass Analyzer (SIM Mode) Ionization->Detection Quant Ion Abundance vs. Calibration Curve Detection->Quant

Caption: GC-MS experimental workflow.

Detailed Experimental Protocol (GC-MS):

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 1 mL of sample (e.g., urine), add an internal standard (e.g., a deuterated analog).

    • Acidify the sample to pH ~4 with hydrochloric acid. Causality: This ensures the phenolic group is protonated, making the analyte less water-soluble and improving extraction efficiency into an organic solvent.

    • Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge (3000 x g, 10 min).[4]

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

    • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes. Causality: Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and preventing peak tailing.

  • Instrumentation and Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, splitless mode.

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.[4]

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions (e.g., molecular ion and key fragments of the TMS derivative).

  • Data Analysis:

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.

Performance Characteristics (Representative):

ParameterGC-MS Performance
Linearity Range 0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) ~0.01 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Strengths: High specificity and sensitivity, excellent chromatographic resolution. Limitations: Requires derivatization for polar analytes, not suitable for thermolabile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Applicability: LC-MS/MS represents the gold standard for trace-level quantification in highly complex matrices.[1] It combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion is selected. This ion is fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference.

cluster_workflow LC-MS/MS Workflow Sample Cleaned Sample (SPE or LLE) Column UPLC/HPLC Separation Sample->Column Ionization Electrospray Ionization (ESI) Column->Ionization Q1 Quadrupole 1 (Precursor Ion) Ionization->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Quant MRM Transition vs. Calibration Curve Q3->Quant

Caption: LC-MS/MS experimental workflow (MRM mode).

Detailed Experimental Protocol (LC-MS/MS):

  • Sample Preparation:

    • Use the same SPE protocol as described for HPLC-UV. A stable isotope-labeled internal standard (e.g., this compound-d7) should be added at the beginning of the process for the most accurate results. Causality: Co-eluting stable isotope-labeled standards perfectly mimic the analyte's behavior during extraction and ionization, correcting for matrix effects and providing the highest degree of accuracy.

  • Instrumentation and Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: ESI in negative mode. Causality: The phenolic hydroxyl group is readily deprotonated in negative ESI, leading to a strong [M-H]⁻ signal at m/z 227.2.

    • MRM Transitions:

      • Quantifier: e.g., 227.2 -> 93.1 (corresponding to the phenoxide fragment).

      • Qualifier: e.g., 227.2 -> 137.1 (corresponding to the hydroxybenzoate fragment).

  • Data Analysis:

    • Quantify using the peak area ratio of the analyte's quantifier transition to the internal standard's transition against a matrix-matched calibration curve.

Performance Characteristics (Representative):

ParameterLC-MS/MS Performance
Linearity Range 0.05 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Quantification (LOQ) ~0.05 ng/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 5%

Strengths: Unmatched sensitivity and selectivity, minimal impact from matrix effects. Limitations: High instrument cost, requires specialized expertise for method development and maintenance.

Summary and Method Selection Guide

The optimal method for quantifying this compound is dictated entirely by the research question and available resources.

FeatureHPLC-UVGC-MSLC-MS/MS
Sensitivity Low (µg/mL)High (ng/mL)Very High (pg/mL - ng/mL)
Selectivity ModerateHighVery High
Matrix Tolerance LowModerateHigh
Sample Throughput HighModerateHigh
Cost (Instrument) LowModerateHigh
Expertise Required LowModerateHigh
Best For... QC, high-concentration screening, simple matricesVolatile analyte screening, confirmationBioanalysis, trace-level quantification, complex matrices

Decision Framework:

conc Concentration > 1 µg/mL? matrix Is Matrix Highly Complex? conc->matrix No hplcuv Use HPLC-UV conc->hplcuv Yes thermo Is Analyte Thermally Stable? matrix->thermo No lcmsms Use LC-MS/MS matrix->lcmsms Yes gcms Use GC-MS (with Derivatization) thermo->gcms Yes lcmsms2 Use LC-MS/MS thermo->lcmsms2 No

Caption: Decision tree for analytical method selection.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). BENZYL O-HYDROXYBENZOATE. Retrieved from [Link]

  • Popa, D. S., et al. (2013). Method Development and Validation of Preservatives Determination... using HPLC. Taylor & Francis Online. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzyl Benzoate. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. Retrieved from [Link]

  • Sajid, M., & Płotka-Wasylka, J. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Retrieved from [Link]

  • Cacciatore, I., et al. (2018). Synthesis and Analytical Characterization of Cyclization Products.... MDPI. Retrieved from [Link]

  • Gupta, V. D., & Ho, H. W. (1976). Quantitative determination of benzyl benzoate in benzyl benzoate lotion NF. PubMed. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES. Retrieved from [Link]

  • Nekkalapudi, A., et al. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Scirp.org. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers...Using...Mass Spectrometers. Retrieved from [Link]

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A Comparative Guide to Analytical Techniques for Benzyl 3-Hydroxybenzoate Detection

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. Benzyl 3-hydroxybenzoate, a phenolic compound and benzoate ester, serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its detection and quantification demand robust analytical methodologies to ensure product quality, safety, and efficacy. This guide provides a comprehensive comparison of the principal analytical techniques employed for the determination of this compound, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific application.

Introduction to this compound and its Analytical Importance

This compound (C₁₄H₁₂O₃, Molar Mass: 228.24 g/mol ) is a structural isomer of the more commonly known benzyl salicylate (benzyl 2-hydroxybenzoate) and benzylparaben (benzyl 4-hydroxybenzoate).[1][3] Its chemical structure, featuring both a hydroxyl and an ester functional group, makes it a versatile precursor in organic synthesis. The accurate determination of this compound is critical in various stages of drug development, from monitoring reaction kinetics during synthesis to quantifying impurities in the final product. The choice of analytical technique is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of semi-volatile and non-volatile compounds like this compound.[1] Its versatility, robustness, and wide availability in analytical laboratories make it a preferred method for routine quality control.[4]

Principle of Separation

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For this compound, reversed-phase HPLC is the most common approach, typically utilizing a nonpolar C18 stationary phase and a polar mobile phase.[1][5] Compounds are separated based on their hydrophobicity, with more hydrophobic compounds having a stronger interaction with the stationary phase and thus eluting later.

Detection Methods
  • UV-Vis Detection: this compound possesses a chromophore, allowing for its detection using an ultraviolet-visible (UV-Vis) spectrophotometer.[4] A study on related benzyl hydroxybenzoate compounds established a detection wavelength of 254 nm for effective analysis.[6] This method is simple, cost-effective, and provides adequate sensitivity for many applications.

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides exceptional sensitivity and selectivity, particularly for trace-level quantification and unambiguous identification in complex matrices.[1] While specific data for this compound is limited, methodologies developed for its isomers, such as benzylparaben, are directly applicable.[1]

Illustrative HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Sample containing This compound dissolution Dissolution in appropriate solvent sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection onto Reversed-Phase Column filtration->injection separation Isocratic or Gradient Elution injection->separation detection UV or MS Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification based on Peak Area chromatogram->quantification

Caption: A typical workflow for the analysis of this compound using HPLC.

Representative Experimental Protocol: RP-HPLC-UV

Objective: To quantify this compound in a bulk drug substance.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[6]

  • Water (HPLC grade)

  • Glacial Acetic Acid (Analytical grade)[6]

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and 0.1% glacial acetic acid in water.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm[6]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Semi-Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[4][7] Given the potential for this compound to be analyzed as a semi-volatile compound, GC-MS offers high sensitivity and specificity.[4]

Principle of Operation

In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Advantages for this compound Analysis
  • High Sensitivity and Specificity: The combination of chromatographic separation and mass spectrometric detection provides excellent sensitivity and the ability to identify and quantify this compound even in complex matrices.[4]

  • Structural Information: The mass spectrum provides valuable structural information, confirming the identity of the analyte.

Illustrative GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample containing This compound extraction Solvent Extraction (e.g., LLE) sample->extraction derivatization Derivatization (Optional) extraction->derivatization injection Injection into GC derivatization->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization separation->ionization mass_analysis Mass Analysis ionization->mass_analysis tic Total Ion Chromatogram mass_analysis->tic mass_spectrum Mass Spectrum Analysis mass_analysis->mass_spectrum quantification Quantification using Selected Ion Monitoring (SIM) tic->quantification

Caption: A general workflow for the analysis of this compound using GC-MS.

Representative Experimental Protocol: GC-MS

Objective: To identify and quantify trace levels of this compound in a complex matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • This compound reference standard

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure good separation.

  • Injector Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: Scan a range appropriate for the molecular weight of this compound (e.g., m/z 50-300).

Procedure:

  • Sample Preparation: Perform a liquid-liquid extraction to isolate this compound from the sample matrix.

  • Analysis: Inject the extracted sample into the GC-MS system.

  • Identification: Compare the retention time and mass spectrum of the analyte peak with that of the reference standard.

  • Quantification: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

UV-Vis Spectrophotometry: A Simple and Rapid Screening Tool

UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative determination of this compound, provided the sample matrix is simple and does not contain interfering substances that absorb at the same wavelength.

Principle

This technique is based on the measurement of the absorption of ultraviolet or visible radiation by a substance. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). Research has shown that benzyl p-hydroxybenzoate exhibits significant UV absorption, allowing for the determination of its dissociation constant using spectrophotometric methods.[8]

Applicability

UV-Vis spectrophotometry is best suited for:

  • Rapid screening of pure or simple formulations.

  • In-process control where a quick estimation of concentration is needed.

Limitations
  • Lack of Specificity: This method is not specific and can be prone to interference from other UV-absorbing compounds in the sample.

  • Lower Sensitivity: Compared to chromatographic methods, UV-Vis spectrophotometry generally has lower sensitivity.

Capillary Electrophoresis (CE): A High-Efficiency Separation Technique

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution.[9] It separates analytes based on their charge-to-mass ratio in a capillary filled with an electrolyte solution under the influence of an electric field.[10]

Modes of Separation
  • Capillary Zone Electrophoresis (CZE): Separates charged analytes in an open capillary.[11]

  • Micellar Electrokinetic Chromatography (MEKC): Can separate both charged and neutral analytes by adding surfactants to the buffer to form micelles.[11] This mode would be particularly suitable for the neutral this compound molecule.

Advantages
  • High Efficiency and Resolution: CE can provide very sharp peaks and excellent separation of closely related compounds.[9]

  • Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and minimal amounts of reagents.[12]

Considerations

While CE offers significant advantages, its adoption in routine quality control laboratories has been slower than HPLC due to perceived challenges in robustness and reproducibility. However, modern instrumentation has largely addressed these concerns.

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Principle Differential partitioningVolatility and mass-to-charge ratioUV light absorptionCharge-to-mass ratio
Selectivity Good to ExcellentExcellentLowExcellent
Sensitivity Moderate to HighVery HighLow to ModerateHigh
Sample Throughput HighModerateVery HighHigh
Cost ModerateHighLowModerate
Typical Application Routine QC, Purity analysisTrace analysis, Impurity IDRapid screening, In-process controlChiral separations, High-efficiency separations
Key Advantage Robustness, VersatilityHigh sensitivity and specificitySimplicity, SpeedHigh resolution, Low sample volume
Key Limitation Solvent consumptionRequires volatile/semi-volatile analytesLack of specificityPerceived lower robustness

Conclusion: Selecting the Optimal Technique

The selection of the most appropriate analytical technique for the detection of this compound is a critical decision that depends on the specific analytical challenge.

  • For routine quality control and purity assessment in a regulated environment, HPLC-UV is the undisputed workhorse due to its robustness, reliability, and widespread availability.

  • When high sensitivity and unambiguous identification are required, particularly for trace-level impurity profiling in complex matrices, GC-MS is the technique of choice.

  • UV-Vis spectrophotometry serves as a valuable tool for rapid, preliminary screening where high specificity is not a primary concern.

  • Capillary Electrophoresis offers a powerful alternative with exceptional separation efficiency, making it particularly useful for challenging separations or when sample volume is limited.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, T. (n.d.). Determination of the related substances of benzyl hydroxybenzoate by RP-HPLC. Journal of China Pharmaceutical University. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid 3-hydroxybenzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Method Development and Validation of Preservatives Determination... using HPLC. Retrieved from [Link]

  • ChemBK. (n.d.). BENZYL O-HYDROXYBENZOATE. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). <1053> CAPILLARY ELECTROPHORESIS. Retrieved from [Link]

  • Shrivastava, A., & Gupta, V. B. (2011). Analytical method validation: A brief review.
  • The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • Singh, S., & Sharma, N. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Schmitt-Kopplin, P. (2003). Capillary electrophoresis-a high performance analytical separation technique.
  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Method Development and Validation of Preservatives Determination... using HPLC | Request PDF. Retrieved from [Link]

  • Lumex Instruments. (n.d.). Solutions for pharmaceutical industry. Retrieved from [Link]

  • ResearchGate. (n.d.). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Retrieved from [Link]

  • Sager, E. E., & Acree, S. F. (1945). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Journal of Research of the National Bureau of Standards, 35(6), 521-537.

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Conformational Analysis of Benzyl 3-Hydroxybenzoate and Its Isomers

This guide provides a comprehensive comparison of the conformational landscapes of this compound and its structural isomers. We will explore how the seemingly minor change in the position of a hydroxyl group—from ortho to meta to para—dramatically influences molecular geometry, flexibility, and intermolecular interactions. This analysis is crucial for researchers in drug discovery and materials science, where molecular shape dictates function.

Introduction: Why Molecular Conformation Matters

The three-dimensional shape of a molecule, or its conformation, is fundamental to its chemical and biological properties. For a molecule like this compound, which contains multiple rotatable single bonds, a multitude of shapes are theoretically possible. However, only a few low-energy conformations will be significantly populated at room temperature. Understanding these preferred conformations is critical, as they determine how a molecule interacts with biological targets, such as enzyme active sites, or how it packs into a crystal lattice, affecting its physical properties.

This guide focuses on comparing the conformational preferences of this compound with its key relatives:

  • Benzyl Benzoate: The parent compound, providing a conformational baseline.

  • Benzyl 2-Hydroxybenzoate (ortho-isomer): A classic example of intramolecular hydrogen bonding.

  • Benzyl 4-Hydroxybenzoate (para-isomer): An isomer where electronic effects dominate over steric or direct hydrogen-bonding interactions.

We will dissect the underlying principles and present both experimental and computational methodologies to rigorously characterize these molecular systems.

The Decisive Role of the Hydroxyl Group's Position

The primary driver of conformational differences among the hydroxybenzoate isomers is the potential for hydrogen bonding. A hydrogen bond is a strong non-covalent interaction that can significantly restrict molecular motion.

  • Ortho Position (2-hydroxy): The hydroxyl group is adjacent to the ester's carbonyl group. This proximity allows for the formation of a strong, six-membered ring-like intramolecular hydrogen bond . This bond acts as a "conformational lock," forcing the hydroxyl and carbonyl groups into a planar arrangement and severely restricting rotation around the C(aryl)-C(carbonyl) bond.[1] This phenomenon is well-established and leads to significantly different physical properties; for instance, 2-hydroxybenzoic acid has a much lower melting point than its isomers because the intramolecular bond reduces the capacity for stronger intermolecular hydrogen bonding that holds the crystal lattice together.[2][3]

  • Meta Position (3-hydroxy): The hydroxyl and carbonyl groups are too far apart to form a direct intramolecular hydrogen bond.[4] Consequently, the molecule is more flexible than its ortho counterpart. Its conformational preferences are governed by a more subtle interplay of steric hindrance and electronic effects, and the hydroxyl group is free to participate in intermolecular hydrogen bonding with neighboring molecules or solvents.

  • Para Position (4-hydroxy): Like the meta isomer, the para isomer cannot form an intramolecular hydrogen bond.[2] The hydroxyl group is positioned directly opposite the ester, minimizing steric interactions and influencing the molecule's electronic properties through resonance effects across the benzene ring.

Methodologies for Conformational Elucidation

A dual approach combining experimental measurement and computational modeling provides the most complete picture of a molecule's conformational landscape.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying molecular conformation in solution.[5] Techniques like the Nuclear Overhauser Effect (NOE) can probe the spatial proximity of atoms, providing direct evidence for specific conformers.

Detailed Protocol: 2D NOESY/ROESY Experiment

  • Sample Preparation: Dissolve 5-10 mg of the target compound (e.g., this compound) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as polar, hydrogen-bond-accepting solvents can compete for interactions with the hydroxyl group.

  • Initial Spectra: Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals. 2D correlation experiments like COSY and HSQC may be necessary for unambiguous assignment.[6]

  • NOESY/ROESY Acquisition: Set up a 2D NOESY (for small molecules) or ROESY experiment. A typical mixing time for molecules of this size is 300-800 ms. This parameter is crucial and may require optimization.

  • Data Analysis: Process the 2D data. The presence of a cross-peak between two protons indicates they are, on average, close in space (typically < 5 Å). For benzyl benzoates, key NOEs to look for are between the benzylic protons (-CH₂-) and the protons on both aromatic rings. The relative intensities of these cross-peaks can provide semi-quantitative distance restraints to validate computationally derived models.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD provides an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state.[7] While this represents only one state (the crystal packing minimum), it is invaluable for benchmarking computational models.

General Workflow: SCXRD Analysis

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step, requiring screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and electron density map. From this map, the atomic positions are determined and refined to yield a precise 3D model of the molecule, including bond lengths, bond angles, and crucial dihedral angles.[8]

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are essential for mapping the potential energy surface of a molecule and identifying all stable, low-energy conformers.[9]

Detailed Protocol: DFT Conformational Scan

  • Initial Structure: Build an initial 3D structure of the molecule (e.g., this compound) using a molecular editor.

  • Conformational Search: Perform an initial broad conformational search using a computationally inexpensive method (e.g., a molecular mechanics force field) to identify a set of potential low-energy structures.

  • DFT Optimization: Optimize the geometry of each identified conformer using a robust DFT method. A common and reliable choice for organic molecules is the B3LYP functional with a 6-311+G(d,p) basis set .[10] The inclusion of a dispersion correction (e.g., D3) is recommended to accurately model non-covalent interactions.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy and thermal corrections to the Gibbs free energy.

  • Potential Energy Surface Scan: To investigate the energy barrier to rotation, perform a "relaxed scan." This involves systematically rotating a key dihedral angle (e.g., the C(aryl)-C(carbonyl) bond) in small increments (e.g., 10°) while re-optimizing the rest of the molecule's geometry at each step. This maps the energy profile of the rotation.

Workflow & Logic Diagram

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_val Validation & Interpretation prep Sample Preparation (Dissolution / Crystallization) nmr NMR Spectroscopy (NOESY/ROESY) prep->nmr xrd X-Ray Diffraction prep->xrd nmr_data Solution-State Conformational Data (Proton Proximities) nmr->nmr_data xrd_data Solid-State Conformation (Precise Dihedral Angles) xrd->xrd_data compare Compare Experimental & Computational Results nmr_data->compare Validation xrd_data->compare Benchmarking build Build Initial 3D Structure dft DFT Conformational Scan (e.g., B3LYP/6-311+G(d,p)) build->dft pes Potential Energy Surface & Low-Energy Conformers dft->pes energies Relative Energies & Rotational Barriers pes->energies energies->compare guide Comprehensive Conformational Guide compare->guide

Caption: Integrated workflow for conformational analysis.

Comparative Conformational Analysis

The key to describing the conformation of benzyl benzoates lies in two primary dihedral angles:

  • τ1: Defines the rotation around the C(aryl)-C(carbonyl) bond.

  • τ2: Defines the rotation around the O-CH₂ bond of the benzyl group.

Caption: Key dihedral angles τ1 and τ2 in benzyl benzoate.

CompoundKey InteractionExpected τ1 (C-C-C=O)Expected Flexibility
Benzyl BenzoateSteric/Electronic Balance~20-30° or ~150-160°Moderate
Benzyl 2-HydroxybenzoateIntramolecular H-Bond~0° (Planar)Low (Rigid)
This compound Intermolecular H-Bond / Dipole~20-40° or ~140-160°High
Benzyl 4-HydroxybenzoateResonance Effects~20-30° or ~150-160°Moderate
Note: Dihedral angles are estimates based on related structures. Precise values require specific experimental or computational data.

Benzyl Benzoate (Baseline): In the absence of a hydroxyl group, the conformation is a trade-off between maximizing conjugation (which favors a planar structure, τ1=0°) and minimizing steric clash between the carbonyl oxygen and the ortho-protons of the aryl ring. This typically results in a non-planar conformation with the ester group twisted out of the plane of the benzene ring.

Benzyl 2-Hydroxybenzoate (ortho): The powerful intramolecular hydrogen bond overrides all other factors.[1] It locks the ester group in the plane of the ring (τ1 ≈ 0°), creating a highly rigid and planar moiety. This has profound effects on its properties and biological recognition.

This compound (meta): This isomer is the most conformationally complex. Without the intramolecular lock, the barrier to rotation around the τ1 bond is significantly lower. Its conformation in solution will be a dynamic equilibrium of multiple conformers. In the solid state, the preferred conformation will be heavily influenced by the optimization of intermolecular hydrogen bonds within the crystal lattice, making its crystal structure particularly interesting and potentially polymorphic.

Benzyl 4-Hydroxybenzoate (para): The conformational profile is expected to be similar to the parent benzyl benzoate. The hydroxyl group is too distant to cause steric hindrance but can influence the rotational barrier by donating electron density to the ring, slightly altering the electronic character of the C(aryl)-C(carbonyl) bond.

Caption: Intramolecular vs. intermolecular H-bonding potential.

Conclusion and Implications

The conformational analysis of this compound and its related compounds reveals a compelling story of structure-property relationships. The position of a single hydroxyl group acts as a molecular switch, dictating the presence or absence of a powerful intramolecular hydrogen bond.

  • Benzyl 2-hydroxybenzoate is conformationally restricted, locked into a planar geometry.

  • This compound is conformationally flexible, with its preferred structure highly sensitive to its environment (solvent, crystal packing forces).

  • Benzyl 4-hydroxybenzoate and benzyl benzoate exhibit intermediate flexibility, governed primarily by steric and electronic effects.

For drug development professionals, this understanding is paramount. A rigid molecule like the ortho isomer presents a well-defined shape to a receptor but may struggle to adapt to binding pockets. A flexible molecule like the meta isomer can adopt multiple conformations, potentially allowing it to bind to different targets or adapt more readily to a specific active site, but this flexibility comes at an entropic cost upon binding. These conformational insights, derived from the integrated experimental and computational workflows detailed here, are essential for the rational design of new therapeutics and functional materials.

References

  • Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates (salicyl
  • Role of intramolecular hydrogen bonding in the redox chemistry of hydroxybenzoate-bridged paddlewheel diruthenium(II,II) complexes. RSC Publishing.
  • Intramolecular vs Intermolecular Hydrogen Bond. Chemistry Guru.
  • Why can 3-hydroxybenzoic acid not form an intramolecular hydrogen bond? Quora.
  • Benzyl 3-hydroxybenzo
  • Intramolecular versus Intermolecular Hydrogen Bond. YouTube.
  • Determination of the stable conformation of GABA(A)-benzodiazepine receptor bivalent ligands by low temperature NMR and X-ray analysis. PubMed, NIH.
  • NMR Spectroscopy: a Tool for Conform
  • Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)
  • Using EFT NMR to Determine Spectra of Propyl benzo
  • Conformational Searching with Quantum Mechanics. PubMed, NIH.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Benzyl 3-hydroxybenzoate. As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe management of chemical waste. This document is designed to build trust and provide value by explaining not just the "what" but the "why" behind these essential procedures, ensuring a self-validating system of laboratory safety and environmental stewardship.

Core Principle: Hazard-Based Disposal

The primary driver for classifying this chemical as hazardous waste is its significant environmental toxicity. Regulatory frameworks mandate that substances harmful to aquatic ecosystems be managed through controlled disposal pathways to prevent their release into sewer systems or waterways.[4][5][6]

Table 1: GHS Hazard Profile Based on Related Benzoate Esters

Hazard Class Hazard Code Hazard Statement Primary Disposal Implication Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed. Segregate from non-hazardous waste; requires clear labeling. [7][8]
Acute Aquatic Hazard H400 / H410 Very toxic to aquatic life. Prohibits sewer/drain disposal. Mandates disposal as hazardous waste. [7][8][9]

| Chronic Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects. | Reinforces classification as environmentally hazardous waste for long-term ecosystem protection. |[4][6][10][11] |

The causality is clear: the potential for long-term, adverse effects in the aquatic environment is the critical characteristic that necessitates its handling as regulated hazardous waste.[6] Do not allow this product to reach groundwater, water courses, or sewage systems under any circumstances.[4][10]

Regulatory Imperative: Waste Determination

Before disposal, a formal "hazardous waste determination" is required.[5] This process, mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), classifies waste based on its characteristics (e.g., toxicity, ignitability) or if it is specifically listed in regulations.[5][12] Given its aquatic toxicity, this compound waste must be classified as hazardous.

Your institution's Environmental Health & Safety (EHS) office is the ultimate authority on local and national regulations. Always consult their guidelines to ensure full compliance.[13]

Standard Operating Procedure (SOP) for Disposal

This protocol is designed as a self-validating system, ensuring safety and compliance at every stage.

Part A: Waste Collection at the Point of Generation

This procedure should be performed within a fume hood.

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, don appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or glasses.

    • A properly buttoned lab coat.

  • Waste Stream Identification: Designate a specific waste container for "Non-Halogenated Organic Liquid Waste" or an equivalent stream as defined by your institution's EHS program. This compound is incompatible with strong oxidizing agents; ensure these are never mixed in the same waste container.[4]

  • Container Selection:

    • Use only an approved, chemically compatible waste container provided by your EHS department. The container must be in good condition with a secure, vapor-tight lid.

    • Never use an empty food or beverage container for chemical waste.

  • Waste Transfer:

    • Carefully pour or pipette the waste this compound, or solutions containing it, into the designated hazardous waste container.

    • Use a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Labeling and Documentation:

    • Immediately label the container with a hazardous waste tag.

    • Clearly write the full chemical name, "this compound," and estimate the concentration and volume added.

    • Securely close the container lid. A closed container is a regulatory requirement when waste is not actively being added.[13]

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your lab's central waste holding area until it is collected by EHS personnel.

Part B: Spill Management Protocol

For small, incidental spills within a fume hood:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomite, or a commercial chemical absorbent pad.[4][6][10]

  • Collect: Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools and place it into a labeled, sealable container for solid hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all contaminated cleaning materials (wipes, gloves) into the solid hazardous waste container.

  • Dispose: Seal and label the container as "Debris contaminated with this compound" and manage it as hazardous waste for EHS collection.

Part C: Final Disposal Pathway

The final step is managed by trained professionals and is crucial for environmental protection.

  • EHS Collection: Your institution's EHS department will collect the properly labeled and sealed waste containers from your laboratory.

  • Manifesting: The waste is tracked using a hazardous waste manifest system from the point of generation to its final destination, ensuring a complete chain of custody as required by law.[13][14]

  • Transportation: A licensed hazardous waste hauler transports the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Final Treatment: The preferred and most common disposal method for this type of organic waste is high-temperature incineration at an approved waste disposal plant.[7][11] This process destroys the chemical, converting it to less harmful components like carbon dioxide and water.

Visualized Disposal Workflow

This diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.

G cluster_0 Laboratory Operations cluster_1 EHS & Facility Operations A Waste Generation (this compound) B Is waste container available & correctly labeled? A->B Characterize as Aquatically Toxic Spill Incidental Spill Occurs A->Spill Potential Event B->A No - Obtain correct container first C Transfer Waste to Approved Container B->C Yes D Seal, Date & Store in Satellite Accumulation Area C->D E Scheduled EHS Pickup D->E Routine Collection F Waste Manifest Generated E->F G Transport by Licensed Hauler F->G H Final Disposal at Approved TSDF G->H Spill_Action Absorb with Inert Material & Collect Contaminated Debris Spill->Spill_Action Spill_Dispose Package & Label as Solid Hazardous Waste Spill_Action->Spill_Dispose Spill_Dispose->E Special Collection

Caption: Disposal workflow for this compound waste.

References

  • Title: this compound | C14H12O3 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Safety data sheet - Benzyl benzoate Source: British Pharmacopoeia URL: [Link]

  • Title: Benzoic acid 3-hydroxybenzyl ester | C14H12O3 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Proper Handling of Hazardous Waste Guide Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Safety data sheet - Benzyl benzoate Source: Caesar & Loretz GmbH URL: [Link]

  • Title: Best Practices for Hazardous Waste Disposal Source: AEG Environmental URL: [Link]

  • Title: BENZYL O-HYDROXYBENZOATE - Risk and Safety Source: ChemBK URL: [Link]

  • Title: Hazardous Waste Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Safety data sheet - Benzyl 4-hydroxybenzoate Source: CPAchem URL: [Link]

  • Title: Benzyl Benzoate - Safety Data Sheet Source: Kasturi Aromatics URL: [Link]

  • Title: Safety Data Sheet: Benzyl benzoate Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: How Does The EPA Define Hazardous Waste? Source: CountyOffice.org - YouTube URL: [Link]

  • Title: Safety Data Sheet: Benzoic acid benzyl ester Source: Carl ROTH URL: [Link]

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  • Title: ICSC 0390 - BENZYL BENZOATE Source: Inchem.org URL: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for laboratory professionals working with Benzyl 3-hydroxybenzoate. As a member of the benzoate ester family, its handling requires a comprehensive understanding of its potential hazards and the corresponding protective measures. This document moves beyond a simple checklist, explaining the scientific rationale behind each recommendation to foster a proactive safety culture in your laboratory.

A Note on Data Extrapolation: Direct and comprehensive safety data for this compound (CAS 77513-40-7) is limited. Therefore, this guidance is synthesized from the well-documented profiles of its close structural isomers, such as Benzyl Benzoate (CAS 120-51-4) and Benzyl 4-hydroxybenzoate (CAS 94-18-8).[1][2][3][4] This conservative approach, grounded in chemical similarity, ensures a high margin of safety.

Hazard Assessment: The Foundation of Your Safety Protocol

Understanding the "why" behind a safety protocol is as critical as the protocol itself. The required Personal Protective Equipment (PPE) is directly dictated by the chemical's physical properties and toxicological profile.

Key Hazard Considerations:

  • Chemical Family: this compound is an aromatic ester. Compounds in this class can cause irritation upon contact with skin and eyes.[5][6]

  • Physical State: It is typically a liquid or a low-melting solid, presenting a primary risk of splash and direct contact.[6]

  • Toxicological Profile (Inferred):

    • Acute Oral Toxicity: Isomers are classified as "Harmful if swallowed" (H302).[7][8] This underscores the importance of preventing ingestion through contaminated hands.

    • Skin/Eye Irritation: Related compounds are known to cause skin and serious eye irritation.[5] Direct contact must be avoided.

    • Aquatic Toxicity: A significant environmental hazard, being "Toxic to aquatic life with long lasting effects" (H411).[7][8][9] This mandates careful handling and disposal to prevent release into the environment.[9][10][11]

Core PPE Protocol: A Head-to-Toe Approach

Based on the hazard assessment, a multi-layered PPE strategy is required. Each component is chosen to mitigate a specific risk.

Hand Protection: Your Primary Barrier

Gloves are essential to prevent dermal absorption and irritation. However, not all gloves offer the same level of protection. For aromatic esters like this compound, material compatibility is key.

  • Recommended Material: Nitrile gloves provide a robust barrier for incidental contact and splashes.[12][13][14][15] They offer superior chemical resistance compared to latex for this chemical class.[12]

  • Inspection and Use: Always inspect gloves for tears or punctures before use.[14] If direct contact occurs, remove the glove immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

Table 1: Glove Selection by Task

TaskGlove TypeLevel of ProtectionRationale
Weighing and sample preparationDisposable NitrileSplash ProtectionProtects against incidental contact during routine handling.
Solution transfer and decantingDisposable NitrileSplash ProtectionStandard protection for tasks with a moderate risk of splashing.
Equipment cleaning (high volume)Heavier Nitrile or NeopreneExtended ContactThicker gloves are needed for prolonged tasks involving solvents.[14][15]
Eye and Face Protection: Shielding Against Splashes

The eyes are highly susceptible to chemical damage.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever this compound is handled.[14]

  • Elevated Risk: When transferring larger volumes (>1L) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles .[10][13][14][16]

Skin and Body Protection: Preventing Incidental Contact
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from minor spills and splashes.[10][12][14]

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory to ensure no skin is exposed.

Respiratory Protection: When Air Purity is a Concern

Under standard laboratory conditions with adequate ventilation, respiratory protection is not typically required.

  • Engineering Controls First: Always handle this compound inside a certified chemical fume hood to minimize vapor inhalation.[16]

  • When a Respirator is Needed: If work must be performed outside of a fume hood where there is a potential for aerosolization (e.g., heating, sonicating) or in a poorly ventilated area, a respirator is necessary.[10][16][17] Use a NIOSH-approved respirator with organic vapor (OV) cartridges.[10] Respirator use requires a formal program, including fit-testing and medical clearance, as mandated by OSHA.[14]

Operational Plan: A Step-by-Step Workflow

Properly using PPE involves more than just wearing it. The sequence of donning and doffing is critical to prevent cross-contamination.

PPE Decision & Donning Workflow

The following diagram outlines the logical steps from risk assessment to being ready for work.

PPE_Workflow cluster_prep Preparation & Assessment cluster_donning Donning Sequence assess 1. Assess Task Hazards (Volume, Splash, Aerosol) sds 2. Review SDS for Isomers (e.g., Benzyl Benzoate) assess->sds Consult attire 3. Verify Lab Attire (Pants, Closed-Toe Shoes) coat 4. Don Lab Coat (Fully Buttoned) attire->coat Next Step goggles 5. Don Goggles (+ Face Shield if needed) coat->goggles Next Step gloves 6. Don Nitrile Gloves (Inspect First) goggles->gloves Next Step ready Ready for Safe Handling gloves->ready Proceed

Caption: PPE Decision and Donning Workflow for this compound.

Doffing (Removal) Procedure: The Clean Takedown
  • Gloves: Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.

  • Face Shield/Goggles: Remove by handling the strap, not the front.

  • Lab Coat: Remove by rolling it outwards, keeping the contaminated side contained.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[18]

Disposal Plan: Managing Contaminated Materials

All disposable PPE that has come into contact with this compound must be treated as hazardous waste.

  • Gloves and Wipes: Dispose of immediately in a designated hazardous waste container.[10]

  • Lab Coats: If a disposable lab coat is grossly contaminated, it must be disposed of as hazardous waste. Non-disposable coats require professional laundering.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

By adhering to this comprehensive guide, you build a framework of safety that protects not only yourself but also your colleagues and the environment. This protocol is a living document; always re-evaluate your PPE needs if your experimental procedures change.

References

  • This compound | C14H12O3 | CID 11736317 . PubChem - National Institutes of Health. [Link]

  • Safety data sheet - Benzyl benzoate Assay Standard . British Pharmacopoeia. [Link]

  • Personal Protective Equipment | Safety | Physical Facilities . Miami University. [Link]

  • Safety data sheet - Benzyl benzoate . Caesar & Loretz GmbH. [Link]

  • Benzyl Benzoate | C14H12O2 | CID 2345 . PubChem - National Institutes of Health. [Link]

  • Personal Protective Equipment for Fragrance Oil . Supplies for Candles. [Link]

  • BENZYL O-HYDROXYBENZOATE - Risk and Safety . ChemBK. [Link]

  • Benzoic acid 3-hydroxybenzyl ester | C14H12O3 | CID 13618740 . PubChem - National Institutes of Health. [Link]

  • Understanding Solvents and PPE for Chemical Safety . MCR Safety. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]

  • SAFETY DATA SHEET - Benzyl benzoate . Fisher Scientific. [Link]

  • Safety data sheet - Benzyl 4-hydroxybenzoate . CPAChem. [Link]

  • BENZYL BENZOATE - Safety Data Sheet . MANE. [Link]

  • Material Safety Data Sheet - Benzyl benzoate MSDS . ScienceLab.com. [Link]

  • Safety Data Sheet: Benzyl benzoate . Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Benzyl benzoate . Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.